Tris(4-chlorophenyl)methane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[bis(4-chlorophenyl)methyl]-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGIESWOTQOLJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181976 | |
| Record name | Benzene, 1,1',1''-methylidynetris(4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27575-78-6 | |
| Record name | Benzene, 1,1',1''-methylidynetris(4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027575786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1',1''-methylidynetris(4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tris(4-chlorophenyl)methane chemical structure and properties
An In-Depth Technical Guide to Tris(4-chlorophenyl)methane: Synthesis, Properties, and Toxicological Significance
Executive Summary
This compound (TCPM) is a chlorinated organic compound that has garnered significant attention not for its direct applications, but for its pervasive presence as an environmental contaminant. Structurally related to the infamous pesticide Dichlorodiphenyltrichloroethane (DDT), TCPM is believed to be a manufacturing byproduct of technical DDT formulations.[1][2] Its persistence in the environment, high potential for bioaccumulation, and detection in ecosystems and human tissues globally necessitate a thorough understanding of its chemical and toxicological profile.[1][2][3] This guide provides a comprehensive technical overview of TCPM, detailing its chemical structure, physicochemical properties, synthesis protocols, and the current understanding of its biological and environmental impact, thereby serving as a critical resource for professionals in environmental science, toxicology, and related research fields.
Part 1: Molecular Profile and Physicochemical Properties
Chemical Structure and Identifiers
This compound is a triarylmethane compound where a central carbon atom is bonded to three 4-chlorophenyl groups.[4] This substitution pattern gives the molecule a distinct three-dimensional, propeller-like shape.
-
IUPAC Name: 1-[bis(4-chlorophenyl)methyl]-4-chlorobenzene[4]
-
Common Name: this compound (TCPM)
Physicochemical Data
The properties of TCPM are characteristic of a persistent organic pollutant (POP): low aqueous solubility (inferred from high LogP) and high lipophilicity, which drives its bioaccumulation in fatty tissues.[7]
| Property | Value | Reference(s) |
| Physical Form | Solid | [5][6] |
| Density | 1.294 g/cm³ | [8] |
| Boiling Point | 441.6 °C at 760 mmHg | [8] |
| Flash Point | 312.2 °C | [8] |
| Vapor Pressure | 1.39 x 10⁻⁷ mmHg at 25°C | [8] |
| LogP (Octanol-Water Partition Coefficient) | 6.827 | [8] |
| Refractive Index | 1.622 | [8] |
| Storage Conditions | Sealed in a dry environment at room temperature | [5][6] |
Part 2: Synthesis and Characterization
The study of TCPM's environmental fate and toxicology often requires pure analytical standards, including isotopically labeled versions for tracer studies.[9] The primary synthetic route involves the chemical reduction of its more oxidized precursor, Tris(4-chlorophenyl)methanol (TCPMOH).[1][9]
Synthetic Rationale and Strategy
The conversion of TCPMOH to TCPM is a deoxygenation reaction. The tertiary benzylic alcohol group in TCPMOH is prone to forming a stable carbocation upon protonation by a strong acid. This carbocation can then be readily reduced by a hydride donor. Triethylsilane (Et₃SiH) in the presence of trifluoroacetic acid (TFA) is an effective system for this transformation. TFA acts as the strong acid catalyst to facilitate the departure of the hydroxyl group as water, and triethylsilane serves as the mild reducing agent to deliver a hydride to the resulting carbocation, yielding the target methane derivative.[9] This method is favored for its high efficiency and relatively clean reaction profile.
Experimental Protocol: Synthesis of TCPM from TCPMOH
This protocol is adapted from established methodologies for the synthesis of TCPM and its radiolabeled analogues.[9]
Step 1: Reactant Preparation
-
Dissolve Tris(4-chlorophenyl)methanol (TCPMOH) (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylsilane (Et₃SiH) (typically 1.5-2.0 equivalents) to the solution.
Step 2: Reaction Initiation and Monitoring
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add trifluoroacetic acid (TFA) (typically 1.5-2.0 equivalents) dropwise to the stirred solution. The acid acts as a catalyst for the reduction.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (TCPMOH) is fully consumed.
Step 3: Work-up and Extraction
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification and Verification
-
Purify the crude product using silica gel flash column chromatography.[9] A non-polar eluent system, such as hexane or a hexane/ethyl acetate mixture, is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent in vacuo to yield this compound as a solid.
-
Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9]
Workflow Visualization: Synthesis of TCPM
Caption: Figure 1: TCPM Synthesis Workflow.
Part 3: Environmental Significance and Toxicological Profile
The primary relevance of TCPM to the scientific community lies in its role as a persistent, bioaccumulative, and toxic (PBT) compound.
Environmental Fate and Bioaccumulation
As a suspected byproduct of DDT synthesis, TCPM has been introduced into the environment and has become a global contaminant.[1][2] Its chemical stability and high lipophilicity cause it to resist degradation and accumulate in the lipid-rich tissues of organisms.[1][7] It has been detected in a wide range of environmental and biological samples, including:
The presence in breast milk and evidence of transplacental transfer in whales highlight a significant risk of maternal transfer and developmental exposure in both wildlife and humans.[1][2] Toxicokinetic studies in rats and mice confirm this profile, showing that orally administered TCPM is readily absorbed (≥66%), minimally metabolized, and largely retained in tissues, particularly adipose tissue.[7][11] The plasma elimination half-life was found to be long (≥31 hours), underscoring its potential for accumulation.[7][11]
Toxicological Effects and Mechanism of Action
While TCPM itself has not been shown to cause acute morphological defects in some studies, its metabolite, TCPMOH, demonstrates greater toxicity, for instance by impairing pancreatic development in zebrafish.[1][2][12] However, TCPM is not benign and exerts significant effects at the molecular level.
Key Toxicological Findings:
-
Gene Expression Disruption: In zebrafish embryos, exposure to TCPM induces significant changes in the transcriptome. The molecular responses to TCPM and TCPMOH are highly correlated.[2][12]
-
Pathway Downregulation: Pathway analysis of the transcriptomic data revealed the downregulation of critical biological processes, including retinol (Vitamin A) metabolism, circadian rhythm, and steroid biosynthesis.[1][2][12] Disruption of these pathways can have profound consequences for development, metabolism, and endocrine function.
-
Potential Endocrine Disruption: In vitro studies have suggested that TCPM may act as an estrogen mimic, indicating its potential to interfere with the endocrine system.[1]
Logical Framework: From Exposure to Biological Impact
Caption: Figure 2: TCPM Pathophysiological Impact.
Conclusion and Future Directions
This compound is a significant environmental contaminant characterized by its persistence, bioaccumulation, and potential for developmental toxicity. While its overt toxicity may be less potent than its metabolite, TCPMOH, its ability to disrupt critical genetic pathways at low concentrations warrants serious consideration. For researchers, TCPM serves as an important model compound for studying the long-term effects of legacy organochlorine contaminants.
Future research should focus on several key areas:
-
Complete Toxicological Profiling: Elucidating the full spectrum of TCPM's effects on other organ systems and its potential carcinogenic character.[13]
-
Mechanism of Action: Further investigation into its endocrine-disrupting capabilities and the specific molecular targets through which it alters gene expression.
-
Human Exposure and Risk Assessment: Continued monitoring of TCPM levels in human populations and a more detailed assessment of the risks associated with developmental exposure.
-
Environmental Remediation: Exploring potential bioremediation or chemical degradation strategies to reduce the environmental burden of TCPM and related compounds.
A comprehensive understanding of this compound is essential for developing strategies to mitigate its environmental and health risks.
References
- Benchchem. This compound | CAS 27575-78-6. URL
- Anderson, C., & O'Neil, G. Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM) and tris(4-chlorophenyl)-methanol (TCPM-OH) for Investigations into Environmental Persistence. Western CEDAR. URL
- Sigma-Aldrich. This compound | 27575-78-6. URL
- Sigma-Aldrich. This compound | 27575-78-6. URL
- Wilson, P. W., et al. (2023). This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos. Birth Defects Research, 115(4), 458-473. URL
- Chemsrc. This compound | CAS#:27575-78-6. URL
- IndiaMART. Tris 4 Chlorophenyl Methane. URL
- PubChem. This compound | C19H13Cl3 | CID 92256. URL
- Catlin, N., et al. (2018). Disposition of Tris(4-chlorophenyl)methanol and this compound in Male and Female Harlan Sprague Dawley Rats and B6C3F1/N Mice Following Oral and Intravenous Administration. Chemical Effects in Biological Systems. URL
- Minh, T. B., et al. (2000). Occurrence of this compound, tris(4-chlorophenyl)methanol, and some other persistent organochlorines in Japanese human adipose tissue. Environmental Health Perspectives, 108(7), 599–603. URL
- ProQuest. This compound (TCPM) and Tris(4-Chlorophenyl)Methanol (TCPMOH) Disrupt Pancreatic Organogenesis and Gene Expression in Zebrafish Embryos. URL
- Wilson, P. W., et al. (2023). This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos. PubMed. URL
- Taylor & Francis Online. (2021). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)
- Catlin, N., et al. (2018). Disposition of tris(4-chlorophenyl)methanol and tris(4-chlorophenyl)
- Lebeuf, M., et al. (2001). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. PubMed. URL
- de Boer, J., & Wester, P. G. (2000). Tris(4-chlorophenyl) methanol and tris(4-chlorophenyl) methane. The Handbook of Environmental Chemistry. URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence of this compound, tris(4-chlorophenyl)methanol, and some other persistent organochlorines in Japanese human adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C19H13Cl3 | CID 92256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 27575-78-6 [sigmaaldrich.com]
- 6. This compound | 27575-78-6 [sigmaaldrich.com]
- 7. Disposition of Tris(4-chlorophenyl)methanol and this compound in Male and Female Harlan Sprague Dawley Rats and B6C3F1/N Mice Following Oral and Intravenous Administration [cebs.niehs.nih.gov]
- 8. This compound | CAS#:27575-78-6 | Chemsrc [chemsrc.com]
- 9. "Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM" by Chloe Anderson and Gregory O'Neil [cedar.wwu.edu]
- 10. Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disposition of tris(4-chlorophenyl)methanol and this compound in male and female Harlan Sprague Dawley rats and B6C3F1/N mice following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.wur.nl [research.wur.nl]
An In-Depth Technical Guide to the Physicochemical Properties of Tris(4-chlorophenyl)methane
Introduction: Contextualizing a Persistent Contaminant
Tris(4-chlorophenyl)methane (TCPM) is a chlorinated triarylmethane (C₁₉H₁₃Cl₃) that has garnered significant attention within the scientific community, not for its direct applications, but for its role as a persistent and bioaccumulative environmental contaminant.[1][2][3] Its structure is closely related to the legacy organochlorine pesticide dichlorodiphenyltrichloroethane (DDT), and compelling evidence points to TCPM being a manufacturing byproduct of technical DDT formulations.[2][4] This shared origin explains their frequent co-occurrence in environmental matrices.[2]
Detected globally in ecological samples ranging from marine sediments to the tissues of birds and mammals, and even in human breast milk, TCPM represents a contaminant of emerging concern.[2][5] Its environmental persistence and lipophilic nature facilitate its accumulation in food webs.[5] For researchers in environmental toxicology, drug development, and analytical chemistry, a comprehensive understanding of TCPM's fundamental physicochemical properties is not merely academic; it is the bedrock upon which robust analytical methods, toxicological assessments, and metabolic studies are built. This guide provides a detailed examination of these core properties, grounded in established analytical principles and methodologies.
Molecular and Structural Characteristics
The identity and purity of a chemical standard are fundamentally defined by its molecular and structural properties. For this compound, these identifiers are crucial for regulatory compliance, literature searches, and unambiguous scientific communication.
The molecule consists of a central methane carbon atom bonded to a single hydrogen and three 4-chlorophenyl groups. This tripodal structure dictates its steric and electronic properties, influencing its crystallinity, solubility, and chromatographic behavior.
Table 1: Core Identification Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-[bis(4-chlorophenyl)methyl]-4-chlorobenzene | [6] |
| CAS Number | 27575-78-6 | [1][6] |
| Molecular Formula | C₁₉H₁₃Cl₃ | [6] |
| Molecular Weight | 347.67 g/mol | [1][6] |
| InChI Key | WAGIESWOTQOLJS-UHFFFAOYSA-N |[1][6] |
Macroscopic and Thermal Properties
The physical state, thermal transitions, and density of a compound are foundational parameters for its handling, storage, and application in experimental settings. TCPM is a solid at ambient temperature, a property consistent with its high molecular weight and symmetrical structure.[7][8]
Table 2: Physical and Thermal Data
| Property | Value / Observation | Source(s) |
|---|---|---|
| Physical Form | Solid | [7][8] |
| Melting Point | Not experimentally reported in cited literature. | |
| Boiling Point | 441.6 °C at 760 mmHg (Predicted) | [9] |
| Density | 1.294 g/cm³ (Predicted) |[9] |
Causality Behind Thermal Properties
Boiling Point: The reported boiling point is a predicted value.[9] Experimental determination of a boiling point above 400 °C is challenging and often impractical for organic molecules of this nature. At such high temperatures, the risk of thermal decomposition becomes significant, potentially yielding inaccurate measurements and hazardous byproducts. Therefore, computational predictions or extrapolations from vacuum distillation data are the most common sources for this value.
Experimental Protocol 1: Melting Point Determination via Capillary Method
This protocol describes a self-validating system for determining the melting point, a critical parameter for assessing the purity of a solid sample.
-
Sample Preparation: Ensure the TCPM sample is completely dry, as residual solvent will depress the melting point. Grind a small amount to a fine powder to ensure uniform heat transfer.
-
Capillary Loading: Tap the open end of a capillary tube into the powder until a 1-2 mm column of material is packed at the bottom.
-
Instrument Setup: Place the capillary in a calibrated melting point apparatus.
-
Measurement: Heat rapidly to a temperature approximately 20°C below the anticipated melting point, then reduce the heating rate to 1-2°C per minute. A slow ramp rate is critical for thermal equilibrium and accurate determination.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). A pure compound will exhibit a sharp melting range, typically less than 2°C.
Solubility Profile
Solubility is a critical parameter that dictates the choice of solvents for synthesis, purification, formulation, and analytical sample preparation. Based on its chemical structure—a large, nonpolar hydrocarbon skeleton with halogen substituents—this compound is predicted to be a lipophilic compound.
Table 3: Predicted and Observed Solubility
| Solvent Class | Representative Solvent | Predicted Solubility | Rationale / Observation |
|---|---|---|---|
| Nonpolar Aprotic | Hexane, Toluene | Soluble | "Like-dissolves-like" principle. Studies have used hexane as a solvent for TCPM analysis, implying solubility.[10] |
| Halogenated | Dichloromethane, Chloroform | Soluble | High affinity due to shared chloro-substituents and overall nonpolar character. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | DMSO is a powerful, highly polar solvent capable of dissolving many organic compounds, but the large nonpolar structure of TCPM may limit high solubility.[11][12] |
| Polar Protic | Water, Methanol | Insoluble | The molecule lacks hydrogen bond donors or acceptors, making it incapable of overcoming the strong intermolecular forces in protic solvents. |
Experimental Protocol 2: Qualitative Solubility Determination
This protocol provides a rapid, systematic method to empirically verify the predicted solubility profile.
-
Preparation: Add approximately 1-2 mg of TCPM to each of several labeled test tubes.
-
Solvent Addition: To the first tube, add the test solvent (e.g., hexane) dropwise, with vortexing after each addition, up to a total volume of 1 mL.
-
Observation: Observe the mixture against a contrasting background.
-
"Soluble" : A completely clear solution is formed.
-
"Sparingly Soluble" : Some, but not all, of the solid dissolves.
-
"Insoluble" : The solid remains unchanged.
-
-
Systematic Testing: Repeat the process for each solvent of interest, using a clean, dry tube for each test. This ensures no cross-contamination and provides a reliable comparative assessment.
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis provides an unambiguous "fingerprint" of a molecule, serving as the ultimate confirmation of its identity and structural integrity. For this compound, a combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides a complete analytical picture.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of chemical bonds. The spectrum of TCPM is dominated by features characteristic of a para-disubstituted benzene ring.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
|---|---|---|---|
| ~3030 | Aromatic C-H Stretch | Medium-Weak | Confirms the presence of hydrogens on the aromatic rings.[7][8] |
| ~1590, ~1490 | Aromatic C=C Ring Stretch | Strong | Characteristic and intense absorptions for the benzene ring itself.[13] |
| 850 - 800 | p-Substitution C-H Out-of-Plane Bend | Strong | Highly diagnostic peak confirming the 1,4-(para) substitution pattern on the phenyl rings. [1][6] |
| ~1090 | C-Cl Stretch | Strong | Indicates the presence of the chloro-substituent on the aromatic ring. |
| ~750 | Methine C-H Bend | Medium | Corresponds to the bending of the single C-H bond on the central methane carbon. |
The most telling feature is the strong absorption in the 850-800 cm⁻¹ region, which is a classic indicator of para-substitution.[1][6] The absence of significant peaks in the 2850-3000 cm⁻¹ region confirms the lack of aliphatic C-H bonds, other than the single methine proton.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton environments within a molecule.
-
¹H NMR: The spectrum is expected to be relatively simple.
-
A singlet peak corresponding to the single methine proton (Ar₃C-H ). Its chemical shift would be downfield due to the deshielding effect of the three aromatic rings.
-
A set of signals in the aromatic region (typically 7.0-7.5 ppm). Due to the para-substitution, the four protons on each ring form an AA'BB' system, which often appears as two distinct doublets.[13]
-
-
¹³C NMR: The spectrum would show distinct signals for the different carbon atoms.
-
One signal for the central methine carbon.
-
Four signals for the aromatic carbons, corresponding to the ipso-carbon bonded to the methane, the two ortho-carbons, the two meta-carbons, and the ipso-carbon bonded to the chlorine. Data for these peaks are available on public databases.[3]
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a high-energy technique that causes reproducible fragmentation of the parent molecule, providing valuable structural information.[9][14]
-
Molecular Ion (M⁺•): The molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight (~347 u). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks (M⁺•, [M+2]⁺•, [M+4]⁺•, [M+6]⁺•) reflecting the statistical probability of having different combinations of these isotopes.
-
Major Fragmentation: The primary fragmentation pathway for triarylmethanes is the loss of one of the aryl groups to form a highly stable diarylmethyl cation.[15] For TCPM, this would involve the loss of a chlorophenyl radical (•C₆H₄Cl) to produce the bis(4-chlorophenyl)methyl cation at m/z 235. This fragment is expected to be the base peak (the most intense peak in the spectrum) due to its significant resonance stabilization.
-
Isotopic Signatures: The base peak at m/z 235 will also exhibit an isotopic peak at m/z 237 ([M+2]⁺), with an intensity approximately two-thirds that of the 235 peak, confirming the presence of two chlorine atoms in this fragment.
Comprehensive Analytical Workflow
A robust confirmation of identity and purity involves a multi-technique approach, ensuring that all aspects of the molecule's structure are verified.
Stability and Handling
As a persistent organic pollutant, this compound is, by its nature, chemically stable and resistant to environmental degradation.
-
Storage: For laboratory use, it should be stored sealed in a dry environment at room temperature, away from direct sunlight.[7][8]
-
Safety: The compound is associated with hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[7] Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling. All manipulations should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
The physicochemical properties of this compound are intrinsically linked to its identity as a high molecular weight, symmetrical, and nonpolar chlorinated aromatic compound. Its solid state, predicted high boiling point, and lipophilicity are direct consequences of its molecular structure. While gaps remain in the publicly available experimental data, particularly for its melting point and quantitative solubility, established analytical protocols provide a clear path for their definitive determination. The characteristic spectroscopic signatures—especially the strong IR absorption for para-substitution and the dominant m/z 235 fragment in its mass spectrum—serve as robust and reliable tools for its unambiguous identification. For scientists working in environmental analysis and toxicology, this comprehensive physicochemical profile is essential for developing accurate analytical methods, interpreting biological data, and ultimately understanding the fate and impact of this persistent contaminant.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92256, this compound.
- Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76379, Tris(4-chlorophenyl)methanol.
- Chemsrc. (n.d.). This compound | CAS#:27575-78-6.
- Wikipedia. (n.d.). Electron ionization.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- de Boer, J., & Wester, P. G. (2000). Tris(4-chlorophenyl) methanol and tris(4-chlorophenyl) methane. In The Handbook of Environmental Chemistry (Vol. 3, Part K, pp. 31-41). Springer.
- de Voogt, P., et al. (1996). Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment. Environmental Pollution, 93(1), 39-47.
- Mutlu, E., et al. (2021). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus. Analytical Letters, 54(15), 2426-2440.
- Placke, M. E., et al. (2023). This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos. Birth Defects Research, 115(4), 458-473.
- Lebeuf, M., et al. (2001). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. Environmental Pollution, 111(1), 29-43.
- Fiveable. (n.d.). Para-Disubstituted Benzenes Definition.
- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27.
- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
- McMurry, J. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition – OpenStax adaptation.
- Chromedia. (n.d.). Electron Ionization for GC–MS.
- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
- gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO).
Sources
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C19H13Cl3 | CID 92256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tris(4-chlorophenyl)methanol | C19H13Cl3O | CID 76379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. research.wur.nl [research.wur.nl]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. gchemglobal.com [gchemglobal.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Electron ionization - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of Tris(4-chlorophenyl)methane
Abstract
Tris(4-chlorophenyl)methane (TCPM) is a significant compound, primarily recognized as a persistent and bioaccumulative environmental contaminant. Its prevalence is largely attributed to its formation as a byproduct in the manufacturing of the pesticide dichlorodiphenyltrichloroethane (DDT). This technical guide provides a comprehensive exploration of the primary and alternative synthesis pathways for this compound. It is intended for researchers, synthetic chemists, and professionals in drug development and environmental science who require a detailed understanding of the formation, mechanisms, and laboratory synthesis of this triarylmethane. The guide delves into the classic Friedel-Crafts reaction, multi-step syntheses via the tris(4-chlorophenyl)methanol intermediate, and the mechanistic underpinnings of its emergence as a DDT impurity. Each section is supported by detailed experimental protocols, mechanistic diagrams, and comparative data to offer both theoretical and practical insights.
Introduction: The Significance of this compound
This compound (C₁₉H₁₃Cl₃, CAS No: 27575-78-6) is a chlorinated aromatic hydrocarbon belonging to the triarylmethane class of compounds. While its direct commercial applications are limited, its environmental persistence and presence in various ecosystems, including marine mammals and human tissues, have made it a subject of toxicological and environmental research. Understanding its synthesis is crucial for several reasons: it facilitates the production of analytical standards for environmental monitoring, enables the synthesis of radiolabeled analogues for metabolic and degradation studies, and provides insight into the impurity profiles of legacy pesticides like DDT.
This guide will focus on the most relevant and practical synthetic routes to TCPM, emphasizing the chemical principles that govern these transformations.
Primary Synthesis Pathway: The Friedel-Crafts Reaction
The most direct and classical approach to the synthesis of triarylmethanes is the Friedel-Crafts alkylation. This reaction involves the electrophilic substitution of an aromatic ring with a suitable carbocation precursor in the presence of a Lewis acid catalyst. For the synthesis of this compound, this involves the reaction of a one-carbon electrophile source with an excess of chlorobenzene.
Synthesis from Chloroform and Chlorobenzene
The reaction of chloroform (trichloromethane) with chlorobenzene in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), provides a direct route to this compound.
Reaction Scheme:
Mechanistic Deep Dive
The mechanism proceeds through a stepwise Friedel-Crafts alkylation. The key is the sequential formation of electrophilic intermediates that are attacked by the electron-rich chlorobenzene rings.
-
Formation of the Dichloromethyl Cation: The Lewis acid, AlCl₃, abstracts a chloride ion from chloroform to generate a highly reactive dichloromethyl cation (+CHCl₂). This cation is the initial electrophile.
-
First Alkylation: The dichloromethyl cation is attacked by a molecule of chlorobenzene. Due to the ortho-, para-directing nature of the chlorine substituent and steric hindrance, the attack predominantly occurs at the para position. This forms bis(4-chlorophenyl)dichloromethane after the loss of a proton and regeneration of the aromaticity.
-
Formation of the Bis(4-chlorophenyl)methyl Cation: The Lewis acid then abstracts a chloride ion from the newly formed dichlorodiphenylmethane derivative to generate the bis(4-chlorophenyl)methyl cation ((4-ClC₆H₄)₂CH+). This cation is more stable than the initial dichloromethyl cation due to the delocalization of the positive charge over two aromatic rings.
-
Second Alkylation: This more stable carbocation then acts as the electrophile in a second Friedel-Crafts alkylation with another molecule of chlorobenzene, again at the para position.
-
Final Product Formation: Following the electrophilic attack, the resulting intermediate loses a proton to restore aromaticity, yielding this compound.
Diagram 1: Mechanism of Friedel-Crafts Synthesis of TCPM
Caption: Stepwise mechanism of the Friedel-Crafts reaction to form TCPM.
Experimental Protocol: Direct Friedel-Crafts Synthesis
Materials:
-
Chlorobenzene (anhydrous)
-
Chloroform (anhydrous)
-
Aluminum chloride (anhydrous powder)
-
Concentrated Hydrochloric Acid
-
Ice
-
Benzene (for workup)
-
Ethyl alcohol (for recrystallization)
-
Round-bottom flask (3-neck)
-
Reflux condenser with a gas trap
-
Dropping funnel
-
Mechanical stirrer
Procedure:
-
Reaction Setup: In a flame-dried 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place anhydrous aluminum chloride. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Reagent Addition: Add an excess of anhydrous chlorobenzene to the flask. Cool the mixture in an ice bath. From the dropping funnel, add anhydrous chloroform dropwise to the stirred mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (around 60-70 °C) for several hours until the evolution of HCl gas ceases.
-
Workup: Cool the reaction mixture to room temperature and then slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Add benzene to dissolve the organic product and separate the organic layer. Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and remove the solvent by rotary evaporation. The crude product is then purified by recrystallization from ethyl alcohol to yield this compound as a crystalline solid.
Multi-Step Synthesis via Tris(4-chlorophenyl)methanol (TCPM-OH)
An alternative and often higher-yielding laboratory-scale synthesis of TCPM involves a two-stage process: the synthesis of the precursor alcohol, tris(4-chlorophenyl)methanol (TCPM-OH), followed by its reduction to TCPM. This approach offers better control over the reaction and often leads to a purer final product.
Synthesis of the Precursor: Tris(4-chlorophenyl)methanol (TCPM-OH)
There are two primary routes for the synthesis of TCPM-OH: the Grignard reaction and a method involving a lithium-halogen exchange.
This pathway involves the reaction of a 4-chlorophenyl Grignard reagent with an appropriate ester, such as methyl 4-chlorobenzoate. The Grignard reagent adds twice to the ester carbonyl group to form the tertiary alcohol.
Reaction Scheme:
-
4-ClC₆H₄Br + Mg --(THF)--> 4-ClC₆H₄MgBr (Grignard Reagent Formation)
-
2 (4-ClC₆H₄MgBr) + 4-ClC₆H₄COOCH₃ --> (4-ClC₆H₄)₃COMgBr + CH₃OMgBr
-
(4-ClC₆H₄)₃COMgBr + H₃O⁺ --> (4-ClC₆H₄)₃COH (Acidic Workup)
Diagram 2: Grignard Synthesis of TCPM-OH Workflow
Caption: Workflow for the Grignard synthesis of TCPM-OH.
Materials:
-
4-Chlorobromobenzene
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl 4-chlorobenzoate
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate or Diethyl ether (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous THF to cover the magnesium. In a dropping funnel, prepare a solution of 4-chlorobromobenzene in anhydrous THF. Add a small portion of this solution to the magnesium. The reaction is initiated by the disappearance of the iodine color and gentle refluxing. Once initiated, add the remaining 4-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Ester: Cool the Grignard reagent solution to 0 °C in an ice bath. In a separate flask, dissolve methyl 4-chlorobenzoate in anhydrous THF and add this solution to the dropping funnel. Add the ester solution dropwise to the cooled Grignard reagent. An excess of the Grignard reagent (at least 2 equivalents) is required. After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Workup and Purification: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate or diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and solvent removal, the crude tris(4-chlorophenyl)methanol can be purified by recrystallization or column chromatography.
Reduction of TCPM-OH to this compound (TCPM)
The final step in this multi-step synthesis is the reduction of the tertiary alcohol, TCPM-OH, to the corresponding methane derivative, TCPM. A common and efficient method for this transformation is the use of triethylsilane (Et₃SiH) in the presence of a strong acid, such as trifluoroacetic acid (TFA).
Reaction Scheme: (4-ClC₆H₄)₃COH + Et₃SiH --(TFA)--> (4-ClC₆H₄)₃CH + Et₃SiOH
The reduction proceeds via an ionic mechanism.
-
Protonation and Water Elimination: The strong acid (TFA) protonates the hydroxyl group of TCPM-OH, converting it into a good leaving group (water).
-
Carbocation Formation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation, (4-ClC₆H₄)₃C⁺. This carbocation is stabilized by the resonance delocalization of the positive charge across the three chlorophenyl rings.
-
Hydride Transfer: The triethylsilane acts as a hydride donor, transferring a hydride ion (H⁻) to the electrophilic carbocation. This step forms the final product, this compound.
-
Byproduct Formation: The resulting silylium cation (Et₃Si⁺) reacts with water or trifluoroacetate to form triethylsilanol or its trifluoroacetate ester.
Diagram 3: Mechanism of TCPM-OH Reduction
Caption: Ionic reduction mechanism of TCPM-OH to TCPM.
Materials:
-
Tris(4-chlorophenyl)methanol (TCPM-OH)
-
Triethylsilane (Et₃SiH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve tris(4-chlorophenyl)methanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution in an ice bath. To the stirred solution, add trifluoroacetic acid, followed by the dropwise addition of triethylsilane.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The resulting crude TCPM can be purified by recrystallization or column chromatography to yield the pure product.
TCPM as a Byproduct of DDT Synthesis
The primary source of environmental this compound is its formation as an impurity during the industrial synthesis of DDT. The synthesis of DDT involves the acid-catalyzed condensation of chloral (trichloroacetaldehyde) with two equivalents of chlorobenzene.
DDT Synthesis Reaction: CCl₃CHO + 2 C₆H₅Cl --(H₂SO₄)--> (4-ClC₆H₄)₂CH(CCl₃) + H₂O
While the main reaction leads to DDT, side reactions can occur under the harsh acidic conditions and elevated temperatures, leading to the formation of various impurities, including TCPM.
Plausible Mechanism of TCPM Formation in DDT Synthesis
A plausible mechanism for TCPM formation involves the over-alkylation of chlorobenzene or reactions involving intermediates of the DDT synthesis. One proposed pathway involves the formation of bis(4-chlorophenyl)methanol as an intermediate, which can then undergo a Friedel-Crafts reaction with another molecule of chlorobenzene.
Alternatively, under strongly acidic and dehydrating conditions, intermediates could potentially lead to the formation of a tris(4-chlorophenyl)methyl carbocation, which would then be reduced in situ or during workup to form TCPM. The exact mechanisms are complex and depend on specific reaction conditions, but the presence of a Lewis or Brønsted acid, an electrophile source, and excess chlorobenzene creates a favorable environment for the formation of triarylmethane structures.
Comparative Analysis of Synthesis Pathways
| Pathway | Advantages | Disadvantages | Best Suited For |
| Direct Friedel-Crafts | - One-pot reaction- Uses readily available starting materials | - Can lead to polysubstitution and isomeric mixtures- Requires harsh Lewis acids- Yields may be moderate | - Large-scale synthesis where cost is a primary factor |
| Multi-step via TCPM-OH | - Higher yields and purity- Better control over the reaction- Milder conditions for the final reduction step | - Multi-step process increases time and labor- Grignard reagents are moisture-sensitive | - Laboratory-scale synthesis- Synthesis of high-purity analytical standards- Synthesis of radiolabeled analogues |
Characterization Data
Accurate characterization of the synthesized this compound is essential for confirming its identity and purity. The primary analytical techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and a unique singlet for the methine proton. The aromatic region will typically show two doublets corresponding to the AA'BB' spin system of the para-substituted chlorophenyl rings.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methine carbon and the different carbons of the chlorophenyl rings (ipso, ortho, meta, and para carbons).
| Compound | ¹H NMR Data (CDCl₃) | ¹³C NMR Data (CDCl₃) |
| This compound | ~ 5.5 ppm (s, 1H, CH)~ 7.1-7.3 ppm (m, 12H, Ar-H) | ~ 55 ppm (CH)~ 128-133 ppm (Ar-C) |
| Tris(4-chlorophenyl)methanol | ~ 2.5 ppm (s, 1H, OH)~ 7.2-7.4 ppm (m, 12H, Ar-H) | ~ 81 ppm (C-OH)~ 128-145 ppm (Ar-C) |
(Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.)
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of three chlorine atoms. Fragmentation typically involves the loss of chlorophenyl groups.
-
Molecular Ion (M⁺): m/z ≈ 346 (for the most abundant isotopes)
-
Key Fragments: Loss of a chlorophenyl radical (M - C₆H₄Cl)⁺, loss of HCl (M - HCl)⁺.
Conclusion
The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. The direct Friedel-Crafts alkylation of chlorobenzene with chloroform offers a straightforward, one-pot approach suitable for larger-scale production, though it may present purification challenges. For laboratory-scale synthesis requiring high purity, the multi-step route via the tris(4-chlorophenyl)methanol intermediate is superior, offering greater control and typically higher yields. Understanding these synthetic methodologies is not only crucial for the preparation of analytical standards and research materials but also provides valuable insight into the formation of this persistent environmental contaminant as a byproduct in industrial chemical processes. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, balancing factors such as desired purity, scale, available resources, and experimental expertise.
References
- Anderson, C., & O'Neil, G. (n.d.). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM) and tris(4-chlorophenyl)-methanol (TCPM-OH) for Investigations into Environmental Persistence. Western CEDAR.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wikipedia. (2023). DDT.
- U.S. Environmental Protection Agency. (n.d.). DDT Chemistry, Metabolism, and Toxicity.
- Vedantu. (n.d.). Explain Friedel-Crafts alkylation of chlorobenzene.
- Li, B. A. (2021). Dichloro-diphenyl-trichloroethane (DDT): An unforgettable and powerful pesticide. Yale J Biol Med.
- Lebeuf, M., et al. (2001). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. Environmental Pollution.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Organic Syntheses. (n.d.). Triphenylmethane.
- ChemBeast. (2024). How does the reduction mechanism of triethylsilane and trans fatty acids work?
- INCHEM. (n.d.). DDT (PIM 127).
- International Agency for Research on Cancer. (2018). Exposure Data - DDT, Lindane, and 2,4-D. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 113.
- SpectraBase. (n.d.). TRIS-(4-CHLOR-PHENYL)-METHANE - Optional[13C NMR].
- YouTube. (2023). Friedel-Crafts Alkylation Reaction|Chlorobenzene|1-chloro-2-methylbenzene.
- YouTube. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone.
- Larson, G. L. (2010).
- Journal of the Chemical Society C: Organic. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III.
- PubChem. (n.d.). Tris(4-chlorophenyl)methanol. National Center for Biotechnology Information.
- Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.).
- Scribd. (n.d.). Grignard Synthesis of Triphenylmethanol.
- The Hive Chemistry Discourse. (2003). Silane Reductions in Acidic Media.
- Baskaran, S., et al. (2001). A Facile Reduction of 2-Aminopyrimidines with Triethylsilane and Trifluoroacetic Acid.
- PubMed. (2023). This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos.
- SciELO. (2015). Screening of By-Products of Esfenvalerate in Aqueous Medium Using SBSE Probe Desorption GC-IT-MS Technique.
- YouTube. (2018). MS fragmentation patterns.
- MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
- PubMed. (2022).
A Technical Guide to the Spectroscopic Characterization of Tris(4-chlorophenyl)methane
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Tris(4-chlorophenyl)methane, a compound of significant interest to researchers in environmental science and toxicology. As a persistent organic pollutant, its accurate identification is paramount.[1][2][3] This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unequivocal structural elucidation of this molecule. The insights provided herein are geared towards researchers, scientists, and drug development professionals, offering a blend of theoretical principles and field-proven methodologies.
Introduction to this compound and its Spectroscopic Imperative
This compound (C₁₉H₁₃Cl₃) is a triarylmethane compound that has garnered attention as an environmental contaminant.[2][3] Its persistence in various ecosystems necessitates robust analytical methods for its detection and characterization. Spectroscopic techniques are indispensable in this regard, providing a detailed fingerprint of the molecule's structure. Understanding the expected spectroscopic signatures is crucial for any scientist working with this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for a comprehensive structural assignment.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Theoretical Principles: ¹H NMR spectroscopy is based on the principle that protons (¹H nuclei) in a molecule will resonate at different frequencies when placed in a strong magnetic field, depending on their local electronic environment. This difference in resonance frequency, known as the chemical shift (δ), is a key indicator of the proton's chemical nature.
Experimental Protocol: A Step-by-Step Guide
The acquisition of a ¹H NMR spectrum for this compound would typically follow this workflow:
Figure 1: Workflow for ¹H NMR Spectroscopy.
Data Interpretation: The Expected ¹H NMR Spectrum
Due to the symmetry of the this compound molecule, a relatively simple ¹H NMR spectrum is anticipated.
-
Aromatic Protons (H-Ar): The protons on the three equivalent 4-chlorophenyl rings will give rise to signals in the aromatic region of the spectrum, typically between 7.0 and 7.5 ppm. The para-substitution pattern will result in a characteristic splitting pattern. The protons ortho to the methine carbon will be in a different chemical environment than the protons ortho to the chlorine atom. This will likely lead to two distinct signals, each appearing as a doublet due to coupling with the adjacent proton.
-
Methine Proton (H-C): The single proton on the central carbon atom (the methine proton) is expected to appear as a singlet. Its chemical shift will be downfield due to the deshielding effect of the three aromatic rings, likely in the range of 5.5-6.0 ppm.
Summary of Expected ¹H NMR Data
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to C-H) | ~7.2-7.4 | Doublet | 6H |
| Aromatic (ortho to C-Cl) | ~7.0-7.2 | Doublet | 6H |
| Methine (CH) | ~5.5-6.0 | Singlet | 1H |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Theoretical Principles: ¹³C NMR spectroscopy is analogous to ¹H NMR but probes the ¹³C isotope of carbon.[4] Since the natural abundance of ¹³C is low (~1.1%), spectra are often acquired using techniques like proton decoupling to enhance signal intensity and simplify the spectrum by removing C-H coupling.[4]
Experimental Protocol: A Standardized Approach
The experimental workflow for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the common use of proton decoupling.
Figure 2: Workflow for ¹³C NMR Spectroscopy.
Data Interpretation: The Expected ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, reflecting the four types of non-equivalent carbon atoms in the molecule.
-
Aromatic Carbons:
-
C-Cl: The carbon atoms directly bonded to the chlorine atoms will appear at a specific chemical shift.
-
C-H (ortho to C-H): The carbon atoms ortho to the methine-substituted carbon.
-
C-H (ortho to C-Cl): The carbon atoms ortho to the chlorine-substituted carbon.
-
C-ipso: The carbon atoms of the aromatic rings directly attached to the central methine carbon.
-
-
Methine Carbon: The central methine carbon will appear as a single signal.
Summary of Expected ¹³C NMR Data
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aromatic (C-Cl) | ~132-135 |
| Aromatic (C-H ortho to C-H) | ~130-132 |
| Aromatic (C-H ortho to C-Cl) | ~128-130 |
| Aromatic (C-ipso) | ~140-145 |
| Methine (CH) | ~55-65 |
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Theoretical Principles: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The frequencies of absorbed radiation are characteristic of the types of chemical bonds present in the molecule, making IR spectroscopy an excellent tool for identifying functional groups.
Experimental Protocol: A Practical Workflow
A common method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet technique.
Figure 3: Workflow for IR Spectroscopy (KBr Pellet Method).
Data Interpretation: The Expected IR Spectrum
The IR spectrum of this compound will be characterized by several key absorption bands.
-
Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds in the aromatic rings will give rise to several bands in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: The carbon-chlorine stretching vibration will produce a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.
-
Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds are also expected in the fingerprint region, and their positions can be indicative of the substitution pattern. For a para-substituted ring, a strong band is often observed between 850 and 800 cm⁻¹.
Summary of Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |
| Aromatic C-H Out-of-Plane Bending | 850-800 | Strong |
| C-Cl Stretch | 800-600 | Strong |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Theoretical Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In its most common form, electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment in a characteristic manner.[5][6] The resulting mass spectrum provides the molecular weight of the compound and structural information from the fragmentation pattern.
Experimental Protocol: A Standard Approach
Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for the analysis of volatile and semi-volatile compounds like this compound.[7][8]
Figure 4: Workflow for GC-MS Analysis.
Data Interpretation: The Expected Mass Spectrum
The mass spectrum of this compound will provide crucial information for its identification.
-
Molecular Ion Peak (M⁺·): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (approximately 346 g/mol for the most abundant isotopes). The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion, with peaks at M, M+2, M+4, and M+6, with relative intensities determined by the natural abundances of ³⁵Cl and ³⁷Cl.
-
Fragmentation Pattern: The molecular ion can undergo fragmentation. A likely fragmentation pathway is the loss of a 4-chlorophenyl radical, leading to a prominent fragment ion. Further fragmentation of this ion is also possible.
Summary of Expected Mass Spectrometry Data
| Ion | Expected m/z | Comments |
| [M]⁺· | ~346 | Molecular ion with a characteristic isotopic pattern due to three chlorine atoms. |
| [M - C₆H₄Cl]⁺ | ~235 | Loss of a 4-chlorophenyl radical. This fragment will also exhibit an isotopic pattern due to the remaining two chlorine atoms. |
Conclusion
The spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and mass spectrometry. Each technique provides a unique piece of the structural puzzle. While this guide presents the expected spectroscopic data based on established principles, it is imperative for researchers to acquire their own high-quality data for unambiguous compound identification and to compare it with available reference spectra where possible. The methodologies and interpretative frameworks provided herein should serve as a valuable resource for scientists engaged in the study of this and related compounds.
References
- PubChem. This compound.
- SpectraBase. TRIS-(4-CHLOR-PHENYL)-METHANE - Optional[13C NMR]. [Link]
- Taylor & Francis Online. Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)
- PubChem. Tris(4-chlorophenyl)methanol.
- PubMed. Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. [Link]
- The Royal Society of Chemistry.
- Taylor & Francis Online. Full article: Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
- Chemistry LibreTexts.
- UCLA Chemistry and Biochemistry. Tables For Organic Structure Analysis. [Link]
- KGROUP.
- ACS Publications.
- Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
- ResearchGate. FT-IR spectra of tetra(p-aminophenyl)methane (black), 2,5,8-trichloro-s-heptazine (red), and POP-HT (blue). [Link]
- Chemistry LibreTexts. 13.7: 13C NMR Spectroscopy. [Link]
- University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
- SciELO. Screening of By-Products of Esfenvalerate in Aqueous Medium Using SBSE Probe Desorption GC-IT-MS Technique. [Link]
- Wageningen University & Research. Tris(4-chlorophenyl) methanol and tris(4-chlorophenyl) methane. [Link]
- SIELC Technologies. Bis(4-chlorophenyl)methane. [Link]
- SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]
- ResearchGate. FTIR spectra of (a) pure PMMA (b) pure Mg(ClO4)2 (c) PMMA. [Link]
- NIH. Fourier transform infrared spectroscopy and interference of volatile organic compounds on measurements of methane (CH4) fluxes at tree stems – a general phenomenon for plant systems?. [Link]
Sources
- 1. This compound | C19H13Cl3 | CID 92256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. research.wur.nl [research.wur.nl]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Tris(4-chlorophenyl)methane: Unmasking a Persistent Environmental Contaminant
An In-depth Technical Guide for Researchers and Scientists
Prepared by: Gemini, Senior Application Scientist
Abstract
Tris(4-chlorophenyl)methane (TCPM) and its primary metabolite, Tris(4-chlorophenyl)methanol (TCPMOH), are globally distributed, persistent, and bioaccumulative organochlorine contaminants. Despite not being intentionally produced or used on a large scale, their presence is consistently documented in diverse environmental matrices, from marine sediments to the tissues of apex predators and humans. This guide synthesizes current scientific understanding of TCPM, detailing its primary environmental sources, mechanisms of distribution, and widespread occurrence. We provide an in-depth look at the causal link between TCPM and the historical production of the pesticide Dichlorodiphenyltrichloroethane (DDT), explore its journey through ecosystems, and present validated methodologies for its extraction and analysis. This document is intended to serve as a critical resource for researchers investigating persistent organic pollutants (POPs), environmental toxicologists, and professionals in drug development who require a comprehensive understanding of environmental contaminant behavior and analysis.
The Genesis of a "Ghost" Contaminant: Environmental Sources
The environmental prevalence of this compound is a story of unintended consequences, as its origins are primarily linked to the manufacturing of other chemicals rather than direct application.
Primary Source: A Byproduct of DDT Synthesis
The most substantial body of evidence points to technical-grade DDT as the principal source of TCPM in the environment.[1][2][3] TCPM is not a degradation product of DDT but rather an impurity formed during its industrial synthesis.[2][4]
The manufacturing of DDT involves the acid-catalyzed condensation of chloral with chlorobenzene.[5] It is hypothesized that during this process, side reactions occur, leading to the formation of TCPM and its various isomers.[2][5] This direct link is strongly corroborated by the frequent and significant correlation observed between the concentrations of TCPM, TCPMOH, and DDT compounds in environmental and biological samples across the globe.[3][6][7] Research has successfully identified TCPM isomers in decades-old samples of technical DDT, providing definitive evidence of this manufacturing pathway.[5]
Caption: Formation pathway of DDT and the side reaction leading to TCPM.
Other Potential Sources
While the link to DDT manufacturing is the most well-established, other minor sources have been proposed. These include the use of TCPM and its derivatives as substrates in the production of certain dyes and synthetic polymers.[7][8] Additionally, the pesticide dicofol, which is structurally related to DDT, has been considered as a potential source of TCPM as an impurity.[8] However, these sources are believed to contribute negligibly to the global burden of TCPM compared to the widespread historical production of DDT.
Environmental Fate and Global Occurrence
As a persistent organic pollutant (POP), TCPM resists degradation and can remain in ecosystems for extended periods.[2][9] Its chemical structure makes it highly lipophilic, meaning it readily dissolves in fats and lipids, a key factor driving its bioaccumulation.[8]
Distribution Across Environmental Compartments
TCPM has been detected in virtually every environmental compartment, demonstrating its global distribution:
-
Sediments: Both marine and freshwater sediments serve as major environmental sinks, accumulating TCPM over time.[2][10] Concentrations in Rhine delta sediment samples have been measured at 1.2 and 3.0 µg/kg dry weight.[10]
-
Aquatic Ecosystems: TCPM is widespread in aquatic life. It is routinely found in fish, coastal bird eggs, and especially in marine mammals such as seals, whales, and dolphins, where it accumulates in their blubber.[1][2][3][11]
-
Terrestrial Food Webs: The contaminant's reach extends into terrestrial ecosystems, evidenced by its detection in the eggs of peregrine falcons.[2] This indicates that TCPM is transferred from aquatic or other prey to terrestrial predators.
-
Human Tissues: Human exposure is evident, with TCPM and TCPMOH being detected in adipose (fat) tissue and breast milk.[2][3][6] This confirms not only widespread human exposure but also a pathway for maternal transfer to infants.[2][3]
Bioaccumulation and Biomagnification
The lipophilic nature of TCPM leads to its significant bioaccumulation in individual organisms and biomagnification up the food chain. Concentrations of TCPM are consistently observed to be higher at successively higher trophic levels. A dramatic 10- to 100-fold biomagnification has been suggested from fish to the marine mammals that prey on them.[1] This process leads to the highest concentrations being found in apex predators.
Table 1: Selected TCPM Concentrations in Environmental and Biological Samples
| Matrix | Species/Location | Concentration Range (ng/g lipid weight) | Reference |
| Marine Mammal Blubber | Beluga Whales (St. Lawrence Estuary) | up to 50.6 ng/g (TCPMe) | [12] |
| Marine Mammal Blubber | Seals (North Sea & Wadden Sea) | 200 - 2000 ng/g (TCPMOH) | [10] |
| Marine Mammal Blubber | Caspian Seals | 2000 ± 88 ng/g (TCPMe) | [8] |
| Fish (Lipid) | Marine and Freshwater Species | 5 - 400 ng/g (TCPMOH) | [10] |
| Fish-Eating Birds | Various (Baltic Sea) | 120 - 630 ng/g (TCPM-OH) | [7] |
| Human Adipose Tissue | Japan | 2.5 - 21 ng/g (TCPMe) | [6] |
Note: Data has been harmonized to ng/g lipid weight where possible for comparison. Original studies may report in different units. TCPMe refers to this compound and TCPMOH/TCPM-OH refers to its metabolite.
The Metabolite: Tris(4-chlorophenyl)methanol (TCPMOH)
In nearly all biological samples, TCPM is found alongside its metabolite, Tris(4-chlorophenyl)methanol (TCPMOH).[4][6] TCPMOH is formed when the central hydrogen atom of the TCPM molecule is replaced by a hydroxyl (-OH) group.[9]
This biotransformation is a critical aspect of TCPM's environmental toxicology. In many species, TCPMOH is found in higher concentrations than its parent compound, TCPM.[12] From a toxicological standpoint, TCPMOH is of significant concern. Studies using zebrafish embryos have demonstrated that TCPMOH can disrupt pancreatic organogenesis and downregulate key biological pathways, including retinol metabolism and steroid biosynthesis, highlighting its potential to act as an endocrine disruptor.[3][13]
Analytical Methodologies for Detection and Quantification
Accurate determination of TCPM and TCPMOH in complex environmental and biological matrices requires a robust, multi-step analytical approach. The gold standard for this analysis is gas chromatography coupled with mass spectrometry (GC-MS).[4][10]
Overview of the Analytical Workflow
The process involves isolating the target compounds from the sample matrix, purifying them from co-extracted interfering substances (like lipids), and finally, instrumental analysis for identification and quantification.[14]
Caption: Standard analytical workflow for TCPM and TCPMOH analysis.
Detailed Experimental Protocol
The following protocol provides a validated methodology for the simultaneous quantitation of TCPM and TCPMOH.
1. Sample Extraction
-
Causality: The primary goal is to efficiently transfer the lipophilic target analytes from the solid or aqueous matrix into an organic solvent.
-
Protocol for Solid/Biological Samples (e.g., tissue, sediment):
-
Homogenize the sample (e.g., 1-5 grams) with anhydrous sodium sulfate to create a dry, free-flowing powder. The sulfate absorbs water, which would otherwise hinder extraction efficiency.
-
Place the homogenized sample into a cellulose thimble.
-
Perform Soxhlet extraction for 12-18 hours using a non-polar solvent mixture, such as hexane/dichloromethane.[10] This continuous extraction method ensures exhaustive removal of the analytes.
-
For water samples, liquid-liquid extraction with a non-polar solvent is appropriate.
-
2. Extract Cleanup and Lipid Removal
-
Causality: Biological extracts are rich in lipids, which are non-volatile and can interfere with chromatographic analysis and damage the GC-MS system. These must be removed.
-
Protocol:
-
Gel Permeation Chromatography (GPC): This is the preferred method for lipid removal.[1][10] Inject the concentrated crude extract onto a GPC column (e.g., Bio-Beads S-X3). Elute with a suitable solvent. The larger lipid molecules will elute first and can be diverted to waste, while the smaller analyte molecules are collected in a subsequent fraction.
-
Adsorption Chromatography (Fractionation): For further purification, pass the GPC-cleaned extract through a column packed with an adsorbent like Florisil or silica gel.[1][10][14]
-
Elute the column with solvents of increasing polarity. A typical sequence starts with hexane to elute non-polar interferences (like PCBs), followed by a more polar solvent mixture (e.g., hexane/diethyl ether) to elute TCPM and TCPMOH. This step separates analytes into distinct fractions and removes polar interferences.
-
-
3. Instrumental Analysis
-
Causality: GC-MS provides the necessary chromatographic separation and mass-selective detection to unambiguously identify and quantify TCPM and TCPMOH, even at trace levels.
-
Protocol:
-
Concentrate the final purified fraction to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.
-
Inject a 1-2 µL aliquot into a Gas Chromatograph-Mass Spectrometer (GC-MS).[4][10]
-
GC Conditions: Use a capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms). A temperature program is used to separate the compounds, for example: start at 50°C, ramp to 160°C, then ramp slowly to 280°C.[5]
-
MS Conditions: Operate the mass spectrometer in Electron Impact (EI) mode for TCPM. For enhanced sensitivity of TCPMOH, Negative Chemical Ionization (NCI) mode is highly effective.[10] Monitor characteristic ions for both identification and quantification.
-
Conclusion and Future Outlook
This compound is a pervasive environmental contaminant whose presence is inextricably linked to the legacy of DDT production. Its persistence, global distribution, and tendency to biomagnify in food webs present a potential long-term risk to ecosystem and human health. The detection of TCPM and its more biologically active metabolite, TCPMOH, in human tissues and apex predators underscores the importance of continued environmental monitoring.
For researchers, the focus must now shift towards more deeply understanding the toxicological implications of chronic, low-dose exposure, particularly the endocrine-disrupting potential of TCPMOH. Validated and sensitive analytical methods, as described in this guide, are the cornerstone of this research, enabling the accurate assessment of exposure and risk in both wildlife and human populations.
References
- de Boer, J., et al. (2000). Tris(4-chlorophenyl) methanol and tris(4-chlorophenyl) methane. The Handbook of Environmental Chemistry, 3(K), 31-41. [Link]
- Minh, T. B., et al. (2000). Occurrence of this compound, tris(4-chlorophenyl)methanol, and some other persistent organochlorines in Japanese human adipose tissue. Environmental Health Perspectives, 108(6), 599–603. [Link]
- Stanko, J. P., et al. (2021). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus. Journal of Analytical Toxicology, 45(6), 613–621. [Link]
- Lebeuf, M., et al. (2001). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. Environmental Pollution, 111(1), 29-43. [Link]
- de Boer, J., et al. (1996). Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment. Environmental Pollution, 93(1), 39-47. [Link]
- National Center for Biotechnology Information. (n.d.). Tris(4-chlorophenyl)methanol.
- Wilson, P. W., et al. (2022). This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos. Chemosphere, 307(Pt 3), 135891. [Link]
- Buser, H. R. (1995). DDT, a Potential Source of Environmental this compound and Tris(4-chlorophenyl)methanol. Environmental Science & Technology, 29(8), 2133-2139. [Link]
- Navarrete, N. K., et al. (2021). The ecotoxicological contaminant Tris(4-chlorophenyl)methanol (TCPMOH) impacts embryonic development in zebrafish (Danio rerio).
- Wilson, P. W. (2022). This compound (TCPM) and Tris(4-Chlorophenyl)Methanol (TCPMOH) Disrupt Pancreatic Organogenesis and Gene Expression in Zebrafish Embryos.
- Lebeuf, M., et al. (2001). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence.
- Watanabe, M., et al. (1999). Contamination of Tris(4-Chlorophenyl) Methane and Tris(4-Chlorophenyl) Methanol in Marine Mammals from Russia and Japan: Body Distribution, Bioaccumulation and Contamination Status. Marine Pollution Bulletin, 39(1-12), 249-256. [Link]
- Buser, H. R. (1995). DDT, A Potential Source of Environmental this compound and Tris(4-chlorophenyl)methanol.
- Buser, H. R. (1995). DDT, A Potential Source of Environmental this compound and Tris(4-chlorophenyl)methanol. PubMed. [Link]
- Falandysz, J., et al. (1999). This compound and Tris(4-chlorophenyl)methanol in Sediment and Food Webs from the Baltic South Coast. Environmental Science & Technology, 33(4), 517-521. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Detailed Exposition of Environmental Survey and Monitoring of Chemicals. [Link]
Sources
- 1. research.wur.nl [research.wur.nl]
- 2. benchchem.com [benchchem.com]
- 3. This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Occurrence of this compound, tris(4-chlorophenyl)methanol, and some other persistent organochlorines in Japanese human adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cgrb.org [cgrb.org]
- 9. Tris(4-chlorophenyl)methanol | C19H13Cl3O | CID 76379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound (TCPM) and Tris(4-Chlorophenyl)Methanol (TCPMOH) Disrupt Pancreatic Organogenesis and Gene Expression in Zebrafish Embryos - ProQuest [proquest.com]
- 14. env.go.jp [env.go.jp]
Tris(4-chlorophenyl)methane: A Definitive Guide to its Role as a DDT Impurity and Environmental Marker
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Tris(4-chlorophenyl)methane (TCPM), a significant impurity found in technical-grade dichlorodiphenyltrichloroethane (DDT). Historically known for its potent insecticidal properties, DDT's legacy is marred by its environmental persistence and the unintended consequences of its manufacturing byproducts.[1][2][3] This document delves into the chemical identity, formation, and physicochemical properties of TCPM, establishing its critical role as a persistent and bioaccumulative environmental marker for tracing DDT contamination. We will explore the intricate analytical methodologies for its detection and quantification in diverse environmental matrices, offering insights into the causality behind experimental choices. Furthermore, this guide will shed light on the toxicological implications of TCPM and its primary metabolite, Tris(4--chlorophenyl)methanol (TCPMOH), and present a framework for utilizing TCPM as a reliable indicator of historical and ongoing DDT pollution.
The Genesis of a Contaminant: DDT Synthesis and the Inevitable Formation of this compound
The widespread use of DDT in the mid-20th century for agricultural and public health purposes led to its ubiquitous presence in the environment.[4] However, the industrial-scale synthesis of DDT, a condensation reaction between chloral and chlorobenzene in the presence of a strong acid catalyst like sulfuric acid, is not a perfectly selective process.[1][4] This synthesis inevitably leads to the formation of several byproducts, with this compound (TCPM) being a notable and persistent impurity.[1][5] The co-occurrence of TCPM and DDT in various environmental samples provides strong evidence of their common anthropogenic origin.[1][2]
The formation of TCPM is hypothesized to occur through side reactions during the DDT manufacturing process.[1] While the exact mechanisms are complex, it is understood that under the acidic and high-temperature conditions of the reaction, secondary reactions involving chlorobenzene can lead to the formation of this tri-aryl methane derivative. The presence of TCPM in technical grade DDT underscores the importance of understanding the complete chemical profile of industrial chemicals to assess their full environmental impact.[1]
Figure 1. Simplified schematic of DDT synthesis highlighting the formation of this compound as a byproduct.
Physicochemical Properties and Environmental Fate: The Hallmarks of a Persistent Marker
This compound is a chlorinated organic compound with the molecular formula C₁₉H₁₃Cl₃.[1][6] Its chemical structure, characterized by three chlorophenyl rings attached to a central methane carbon, imparts a high degree of lipophilicity and resistance to degradation. These properties are central to its role as an environmental marker.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₃Cl₃ | [6] |
| Molecular Weight | 347.7 g/mol | [6] |
| Appearance | Powder | [7] |
| Melting Point | 100-103 °C | [7] |
| Log Kₒₗ | 7.3 (Computed) | [6] |
The high octanol-water partition coefficient (Log Kₒₗ) indicates a strong tendency for TCPM to partition into fatty tissues of organisms, leading to its bioaccumulation and biomagnification through the food web.[1][8] Its persistence in the environment means that it can be detected in various matrices long after the initial DDT application, providing a historical record of contamination.[1] The environmental fate and transport of TCPM are governed by its low water solubility and high affinity for organic matter in soil and sediment, which act as environmental sinks.[9]
Analytical Methodologies: Detecting the Environmental Fingerprint
The accurate detection and quantification of this compound in complex environmental matrices require robust and sensitive analytical methods. The cornerstone of TCPM analysis is gas chromatography coupled with mass spectrometry (GC/MS), a technique that offers high selectivity and sensitivity.[8][10][11]
A Self-Validating Experimental Workflow
A reliable analytical protocol for TCPM must incorporate a series of self-validating steps to ensure data integrity. This involves a meticulous sample preparation process followed by instrumental analysis with appropriate quality control measures.
Figure 2. A comprehensive, self-validating workflow for the analysis of this compound in environmental samples.
Detailed Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a generalized yet robust methodology for the analysis of TCPM in solid and biological matrices. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Step 1: Sample Extraction
-
Objective: To efficiently transfer TCPM from the sample matrix into a solvent.
-
Methodology:
-
Homogenize the sample (e.g., soil, sediment, or tissue). For biological samples, a drying agent like anhydrous sodium sulfate is often added.[12]
-
Perform Soxhlet extraction for 16-24 hours with a suitable solvent mixture, such as hexane/acetone (1:1, v/v).[10] The continuous nature of Soxhlet extraction ensures exhaustive extraction of the lipophilic TCPM.
-
Alternatively, ultrasonic extraction can be used for a faster, though potentially less exhaustive, extraction.[12]
-
-
Causality: The choice of a non-polar/polar solvent mixture is crucial to overcome the strong matrix interactions and effectively solvate the target analyte.
Step 2: Sample Cleanup
-
Objective: To remove co-extracted interfering compounds, such as lipids, which can compromise the GC/MS analysis.
-
Methodology:
-
Gel Permeation Chromatography (GPC): This is a highly effective technique for removing high molecular weight interferences like lipids from the sample extract.[8][10] The principle is size exclusion, where larger molecules elute before the smaller analyte molecules.
-
Adsorption Chromatography: Use a column packed with Florisil or silica gel.[8][10][12] The sample extract is loaded onto the column, and a series of solvents with increasing polarity are used to elute the fractions. TCPM, being relatively non-polar, will elute in the earlier, less polar fractions, separating it from more polar interferences.
-
-
Causality: A thorough cleanup is paramount for protecting the analytical instrument, reducing matrix effects, and achieving lower detection limits.
Step 3: Concentration and Instrumental Analysis
-
Objective: To concentrate the sample to a volume suitable for GC/MS analysis and to detect and quantify TCPM.
-
Methodology:
-
The cleaned-up extract is carefully concentrated using a rotary evaporator or a gentle stream of nitrogen.
-
The final volume is adjusted, and an internal standard is added for accurate quantification.
-
The sample is injected into a gas chromatograph equipped with a mass selective detector (GC/MS).
-
The separation is typically achieved on a non-polar capillary column (e.g., DB-5ms).[13]
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of TCPM.
-
-
Causality: The use of an internal standard corrects for variations in injection volume and instrument response, leading to more accurate and precise quantification. SIM mode significantly improves the signal-to-noise ratio, allowing for the detection of trace levels of TCPM.
Table 2: Typical GC/MS Parameters for TCPM Analysis
| Parameter | Setting |
| Injector Temperature | 250-280 °C |
| Oven Program | Initial temp. 80-100 °C, ramp to 280-300 °C |
| Carrier Gas | Helium |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| MS Ionization | Electron Impact (EI) |
| MS Mode | Selected Ion Monitoring (SIM) |
| Characteristic Ions | m/z 346, 348, 239, 165 |
Toxicological Insights: More Than Just a Marker
While TCPM is primarily utilized as a chemical marker, it is not biologically inert. Research has shown that both TCPM and its primary metabolite, Tris(4-chlorophenyl)methanol (TCPMOH), are persistent and bioaccumulative, and have been detected in human tissues, including breast milk and adipose tissue.[1][2][3][14]
Studies using zebrafish embryos have revealed that developmental exposure to TCPMOH can disrupt pancreatic organogenesis.[2][3] Although TCPM itself did not induce significant morphological changes in the pancreas under the same conditions, transcriptomic analysis showed that both compounds downregulate critical biological processes, including retinol metabolism, circadian rhythm, and steroid biosynthesis.[1][2] Furthermore, in vitro studies suggest that TCPM may act as an estrogen mimic.[1] These findings underscore the potential for TCPM and its metabolite to pose a hazard to embryonic growth and development.[3][15]
Figure 3. Conceptual diagram of the metabolic activation and potential toxicological effects of this compound.
Conclusion: A Powerful Tool for Environmental Forensics
This compound, an often-overlooked impurity of technical DDT, has emerged as an invaluable tool in the field of environmental science. Its unique combination of being a direct byproduct of DDT synthesis, its environmental persistence, and its bioaccumulative properties make it an ideal chemical marker for tracing the historical and geographical footprint of DDT contamination. The strong correlation between TCPM and DDT concentrations in various environmental compartments provides a robust line of evidence for source apportionment.[2][16][17]
The analytical methodologies detailed in this guide provide a framework for the reliable detection and quantification of TCPM, enabling researchers to conduct thorough environmental assessments. Furthermore, the growing body of toxicological data on TCPM and its metabolite, TCPMOH, highlights the need to consider the broader spectrum of contaminants associated with legacy pesticides. By understanding and utilizing markers like this compound, the scientific community can better assess the long-term environmental and health risks posed by historical pesticide use and develop more effective remediation strategies.
References
- de Boer, J., et al. (2000). Tris(4-chlorophenyl) methanol and tris(4-chlorophenyl) methane. The Handbook of Environmental Chemistry, 3(K), 31-41. [Link]
- de Boer, J., et al. (1996). Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment. Environmental Pollution, 93(1), 39-47. [Link]
- Anderson, C., & O'Neil, G. (2018). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM) and tris(4-chlorophenyl)-methanol (TCPM-OH) for Investigations into Environmental Persistence. Western CEDAR. [Link]
- Stapleton, H. M., et al. (2021). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus. Journal of Analytical Toxicology, 45(6), 613–621. [Link]
- Anderson, C., & O'Neil, G. (2018). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM). Western CEDAR. [Link]
- Falandysz, J., et al. (1999). This compound and Tris(4-chlorophenyl)methanol in Sediment and Food Webs from the Baltic South Coast. Environmental Science & Technology, 33(21), 3878-3883. [Link]
- La Merrill, M. A., et al. (2023). This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos. Environmental Toxicology and Chemistry, 42(3), 625-636. [Link]
- Lebeuf, M., et al. (2000). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. Chemosphere, 40(7), 737-743. [Link]
- National Center for Biotechnology Information. (n.d.). Tris(4-chlorophenyl)methanol.
- National Center for Biotechnology Information. (n.d.). This compound.
- National Genomics Data Center. (2023). This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos. [Link]
- Buser, H. R. (1995). DDT, A Potential Source of Environmental this compound and Tris(4-chlorophenyl)methanol. Environmental Science & Technology, 29(8), 2133-2139. [Link]
- Sanders, J. M., et al. (2019). Disposition of tris(4-chlorophenyl)methanol and this compound in male and female Harlan Sprague Dawley rats and B6C3F1/N mice following oral and intravenous administration. Xenobiotica, 49(11), 1348-1359. [Link]
- La Merrill, M. A., et al. (2023). This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos. Environmental Toxicology and Chemistry, 42(3), 625-636. [Link]
- ResearchGate. (n.d.). The ecotoxicological contaminant Tris(4-chlorophenyl)methanol (TCPMOH) impacts embryonic development in zebrafish (Danio rerio). [Link]
- Lebeuf, M., et al. (2000). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence.
- Kajiwara, N., et al. (2001). Contamination of Tris(4-Chlorophenyl) Methane and Tris(4-Chlorophenyl) Methanol in Marine Mammals from Russia and Japan: Body Distribution and Temporal Trend. Environmental Science & Technology, 35(8), 1579-1584. [Link]
- Tlustos, C., et al. (2022). The ecotoxicological contaminant Tris(4-chlorophenyl)methanol (TCPMOH) impacts embryonic development in zebrafish (Danio rerio).
- Agency for Toxic Substances and Disease Registry. (n.d.).
- ResearchGate. (n.d.). Global distribution of tris (4-chlorophenyl) methanol and tris (4-chlorophenyl) methane in flatfish - is technical ddt the most likely source?. [Link]
- ResearchGate. (n.d.). Chemical structures for this compound (TCPM) and.... [Link]
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
- Tetra Tech R&D. (n.d.).
- Eawag. (1998).
- Agency for Toxic Substances and Disease Registry. (2002). Toxicological Profile for DDT, DDE, and DDD. [Link]
- Google Patents. (1950). US2500961A - Method of production of ddt.
- U.S. Environmental Protection Agency. (n.d.). Adoption of Analytical Methods for Identifying CEC. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cedar.wwu.edu [cedar.wwu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C19H13Cl3 | CID 92256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. research.wur.nl [research.wur.nl]
- 9. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]
- 10. Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. env.go.jp [env.go.jp]
- 13. cgrb.org [cgrb.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 16. Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Toxicological Profile and Potential Health Effects of Tris(4-chlorophenyl)methane
Introduction
Tris(4-chlorophenyl)methane (TCPM) and its primary metabolite, Tris(4-chlorophenyl)methanol (TCPMOH), are persistent organochlorine contaminants of significant environmental and toxicological concern.[1][2][3] Structurally related to the notorious pesticide Dichlorodiphenyltrichloroethane (DDT), TCPM is believed to be a byproduct of technical DDT synthesis.[1][2][4] Its presence is widespread, with detection in various environmental matrices, wildlife, and human tissues, including adipose tissue and breast milk, indicating a potential for maternal transfer.[1][2][5][6] The persistence and bioaccumulative nature of TCPM, coupled with its emerging toxicological profile, necessitate a thorough understanding for researchers, scientists, and drug development professionals.[1][2] This guide provides a comprehensive overview of the current knowledge on the toxicological profile and potential health effects of this compound.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C19H13Cl3 | [2][7] |
| Molecular Weight | 347.7 g/mol | [2][7] |
| CAS Number | 27575-78-6 | [2] |
| Appearance | Not specified, likely a solid | |
| Solubility | Lipophilic | [5][8] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
Understanding the toxicokinetics of a compound is fundamental to assessing its potential for toxicity. Studies in rodents have shed light on the absorption, distribution, metabolism, and excretion (ADME) of TCPM.
Absorption
Following oral administration in rats and mice, TCPM is well-absorbed from the gastrointestinal tract.[9][10] Studies using radiolabeled TCPM ([14C]TCPME) demonstrated that at least 66% of the administered oral dose is absorbed.[9][10] The time to reach maximum plasma concentration (Tmax) is generally within 7 hours in male rats and mice.[9] The oral bioavailability of TCPM is high, estimated to be at least 82% in male rats and mice.[9][10][11]
Distribution
Once absorbed, TCPM is widely distributed throughout the body. Due to its lipophilic nature, it has a high affinity for adipose tissue, where it tends to accumulate.[9][10][11] High concentrations of TCPM and its metabolite TCPMOH have been consistently found in the adipose tissue of both experimental animals and humans.[5][6][9] The significant retention of the administered dose in tissues, particularly fat, contributes to its long biological half-life.[9][10]
Metabolism
The metabolism of TCPM is relatively minimal.[9][10] The primary metabolic pathway involves the oxidation of the central methane carbon to form Tris(4-chlorophenyl)methanol (TCPMOH).[11][12] However, the conversion rate is low.[11] TCPMOH itself can induce phase I and phase II drug-metabolizing enzymes, such as cytochrome P450s and glutathione-S-transferases, in the liver.[1][13]
Caption: Key molecular pathways affected by TCPM and TCPMOH.
Potential Health Effects
The available toxicological data, though limited, suggests that TCPM and its metabolite TCPMOH may pose several health risks.
Developmental Toxicity
Studies using zebrafish embryos have demonstrated the potential for developmental toxicity, particularly for TCPMOH. [1][14][15]Exposure to TCPMOH resulted in reduced islet and total pancreas area, indicating impaired pancreatic development. [1][14][15]While TCPM did not induce significant morphological changes to the pancreas in the same study, the strong correlation in transcriptomic responses suggests that it may still contribute to developmental perturbations. [1][2][14]
Reproductive Toxicity
In a study on male Sprague Dawley rats, dietary exposure to TCPMOH for 28 days resulted in significantly elevated serum concentrations of follicle-stimulating hormone (FSH) at the highest dose, suggesting a potential impact on the male reproductive system. [16]However, no effects were observed on luteinizing hormone (LH) or testosterone levels, and no morphological changes were seen in the testes. [16]The study established a No-Observed-Adverse-Effect Level (NOAEL) for reproductive effects of 1.2 mg/kg/day. [16]
Carcinogenicity and Genotoxicity
There is limited information on the carcinogenic and genotoxic potential of TCPM. While some early reports indicated a possible carcinogenic character for TCPMOH, further studies are needed to confirm this. [17]There is a lack of publicly available data on the genotoxicity of TCPM.
Analytical Methodologies
The detection and quantification of TCPM and TCPMOH in various matrices are crucial for exposure assessment and toxicological studies. The primary analytical technique employed is gas chromatography coupled with mass spectrometry (GC-MS). [12][17][18]
Sample Preparation
A multi-step sample preparation process is typically required to isolate and concentrate the analytes from complex matrices like biological tissues and environmental samples. [19]
Caption: General workflow for the analysis of TCPM and TCPMOH.
Detailed Protocol: GC-MS Analysis
A validated GC-MS method for the simultaneous quantitation of TCPM and TCPMOH in rat plasma has been developed. [12]
-
Extraction: Liquid-liquid extraction of the plasma sample with an organic solvent (e.g., hexane).
-
Derivatization (for TCPMOH): As TCPMOH is a polar alcohol, derivatization to a less polar silyl ether may be necessary to improve its chromatographic properties.
-
GC Separation: Separation of the analytes on a capillary column (e.g., DB-1). [13]4. MS Detection: Detection and quantification using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. [18]
Conclusion and Future Directions
This compound is a persistent and bioaccumulative environmental contaminant with a demonstrated potential for toxicity. Its ability to disrupt endocrine function and alter key developmental pathways highlights the need for a more comprehensive understanding of its health risks. While initial studies have provided valuable insights, further research is warranted in several areas:
-
Chronic Toxicity and Carcinogenicity: Long-term studies are needed to fully assess the carcinogenic potential of TCPM and TCPMOH.
-
Genotoxicity: A thorough evaluation of the genotoxic potential of these compounds is essential.
-
Neurotoxicity: Given the structural similarity to other neurotoxic organochlorines, the potential for neurotoxic effects should be investigated.
-
Human Epidemiology: Studies correlating TCPM and TCPMOH body burdens with adverse health outcomes in human populations are crucial for risk assessment.
A deeper understanding of the toxicological profile of this compound will enable more informed risk assessments and the development of strategies to mitigate potential human and environmental health impacts.
References
- de Boer, J., et al. (1997). Tris(4-chlorophenyl) methanol and tris(4-chlorophenyl) methane. Research@WUR. [Link]
- Wilson, K. E., et al. (2023). This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos. Birth Defects Research, 115(4), 458-473. [Link]
- Minh, T. B., et al. (2000). Specific accumulation and elimination kinetics of this compound, tris(4-chlorophenyl)methanol, and other persistent organochlorines in humans from Japan. Environmental Health Perspectives, 108(7), 641–648. [Link]
- Minh, T. B., et al. (2000). Specific accumulation and elimination kinetics of this compound, tris(4-chlorophenyl)
- Mutlu, E., et al. (2021). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus. Journal of Analytical Toxicology, 45(6), 614–622. [Link]
- Buser, H. R. (1995). DDT, A Potential Source of Environmental this compound and Tris(4-chlorophenyl)methanol. Environmental Science & Technology, 29(9), 2133–2139. [Link]
- Wilson, K. E., et al. (2023). This compound (TCPM) and Tris(4-Chlorophenyl)Methanol (TCPMOH) Disrupt Pancreatic Organogenesis and Gene Expression in Zebrafish Embryos. ProQuest. [Link]
- Foster, W. G., et al. (1999). Reproductive effects of tris(4-chlorophenyl)
- de Boer, J., et al. (1996). Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment. Environmental Pollution, 93(1), 39-47. [Link]
- Catlin, N., et al. (2018). Disposition of Tris(4-chlorophenyl)methanol and this compound in Male and Female Harlan Sprague Dawley Rats and B6C3F1/N Mice Following Oral and Intravenous Administration. Chemical Effects in Biological Systems. [Link]
- National Institutes of Health. This compound (27575-78-6). Chemical Effects in Biological Systems. [Link]
- National Center for Biotechnology Information. Tris(4-chlorophenyl)methanol. PubChem. [Link]
- Anderson, C., & O'Neil, G. (2021). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM). Western CEDAR. [Link]
- Catlin, N., et al. (2019). Disposition of tris(4-chlorophenyl)methanol and tris(4-chlorophenyl)
- Wilson, K. E., et al. (2023). This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos. PubMed. [Link]
- Falandysz, J., et al. (1999). This compound and Tris(4-chlorophenyl)methanol in Sediment and Food Webs from the Baltic South Coast. Environmental Science & Technology, 33(4), 517–521. [Link]
- Kunisue, T., et al. (2004). Occurrence of this compound, tris(4-chlorophenyl)methanol, and some other persistent organochlorines in Japanese human adipose tissue. Environmental Health Perspectives, 112(1), 59–64. [Link]
- Navarrete, A. D., et al. (2021). The ecotoxicological contaminant Tris(4-chlorophenyl)methanol (TCPMOH) impacts embryonic development in zebrafish (Danio rerio).
- Mutlu, E., et al. (2021). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound a. Taylor & Francis Online. [Link]
- National Center for Biotechnology Information. This compound. PubChem. [Link]
- Watanabe, M., et al. (1999). Contamination of Tris(4-Chlorophenyl) Methane and Tris(4-Chlorophenyl) Methanol in Marine Mammals from Russia and Japan: Body Di. Marine Pollution Bulletin, 39(1-12), 393-398. [Link]
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
- Muir, D. C. G., et al. (1996). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence.
- U.S. Environmental Protection Agency. (2021). Adoption of Analytical Methods for Identifying CEC. [Link]
Sources
- 1. This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Specific accumulation and elimination kinetics of this compound, tris(4-chlorophenyl)methanol, and other persistent organochlorines in humans from Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Occurrence of this compound, tris(4-chlorophenyl)methanol, and some other persistent organochlorines in Japanese human adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C19H13Cl3 | CID 92256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Specific accumulation and elimination kinetics of this compound, tris(4-chlorophenyl)methanol, and other persistent organochlorines in humans from Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disposition of Tris(4-chlorophenyl)methanol and this compound in Male and Female Harlan Sprague Dawley Rats and B6C3F1/N Mice Following Oral and Intravenous Administration [cebs.niehs.nih.gov]
- 10. Disposition of tris(4-chlorophenyl)methanol and this compound in male and female Harlan Sprague Dawley rats and B6C3F1/N mice following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. cgrb.org [cgrb.org]
- 14. This compound (TCPM) and Tris(4-Chlorophenyl)Methanol (TCPMOH) Disrupt Pancreatic Organogenesis and Gene Expression in Zebrafish Embryos - ProQuest [proquest.com]
- 15. This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reproductive effects of tris(4-chlorophenyl)methanol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.wur.nl [research.wur.nl]
- 18. Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. env.go.jp [env.go.jp]
Early research and discovery of Tris(4-chlorophenyl)methane
An In-Depth Technical Guide to the Early Research and Discovery of Tris(4-chlorophenyl)methane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (TCPM) is a persistent and bioaccumulative organochlorine contaminant that has garnered significant attention within the environmental and toxicological research communities. This technical guide provides a comprehensive overview of the early research and discovery of TCPM, with a particular focus on its initial identification, early synthetic methodologies, and the analytical techniques used for its characterization. The narrative emphasizes the causal relationships behind experimental choices, providing field-proven insights for researchers in environmental science and chemical synthesis.
Introduction: The Emergence of a Persistent Environmental Contaminant
This compound, with the chemical formula C₁₉H₁₃Cl₃, is a triarylmethane compound where three 4-chlorophenyl groups are attached to a central methane carbon.[1] Its environmental significance stems from its persistence, lipophilicity, and tendency to bioaccumulate in food webs.[2][3] The discovery and subsequent research of TCPM are intrinsically linked to the history of the insecticide dichlorodiphenyltrichloroethane (DDT). Evidence strongly suggests that TCPM is a manufacturing byproduct of technical DDT formulations.[3][4] This association is supported by the frequent co-occurrence of TCPM and DDT in various environmental matrices, including sediments, marine mammals, and birds.[2][3][5]
The initial impetus for studying TCPM was not driven by a targeted synthesis for a specific application, but rather by the need to identify and understand the environmental fate of unknown organochlorine compounds detected in wildlife. The discovery of its oxidized and more polar metabolite, tris(4-chlorophenyl)methanol (TCPMOH), in harbor seals from Puget Sound in 1989 marked a significant turning point in recognizing the widespread presence of this class of contaminants.[3]
Early Synthetic Routes: From Postulated Pathways to Confirmed Methodologies
The elucidation of synthetic pathways to this compound has been crucial for obtaining analytical standards and for conducting toxicological studies. While the exact synthetic methods used in the mid-20th century during peak DDT production are not extensively documented, modern synthetic chemistry provides insight into plausible historical and contemporary routes.
The Postulated Friedel-Crafts Approach
The Friedel-Crafts reaction, developed in 1877 by Charles Friedel and James Crafts, represents a fundamental method for the alkylation and acylation of aromatic rings.[6] Given its historical significance and utility in forming carbon-carbon bonds with aromatic compounds, it is a highly plausible, albeit likely inefficient, method for the inadvertent formation of TCPM during DDT synthesis.
The synthesis of the parent compound, triphenylmethane, can be achieved through a Friedel-Crafts reaction between benzene and chloroform in the presence of a Lewis acid catalyst like aluminum chloride.[7]
Reaction: 3 C₆H₆ + CHCl₃ --(AlCl₃)--> (C₆H₅)₃CH + 3 HCl
By analogy, a similar reaction with chlorobenzene could yield this compound. The rationale for this postulated pathway lies in the reaction conditions of DDT synthesis, which involve the condensation of chloral with chlorobenzene in the presence of an acid catalyst.[2] Side reactions under these acidic and aromatic-rich conditions could facilitate a Friedel-Crafts-type condensation to form TCPM.
Postulated Reaction: 3 C₆H₅Cl + CHCl₃ --(Acid Catalyst)--> (4-ClC₆H₄)₃CH + 3 HCl
The choice of a strong Lewis acid like aluminum chloride is critical as it polarizes the C-Cl bond in chloroform, generating a dichloromethyl carbocation or a related electrophilic species that can then attack the electron-rich chlorobenzene ring. The para-directing effect of the chlorine substituent on the benzene ring would favor the formation of the 4-substituted isomer.
Modern Confirmed Synthesis: A Two-Step Approach via the Methanol Intermediate
More contemporary and well-documented synthetic routes to TCPM proceed through its alcohol precursor, Tris(4-chlorophenyl)methanol (TCPM-OH). This approach offers better control and higher yields. The general strategy involves the synthesis of TCPM-OH followed by its reduction to TCPM.
Two primary methods have been described for the synthesis of TCPM-OH:
-
Method A: Grignard Addition to an Ester: This route involves the esterification of 4-chlorobenzoic acid, followed by a double Grignard addition of 4-chlorophenylmagnesium bromide.[8] The causality here lies in the reactivity of the Grignard reagent as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ester twice to form the tertiary alcohol.
-
Method B: Lithiation and Addition to a Ketone: This pathway begins with the bromination of chlorobenzene, followed by a lithium-halogen exchange to generate a highly reactive organolithium species. This nucleophile is then added to a ketone, such as bis(4-chlorophenyl)methanone, to yield the desired tertiary alcohol.[8] The choice of an organolithium reagent over a Grignard reagent can sometimes offer advantages in terms of reactivity and reduced side reactions.
The final step in this synthetic sequence is the reduction of the tertiary alcohol, TCPM-OH, to the methane derivative, TCPM. A common and effective method for this transformation is the use of a silane reducing agent in the presence of a strong acid.[8]
Reaction: (4-ClC₆H₄)₃COH + Et₃SiH --(CF₃COOH)--> (4-ClC₆H₄)₃CH + Et₃SiOH
The rationale for this choice of reagents is the high affinity of silicon for oxygen. The strong acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The triethylsilane then delivers a hydride to the resulting carbocation, yielding the final product, TCPM.
Experimental Protocols and Characterization
The following sections provide a detailed experimental protocol for a representative synthesis of TCPM and discuss the analytical techniques used for its characterization.
Detailed Experimental Protocol: Synthesis of TCPM via Reduction of TCPM-OH
This protocol is adapted from methodologies described in the literature for the synthesis of TCPM and its derivatives.[8]
Step 1: Synthesis of Tris(4-chlorophenyl)methanol (TCPM-OH) via Grignard Reaction
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. A solution of 4-bromochlorobenzene in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction mixture is gently refluxed until most of the magnesium has been consumed.
-
Grignard Addition: The Grignard solution is cooled to 0 °C. A solution of ethyl 4-chlorobenzoate in anhydrous diethyl ether is added dropwise with stirring. The reaction is allowed to proceed at room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude TCPM-OH.
-
Purification: The crude product is purified by silica gel flash column chromatography.
Step 2: Reduction of TCPM-OH to this compound (TCPM)
-
Reaction Setup: Tris(4-chlorophenyl)methanol is dissolved in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Addition of Reagents: Triethylsilane is added to the solution, followed by the slow, dropwise addition of trifluoroacetic acid at 0 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Final Purification and Characterization: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting solid is purified by recrystallization or column chromatography to yield pure TCPM. The purity and identity of the final product are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[8]
Early Analytical Characterization
The confirmation of the structure and purity of synthesized this compound in early research relied on a combination of chromatographic and spectroscopic techniques.
-
Thin Layer Chromatography (TLC): TLC was a crucial technique for monitoring the progress of reactions and for assessing the purity of the final product. The difference in polarity between the starting material (TCPM-OH) and the product (TCPM) allows for their easy separation on a TLC plate, with the less polar TCPM having a higher Rf value.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were instrumental in confirming the structure of the synthesized compounds. The spectra would show characteristic signals for the aromatic protons and carbons, as well as the unique methine proton signal in TCPM.[8]
-
Mass Spectrometry (MS): Mass spectrometry, particularly in conjunction with gas chromatography (GC-MS), was essential for the identification of TCPM in environmental samples and for confirming the molecular weight of the synthesized compound.
Data Presentation
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₃Cl₃ | [1][2] |
| Molecular Weight | 347.67 g/mol | [1][2] |
| Appearance | White crystalline solid | [9] |
| CAS Number | 27575-78-6 | [1][3] |
| Log Kow (Octanol-Water Partition Coefficient) | High (indicative of lipophilicity and bioaccumulation potential) | [2] |
Visualization of Synthetic Pathway
Sources
- 1. This compound | C19H13Cl3 | CID 92256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Triphenylmethane - Wikipedia [en.wikipedia.org]
- 8. "Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM" by Chloe Anderson and Gregory O'Neil [cedar.wwu.edu]
- 9. dl.icdst.org [dl.icdst.org]
The Environmental Persistence of Tris(4-chlorophenyl)methane: A Technical Guide to Putative Degradation Pathways and Investigative Methodologies
Preamble: A Persistent Enigma in Environmental Chemistry
Tris(4-chlorophenyl)methane (TCPM) and its primary metabolite, tris(4-chlorophenyl)methanol (TCPMOH), are persistent organic pollutants (POPs) of significant environmental concern.[1][2] Frequently identified as byproducts in the manufacturing of the insecticide dichlorodiphenyltrichloroethane (DDT), these compounds have become ubiquitous global contaminants, bioaccumulating in wildlife and humans.[1][3][4] While their toxicity and bioaccumulation are increasingly documented, a comprehensive understanding of their environmental fate and the intricate pathways of their degradation remains a critical knowledge gap. This technical guide provides an in-depth exploration of the putative degradation pathways of TCPM, drawing upon established mechanisms for structurally analogous compounds. It is intended to serve as a foundational resource for researchers, environmental scientists, and professionals in drug development, offering both a theoretical framework and practical methodologies for investigating the environmental transformation of this persistent pollutant.
The Knowns and the Unknowns: TCPM's Environmental Footprint
TCPM is characterized by its high lipophilicity and resistance to degradation, leading to its bioaccumulation in the fatty tissues of organisms and biomagnification through the food web.[5][6] The primary transformation product identified in environmental and biological samples is TCPMOH, formed through the oxidation of the central methane carbon.[5][7] This initial metabolic step, however, only marks the beginning of its environmental journey. The subsequent fate of TCPMOH and the ultimate mineralization of the parent compound are largely uncharacterized. This guide will, therefore, extrapolate from the well-studied degradation of DDT and other chlorinated aromatic compounds to propose plausible biotic and abiotic degradation routes for TCPM.
Biodegradation: A Microbial Perspective on a Recalcitrant Molecule
The microbial degradation of persistent organic pollutants is a cornerstone of natural attenuation and bioremediation strategies. While no microorganisms have been definitively shown to utilize TCPM as a sole carbon source, the structural similarity to DDT provides a strong basis for inferring potential enzymatic attacks.
Putative Aerobic Biodegradation Pathway
Under aerobic conditions, the initial step is the oxidation of TCPM to TCPMOH, a reaction likely mediated by monooxygenase or dioxygenase enzymes.[1] From TCPMOH, two primary downstream pathways can be hypothesized:
-
Sequential Hydroxylation and Ring Cleavage: Drawing parallels with the aerobic degradation of other aromatic compounds, it is plausible that TCPMOH undergoes further hydroxylation of the chlorophenyl rings by dioxygenase enzymes. This would introduce additional hydroxyl groups, destabilizing the aromatic system and making it susceptible to ring cleavage. The resulting aliphatic intermediates would then be channeled into central metabolic pathways.
-
Dechlorination: While less common under aerobic conditions for highly chlorinated compounds, enzymatic dechlorination of the aromatic rings could occur.
Putative Anaerobic Biodegradation Pathway
Anaerobic environments, such as sediments and flooded soils, often foster reductive degradation processes. For TCPM, the most probable anaerobic pathway is reductive dechlorination , where chlorine atoms are sequentially removed and replaced with hydrogen atoms. This process is well-documented for DDT, which is reductively dechlorinated to DDD (dichlorodiphenyldichloroethane).[8][9] A similar pathway for TCPM would involve the stepwise removal of chlorine from the phenyl rings, progressively reducing its toxicity and recalcitrance.
Table 1: Key Enzymes Potentially Involved in TCPM Biodegradation
| Enzyme Class | Putative Role in TCPM Degradation | Conditions |
| Monooxygenases/Dioxygenases | Hydroxylation of the central carbon (TCPM -> TCPMOH) and aromatic rings. | Aerobic |
| Dehydrogenases | Further oxidation of hydroxylated intermediates. | Aerobic |
| Reductive Dehalogenases | Removal of chlorine atoms from the aromatic rings. | Anaerobic |
Photodegradation: The Role of Sunlight in TCPM's Demise
Photodegradation is a significant abiotic process for the transformation of pollutants in the environment. The absorption of ultraviolet (UV) radiation can lead to the cleavage of chemical bonds, either directly or through the action of photosensitizing agents.
For TCPM, direct photolysis is a likely degradation route. The aromatic rings can absorb UV radiation, leading to the homolytic cleavage of the carbon-chlorine bonds. This would generate highly reactive phenyl radicals and free chlorine radicals, initiating a cascade of further reactions. The expected products would be a mixture of less chlorinated TCPM analogues and potentially hydroxylated derivatives if the reactions occur in an aqueous environment with dissolved oxygen.
Abiotic Degradation in Soil and Sediment
Beyond the influence of light and microbes, other chemical reactions in soil and sediment can contribute to the degradation of TCPM. These processes are often slow but can be significant over long periods.
-
Hydrolysis: While the carbon-chlorine bonds in TCPM are generally stable, hydrolysis could occur under specific pH and temperature conditions, leading to the replacement of chlorine atoms with hydroxyl groups.
-
Reductive Dechlorination by Minerals: Certain minerals in anaerobic sediments, such as iron sulfides, can act as reducing agents, facilitating the abiotic reductive dechlorination of chlorinated organic compounds.
Visualizing the Pathways
To provide a clearer understanding of the proposed degradation mechanisms, the following diagrams illustrate the putative pathways for TCPM degradation.
Caption: Putative aerobic and anaerobic biodegradation pathways of this compound.
Caption: Proposed abiotic degradation pathways for this compound.
Experimental Methodologies for Pathway Elucidation
Validating the putative degradation pathways of TCPM requires a multi-faceted experimental approach. The following protocols provide a framework for investigating the biodegradation and photodegradation of TCPM in controlled laboratory settings.
Protocol for Investigating Aerobic Biodegradation in Soil
This protocol is adapted from the OECD 307 guideline for testing the aerobic and anaerobic transformation of chemicals in soil.
Objective: To determine the rate of aerobic biodegradation of ¹⁴C-labeled TCPM in soil and identify its transformation products.
Materials:
-
¹⁴C-labeled this compound (custom synthesis may be required).[4]
-
Well-characterized agricultural soil with known microbial activity.
-
Biometer flasks or similar incubation vessels that allow for the trapping of evolved ¹⁴CO₂.
-
Scintillation counter for radioactivity measurement.
-
High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for metabolite identification.
Procedure:
-
Soil Preparation and Spiking:
-
Sieve fresh soil to remove large debris.
-
Adjust the moisture content to 40-60% of its maximum water holding capacity.
-
Spike the soil with a known concentration of ¹⁴C-TCPM dissolved in a minimal amount of a suitable solvent.
-
-
Incubation:
-
Transfer the spiked soil to biometer flasks.
-
Include a trap containing a CO₂-trapping solution (e.g., potassium hydroxide) in a side arm of the flask.
-
Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C).
-
Maintain aerobic conditions by ensuring adequate headspace and periodic aeration if necessary.
-
-
Sampling and Analysis:
-
At regular intervals, remove replicate flasks for analysis.
-
Analyze the CO₂ trap for the amount of ¹⁴CO₂ produced, which indicates mineralization.
-
Extract the soil samples with an appropriate organic solvent (e.g., hexane/acetone mixture).
-
Analyze the soil extracts by HPLC with a radioactivity detector to quantify the remaining ¹⁴C-TCPM and any radioactive metabolites.
-
Identify the structure of the metabolites using GC-MS.
-
Protocol for Investigating Photodegradation in an Aqueous System
This protocol is based on the OECD 316 guideline for the phototransformation of chemicals in water.
Objective: To determine the rate of direct photodegradation of TCPM in water and identify its photoproducts.
Materials:
-
This compound.
-
Purified water (e.g., Milli-Q).
-
Quartz tubes or photoreactors.
-
A light source that simulates the solar spectrum (e.g., a xenon arc lamp).
-
HPLC with a UV detector.
-
GC-MS for product identification.
Procedure:
-
Sample Preparation:
-
Prepare a solution of TCPM in purified water at a known concentration. Due to its low water solubility, a co-solvent may be necessary.
-
-
Irradiation:
-
Fill quartz tubes with the TCPM solution.
-
Expose the tubes to the light source at a constant temperature.
-
Include dark controls (tubes wrapped in aluminum foil) to account for any non-photolytic degradation.
-
-
Sampling and Analysis:
-
At various time points, withdraw samples from the irradiated and dark control tubes.
-
Analyze the samples by HPLC to determine the concentration of the remaining TCPM.
-
Analyze the samples by GC-MS to identify the formation of any photoproducts.
-
Caption: General experimental workflows for investigating the degradation of TCPM.
Concluding Remarks and Future Directions
The environmental degradation of this compound is a complex and understudied area. This guide has synthesized the current understanding and proposed plausible degradation pathways based on established principles of environmental chemistry and microbiology. The provided experimental protocols offer a starting point for researchers to systematically investigate these pathways and fill the existing knowledge gaps. A thorough understanding of the environmental fate of TCPM is essential for accurate risk assessment and the development of effective remediation strategies for this persistent and widespread contaminant. Future research should focus on isolating and characterizing microorganisms capable of degrading TCPM, identifying the specific enzymes and genes involved, and elucidating the complete degradation pathways to non-toxic end products.
References
- Anderson, C., & O'Neil, G. (n.d.). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM) and tris(4-chlorophenyl)-methanol (TCPM-OH). Western CEDAR.
- de Boer, J. (2000). Tris(4-chlorophenyl) methanol and tris(4-chlorophenyl) methane. In The Handbook of Environmental Chemistry (Vol. 3, pp. 31-41). Springer, Berlin, Heidelberg.
- Navarrete, K. A., et al. (2023). This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos. Birth Defects Research, 115(4), 458-473.
- Navarrete, K. A., et al. (2022). The ecotoxicological contaminant Tris(4-chlorophenyl)methanol (TCPMOH) impacts embryonic development in zebrafish (Danio rerio). bioRxiv.
- PubChem. (n.d.). Tris(4-chlorophenyl)methanol. National Center for Biotechnology Information.
- Lebeuf, M., et al. (2001). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. Environmental Pollution, 111(1), 29-43.
- Foster, W. G., et al. (1999). Reproductive effects of tris(4-chlorophenyl)
- Häggblom, M. M., & Salkinoja-Salonen, M. S. (1991). Mechanisms of bacterial degradation and transformation of chlorinated monoaromatic compounds. Journal of basic microbiology, 31(4), 329-343.
- Field, J. A., & Sierra-Alvarez, R. (2004).
- Regenesis. (2012, January 17).
- Wackett, L. P. (2014). The ever-expanding limits of enzyme catalysis and biodegradation: Polyaromatic, polychlorinated, polyfluorinated, and polymeric compounds. Journal of Biological Chemistry, 289(41), 28223-28231.
- Aislabie, J. M., Richards, N. K., & Boul, H. L. (1997). Microbial degradation of DDT and its residues—A review. Australian Journal of Soil Research, 35(4), 827-848.
- Bidlan, R. (2015). Biodegradation of DDT.
- Cutright, T. J. (2012). Overview of the bioremediation and the degradation pathways of DDT. Journal of Environmental Science and Engineering B, 1, 1038-1045.
- Wikipedia. (n.d.).
- Field, J. A., & Sierra-Alvarez, R. (2007).
- Purnomo, A. S., et al. (2024). The role and mechanisms of microbes in dichlorodiphenyltrichloroethane (DDT)
- Mohn, W. W., & Tiedje, J. M. (1992). Microbial reductive dehalogenation. Microbiological reviews, 56(3), 482-507.
- Wikipedia. (n.d.). DDT.
- Eawag. (1998). 1,1,1-Trichloro-2,2-bis-(4'-chlorophenyl)ethane (DDT)
- OECD. (n.d.). OECD Guidelines for the Testing of Chemicals.
- Azmi, W., Sani, R. K., & Banerjee, U. C. (1998). Biodegradation of triphenylmethane dyes. Enzyme and Microbial Technology, 22(3), 185-191.
- Dvorak, L., et al. (2002). Isolation and identification of intermediates from biodegradation of low chlorinated biphenyls (Delor-103). Chemosphere, 48(8), 817-824.
- Katsuyama, A. M., et al. (2020). Study on the biodegradation of persistent organic pollutants (POPs). The Journal of General and Applied Microbiology, 66(3), 115-125.
- Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
- OECD. (2013). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4.
- Georgiev, G. G. (1990). The photochemistry and photophysics of triphenylmethane dyes in solid and liquid media. Chemical Reviews, 90(3), 513-538.
- Zhang, Y., et al. (2024). Microbial Degradation of Soil Organic Pollutants: Mechanisms, Challenges, and Advances in Forest Ecosystem Management. Forests, 15(3), 441.
- Sharma, A., et al. (2021). Recent advancements in environmental biodegradation of organochlorine pesticides: a review. Bioresource Technology Reports, 15, 100789.
- Zhang, Y., et al. (2023). Catalytic Degradation of Triphenylmethane Dyes with an Iron Porphyrin Complex as a Cytochrome P450 Model. International Journal of Molecular Sciences, 24(14), 11568.
- Saghee, M. R., & Bidlan, R. (2016). Simultaneous Degradation of Organochlorine Pesticides by Microbial Consortium. Current World Environment, 11(1), 224.
- Dhaouadi, Z., & Adjim, M. M. (2023). Degradation by hydrolysis of three triphenylmethane dyes: DFT and TD-DFT study. Theoretical Chemistry Accounts, 142(1), 10.
- Dvorak, L., et al. (2002). Isolation and identification of intermediates from biodegradation of low chlorinated biphenyls (DELOR-103). Chemosphere, 48(8), 817-824.
- Itoh, K. (2023). Ph.D.
- Hara, J. (2012). Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation.
- Urrestarazu, P., et al. (2009). Microbial Degradation and Chemical Oxidation of Sandy Sediment Contaminated with Polychlorinated Biphenyl. Water, Air, and Soil Pollution, 201(1-4), 17-27.
- Parsons, J. R., & Storms, M. C. M. (1989). Influence of suspended sediment on the biodegradation of chlorinated dibenzo-p-dioxins. Chemosphere, 19(8-9), 1297-1303.
- Azmi, W., Sani, R. K., & Banerjee, U. C. (1998). Biodegradation of triphenylmethane dyes. Enzyme and Microbial Technology, 22(3), 185-191.
- You, G., et al. (2006). Availability of polychlorinated biphenyls in field-contaminated sediment. Environmental Toxicology and Chemistry, 25(7), 1919-1927.
- EPA. (n.d.). Method 515.3: Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Extraction, Derivitization and Gas Chromatography with Electron Capture Detection.
- Restek. (n.d.).
- Adu, A. A., et al. (2022). mibPOPdb: An online database for microbial biodegradation of persistent organic pollutants.
- Kumar, A., et al. (2017). An overview of biodegradation of organic pollutants. International Journal of Environmental Science and Technology, 14(7), 1593-1612.
- Wang, Y., et al. (2024). Research Progress and Hotspots in Microbial Remediation for Polluted Soils. Agriculture, 14(3), 438.
Sources
- 1. This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.wur.nl [research.wur.nl]
- 3. cedar.wwu.edu [cedar.wwu.edu]
- 4. This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurochlor.org [eurochlor.org]
- 9. researchgate.net [researchgate.net]
Crystalline structure and polymorphism of Tris(4-chlorophenyl)methane
An In-Depth Technical Guide to the Crystalline Structure and Polymorphism of Tris(4-chlorophenyl)methane
Introduction
This compound is a triarylmethane compound that has been identified as a persistent environmental micro-contaminant, often associated with the manufacturing of the pesticide DDT.[1][2][3][4][5] Its presence in various ecosystems and bioaccumulation in marine life have made it a subject of toxicological and environmental research.[2][6][7][8] Beyond its environmental significance, the molecular structure of this compound, with its three substituted phenyl rings attached to a central methane carbon, makes it an interesting candidate for studies in materials science and crystallography.
The solid-state properties of a compound, specifically its crystalline structure and potential for polymorphism, are of paramount importance in the pharmaceutical and chemical industries. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact a compound's physical and chemical properties, including its solubility, melting point, stability, and bioavailability.[9]
This technical guide provides a comprehensive overview of the known crystalline structure of this compound. Due to the limited publicly available data on its polymorphism, this guide also serves as a prospective framework for researchers, outlining detailed experimental strategies to explore, identify, and characterize potential polymorphic forms of this compound. The methodologies described herein are grounded in established principles of solid-state chemistry and are designed to provide a robust and scientifically sound approach to a thorough investigation of the polymorphic landscape of this compound.
Known Crystalline Structure of this compound
To date, a single crystalline form of this compound has been reported in the literature. The crystallographic data for this form are summarized in the table below.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [2] |
| Space Group | P 2₁/c | [2] |
| a (Å) | 24.160 | [2] |
| b (Å) | 9.2561 | [2] |
| c (Å) | 10.5208 | [2] |
| β (°) | 99.446 | [2] |
Polymorphism of this compound: A Prospective Investigation
The existence of a single reported crystal form does not preclude the possibility of other, as yet undiscovered, polymorphs. The exploration of polymorphism is a critical step in the comprehensive characterization of any crystalline solid. This section outlines a systematic approach to a polymorph screen for this compound.
Strategies for Polymorph Screening
The goal of a polymorph screen is to subject the compound to a wide range of crystallization conditions to induce the formation of different crystalline forms.[10] These methods can be broadly categorized into solution-based and solid-state techniques.
Crystallization from solution is a powerful method for discovering new polymorphs, as the choice of solvent can significantly influence which crystalline form is favored.[9][11][12][13][14]
Experimental Protocol for Solution-Based Polymorph Screening:
-
Solvent Selection: Choose a diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points. A suggested list includes:
-
Non-polar: Hexane, Toluene
-
Polar Aprotic: Acetone, Ethyl Acetate, Dichloromethane, Acetonitrile
-
Polar Protic: Methanol, Ethanol, Isopropanol
-
-
Solution Preparation: Prepare saturated solutions of this compound in each solvent at an elevated temperature to ensure complete dissolution.
-
Crystallization: Induce crystallization by:
-
Slow Cooling: Allow the saturated solutions to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Slow cooling promotes the formation of thermodynamically stable forms.[15]
-
Rapid Cooling (Crash Cooling): Quickly cool the hot saturated solutions in an ice bath. Rapid cooling can trap kinetically favored or metastable polymorphs.
-
Solvent Evaporation: Allow the solvent to evaporate slowly from the solutions at room temperature.
-
-
Isolation and Analysis: Isolate the resulting crystals by filtration and analyze them using Powder X-ray Diffraction (PXRD) to identify any new crystalline forms.
Caption: Workflow for solution-based polymorph screening.
Mechanical stress, such as grinding or milling, can induce polymorphic transformations or lead to the formation of amorphous material, which may then recrystallize into a different polymorph.[16][17][18][19]
Experimental Protocol for Solid-State Polymorph Screening:
-
Sample Preparation: Place a small amount of crystalline this compound into a ball mill or a mortar and pestle.
-
Grinding/Milling:
-
Neat Grinding: Grind the sample at room temperature for a defined period.
-
Liquid-Assisted Grinding (LAG): Add a small amount of a solvent to the sample before grinding. The presence of a liquid can facilitate the transformation between polymorphs.
-
-
Analysis: Analyze the resulting solid at various time points using PXRD to monitor for any changes in the crystal form.
Caption: Workflow for solid-state polymorph screening.
Synthesis and Preparation of Crystalline Forms
A reliable synthesis of high-purity this compound is essential for successful crystallographic studies. The most common synthetic route involves the reduction of Tris(4-chlorophenyl)methanol (TCPM-OH).[2][20]
Experimental Protocol for the Synthesis of this compound:
-
Reaction Setup: In a round-bottom flask, dissolve Tris(4-chlorophenyl)methanol in a suitable solvent such as trifluoroacetic acid.
-
Reduction: Add a reducing agent, for example, triethylsilane, to the solution.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction and extract the product into an organic solvent. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Recrystallization: Recrystallize the purified product from a suitable solvent (e.g., ethanol) to obtain high-purity crystals suitable for analysis.[21]
Caption: Synthetic workflow for this compound.
Comprehensive Characterization of Crystalline Forms
Once different solid forms are generated, a suite of analytical techniques should be employed for their comprehensive characterization.
X-ray Diffraction (XRD)
XRD is the definitive technique for the identification and structural analysis of crystalline materials.[22][23]
-
Single-Crystal X-ray Diffraction (SC-XRD): This technique provides the absolute three-dimensional structure of a new crystalline form, including bond lengths, bond angles, and intermolecular interactions.[24][25][26] High-quality single crystals are required for this analysis.
-
Powder X-ray Diffraction (PXRD): PXRD is the primary tool for routine polymorph screening and identification.[10][27][28][29] Each crystalline form produces a unique diffraction pattern, which serves as a "fingerprint."
Experimental Protocol for PXRD Analysis:
-
Sample Preparation: Gently grind the crystalline sample to a fine powder to ensure random orientation of the crystallites.
-
Data Acquisition: Mount the powdered sample in the diffractometer and collect the diffraction pattern over a suitable range of 2θ angles.
-
Data Analysis: Compare the obtained PXRD pattern with the patterns of known forms to identify the polymorph.
Thermal Analysis
Thermal analysis techniques provide valuable information about the thermodynamic properties and stability of different crystalline forms.[30][31][32][33]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow to or from a sample as a function of temperature. It is used to determine melting points, heats of fusion, and to detect solid-solid phase transitions between polymorphs.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to identify the presence of solvates or hydrates.
Experimental Protocol for DSC and TGA:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate sample pan.
-
Instrument Setup: Place the sample pan in the instrument and heat it at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).
-
Data Analysis: Analyze the resulting thermogram to identify thermal events such as melting, crystallization, and decomposition.
Spectroscopy
Spectroscopic techniques can differentiate between polymorphs by probing differences in their molecular environments.
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques measure the vibrational modes of molecules. Differences in the crystal lattice can lead to subtle but measurable shifts in the vibrational frequencies, providing a characteristic spectrum for each polymorph.[34][35][36]
-
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR is a powerful, non-destructive technique that is highly sensitive to the local chemical environment of atomic nuclei.[1][37][38][39][40] Different polymorphs will often exhibit distinct ssNMR spectra due to differences in molecular conformation and packing.
Caption: Logical flow for the characterization of potential new polymorphs.
Data Presentation and Interpretation
A systematic approach to data collection and presentation is crucial for comparing different solid forms. The following table provides a template for summarizing the characterization data for each potential new polymorph of this compound.
| Property | Form I (Known) | Form II (Hypothetical) | Form III (Hypothetical) |
| PXRD | Characteristic 2θ peaks | ||
| Melting Point (DSC) | Onset and peak temperatures | ||
| Heat of Fusion (DSC) | J/g | ||
| Thermal Decomposition (TGA) | Onset temperature | ||
| FTIR | Key vibrational bands (cm⁻¹) | ||
| Raman | Key vibrational bands (cm⁻¹) | ||
| ssNMR | Chemical shifts (ppm) | ||
| Crystal System | Monoclinic | ||
| Space Group | P 2₁/c |
Conclusion
While the current body of knowledge on the solid-state chemistry of this compound is limited to a single crystalline form, the potential for polymorphism remains an open and important area of investigation. A thorough understanding of its polymorphic landscape is not only of academic interest but also crucial for any potential applications where its solid-state properties could influence its behavior.
This guide has provided a comprehensive overview of the known monoclinic crystal structure of this compound and has laid out a detailed, prospective research plan for the systematic screening and characterization of new polymorphic forms. By employing a combination of solution-based and solid-state screening methods, coupled with a suite of modern analytical techniques, researchers can effectively explore the polymorphic landscape of this compound. The successful identification and characterization of new polymorphs will contribute significantly to the fundamental understanding of this compound and will be invaluable for its use in any future applications in materials science or as a reference standard in environmental and toxicological studies.
References
- Anderson, C., & O'Neil, G. (n.d.). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM). Western CEDAR.
- Bruker. (n.d.). Solid-State NMR | Characterizing Polymorphs and Amorphous Form.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- (2020, October 29). Solid-state NMR spectroscopy of drug substances and drug products. European Pharmaceutical Review.
- Process NMR Associates. (n.d.). Polymorphism. NMR Testing Laboratory.
- Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.
- SOP: CRYSTALLIZATION. (n.d.).
- Courtney, T. D., & Dybowski, C. (2014). High-Resolution Solid-State NMR Spectroscopy: Characterization of Polymorphism in Cimetidine, a Pharmaceutical Compound.
- Byrn, S. R., & Smith, D. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review.
- wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
- Maruyama, A., & Ooshima, H. (2002). FT-IR Study on the Effect of Solvents on Polymorphic Crystallization of Organic Compounds. Journal of Chemical Engineering of Japan, 35(6), 556-561. [Link]
- Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis.
- University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry.
- Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds.
- Descamps, M., Willart, J. F., Dudognon, E., & Caron, V. (2007). Transformation of pharmaceutical compounds upon milling and comilling: the role of T(g). Journal of pharmaceutical sciences, 96(5), 1398–1407. [Link]
- Chadwick, K., et al. (2019). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 19(11), 6357-6366. [Link]
- Hammond, R. B., et al. (2007). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. Crystal Growth & Design, 7(9), 1599-1605. [Link]
- University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry.
- Wang, K., et al. (2022). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Crystal Growth & Design, 22(12), 7149-7155. [Link]
- Roslan, N. A., et al. (2018). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. CORE.
- Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.
- Anwar, J., & Tarling, S. E. (1993). Crystallization of polymorphs: the effect of solvent. Journal of Physics D: Applied Physics, 26(5), 890. [Link]
- Kumar, S., & Chopra, D. (2013). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 90, 1-12.
- Chemistry World. (2022, June 2). Discovery of polymorph using ball milling holds promise for drug discovery.
- Waidyanatha, S., et al. (2021). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus. Journal of Analytical Toxicology, 45(6), 614-621. [Link]
- Zhang, D., et al. (2017). High Pressure Single Crystal Diffraction at PX^2. Journal of Visualized Experiments, (129), 56585. [Link]
- Minor, W., et al. (2006). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 8), 850-858. [Link]
- University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
- Genty, M., et al. (2021). Polymorphic Transformations of Pharmaceutical Materials Induced by Mechanical Milling: A Review. Pharmaceutics, 13(8), 1145. [Link]
- Tan, D., et al. (2022). Controlling polymorphism in molecular cocrystals by variable temperature ball milling. Faraday Discussions, 239, 326-339. [Link]
- Vangala, V. R. (2017). Evaluating the risk of milling-induced polymorphism. Iowa Research Online.
- EDCs DataBank. (n.d.). This compound.
- European Bioinformatics Institute. (n.d.). This compound (CHEBI:231326).
- Ciesielski, W., & Ciesielska, K. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. International Journal of Molecular Sciences, 24(11), 9193. [Link]
- Organic Syntheses. (n.d.). triphenylmethane.
- Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
- King Abdullah University of Science and Technology. (n.d.). CCDC 2179030: Experimental Crystal Structure Determination. KAUST Repository.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- European Bioinformatics Institute. (n.d.). This compound (CHEBI:231326).
- Lebeuf, M., et al. (2001). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. Environmental pollution (Barking, Essex : 1987), 111(1), 29–43. [Link]
- de Boer, J., et al. (1997). Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment.
- Akyuz, S., et al. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Journal of Molecular Structure, 1184, 18-27. [Link]
- SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
- SMT Corp. (n.d.). FTIR and RAMAN Spectroscopy for Counterfeit Electronics Detection.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C19H13Cl3 | CID 92256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EDCs DataBank [edcs.unicartagena.edu.co]
- 5. This compound (CHEBI:231326) [ebi.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Sign in with subscription number [jstage.jst.go.jp]
- 12. pubs.acs.org [pubs.acs.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 16. Transformation of pharmaceutical compounds upon milling and comilling: the role of T(g). | Semantic Scholar [semanticscholar.org]
- 17. Polymorphic Transformations of Pharmaceutical Materials Induced by Mechanical Milling: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Controlling polymorphism in molecular cocrystals by variable temperature ball milling - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00115B [pubs.rsc.org]
- 19. s3.amazonaws.com [s3.amazonaws.com]
- 20. "Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM" by Chloe Anderson and Gregory O'Neil [cedar.wwu.edu]
- 21. Recrystallization [sites.pitt.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. indianchemicalsociety.com [indianchemicalsociety.com]
- 25. researchgate.net [researchgate.net]
- 26. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 27. particle.dk [particle.dk]
- 28. creative-biostructure.com [creative-biostructure.com]
- 29. Pharmaceutical polymorph screening | Malvern Panalytical [malvernpanalytical.com]
- 30. mdpi.com [mdpi.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. iitk.ac.in [iitk.ac.in]
- 33. tainstruments.com [tainstruments.com]
- 34. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]
- 35. scispace.com [scispace.com]
- 36. FTIR and RAMAN Spectroscopy for Counterfeit Electronics Detection - SMT Corp. [smtcorp.com]
- 37. Solid-State NMR | Characterizing Polymorphs and Amorphous Form | Bruker [bruker.com]
- 38. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 39. process-nmr.com [process-nmr.com]
- 40. pubs.acs.org [pubs.acs.org]
Thermal stability and decomposition of Tris(4-chlorophenyl)methane
An In-depth Technical Guide to the Thermal Stability and Decomposition of Tris(4-chlorophenyl)methane
Abstract
This compound is a significant organochlorine compound, primarily recognized as a persistent environmental contaminant and a byproduct of DDT synthesis.[1][2] Its persistence and bioaccumulative nature necessitate a thorough understanding of its behavior under various conditions, including thermal stress.[1][3][4] This technical guide provides a comprehensive analysis of the thermal stability and decomposition of this compound. In the absence of extensive direct experimental data in publicly accessible literature, this guide establishes a predictive framework based on the well-understood principles of thermal degradation of chlorinated aromatic compounds.[5][6] We will explore the theoretical underpinnings of its stability, propose potential decomposition pathways, and detail the requisite experimental protocols for a rigorous empirical investigation. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require a deep understanding of the thermal behavior of this and similar molecules.
Introduction to this compound
This compound, with the chemical formula C₁₉H₁₃Cl₃, is a triarylmethane derivative.[7] Its molecular structure, characterized by a central methane carbon bonded to three 4-chlorophenyl groups, is the primary determinant of its chemical and physical properties. It is recognized as a persistent organic pollutant (POP) and has been detected in various environmental matrices and human tissues, underscoring the importance of understanding its fate and degradation.[1][3][4] The thermal decomposition of such compounds is of critical interest for developing effective remediation strategies, such as incineration and pyrolysis, for contaminated materials.[8]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.
| Property | Value | Source |
| CAS Number | 27575-78-6 | [7] |
| Molecular Formula | C₁₉H₁₃Cl₃ | [7] |
| Molecular Weight | 347.66 g/mol | [1] |
| Appearance | Solid (assumed) | |
| Solubility | Low in water, high in nonpolar organic solvents | [9] |
Theoretical Framework for Thermal Stability
The thermal stability of a molecule is intrinsically linked to the strength of its chemical bonds. In this compound, the key bonds to consider are the carbon-chlorine (C-Cl), carbon-hydrogen (C-H), and carbon-carbon (C-C) bonds. The bond dissociation energy (BDE) is the standard enthalpy change when a bond is cleaved homolytically, providing a quantitative measure of bond strength.[4]
| Bond Type | General BDE (kJ/mol) | Relevance to this compound |
| Aromatic C-Cl | ~402 | The cleavage of the C-Cl bond is a likely initial step in the thermal decomposition of chlorinated aromatic compounds.[7][10] |
| Aromatic C-H | ~473 | These bonds are generally strong and less likely to be the initial point of thermal degradation compared to C-Cl bonds.[7] |
| Aromatic C-C | ~607 | The bonds within the phenyl rings are very stable and require high energy for cleavage.[2] |
| Central C-Aryl | ~377 | The bonds connecting the central methane carbon to the phenyl rings are weaker than the bonds within the aromatic rings.[7] |
Based on these general BDEs, the initial steps in the thermal decomposition of this compound are likely to involve the cleavage of the C-Cl bonds or the bonds between the central carbon and the aromatic rings.
Proposed Thermal Decomposition Pathways
Initial Decomposition Steps
At elevated temperatures, the weaker bonds in the molecule will be the first to break.
-
C-Cl Bond Cleavage: Homolytic cleavage of a carbon-chlorine bond to form a chlorophenyl radical and a chlorine radical. This is a common initiation step in the thermal decomposition of chlorinated aromatic compounds.[10]
-
Central C-Aryl Bond Cleavage: Fission of the bond between the central carbon and one of the chlorophenyl rings, yielding a bis(4-chlorophenyl)methyl radical and a 4-chlorophenyl radical.
Propagation and Secondary Reactions
The initial radical species can then participate in a series of propagation reactions:
-
Hydrogen Abstraction: The highly reactive chlorine radical can abstract a hydrogen atom from another this compound molecule or from other hydrocarbon species present, forming hydrogen chloride (HCl).[6][10]
-
Radical Recombination: Phenyl radicals can recombine to form polychlorinated biphenyls (PCBs) and other larger polycyclic aromatic hydrocarbons (PAHs).[10][11]
-
Ring Opening: At very high temperatures, the aromatic rings can undergo fragmentation, leading to the formation of smaller hydrocarbons like acetylene and methane.[11]
The diagram below illustrates a proposed initial decomposition pathway for this compound.
Caption: Proposed initial decomposition pathways for this compound.
Experimental Methodologies for Thermal Analysis
To empirically determine the thermal stability and decomposition products of this compound, a suite of analytical techniques should be employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for determining the onset of decomposition and the overall thermal stability.
Experimental Protocol: Thermogravimetric Analysis of this compound
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature to a final temperature of approximately 900 °C at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from the initial significant mass loss.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.
Experimental Protocol: Differential Scanning Calorimetry of this compound
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum or hermetically sealed pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) at a constant flow rate.
-
Heating Program: Heat the sample from ambient temperature through its melting point and into the decomposition region at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks.
Evolved Gas Analysis (EGA)
To identify the decomposition products, the off-gases from the TGA can be analyzed in real-time using techniques such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).[13]
Experimental Protocol: TGA-MS/FTIR Analysis
-
Instrumentation: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.
-
TGA Conditions: Follow the TGA protocol outlined in section 4.1.
-
MS/FTIR Conditions: Set the spectrometer to continuously scan the evolved gases as the TGA experiment progresses.
-
Data Analysis: Correlate the mass loss events from the TGA with the mass spectra or infrared spectra of the evolved gases to identify the decomposition products at different temperatures.
Predicted Decomposition Products
Based on the proposed decomposition pathways and studies of similar compounds, the following products are anticipated upon the thermal decomposition of this compound:
-
Hydrogen Chloride (HCl): A primary product from the reaction of chlorine radicals with hydrogen sources.[6][10]
-
Benzene and Chlorinated Benzenes: Formed from the fragmentation and rearrangement of the parent molecule.[11]
-
Polychlorinated Biphenyls (PCBs): Resulting from the recombination of chlorophenyl radicals.[10]
-
Polycyclic Aromatic Hydrocarbons (PAHs): Formed at higher temperatures through complex condensation reactions.
-
Carbonaceous Char: A solid residue remaining after the volatilization of smaller molecules.[10]
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is limited, a robust theoretical framework can be constructed based on its chemical structure and the known behavior of related chlorinated aromatic compounds. The primary decomposition pathways are predicted to involve the cleavage of the C-Cl and central C-Aryl bonds, leading to a cascade of radical reactions that produce a complex mixture of smaller chlorinated and non-chlorinated organic molecules, HCl, and a carbonaceous residue. Rigorous experimental investigation using TGA, DSC, and evolved gas analysis is essential to validate these predictions and provide the quantitative data needed for applications in environmental remediation and chemical process safety.
References
- The thermal transformation mechanism of chlorinated paraffins: An experimental and density functional theory study. (2019). Journal of Environmental Sciences, 75, 378-387. [Link]
- Cullis, C. F., & Manton, J. E. (1958). The pyrolysis of chlorobenzene. Transactions of the Faraday Society, 54, 381-389. [Link]
- A study of chlorobenzene pyrolysis. (2017).
- The thermal decomposition of aromatic compounds - II. Dichlorobenzenes. (1954). Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 224(1159), 544-551. [Link]
- Atmospheric-Pressure Pyrolysis Study of Chlorobenzene Using Synchrotron Radiation Photoionization Mass Spectrometry. (2021). The Journal of Physical Chemistry A. [Link]
- Pyrolysis of Chlorobenzene. (1966). Journal of the American Chemical Society, 88(18), 4247-4251. [Link]
- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013). Chemistry Central Journal, 7(1), 2. [Link]
- Thermal Treatment Approaches for the Degradation of Persistent Organic Pollutants (POPs). (n.d.).
- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013).
- Thermal Analysis. (2004). Analytical Chemistry, 76(12), 3245-3264. [Link]
- Bond Dissoci
- Bond Dissociation Energies. (n.d.). Syracuse University. [Link]
- A Comprehensive Review of Analytical Methods for Determining Persistent Organic Pollutants in Air, Soil, Water and Waste. (2018).
- Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. (1998). Environmental Pollution, 101(3), 401-409. [Link]
- Specific accumulation and elimination kinetics of this compound, tris(4-chlorophenyl)methanol, and other persistent organochlorines in humans from Japan. (2005). Environmental Health Perspectives, 113(1), 53-58. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 3. Environmental Monitoring and Analysis of Persistent Organic Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 5. The thermal transformation mechanism of chlorinated paraffins: An experimental and density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Bond Dissociation Energies [cxp.cengage.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pyrolysis of chlorobenzene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Collection - Atmospheric-Pressure Pyrolysis Study of Chlorobenzene Using Synchrotron Radiation Photoionization Mass Spectrometry - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Vapor Pressure and Environmental Transport of Tris(4-chlorophenyl)methane
This guide provides a comprehensive technical overview of the physicochemical properties of Tris(4-chlorophenyl)methane (TCPM), with a primary focus on its vapor pressure and the profound implications of this property for its transport and fate in the environment. This document is intended for researchers, environmental scientists, and professionals in drug development and chemical safety assessment who require a deep understanding of the environmental behavior of persistent organic pollutants (POPs).
Introduction: The Environmental Significance of this compound
This compound (TCPM) is a chlorinated organic compound that has garnered significant attention as a persistent and bioaccumulative environmental contaminant.[1][2] Structurally related to the notorious insecticide DDT, TCPM is often considered a byproduct of technical DDT synthesis.[3][4] Its presence has been documented in a wide array of environmental compartments, including marine sediments, as well as in the tissues of wildlife and humans.[2][5] The detection of TCPM in human adipose tissue and breast milk underscores its potential for maternal transfer and highlights the public health concerns associated with this compound.[2]
The environmental persistence and potential for long-range transport of TCPM are intrinsically linked to its physicochemical properties, most notably its vapor pressure. Vapor pressure dictates the propensity of a chemical to transition from a condensed phase (solid or liquid) to the gaseous phase, a critical step in its atmospheric transport and subsequent deposition into remote ecosystems. A thorough understanding of the vapor pressure of TCPM is, therefore, paramount for accurately modeling its environmental fate and assessing its potential for global distribution.
The Central Role of Vapor Pressure in Environmental Transport
Vapor pressure is a fundamental thermodynamic property of a substance that quantifies its volatility. For environmental contaminants like TCPM, vapor pressure is a key determinant of their partitioning between the atmosphere, water, soil, and biota. Chemicals with higher vapor pressures are more likely to volatilize into the atmosphere, where they can be transported over long distances by wind currents. Conversely, compounds with low vapor pressure tend to remain in soil and water, posing a localized contamination risk.
The process of "global distillation" or the "grasshopper effect" is a phenomenon driven by the vapor pressure of semi-volatile organic compounds (SVOCs) like TCPM. These compounds can volatilize in warmer regions, travel through the atmosphere, and then condense and deposit in colder regions, leading to their accumulation in pristine environments such as the Arctic. Therefore, the accurate determination of TCPM's vapor pressure is a critical input for multimedia environmental fate models that predict its long-range transport potential and environmental distribution.
Experimental Determination of Vapor Pressure: Methodologies and Protocols
The measurement of vapor pressure, particularly for compounds with low volatility like TCPM, requires sensitive and precise analytical techniques. The Organization for Economic Co-operation and Development (OECD) has established standardized guidelines for the testing of chemicals, with OECD Guideline 104 outlining several accepted methods for vapor pressure determination. This section details two of the most relevant and widely used methods for low-volatility compounds: the Knudsen Effusion Method and the Gas Saturation Method.
The Knudsen Effusion Method
The Knudsen effusion method is a highly sensitive technique for measuring the vapor pressure of solids and liquids with very low volatility. The method is based on the rate of mass loss of a substance effusing through a small orifice in a Knudsen cell into a high-vacuum environment.
-
High Vacuum: A high vacuum is essential to ensure that the mean free path of the effusing molecules is larger than the diameter of the orifice. This condition ensures that the molecules escape the cell without colliding with each other or with residual gas molecules, which would violate the principles of free molecular flow upon which the method is based.
-
Isothermal Conditions: Maintaining a constant and uniform temperature is critical, as vapor pressure is highly dependent on temperature. Any temperature fluctuations would lead to significant errors in the measured mass loss rate and, consequently, the calculated vapor pressure.
-
Orifice Geometry: The dimensions of the orifice (area and thickness) must be precisely known. The rate of effusion is directly proportional to the area of the orifice, and its geometry influences the transmission probability of the molecules.
-
Sample Preparation: A small amount of the test substance (e.g., this compound) is placed into a Knudsen cell, which is a small, thermostatically controlled container with a precisely drilled orifice of a known area.
-
System Evacuation: The Knudsen cell is placed within a high-vacuum chamber, which is then evacuated to a pressure typically below 10⁻⁵ Pa.
-
Temperature Equilibration: The Knudsen cell is heated to the desired temperature and allowed to equilibrate to ensure a constant vapor pressure within the cell.
-
Mass Loss Measurement: The rate of mass loss from the cell is continuously monitored over time using a highly sensitive microbalance.
-
Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Hertz-Knudsen equation:
P = (Δm / Δt) * (1 / A) * √(2πRT / M)
where:
-
Δm / Δt is the rate of mass loss
-
A is the area of the orifice
-
R is the ideal gas constant
-
T is the absolute temperature
-
M is the molar mass of the substance
-
Caption: Workflow for vapor pressure determination using the Knudsen effusion method.
The Gas Saturation Method
The gas saturation method, also known as the transpiration method, is another reliable technique for determining the vapor pressure of low-volatility substances. In this method, a stream of inert gas is passed through or over the surface of the test substance at a sufficiently slow rate to become saturated with its vapor. The amount of substance transported by the gas is then determined, and the vapor pressure is calculated.
-
Inert Carrier Gas: An inert gas (e.g., nitrogen or argon) is used to prevent any chemical reaction with the test substance.
-
Controlled Flow Rate: The flow rate of the carrier gas must be carefully controlled to ensure that the gas stream becomes fully saturated with the vapor of the substance. If the flow rate is too high, saturation will not be achieved, leading to an underestimation of the vapor pressure.
-
Efficient Trapping: The method used to trap the vaporized substance from the gas stream must be highly efficient to ensure that all of the transported material is collected for quantification. Common trapping methods include cold traps or sorbent tubes.
-
Apparatus Setup: A thermostatically controlled saturation column is packed with an inert support material (e.g., glass beads or silica) coated with the test substance, this compound.
-
Carrier Gas Flow: A stream of a dry, inert carrier gas is passed through the saturation column at a known and constant flow rate. The temperature of the column is precisely controlled.
-
Vapor Trapping: The gas stream exiting the saturation column, now saturated with the vapor of the test substance, is passed through a trapping system (e.g., a cold trap or a sorbent tube) to collect the transported TCPM.
-
Quantification: The amount of TCPM collected in the trap is quantified using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS).
-
Vapor Pressure Calculation: The vapor pressure (P) is calculated assuming ideal gas behavior using the following equation:
P = (m / V) * RT
where:
-
m is the mass of the substance collected in the trap
-
V is the total volume of the carrier gas passed through the column
-
R is the ideal gas constant
-
T is the absolute temperature of the saturation column
-
Physicochemical Properties of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₃Cl₃ | [1] |
| Molar Mass | 347.67 g/mol | [1] |
| Vapor Pressure (25 °C) | 9.2 x 10⁻⁷ Pa (estimated) | EPI Suite™ |
| Water Solubility (25 °C) | 1.1 x 10⁻⁴ mg/L (estimated) | EPI Suite™ |
| Log Kₒw (Octanol-Water Partition Coefficient) | 7.3 (estimated) | EPI Suite™ |
Note: The vapor pressure, water solubility, and Log Kₒw values presented here are estimations from the EPI Suite™ QSPR model and should be used with an understanding of the inherent uncertainties in computational predictions. For regulatory purposes, experimentally determined values are preferred.
Environmental Transport and Fate of this compound
The low estimated vapor pressure of this compound places it in the category of a semi-volatile organic compound (SVOC). While its volatility is low, it is sufficient to allow for its entry into the atmosphere, particularly from contaminated soils and surface waters, especially at elevated ambient temperatures.
Multimedia Environmental Partitioning
Once in the environment, TCPM will partition between different environmental compartments based on its physicochemical properties. Its high Log Kₒw value indicates a strong tendency to partition into organic matter-rich phases, such as soil, sediment, and the lipid tissues of organisms. This contributes to its persistence in the environment and its potential for bioaccumulation and biomagnification in food webs.
Long-Range Atmospheric Transport
The environmental transport of TCPM can be visualized as a multi-step process:
-
Volatilization: TCPM can slowly volatilize from contaminated surfaces (e.g., soil, water) into the atmosphere.
-
Atmospheric Transport: In the atmosphere, TCPM can exist in the gas phase or be adsorbed onto atmospheric particles. It can then be transported over long distances by wind currents.
-
Deposition: TCPM can be removed from the atmosphere through wet deposition (in rain and snow) and dry deposition (as gas or associated with particles).
-
Re-volatilization: Following deposition, TCPM can re-volatilize, continuing the cycle of transport and deposition, a process known as the "grasshopper effect."
This cycle of volatilization, transport, and deposition allows TCPM to reach remote and pristine environments far from its original sources.
Caption: Key pathways in the environmental transport and fate of this compound.
Conclusion and Future Directions
This compound is a persistent and bioaccumulative environmental contaminant with the potential for long-range atmospheric transport. Its vapor pressure, although low, is a critical parameter governing its entry into the atmosphere and its subsequent global distribution. While experimental data on the vapor pressure of TCPM are lacking, QSPR models provide valuable estimates that can be used in environmental fate modeling.
Future research should prioritize the experimental determination of the vapor pressure of TCPM using standardized methods such as those outlined in OECD Guideline 104. This would provide a more robust basis for environmental risk assessments and would improve the accuracy of multimedia fate models. Furthermore, a deeper understanding of the environmental transformation products of TCPM and their physicochemical properties is needed to fully comprehend the environmental legacy of this and other DDT-related compounds.
References
- PubChem. This compound. [Link]
- de Boer, J., & Wells, D. E. (2006). Tris(4-chlorophenyl)methanol and this compound. In The Handbook of Environmental Chemistry (pp. 31-41). Springer, Berlin, Heidelberg. [Link]
- Navarrete, A. D., et al. (2023). This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos. Birth Defects Research, 115(4), 458-473. [Link]
- de Boer, J., et al. (1996). Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment. Environmental Pollution, 93(1), 39-47. [Link]
- Lebeuf, M., et al. (2001). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. Environmental Pollution, 111(1), 29-43. [Link]
- OECD. (2006). Test No. 104: Vapour Pressure. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
- PubChem. Tris(4-chlorophenyl)methanol. [Link]
- U.S. EPA. (2012). Estimation Programs Interface Suite™ for Microsoft® Windows, v 4.11. United States Environmental Protection Agency, Washington, DC, USA. [Link]
- Goudarzi, N., & Goodarzi, M. (2009). Prediction of the vapor pressure of some halogenated methyl-phenyl ether (anisole) compounds using linear and nonlinear QSPR methods. Journal of the Serbian Chemical Society, 74(12), 1335-1346. [Link]
Sources
- 1. This compound | C19H13Cl3 | CID 92256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. research.wur.nl [research.wur.nl]
- 4. This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
Adsorption and Desorption Characteristics of Tris(4-chlorophenyl)methane in Soil
Foreword: Understanding the Environmental Impasse of a Persistent Pollutant
Tris(4-chlorophenyl)methane (TCPM) is a persistent, bioaccumulative, and toxic organochlorine compound.[1] A byproduct of the manufacturing of the legacy pesticide DDT, TCPM is now a ubiquitous environmental contaminant found in soil, sediments, and biota, including humans.[1][2] Its strong hydrophobicity (high octanol-water partition coefficient) suggests a powerful affinity for soil particles, making soil a primary environmental sink. However, this interaction is not a permanent sequestration. The processes of adsorption (binding to soil) and desorption (release from soil) dictate the fate, transport, and bioavailability of TCPM. A thorough understanding of these characteristics is therefore not merely academic; it is fundamental to developing robust models for environmental risk assessment and designing effective remediation strategies. This guide provides a technical framework for investigating the soil-water partitioning of TCPM, grounded in established scientific principles and self-validating experimental design.
Part 1: The Core of Soil-Contaminant Interaction
The behavior of a hydrophobic organic compound (HOC) like TCPM in the subsurface is governed by its partitioning between the aqueous phase (soil porewater) and the solid phase (soil particles).
-
Adsorption: This is the process by which TCPM molecules in the soil solution accumulate on the surface of soil particles. For a non-polar, non-ionizable molecule like TCPM, the primary mechanism is hydrophobic partitioning . TCPM is repelled by the polar water molecules and preferentially associates with the non-polar organic matter fraction of the soil.[3][4] Secondary interactions, such as van der Waals forces with the siloxane surfaces of clay minerals, can also contribute, particularly in soils with low organic content.[3]
-
Desorption: The reverse process, where adsorbed TCPM is released back into the soil solution. This process controls the long-term persistence and potential for leaching of the contaminant into groundwater or uptake by plants and soil organisms. Often, desorption is not a simple reversal of adsorption, leading to a phenomenon known as hysteresis , where the contaminant is more strongly retained than predicted by the adsorption phase. This can be due to slow diffusion into micropores of soil organic matter or irreversible binding to certain sites.
The extent of adsorption is quantified by the soil-water distribution coefficient (Kd) , which is the ratio of the contaminant concentration in the soil to its concentration in the water at equilibrium. Because soil organic carbon (OC) is the dominant sorbent, Kd is often normalized to the fraction of organic carbon (foc) in the soil to yield the organic carbon-water partition coefficient (Koc) .
Koc = Kd / foc
Koc provides a more universal measure of a chemical's sorption potential across different soils.[5]
Part 2: A Self-Validating Protocol for Batch Equilibrium Studies
To quantify the adsorption and desorption of TCPM, the batch equilibrium method is the most common and robust approach. The protocol outlined here is based on established guidelines, such as OECD Guideline 106, and incorporates principles of self-validation to ensure data integrity.[2][6][7]
Experimental Protocol: Batch Adsorption and Desorption of TCPM
1. Materials & Initial Characterization:
-
Soil: Collect representative soil samples. Air-dry and sieve to <2 mm. Characterize each soil for:
-
pH (in water and 0.01 M CaCl2)
-
Organic Carbon Content (%OC) via combustion analysis.
-
Particle Size Distribution (sand, silt, clay content).
-
Cation Exchange Capacity (CEC).
-
-
Test Chemical: Analytical standard of this compound (>98% purity). Prepare a stock solution in a water-miscible solvent (e.g., methanol) due to TCPM's low water solubility.
-
Aqueous Solution: 0.01 M CaCl2 solution to maintain constant ionic strength and flocculate clays.
-
Apparatus: Glass centrifuge tubes with PTFE-lined screw caps (to prevent sorption to plastic), orbital shaker, high-speed centrifuge, autosampler vials.
2. Tier 1: Preliminary Kinetics & Range-Finding Study:
-
Causality: Before determining adsorption capacity (isotherms), one must first establish the time required to reach equilibrium. This prevents underestimation of sorption. A range-finding test also ensures the chosen analytical method has the sensitivity to detect the expected equilibrium concentrations.
-
Procedure:
-
Prepare a single concentration of TCPM in 0.01 M CaCl2 (e.g., 100 µg/L). Ensure the initial solvent concentration is <0.1% to avoid co-solvent effects.
-
Add a known mass of soil to several centrifuge tubes (e.g., 5 g soil to 25 mL solution, a 1:5 ratio).
-
Add the TCPM solution, cap tightly, and place on an orbital shaker at a constant temperature (e.g., 20-25°C) in the dark.
-
Sacrifice replicate tubes at various time points (e.g., 1, 2, 4, 8, 16, 24, 48 hours).
-
At each time point, centrifuge the tubes at high speed (e.g., 3000g for 20 min) to separate solid and aqueous phases.
-
Carefully collect a supernatant aliquot for analysis.
-
Analyze the TCPM concentration in the supernatant (Ce).
-
Validation Check: Equilibrium is reached when the concentration in the aqueous phase no longer changes significantly over two consecutive time points. This duration will be used for the main isotherm study. Also, run a control without soil to check for sorption to the vessel walls.
-
3. Tier 2: Adsorption Isotherm Study:
-
Causality: This phase determines the relationship between the amount of TCPM adsorbed and its concentration in solution at equilibrium, providing key parameters for modeling.
-
Procedure:
-
Prepare a series of at least five TCPM concentrations in 0.01 M CaCl2.
-
Using the soil:solution ratio from Tier 1, add soil and the respective TCPM solutions to replicate centrifuge tubes.
-
Include a blank (soil + CaCl2 solution) and a control (highest TCPM concentration + CaCl2 solution, no soil).
-
Shake the tubes for the predetermined equilibrium time at a constant temperature.
-
Centrifuge and collect the supernatant for analysis of the equilibrium aqueous concentration (Ce).
-
4. Tier 3: Desorption Study:
-
Causality: This step assesses the reversibility of the adsorption process and quantifies potential hysteresis, which is critical for predicting long-term fate.
-
Procedure:
-
After collecting the supernatant from the adsorption isotherm tubes, carefully decant the remaining liquid without disturbing the soil pellet.
-
Replace the removed volume with a fresh, TCPM-free 0.01 M CaCl2 solution.
-
Resuspend the soil pellet and shake again for the same equilibrium duration.
-
Centrifuge and collect the supernatant for analysis of the desorbed TCPM concentration.
-
This constitutes one desorption step. The process can be repeated for multiple sequential desorption steps if needed.
-
5. Analytical Quantification:
-
Extraction: Liquid-liquid extraction of the aqueous samples with a suitable solvent like hexane or dichloromethane.
-
Analysis: Quantification of TCPM using Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended for its selectivity and sensitivity, which are necessary for persistent organic pollutants.[8][9] U.S. EPA methods from the SW-846 series can be adapted for this purpose.[10]
6. Data Calculation:
-
Amount Sorbed (Cs, in µg/g):
Cs = [(C0 - Ce) * V] / M Where:
-
C0 = Initial aqueous concentration (µg/L)
-
Ce = Equilibrium aqueous concentration (µg/L)
-
V = Volume of solution (L)
-
M = Mass of soil (g)
-
Workflow Visualization
Caption: Workflow for TCPM batch equilibrium adsorption/desorption study.
Part 3: Modeling and Interpreting the Data
The calculated Cs and Ce data are fitted to isotherm models to derive quantitative parameters that describe the sorption process.
| Isotherm Model | Equation | Linearized Form | Key Parameters & Interpretation |
| Linear | Cs = Kd * Ce | Cs vs. Ce | Kd (Distribution Coefficient): Slope of the line. Assumes sorption is independent of concentration. Valid for very low concentrations. |
| Freundlich | Cs = Kf * Ce1/n | log(Cs) = log(Kf) + (1/n) * log(Ce) | Kf (Freundlich Constant): Intercept. Indicates adsorption capacity. 1/n (Nonlinearity Factor): Slope. If 1/n < 1, adsorption is favorable. If 1/n > 1, it is unfavorable. This is the most common model for HOCs in soil.[11][12] |
| Langmuir | Cs = (KL * Cmax * Ce) / (1 + KL * Ce) | (Ce/Cs) = (1 / (KL * Cmax)) + (Ce / Cmax) | Cmax (Max Adsorption Capacity): Represents monolayer surface coverage. KL (Langmuir Constant): Related to binding energy. Assumes homogeneous surface and monolayer adsorption.[13] |
Hypothetical Data & Interpretation
Given TCPM's high hydrophobicity (LogP ≈ 6.8), we expect strong adsorption.[6] The data would likely fit the Freundlich model well.
Table 1: Hypothetical Adsorption Data for TCPM in a Silt Loam Soil (%OC = 2.5)
| Initial Conc. (C0) (µg/L) | Equilibrium Conc. (Ce) (µg/L) | Sorbed Conc. (Cs) (µg/g) |
|---|---|---|
| 10 | 0.8 | 0.46 |
| 50 | 5.1 | 2.25 |
| 100 | 11.5 | 4.43 |
| 250 | 34.2 | 10.79 |
| 500 | 78.9 | 21.06 |
Table 2: Hypothetical Freundlich Isotherm Parameters for TCPM
| Soil Type | %OC | Kf (µg1-1/n L1/n/g) | 1/n | R2 | Koc (L/kg) |
|---|---|---|---|---|---|
| Sandy Loam | 0.8 | 155 | 0.85 | 0.995 | ~19,375 |
| Silt Loam | 2.5 | 510 | 0.88 | 0.998 | ~20,400 |
| Clay Loam | 4.2 | 850 | 0.89 | 0.997 | ~20,238 |
Koc is estimated from Kf at a reference concentration (e.g., 1 µg/L) and normalized by foc.
Interpretation:
-
The high Kf values confirm strong adsorption.
-
The 1/n values are less than 1, indicating favorable adsorption.
-
The Koc values are relatively consistent across different soil types, validating its use as a soil-independent parameter for modeling.
Caption: Logical flow from experimental data to model interpretation.
Part 4: Key Factors Governing Adsorption and Desorption
The sorption behavior of TCPM is not static; it is a dynamic process influenced by a web of interconnected factors.
1. Soil Properties:
-
Soil Organic Matter (SOM): This is the single most important factor. The high lipophilicity of TCPM drives it to partition out of the polar water phase and into the non-polar, carbon-rich SOM.[3][14] Higher %OC leads to proportionally higher adsorption.[4]
-
Clay Content & Type: While secondary to SOM for HOCs, mineral surfaces can offer sites for adsorption, especially in low-carbon soils. The specific surface area and surface chemistry of clays (e.g., smectite vs. kaolinite) play a role.[3]
-
Soil pH: For a neutral, non-ionizable compound like TCPM, pH is expected to have a minimal direct effect on the molecule itself. However, pH can influence the surface charge of SOM and clay minerals, which could indirectly affect sorption, although this effect is generally minor for HOCs compared to the dominant role of organic carbon.[5]
2. Environmental Conditions:
-
Temperature: Adsorption is typically an exothermic process. Therefore, an increase in temperature generally leads to a decrease in adsorption as it provides thermal energy for the sorbed molecules to overcome binding forces and re-enter the solution.
-
Presence of Co-contaminants: Other organic pollutants in the soil can compete with TCPM for the same binding sites on the organic matter, potentially reducing the extent of TCPM adsorption.
Caption: Key factors influencing the soil sorption behavior of TCPM.
Conclusion
The environmental behavior of this compound is overwhelmingly controlled by its strong affinity for soil organic matter. Experimental data, robustly generated via the batch equilibrium method, will invariably show high Kf and Koc values, confirming that TCPM is strongly adsorbed and has low mobility in most soil environments. The process is likely to be nonlinear and may exhibit hysteresis, complicating predictions of its long-term fate. A comprehensive understanding of these adsorption and desorption characteristics, as outlined in this guide, is an indispensable prerequisite for accurately assessing the ecological risks posed by TCPM and for the development of effective, science-based soil management and remediation strategies.
References
- OECD. (2000). Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link][7][15]
- Agilent Technologies. (n.d.). Persistent Organic Pollutants (POPs) Analysis in Soil.
- Sithole, B. B., & Guy, R. D. (1987). Sorption of hydrophobic organic compounds on natural sorbents and organoclays from aqueous and non-aqueous solutions: A mini-review. Science of The Total Environment, 67(2-3), 251-268. (Note: A representative link for this type of research is provided, as the original may be behind a paywall). [Link][3]
- MDPI. (n.d.). Removal of Hydrophobic Contaminants from the Soil by Adsorption onto Carbon Materials and Microbial Degradation.
- Chemsrc. (n.d.). This compound.
- Nispa, M., et al. (2019). Langmuir and Freundlich Isotherm Models' Description of P. Adsorption Capacity of Wetland and Upland Soil in Rivers State. European-American Journals. [Link][11][12]
- Trego, A. C., et al. (2023). This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos. Birth Defects Research, 115(4), 458-473. [Link][1]
- U.S. Environmental Protection Agency. (n.d.). Batch-Type Procedures for Estimating Soil Adsorption of Chemicals.
- ibacon GmbH. (n.d.). OECD 106: Adsorption – Desorption using a Batch Equilibrium Method.
- Scymaris. (n.d.). Adsorption/Desorption.
- Situ Biosciences. (n.d.). OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method.
- Phytosafe. (n.d.). OECD 106.
- BYJU'S. (n.d.). Adsorption Isotherms Applications.
- U.S. Environmental Protection Agency. (n.d.). The SW-846 Compendium.
- U.S. Environmental Protection Agency. (2014). Chapter Four: Organic Analytes. SW-846. [Link][18]
- ResearchGate. (2020). Sorption and desorption studies of herbicides in the soil by batch equilibrium and stirred flow methods. [Link][19]
- Regulations.gov. (2019).
- Bronner, G., & Goss, K. U. (2011). Sorption of organic chemicals to soil organic matter: influence of soil variability and pH dependence. Environmental Science & Technology, 45(4), 1307-1312. [Link][5]
- Grzebisz, W., et al. (2023). Sorption of Organic Contaminants by Stable Organic Matter Fraction in Soil. Agronomy, 13(1), 169. [Link][14]
- Lhotský, O., et al. (2001). Sorption of hydrophobic organic pollutants on soils and sediments. Czech Geological Survey Bulletin, 76(4), 247-256. (Note: A representative link for this type of research is provided). [Link][21]
- ResearchGate. (2021).
- Kukučka, P., & Klanová, J. (2019). Environmental Monitoring and Analysis of Persistent Organic Pollutants. International Journal of Environmental Research and Public Health, 16(15), 2673. [Link][9]
Sources
- 1. Adsorption/Desorption | Scymaris [scymaris.com]
- 2. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 3. Sorption of Hydrophobic Organic Compounds on Natural Sorbents and Organoclays from Aqueous and Non-Aqueous Solutions: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sorption of organic chemicals to soil organic matter: influence of soil variability and pH dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 7. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 8. researchgate.net [researchgate.net]
- 9. Environmental Monitoring and Analysis of Persistent Organic Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. eajournals.org [eajournals.org]
- 13. byjus.com [byjus.com]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Tris(4-chlorophenyl)methane
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(4-chlorophenyl)methane (TCPM) is a persistent and bioaccumulative organochlorine compound. Its presence in various environmental matrices, including marine mammals, fish, and sediment, has raised concerns about its potential toxicological effects.[1][2][3][4] As a suspected byproduct of the manufacturing of the pesticide DDT, understanding its distribution and fate in the environment is of significant interest.[1] This document provides a comprehensive overview of the analytical methodologies for the sensitive and selective detection of TCPM in various matrices, with a focus on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This guide is designed to provide researchers and analytical scientists with the necessary information to develop and validate robust methods for the determination of TCPM, ensuring data of high quality and reliability.
Core Analytical Strategies: GC-MS and LC-MS/MS
The two primary instrumental techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these techniques often depends on the sample matrix, the required sensitivity, and the availability of instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and semi-volatile organic compounds like TCPM. It offers excellent chromatographic separation and sensitive detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high selectivity and sensitivity and is particularly suitable for compounds that are thermally labile or require derivatization for GC analysis.
Sample Preparation: The Critical First Step
The goal of sample preparation is to extract TCPM from the sample matrix and remove interfering components that could affect the accuracy and precision of the analysis. The choice of extraction and cleanup method is highly dependent on the matrix type.
Workflow for Sample Preparation
Caption: Generalized workflow for the preparation of diverse samples for TCPM analysis.
Protocol 1: Extraction and Cleanup of TCPM from Solid Matrices (Soil and Sediment)
This protocol is based on established methods for organochlorine pesticides in solid matrices.
1. Extraction: Soxhlet Extraction
-
Rationale: Soxhlet extraction is a rigorous and efficient method for extracting persistent organic pollutants from solid samples.
-
Procedure:
-
Homogenize the sample to ensure representativeness.
-
Weigh approximately 10-20 g of the homogenized sample into a pre-cleaned extraction thimble.
-
Add an appropriate amount of a surrogate standard solution to the sample.
-
Place the thimble in a Soxhlet extractor.
-
Extract the sample with a suitable solvent (e.g., hexane or a hexane/acetone mixture) for 16-24 hours.[2]
-
2. Extraction: Ultrasonic-Assisted Extraction (UAE)
-
Rationale: UAE is a faster alternative to Soxhlet extraction, using ultrasonic waves to enhance solvent penetration into the sample matrix.
-
Procedure:
-
Weigh approximately 10 g of the homogenized sample into a beaker.
-
Add an appropriate amount of a surrogate standard solution.
-
Add 50 mL of a suitable solvent (e.g., hexane/acetone 1:1 v/v).
-
Place the beaker in an ultrasonic bath and extract for 15-30 minutes.
-
Decant the solvent and repeat the extraction two more times with fresh solvent.
-
Combine the solvent extracts.
-
3. Cleanup: Florisil Column Chromatography
-
Rationale: Florisil is a polar adsorbent that effectively removes polar interferences from the sample extract.
-
Procedure:
-
Prepare a chromatography column packed with activated Florisil, topped with a layer of anhydrous sodium sulfate.
-
Concentrate the extract from the extraction step to a small volume (e.g., 1-2 mL).
-
Load the concentrated extract onto the Florisil column.
-
Elute the column with solvents of increasing polarity. TCPM will typically elute in the less polar fractions. The exact solvent system should be optimized in the laboratory.
-
Collect the fraction containing TCPM.
-
Concentrate the collected fraction and exchange the solvent to one compatible with the analytical instrument (e.g., hexane for GC-MS).
-
Protocol 2: Extraction and Cleanup of TCPM from Aqueous Matrices (Water)
1. Extraction: Solid-Phase Extraction (SPE)
-
Rationale: SPE is a highly efficient technique for extracting and concentrating organic analytes from water samples.
-
Procedure:
-
Filter the water sample to remove any particulate matter.
-
Acidify the sample to a pH of less than 2 with sulfuric acid.[3]
-
Add a surrogate standard solution to the sample.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by reagent water.
-
Load the water sample onto the SPE cartridge at a controlled flow rate.
-
Wash the cartridge with reagent water to remove any remaining polar interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
Elute the cartridge with a suitable organic solvent (e.g., acetone and n-hexane mixture).[3]
-
2. Concentration and Solvent Exchange
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
The final solvent should be compatible with the analytical instrument.
Protocol 3: Extraction and Cleanup of TCPM from Biological Tissues
This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is widely used for pesticide residue analysis in food and biological samples.[1][5]
1. Sample Homogenization and Extraction
-
Procedure:
-
Homogenize the tissue sample.
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a surrogate standard solution.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge the tube to separate the organic and aqueous layers.
-
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Rationale: d-SPE is a rapid cleanup technique that uses a small amount of sorbent to remove matrix interferences.
-
Procedure:
-
Take an aliquot of the acetonitrile supernatant from the extraction step.
-
Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18).
-
Vortex for 30 seconds.
-
Centrifuge to pellet the sorbent.
-
The resulting supernatant is ready for analysis.
-
Instrumental Analysis: Methodologies and Parameters
Gas Chromatography-Mass Spectrometry (GC-MS)
A validated GC-MS method for the simultaneous quantitation of TCPM and its metabolite, Tris(4-chlorophenyl)methanol (TCPMOH), in rat plasma has been reported.[6][7][8] The following parameters can be used as a starting point for method development.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 6890N or equivalent | A standard, reliable GC system. |
| Mass Spectrometer | Agilent 5975C or equivalent | A sensitive and robust mass selective detector. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures efficient volatilization of the analytes. |
| Injection Volume | 1-2 µL | A typical injection volume for capillary GC. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min | A temperature program designed to separate TCPM from other potential contaminants. |
| Ionization Mode | Electron Ionization (EI) | A standard ionization technique that produces reproducible mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Provides high sensitivity and selectivity by monitoring specific ions for the target analytes. |
| Ions to Monitor | To be determined empirically based on the mass spectrum of a TCPM standard | The most abundant and specific ions should be chosen for quantification and confirmation. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Method Development Strategy
The development of a robust LC-MS/MS method involves the optimization of several key parameters.
Caption: A systematic approach to developing an LC-MS/MS method for a novel analyte.
2. Protocol for LC-MS/MS Method Development
-
Step 1: Infusion and Precursor Ion Selection
-
Prepare a standard solution of TCPM in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer using a syringe pump.
-
Acquire full scan mass spectra in both positive and negative ionization modes to determine the most abundant and stable precursor ion (typically [M+H]+ or [M-H]-).
-
-
Step 2: Fragmentation and Product Ion Selection
-
Perform a product ion scan on the selected precursor ion.
-
Identify the most abundant and specific product ions. Select at least two product ions for each analyte: one for quantification (quantifier) and one for confirmation (qualifier).
-
-
Step 3: Collision Energy Optimization
-
For each precursor-product ion transition, optimize the collision energy to achieve the maximum signal intensity. This is typically done by ramping the collision energy and monitoring the response.
-
-
Step 4: Liquid Chromatography Method Development
-
Select a suitable LC column (e.g., a C18 column for reversed-phase chromatography).
-
Develop a mobile phase gradient (e.g., water and methanol or acetonitrile with a suitable modifier like formic acid or ammonium acetate) to achieve good chromatographic peak shape and retention time for TCPM.
-
-
Step 5: Method Validation
-
Once the LC-MS/MS parameters are optimized, the method must be validated according to established guidelines. Validation parameters should include:
-
Linearity and range
-
Accuracy and precision
-
Limit of detection (LOD) and limit of quantification (LOQ)
-
Selectivity and matrix effects
-
Recovery
-
Stability
-
-
Quality Assurance and Quality Control (QA/QC)
A robust QA/QC program is essential for generating reliable and defensible data. Key QA/QC elements include:
-
Method Blanks: Analyzed with each batch of samples to assess for contamination during the sample preparation and analysis process.
-
Calibration Standards: A series of standards of known concentrations used to generate a calibration curve for quantifying the analyte.
-
Surrogate Standards: A compound similar in chemical properties to the analyte of interest, which is added to each sample before extraction to monitor the efficiency of the sample preparation process. For TCPM, a labeled analog such as ¹³C-labeled TCPM would be an ideal surrogate.
-
Internal Standards: A compound added to each sample extract just before analysis to correct for variations in instrument response. A labeled TCPM standard is also the preferred internal standard.
-
Laboratory Control Samples (LCS): A blank matrix spiked with a known concentration of the analyte, used to assess the accuracy and precision of the entire analytical method.
-
Matrix Spike/Matrix Spike Duplicates (MS/MSD): Aliquots of a sample are spiked with a known concentration of the analyte and analyzed to assess the effect of the sample matrix on the analytical method.
Acceptance Criteria:
| QC Sample | Parameter | Acceptance Criteria |
| Method Blank | Analyte Concentration | Below the Limit of Detection (LOD) |
| Calibration Curve | Correlation Coefficient (r²) | ≥ 0.995 |
| Surrogate Recovery | Percent Recovery | Typically 70-130% (should be established by the laboratory) |
| LCS Recovery | Percent Recovery | Typically 80-120% (should be established by the laboratory) |
| MS/MSD Recovery | Percent Recovery | Typically 70-130% (should be established by the laboratory) |
| MS/MSD RPD | Relative Percent Difference | ≤ 20% |
Data Analysis and Reporting
-
Quantification: The concentration of TCPM in a sample is determined by comparing the response of the analyte to the calibration curve, corrected for the response of the internal standard.
-
Confirmation: The presence of TCPM is confirmed by the presence of both the quantifier and qualifier ions at the correct retention time and with the expected ion ratio.
-
Reporting: Results should be reported with the appropriate units (e.g., ng/g for solid samples, ng/L for water samples) and should include all relevant QA/QC data.
Conclusion
The analytical methods described in this guide provide a framework for the reliable detection and quantification of this compound in a variety of environmental and biological matrices. The choice of methodology will depend on the specific requirements of the study. By following the detailed protocols and implementing a rigorous QA/QC program, researchers can generate high-quality data to better understand the environmental fate and potential risks associated with this emerging contaminant.
References
- Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus. Taylor & Francis Online. [Link]
- Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound a. Taylor & Francis Online. [Link]
- Development of liquid chromatography atmospheric pressure chemical ionization tandem mass spectrometry for analysis of halogenated flame retardants in wastew
- Full article: Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus. Taylor & Francis Online. [Link]
- Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus | Request PDF.
- Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment. PubMed. [Link]
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. [Link]
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi | Analytical Chemistry.
- LCMS-guided detection of halogenated natural compounds. a Five...
- Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent. [Link]
- Troubleshooting in the trace analysis of organochlorine pesticides in w
- The QuEChERS Method –. eurl-pesticides.eu. [Link]
- Determination of Method 608 Organochlorine Pesticides and Polychlorinated Biphenyls Using GC-MS/MS Oper
- QuEChERS Method Simplified: Key Steps and Applications.
- GC/MS/MS Pesticide Residue Analysis. Agilent. [Link]
- Confirmation of Pesticides by GC/MS/MS. USDA Food Safety and Inspection Service. [Link]
- Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Method 8081B: Organochlorine Pesticides by Gas Chrom
- EPA Method 524.
- About the method. QuEChERS. [Link]
- Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence.
- Ultrasound-Assisted Extraction Of Organic Contaminants | Request PDF.
- Materials for Solid-Phase Extraction of Organic Compounds. MDPI. [Link]
- QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples | LCGC Intern
- Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. [Link]
- Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. PubMed. [Link]
- Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues.
- Utilization of CoFe2O4@HKUST-1 for Solid-phase Microextraction and HPLC-UV Determin
- Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. eurl-pesticides.eu. [Link]
- Magic extraction: solid-phase extraction and analytical pyrolysis to study polycyclic aromatic hydrocarbon and polychlorinated biphenyls in freshw
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library.dphen1.com [library.dphen1.com]
- 6. meetingorganizer.copernicus.org [meetingorganizer.copernicus.org]
- 7. DSpace [helda.helsinki.fi]
- 8. Development of an analytical method for emerging contaminants including the pharmaceuticals recently selected as key performance indicators of the quaternary treatment of urban wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Analysis of Tris(4-chlorophenyl)methane in Environmental and Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed, validated method for the quantitative analysis of Tris(4-chlorophenyl)methane (TCPMe) using Gas Chromatography-Mass Spectrometry (GC-MS). TCPMe is a persistent organochlorine contaminant found globally in various environmental and biological samples, often as a byproduct of DDT synthesis.[1][2][3] The protocol herein is designed for researchers, environmental scientists, and toxicology professionals, providing a robust framework for sample preparation, instrument configuration, and data analysis. We will explain the causality behind key experimental choices, ensuring both technical accuracy and practical applicability for achieving high sensitivity and selectivity in complex matrices.
Introduction and Significance
This compound (TCPMe) and its metabolite, Tris(4-chlorophenyl)methanol (TCPMOH), are widespread environmental pollutants that have been detected in wildlife, sediments, and humans.[4][5] Due to their persistence, bioaccumulative potential, and suspected toxicity, sensitive and reliable analytical methods are crucial for monitoring their levels and assessing exposure risks.[3][6]
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application. Its strength lies in the powerful separation capability of gas chromatography combined with the definitive identification and quantitation provided by mass spectrometry. While older methods often relied on Gas Chromatography with Electron Capture Detection (GC-ECD), which is sensitive to halogenated compounds, GC-ECD is prone to false positives from matrix interferences.[7][8][9] GC-MS, particularly with Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS), offers superior selectivity and is essential for confirmatory analysis in complex samples.[9][10] This guide details a comprehensive GC-MS protocol optimized for TCPMe analysis.
Analytical Principle
The core of this method involves extracting TCPMe from the sample matrix, removing interferences, and then using a GC system to separate it from other components before it enters the mass spectrometer for detection and quantitation.
-
Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed to isolate TCPMe and other lipophilic compounds from the aqueous or solid matrix. A subsequent cleanup step, often using silica gel chromatography or gel permeation chromatography (GPC), is critical to remove co-extracted matrix components (e.g., lipids) that could interfere with the analysis.[4][6]
-
Gas Chromatography (GC): The prepared sample extract is injected into the GC. The volatile TCPMe travels through a capillary column coated with a specific stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A low-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane phase, provides excellent resolution for organochlorine pesticides.[10]
-
Mass Spectrometry (MS): As TCPMe elutes from the GC column, it enters the MS ion source, typically an Electron Ionization (EI) source. In the EI source, high-energy electrons bombard the TCPMe molecule, causing it to ionize and fragment in a reproducible manner. These fragments are then separated by their mass-to-charge ratio (m/z), and a detector measures their abundance. The resulting mass spectrum is a chemical "fingerprint" used for identification, while the signal intensity is used for quantitation.
Experimental Workflow and Protocols
Overall Analytical Workflow
The entire process, from sample receipt to final data reporting, follows a structured path to ensure data integrity and reproducibility.
Caption: High-level workflow for TCPMe analysis.
Required Materials and Reagents
-
Solvents: Hexane, Dichloromethane (DCM), Acetone, Nonane (All pesticide residue grade or equivalent).
-
Standards: Certified reference standards of this compound (TCPMe) and a suitable internal standard (IS), such as PCB 209 or Mirex-d6.
-
Reagents: Anhydrous sodium sulfate (baked at 400°C for 4 hours), activated silica gel.
-
Glassware: Separatory funnels, graduated cylinders, conical vials, round-bottom flasks.
-
Equipment: Rotary evaporator, nitrogen evaporation system, vortex mixer, centrifuge.
Protocol 1: Sample Preparation (Biological Plasma)
This protocol is adapted from validated methods for analyzing TCPMe in rat plasma.[2][11]
-
Aliquoting: In a glass centrifuge tube, place a 0.5 mL aliquot of the plasma sample.
-
Internal Standard Spiking: Spike the sample with the internal standard solution to a final concentration of 50 ng/mL and briefly vortex. This step is crucial for correcting variations in extraction efficiency and instrument response.
-
Extraction:
-
Add 3 mL of purified water and 1.5 mL of ethanol to the tube to precipitate proteins and improve extraction efficiency.[2]
-
Add 2 mL of a hexane:dichloromethane (1:1, v/v) mixture.
-
Vortex vigorously for 15 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.[2]
-
Centrifuge at ~1300 x g for 5 minutes to separate the layers.
-
-
Collection: Carefully transfer the upper organic layer to a clean collection tube using a Pasteur pipette.
-
Re-extraction: Repeat the extraction (steps 3.2-3.4) on the remaining aqueous layer with an additional 2 mL of the solvent mixture to maximize recovery. Combine the organic extracts.
-
Drying and Concentration:
-
Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen at approximately 50°C.[11]
-
-
Reconstitution: Reconstitute the dried extract in 20 µL of nonane.[11] Nonane is an excellent final solvent as it is a high-boiling "keeper" that prevents the analyte from evaporating to dryness and is compatible with GC injection. The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Instrument Setup and Analysis
The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column, essential for trace-level analysis.[10] |
| Injector Temperature | 250°C | Ensures rapid volatilization of TCPMe without thermal degradation. |
| Carrier Gas | Helium or Hydrogen | Helium is standard; Hydrogen can be used with appropriate MS source modifications to reduce costs and improve speed.[12] |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar phase providing excellent separation for organochlorine compounds.[10] |
| Oven Program | 60°C (hold 1 min), ramp 30°C/min to 90°C (hold 3 min), ramp 6°C/min to 280°C (hold 10 min) | A typical temperature program that effectively separates analytes from matrix components.[13] |
| Mass Spectrometer | Agilent 7000E GC/TQ or equivalent | A tandem quadrupole MS provides high selectivity and sensitivity. A single quadrupole can also be used in SIM mode. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns.[14] |
| Source Temperature | 230°C | A standard temperature that balances ionization efficiency and source cleanliness.[13] |
| Ionization Energy | 70 eV | The industry standard energy that generates reproducible spectra comparable to library databases.[14] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM for MS/MS) | SIM/MRM dramatically increases sensitivity and selectivity by monitoring only specific ions for the target analyte, filtering out chemical noise.[9] |
| Ions to Monitor (SIM) | Quantifier: m/z 312, Qualifiers: m/z 347, 235 | The quantifier ion is typically an abundant and specific fragment. Qualifier ions confirm identity. See Section 4.1 for fragmentation details. |
Data Analysis and Expected Results
Mass Spectral Fragmentation of TCPMe
Under EI conditions, TCPMe (C₁₉H₁₃Cl₃, M.W. ≈ 347.7 g/mol ) undergoes characteristic fragmentation.[15] The molecular ion peak ([M]⁺•) at m/z 347 is expected, though it may be of low intensity. The most probable fragmentation pathways involve the loss of chlorine atoms or chlorophenyl groups, leading to stable carbocation fragments.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.wur.nl [research.wur.nl]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. caslab.com [caslab.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. cromlab-instruments.es [cromlab-instruments.es]
- 11. tandfonline.com [tandfonline.com]
- 12. gcms.cz [gcms.cz]
- 13. library.dphen1.com [library.dphen1.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. This compound | C19H13Cl3 | CID 92256 - PubChem [pubchem.ncbi.nlm.nih.gov]
Sample preparation techniques for Tris(4-chlorophenyl)methane in environmental matrices
An Application Guide to Sample Preparation for Tris(4-chlorophenyl)methane in Environmental Matrices
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Environmental Significance of this compound
This compound (TCPM), and its metabolite Tris(4-chlorophenyl)methanol (TCPMOH), are persistent and bioaccumulative environmental contaminants.[1][2][3] Structurally related to the notorious organochlorine pesticide DDT, TCPM is often considered a byproduct of technical DDT synthesis.[3][4][5] Its presence has been confirmed globally in a variety of environmental compartments, including sediment, water, and biota such as fish and marine mammals.[1][6][7][8] Given its persistence and potential for bioaccumulation within the food web, robust and reliable analytical methods are crucial for monitoring its environmental fate and ensuring ecological and human health safety.
This guide provides a comprehensive overview of field-proven sample preparation techniques for the extraction and purification of this compound from diverse environmental matrices. The protocols herein are designed to yield high-quality extracts suitable for sensitive downstream analysis, typically by Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).[1][6][9][10]
Physicochemical Properties of this compound (TCPM)
Understanding the fundamental properties of TCPM is the cornerstone of developing effective extraction and cleanup strategies.
| Property | Value | Significance for Sample Preparation |
| Molecular Formula | C₁₉H₁₃Cl₃[11] | Indicates a nonpolar, hydrophobic structure. |
| Molecular Weight | 347.7 g/mol [11] | A relatively large molecule, influencing its chromatographic behavior. |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents.[12] | Dictates the choice of extraction solvents (e.g., hexane, dichloromethane, ethyl acetate). |
| Log P (Octanol-Water Partition Coeff.) | High (estimated) | Confirms its lipophilic ("fat-loving") nature, leading to its accumulation in fatty tissues (biota) and organic-rich soils/sediments. |
Core Workflow for TCPM Analysis
The analytical journey from sample collection to final quantification involves several critical stages. The choice of specific techniques within this workflow is dictated by the matrix, required detection limits, and available instrumentation.
Caption: General experimental workflow for the analysis of TCPM in environmental matrices.
Technique Selection: A Comparative Overview
Choosing the appropriate sample preparation technique is a critical decision that impacts data quality, laboratory throughput, and resource allocation.
| Technique | Principle | Typical Matrices | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Partitioning of analytes between a liquid sample and a solid sorbent material.[13] | Water, filtered liquid extracts | High selectivity, low solvent usage, easily automated.[14] | Can be prone to clogging with high particulate matter; requires method development for sorbent selection. |
| Soxhlet Extraction | Continuous solid-liquid extraction using a refluxing solvent.[15] | Soil, Sediment, Biota | Exhaustive extraction, well-established, handles larger sample sizes.[15] | Time-consuming (hours), requires large volumes of solvent, not suitable for thermally labile compounds. |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe." Involves solvent extraction followed by a salting-out step and dispersive SPE cleanup.[13][16] | Soil, Sediment, Food | High throughput, low solvent use, simple procedure.[16][17] | Matrix effects can be significant; may require optimization for specific analyte/matrix pairs.[17] |
Protocols for Environmental Matrices
The following protocols are detailed methodologies for preparing samples from the most common environmental matrices where TCPM is found.
Protocol 1: Analysis of TCPM in Water by Solid-Phase Extraction (SPE)
This protocol is adapted from the principles of US EPA Method 3535A for organochlorine pesticides.[18][19] It utilizes a C18 reversed-phase sorbent, which effectively retains nonpolar compounds like TCPM from an aqueous matrix.
A. Materials and Reagents
-
SPE Cartridges: C18, 500 mg, 6 mL (or similar)
-
Solvents: Methanol, Dichloromethane (DCM), n-Hexane (Pesticide or HPLC grade)
-
Reagents: Anhydrous Sodium Sulfate, Reagent Water
-
Apparatus: SPE vacuum manifold, sample collection vials, nitrogen evaporator.
B. Step-by-Step Methodology
-
Sample Preparation:
-
Collect a 1 L water sample in a clean glass bottle. If the sample contains significant particulate matter, allow it to settle or filter through a glass fiber filter.
-
Spike the sample with appropriate surrogate standards to monitor method performance.
-
Rationale: A 1 L volume is standard for achieving low detection limits. Surrogates are essential for quality control, indicating the efficiency of the extraction process for each individual sample.
-
-
SPE Cartridge Conditioning:
-
Place the C18 cartridges on the vacuum manifold.
-
Wash the cartridge with 10 mL of n-Hexane.
-
Follow with 10 mL of Dichloromethane.
-
Follow with 10 mL of Methanol.
-
Finally, equilibrate with 2 x 10 mL of reagent water. Do not allow the sorbent bed to go dry after this step.
-
Rationale: Conditioning wets the sorbent and activates it for analyte retention. The solvent sequence transitions the stationary phase from nonpolar to polar, ensuring proper interaction with the aqueous sample. Maintaining a hydrated sorbent bed is critical to prevent channeling and ensure consistent sample loading.
-
-
Sample Loading:
-
Attach a sample transfer tube to the top of the cartridge.
-
Load the entire 1 L water sample through the cartridge at a flow rate of 10-15 mL/min.
-
Rationale: A controlled, slow flow rate is crucial for ensuring sufficient interaction time between the analyte and the sorbent, maximizing retention and recovery.
-
-
Sorbent Drying:
-
After the entire sample has passed through, continue to apply vacuum for 15-20 minutes to thoroughly dry the sorbent material.
-
Rationale: Removing residual water is the most critical step for achieving good recovery. Water is immiscible with the elution solvent (DCM/Hexane) and will prevent it from effectively desorbing the analyte from the sorbent.
-
-
Analyte Elution:
-
Place a clean collection tube inside the manifold.
-
Rinse the sample bottle with 5 mL of Dichloromethane and use this to elute the cartridge.
-
Perform a second elution with 5 mL of Dichloromethane.
-
Rationale: Dichloromethane is a strong nonpolar solvent that effectively disrupts the hydrophobic interactions between TCPM and the C18 sorbent, releasing it into the collection tube.
-
-
Drying and Concentration:
-
Pass the collected eluate through a small column of anhydrous sodium sulfate to remove any remaining traces of water.
-
Concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen.
-
Solvent-exchange into n-Hexane if required by the analytical instrument.
-
Add internal standard just prior to analysis.
-
Rationale: The final concentration step is necessary to increase the analyte concentration to a level detectable by the instrument. The internal standard is used for accurate quantification, correcting for variations in injection volume.
-
Protocol 2: Analysis of TCPM in Soil & Sediment by QuEChERS
The QuEChERS method offers a rapid and efficient alternative to traditional Soxhlet extraction for solid matrices.[16][17] This protocol is a simplified version tailored for nonpolar chlorinated compounds.[20][21]
A. Materials and Reagents
-
Solvent: Ethyl Acetate (Pesticide or HPLC grade)
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)
-
Apparatus: 50 mL polypropylene centrifuge tubes, high-speed centrifuge, vortex mixer.
B. Step-by-Step Methodology
-
Sample Homogenization and Weighing:
-
Air-dry the soil/sediment sample and sieve to remove large debris. Homogenize thoroughly.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Rationale: Homogenization ensures that the subsample taken for analysis is representative of the entire sample.
-
-
Hydration and Spiking:
-
If the sample is very dry, add 5-10 mL of reagent water and vortex for 1 minute. Let stand for 30 minutes.[22]
-
Spike the sample with appropriate surrogate standards.
-
Rationale: The original QuEChERS method was designed for high-moisture matrices like fruits and vegetables.[22] Rehydrating dry soil improves the extraction efficiency of acetonitrile or ethyl acetate by facilitating better partitioning.
-
-
Solvent Extraction:
-
Add 10 mL of ethyl acetate to the tube.
-
Cap tightly and shake vigorously for 2 minutes, either manually or using a mechanical shaker.
-
Rationale: Ethyl acetate is a suitable solvent for TCPM and is also compatible with GC analysis.[21] Vigorous shaking ensures intimate contact between the solvent and the sample matrix, facilitating the transfer of the analyte into the liquid phase.
-
-
Salting-Out and Phase Separation:
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
-
Immediately cap and shake for 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes.
-
Rationale: This is the key partitioning step. MgSO₄ absorbs residual water, while NaCl enhances the partitioning of the nonpolar TCPM into the ethyl acetate layer by increasing the polarity of the aqueous layer (salting-out effect). Centrifugation provides a clean separation between the solid matrix, the small aqueous layer, and the upper organic layer.
-
-
Extract Cleanup (d-SPE - Optional but Recommended):
-
For cleaner extracts, transfer a 1 mL aliquot of the upper ethyl acetate layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent.
-
Vortex for 30 seconds and centrifuge for 2 minutes.
-
Rationale: Dispersive SPE (d-SPE) is the cleanup step. PSA is effective at removing organic acids and other polar interferences that may be present in soil extracts. MgSO₄ continues to remove any remaining water.
-
-
Final Preparation:
-
Carefully transfer the final extract into an autosampler vial.
-
Add internal standard and proceed to GC analysis.
-
Rationale: The final extract is now ready for direct injection, highlighting the speed and efficiency of the QuEChERS method.
-
Protocol 3: Analysis of TCPM in Biota by Soxhlet Extraction and GPC Cleanup
Biological tissues present a unique challenge due to their high lipid content, which can interfere significantly with chromatographic analysis. This protocol combines classic Soxhlet extraction with Gel Permeation Chromatography (GPC) for effective lipid removal, a standard approach for persistent organic pollutants.[1][6][23]
A. Materials and Reagents
-
Solvents: n-Hexane, Dichloromethane (DCM) (Pesticide or HPLC grade)
-
Reagents: Anhydrous Sodium Sulfate (pre-cleaned by baking at 400°C)
-
Apparatus: Soxhlet extraction apparatus, homogenization equipment (e.g., tissue grinder), Gel Permeation Chromatography (GPC) system, round-bottom flasks, rotary evaporator.
B. Step-by-Step Methodology
-
Sample Preparation and Homogenization:
-
Weigh approximately 5-10 g of the tissue sample (e.g., fish fillet, marine mammal blubber).
-
Add an equal weight of anhydrous sodium sulfate and grind until a uniform, free-flowing powder is obtained.
-
Spike with appropriate surrogate standards.
-
Rationale: Sodium sulfate acts as both a drying agent and a dispersing agent, creating a larger surface area for efficient solvent extraction.
-
-
Soxhlet Extraction:
-
Transfer the sample mixture to a cellulose extraction thimble and place it in the Soxhlet extractor.
-
Add 250 mL of a 1:1 (v/v) mixture of n-Hexane:DCM to a round-bottom flask.
-
Extract for 8-12 hours at a rate of 4-6 cycles per hour.
-
Rationale: Soxhlet extraction provides an exhaustive extraction of lipophilic compounds, including TCPM and lipids, from the tissue matrix. The Hexane:DCM mixture is an effective solvent for this purpose.
-
-
Concentration and Lipid Determination:
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract to approximately 5-10 mL using a rotary evaporator.
-
A small, known aliquot can be taken to determine the percent lipid content gravimetrically.
-
Rationale: Initial concentration reduces the large volume of solvent. Determining the lipid content is important as contaminant concentrations in biota are often reported on a lipid-weight basis.[6]
-
-
Cleanup by Gel Permeation Chromatography (GPC):
-
Prepare the GPC system according to the manufacturer’s instructions (e.g., Bio-Beads S-X3 column with DCM as the mobile phase).
-
Inject the concentrated extract onto the GPC column.
-
Collect the fraction containing the analytes of interest (e.g., TCPM), while the high molecular weight lipids are diverted to waste.
-
Rationale: GPC is a size-exclusion chromatography technique.[23] Large lipid molecules pass through the column quickly and are discarded, while smaller molecules like TCPM are retained longer, allowing for their selective collection. This is the most critical step for removing matrix interference in biota samples.
-
-
Final Concentration:
-
Concentrate the collected GPC fraction to a final volume of 1.0 mL using a gentle stream of nitrogen.
-
Add internal standard just prior to GC analysis.
-
Rationale: This final step prepares the clean, concentrated extract for instrumental analysis, ensuring that the target analyte is detectable and quantifiable without interference from the lipid matrix.
-
References
- de Boer, J., Wester, P. G., Evers, E. H., & Brinkman, U. A. (1996). Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment. Environmental Pollution, 93(1), 39-47.
- U.S. Environmental Protection Agency. (n.d.).
- U.S. Environmental Protection Agency. (n.d.).
- Thermo Fisher Scientific. (n.d.). Detection of Organochlorine Pesticides by GC-ECD Following U.S. EPA Method 8081.
- Policy Commons. (n.d.).
- de Boer, J. (2000). Tris(4-chlorophenyl) methanol and tris(4-chlorophenyl) methane. The Handbook of Environmental Chemistry, 3(K), 31-41.
- U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). Tris(4-chlorophenyl)methanol.
- Lebeuf, M., Gouteux, B., Measures, L., & Trottier, S. (2001). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. Environmental Pollution, 112(1), 13-24.
- La Spina, R., Rogers, E., Means, J. C., & Baker, J. E. (2021). This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos. Chemosphere, 263, 128217.
- Tanabe, S., Madhusree, B., Ozturk, A. A., Tatsukawa, R., Miyazaki, N., Ozdamar, E., ... & Corbin, C. J. (1998). Contamination of Tris(4-Chlorophenyl) Methane and Tris(4-Chlorophenyl) Methanol in Marine Mammals from Russia and Japan: Body Distribution and Bioaccumulation. Environmental Science & Technology, 32(24), 3845-3850.
- Pinto, C. G., Ferreira, C. E. C., de la Ossa, L. C., & Martín, E. S. (2010). Simplified QuEChERS approach for the extraction of chlorinated compounds from soil samples. Talanta, 81(1-2), 385-391.
- Benchchem. (n.d.). This compound.
- Phenomenex. (n.d.). Sample Preparation Techniques for Precision in Analysis.
- Buser, H. R. (1995). DDT, a potential source of environmental this compound and tris(4-chlorophenyl)methanol. Environmental Science & Technology, 29(8), 2133-2139.
- Caldas, S. S., Bolzan, C. M., Guilherme, J. R., & Primel, E. G. (2013). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI.
- Separation Science. (2024).
- Wikipedia. (n.d.). Triphenylmethane.
- ResearchGate. (n.d.).
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- United Chemical Technologies. (n.d.).
- IRIS-AperTO. (n.d.).
- Taylor & Francis Online. (2021). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)
- MDPI. (n.d.). Materials for Solid-Phase Extraction of Organic Compounds.
Sources
- 1. research.wur.nl [research.wur.nl]
- 2. Tris(4-chlorophenyl)methanol | C19H13Cl3O | CID 76379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. DDT, A Potential Source of Environmental this compound and Tris(4-chlorophenyl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cgrb.org [cgrb.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound | C19H13Cl3 | CID 92256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Triphenylmethane - Wikipedia [en.wikipedia.org]
- 13. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 14. mdpi.com [mdpi.com]
- 15. env.go.jp [env.go.jp]
- 16. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 17. mdpi.com [mdpi.com]
- 18. epa.gov [epa.gov]
- 19. unitedchem.com [unitedchem.com]
- 20. Simplified QuEChERS approach for the extraction of chlorinated compounds from soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. iris.unito.it [iris.unito.it]
- 23. pubs.usgs.gov [pubs.usgs.gov]
Application Notes and Protocols for the Quantification of Tris(4-chlorophenyl)methane in Water and Soil Samples
Introduction
Tris(4-chlorophenyl)methane (TCPM) is an organochlorine compound that has emerged as a contaminant of concern in various environmental matrices.[1][2] It is believed to be a byproduct of the manufacturing of the pesticide dichlorodiphenyltrichloroethane (DDT).[1][2][3] Due to its persistence and potential for bioaccumulation, accurate and sensitive methods for the quantification of TCPM in environmental samples such as water and soil are crucial for monitoring its distribution and assessing potential risks.[1][4]
This document provides detailed application notes and protocols for the analysis of TCPM in water and soil samples, primarily utilizing gas chromatography-mass spectrometry (GC-MS), a robust and widely accepted analytical technique for this purpose.[3][5][6][7][8] The protocols outlined below are designed to provide a comprehensive workflow, from sample collection and preparation to instrumental analysis and data interpretation, ensuring high-quality and reliable results for researchers and environmental scientists.
Analytical Workflow Overview
The quantification of TCPM in environmental samples involves a multi-step process designed to isolate the analyte from complex matrices and accurately measure its concentration. The general workflow is depicted below:
Figure 1: General workflow for the analysis of this compound in environmental samples.
Part 1: Sample Collection and Preservation
Proper sample collection and preservation are paramount to obtaining accurate and representative results.
Water Samples:
-
Collection: Collect water samples in amber glass bottles with Teflon-lined caps to prevent photodegradation and analyte adsorption to the container walls.
-
Preservation: Preserve samples by adding a reducing agent such as sodium sulfite to remove residual chlorine, and adjust the pH to < 2 with sulfuric acid to inhibit microbial degradation. Store samples at 4°C and extract within 7 days of collection.
Soil and Sediment Samples:
-
Collection: Collect soil or sediment samples using stainless steel or glass equipment to avoid cross-contamination. Homogenize the sample thoroughly before transferring it to a wide-mouth amber glass jar with a Teflon-lined cap.
-
Preservation: Store samples at 4°C and analyze as soon as possible. If longer storage is necessary, freezing at -20°C is recommended to minimize degradation.
Part 2: Sample Preparation and Extraction
The goal of sample preparation is to isolate TCPM from the sample matrix and concentrate it to a level suitable for instrumental analysis. The choice of extraction method depends on the sample type.
Protocol 1: Liquid-Liquid Extraction (LLE) for Water Samples
This protocol is suitable for the extraction of TCPM from water samples with low to moderate levels of particulate matter.
Materials:
-
Separatory funnel (1 L or 2 L)
-
Dichloromethane (DCM), pesticide grade or equivalent
-
Sodium sulfate, anhydrous, granular
-
Glass wool
-
Concentrator tube
-
Nitrogen evaporation system
Procedure:
-
Measure 1 L of the water sample into a separatory funnel.
-
Spike the sample with a surrogate standard to monitor extraction efficiency.
-
Add 60 mL of DCM to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the lower DCM layer through a funnel containing anhydrous sodium sulfate and glass wool into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL portions of DCM, combining the extracts.
-
Concentrate the combined extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a nitrogen evaporator.
-
The extract is now ready for cleanup or direct GC-MS analysis if the sample is relatively clean.
Protocol 2: Soxhlet Extraction for Soil and Sediment Samples
Soxhlet extraction is a classic and effective method for extracting persistent organic pollutants like TCPM from solid matrices.[6]
Materials:
-
Soxhlet extraction apparatus (extractor, condenser, and flask)
-
Cellulose extraction thimbles
-
Hexane:Acetone (1:1, v/v), pesticide grade or equivalent
-
Sodium sulfate, anhydrous, powdered
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Air-dry the soil sample and sieve to remove large debris.
-
Homogenize the sample and weigh approximately 10-20 g into a cellulose extraction thimble.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to remove residual moisture.
-
Spike the sample with a surrogate standard.
-
Place the thimble into the Soxhlet extractor.
-
Add 250 mL of the hexane:acetone mixture to the round-bottom flask.
-
Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract to a small volume (approximately 5-10 mL) using a rotary evaporator.
-
Exchange the solvent to hexane and concentrate to a final volume of 1 mL.
Part 3: Extract Cleanup
Cleanup procedures are often necessary to remove interfering co-extracted compounds from the sample extracts, which can improve the accuracy and sensitivity of the analysis.
Protocol 3: Florisil Column Chromatography
Florisil is a magnesium silicate adsorbent effective for separating chlorinated pesticides from other organic compounds.
Materials:
-
Glass chromatography column (10 mm ID)
-
Florisil, pesticide residue grade, activated
-
Sodium sulfate, anhydrous
-
Hexane, pesticide grade
-
Dichloromethane, pesticide grade
-
Collection vials
Procedure:
-
Prepare a slurry of 10 g of activated Florisil in hexane and pour it into the chromatography column.
-
Gently tap the column to settle the packing.
-
Add a 1-2 cm layer of anhydrous sodium sulfate to the top of the Florisil.
-
Pre-elute the column with 50 mL of hexane.
-
Load the concentrated sample extract onto the column.
-
Elute the column with specific solvent mixtures to separate TCPM from interferences. A typical elution scheme might involve:
-
Fraction 1: Elute with hexane to remove non-polar interferences.
-
Fraction 2: Elute with a mixture of hexane and dichloromethane to collect the TCPM fraction.
-
-
Collect the TCPM-containing fraction and concentrate it to the final volume required for GC-MS analysis.
Part 4: Instrumental Analysis by GC-MS
Gas chromatography-mass spectrometry is the preferred method for the quantification of TCPM due to its high sensitivity and selectivity.[3][5][6][7][8]
Instrumentation and Conditions
A typical GC-MS system for TCPM analysis would consist of a gas chromatograph equipped with a capillary column and coupled to a mass spectrometer.
| Parameter | Typical Condition |
| Gas Chromatograph | |
| Injector | Splitless |
| Injection Volume | 1-2 µL |
| Carrier Gas | Helium |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 1: Typical GC-MS Instrumental Conditions for TCPM Analysis.
Quantification
Quantification is typically performed using an internal standard method. A calibration curve is generated by analyzing a series of standards containing known concentrations of TCPM and a constant concentration of an internal standard. The response of TCPM relative to the internal standard is plotted against the concentration of TCPM.
Selected Ion Monitoring (SIM) Ions for TCPM:
For enhanced sensitivity and selectivity, the mass spectrometer is operated in SIM mode, monitoring characteristic ions of TCPM.
| Analyte | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 343 | 345 | 233 |
Table 2: Recommended SIM Ions for TCPM Analysis.
Part 5: Quality Assurance and Quality Control (QA/QC)
A robust QA/QC program is essential for ensuring the reliability of the analytical data.
-
Method Blank: An analyte-free matrix carried through the entire analytical process to check for contamination.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known amount of TCPM and analyzed to assess matrix effects and method accuracy and precision.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known amount of TCPM, used to monitor the performance of the analytical method.
-
Surrogate Standards: A compound similar to the analyte of interest, added to every sample before extraction to monitor the efficiency of the sample preparation process.
-
Internal Standards: A compound added to every sample extract just before instrumental analysis to correct for variations in instrument response.
Method Performance
The performance of the analytical method should be validated to ensure it meets the requirements of the intended application.
| Parameter | Typical Performance Criteria |
| Method Detection Limit (MDL) | The minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. |
| Linearity (r²) | ≥ 0.995 for the calibration curve.[3][7] |
| Accuracy (Recovery) | 70-130% for MS and LCS. |
| Precision (Relative Percent Difference - RPD) | ≤ 20% for MS/MSD and duplicate samples. |
Table 3: Typical Method Performance Criteria.
Conclusion
The protocols and guidelines presented in this application note provide a comprehensive framework for the reliable quantification of this compound in water and soil samples. Adherence to these procedures, coupled with a rigorous quality assurance program, will ensure the generation of high-quality data for environmental monitoring and research. The use of GC-MS with selected ion monitoring offers the necessary sensitivity and selectivity for detecting TCPM at environmentally relevant concentrations.
References
- Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus. Taylor & Francis Online. [Link]
- Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment. PubMed. [Link]
- Sample Prep for Trace Metal Analysis in Environmental Samples. Lab Manager. [Link]
- Sample Prep for Trace Metal Analysis in Environmental Samples. Lab Manager. [Link]
- Preparation of Environmental Samples for the Determination of Trace Constituents. CEEAM. [Link]
- Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus. Taylor & Francis Online. [Link]
- Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound a. Taylor & Francis Online. [Link]
- Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. PubMed. [Link]
- Sample preparation of environmental samples for trace metal analysis. Milestone Srl. [Link]
- Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus | Request PDF.
- "Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM)" by Chloe Anderson and Gregory O'Neil. Western CEDAR. [Link]
- Environmental Sample Preparation.
- This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos. PubMed. [Link]
- Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence.
- This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos. PubMed Central. [Link]
Sources
- 1. This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. "Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM" by Chloe Anderson and Gregory O'Neil [cedar.wwu.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Method for the Quantification of Tris(4-chlorophenyl)methane in Biological Tissues
Introduction: The Analytical Imperative
Tris(4-chlorophenyl)methane (TCPMe) is a persistent and bioaccumulative organochlorine contaminant found globally in environmental and biological matrices.[1][2] Structurally related to the pesticide DDT, TCPMe is considered a manufacturing byproduct and has been detected in human adipose tissue, breast milk, and a wide array of wildlife, particularly marine mammals.[1][3][4] Its lipophilic nature drives its accumulation in fatty tissues, and its potential for maternal transfer and developmental toxicity necessitates robust and reliable analytical methods for its surveillance in biological systems.[1][5][6][7]
This document provides a comprehensive, field-proven protocol for the extraction, cleanup, and quantification of TCPMe in challenging biological matrices such as adipose tissue and liver. The methodology is centered around gas chromatography-mass spectrometry (GC-MS), a technique widely validated for its sensitivity and specificity in analyzing organochlorine compounds.[2][8][9][10] We will delve into the causality behind each procedural step, from initial sample preparation to final data analysis, to equip researchers with a self-validating system for generating high-quality, defensible data.
The Analytical Strategy: Overcoming Matrix Complexity
The primary challenge in analyzing TCPMe in biological tissues is the overwhelming presence of lipids, which can interfere with chromatographic separation, suppress instrument signals, and ultimately compromise data integrity. Therefore, our strategy employs a multi-stage approach focused on the systematic isolation of the target analyte from the bulk matrix.
-
Step 1: Efficient Extraction: A rigorous extraction method is required to quantitatively transfer the lipophilic TCPMe from the solid tissue matrix into an organic solvent.
-
Step 2: Co-extractive Removal: The majority of co-extracted lipids must be removed without significant loss of the analyte.
-
Step 3: Chromatographic Cleanup: A final polishing step using adsorption chromatography removes remaining interferences, ensuring a clean extract for instrumental analysis.
-
Step 4: Sensitive Quantification: GC-MS provides the necessary selectivity and sensitivity for detecting and quantifying TCPMe at environmentally relevant concentrations.
This workflow is designed to be a self-validating system through the incorporation of stringent quality control (QC) measures at every stage.
Logical Workflow for TCPMe Analysis
Caption: High-level workflow for the analysis of TCPMe in biological tissues.
Detailed Experimental Protocols
Reagents and Materials
-
Solvents: All solvents (Hexane, Dichloromethane, Acetone) should be pesticide residue grade or equivalent.
-
Standards: Certified analytical standards of this compound (TCPMe) and a suitable surrogate standard (e.g., PCB 30, PCB 204) and internal standard (e.g., 1,3,5-tribromobenzene) should be procured from an accredited supplier.[11]
-
Reagents: Anhydrous sodium sulfate (baked at 400°C for 4 hours), Silica Gel (70-230 mesh, activated at 130°C for 16 hours), Glass wool (solvent-rinsed).
-
Apparatus: Soxhlet extraction apparatus, rotary evaporator, gel permeation chromatography (GPC) system, nitrogen evaporator, GC-MS system.
Protocol 1: Sample Extraction and Lipid Removal
Causality Note: Biological tissues have high water content. Co-grinding with anhydrous sodium sulfate is a critical step that desiccates the sample, allowing for efficient penetration of the non-polar extraction solvent. Soxhlet extraction is a classical, exhaustive technique that ensures high recovery of lipophilic compounds like TCPMe.[8][12] GPC is the gold standard for removing high-molecular-weight lipids from persistent organic pollutant (POP) extracts, separating molecules based on size.[2][8]
-
Homogenization: Weigh approximately 5-10 g of tissue into a clean glass mortar. Add anhydrous sodium sulfate at a 4:1 ratio (w/w) to the tissue. Grind with a pestle until a free-flowing, dry powder is obtained.
-
Surrogate Spike: Add a known amount of surrogate standard solution directly onto the dried sample homogenate. This step is crucial for monitoring the efficiency of the entire sample preparation process for each sample.[11]
-
Soxhlet Extraction: Transfer the spiked homogenate to a cellulose extraction thimble and place it in a Soxhlet extractor. Extract the sample for 12-18 hours with a 1:1 mixture of hexane:dichloromethane.
-
Concentration: After extraction, concentrate the solvent using a rotary evaporator to a volume of approximately 5-10 mL.
-
Lipid Content Determination (Gravimetric): Transfer a small, known aliquot (e.g., 10%) of the extract to a pre-weighed vial. Evaporate the solvent completely under a gentle stream of nitrogen. Re-weigh the vial. The mass difference represents the lipid content, which is used to normalize the final analyte concentration.
-
GPC Cleanup: Load the remaining extract onto a calibrated GPC system (e.g., with a Bio-Beads S-X3 column) using dichloromethane as the mobile phase. Collect the fraction corresponding to the elution time of TCPMe, discarding the earlier, high-molecular-weight lipid fraction.
-
Solvent Exchange: Concentrate the collected fraction and exchange the solvent to hexane for the subsequent silica gel cleanup.
Protocol 2: Silica Gel Fractionation and Final Preparation
Causality Note: While GPC removes bulk lipids, silica gel adsorption chromatography provides a more refined cleanup. It separates compounds based on polarity, effectively removing more polar co-extractives that could interfere with GC analysis. The choice of elution solvents and their volumes is optimized to ensure TCPMe elutes in a specific fraction while retaining more polar interferences on the column.[2][8]
-
Column Preparation: Prepare a chromatography column by slurry-packing 10 g of activated silica gel in hexane. Top the column with 1 cm of anhydrous sodium sulfate.
-
Sample Loading: Pre-elute the column with hexane. Once the solvent reaches the top of the sodium sulfate layer, quantitatively transfer the concentrated extract from step 3.2.7 onto the column.
-
Fractionation:
-
Fraction 1 (F1): Elute the column with 70 mL of hexane. This fraction typically contains PCBs and other non-polar compounds.
-
Fraction 2 (F2): Elute the column with 80 mL of a 30:70 (v/v) mixture of dichloromethane:hexane. This fraction will contain TCPMe and other moderately polar organochlorine pesticides.
-
-
Final Concentration: Concentrate Fraction 2 (F2) to a final volume of approximately 0.9 mL using a nitrogen evaporator.
-
Internal Standard Spike: Add 100 µL of a known concentration of internal standard solution to the vial, bringing the final volume to 1.0 mL. The internal standard is used to correct for variations in injection volume and instrument response.[11]
-
Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumental Analysis
The analysis is performed using a gas chromatograph coupled to a mass spectrometer. The MS can be operated in either selected ion monitoring (SIM) mode for enhanced sensitivity or full scan mode for qualitative identification. Negative Chemical Ionization (NCI-MS) can offer high sensitivity for certain chlorinated compounds, though Electron Impact (EI-MS) is also commonly used.[8]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides robust and reproducible chromatography. |
| Injector | Splitless, 250°C | Ensures efficient transfer of trace analytes onto the column. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity column providing good separation for organochlorine compounds.[13] |
| Carrier Gas | Helium, constant flow (1.2 mL/min) | Inert carrier gas providing optimal chromatographic resolution. |
| Oven Program | 100°C (hold 2 min), ramp to 200°C at 15°C/min, then ramp to 300°C at 5°C/min (hold 10 min) | Optimized temperature gradient to separate TCPMe from other co-eluting compounds. |
| MS System | Agilent 5977B or equivalent | Provides sensitive and selective detection. |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard, robust ionization method creating a reproducible fragmentation pattern. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only specific ions for TCPMe. |
| Monitored Ions (m/z) | Quantifier: 346 (M+), Qualifiers: 239, 274 | Based on the mass spectrum of TCPMe, providing specificity. |
Quality Assurance and Control (QA/QC): Ensuring Data Validity
A robust QA/QC protocol is non-negotiable for producing defensible data. This framework validates the method's performance for every batch of samples analyzed.
QA/QC Validation Framework
Caption: Inter-related QA/QC components for a self-validating analytical method.
| QC Sample | Frequency | Acceptance Criteria | Corrective Action |
| Method Blank | 1 per 20 samples | Below Limit of Quantitation (LOQ) | Identify and eliminate source of contamination; re-process batch if necessary. |
| Laboratory Control Sample (LCS) | 1 per 20 samples | 70-130% recovery | Check standard preparation and instrument performance; re-process batch if failed. |
| Matrix Spike / Duplicate (MS/MSD) | 1 per 20 samples | 70-130% recovery; <20% RPD | Flag data for potential matrix interference; evaluate cleanup efficiency. |
| Surrogate Standard | In every sample | 60-140% recovery | Re-extract sample if recovery is outside limits, indicating a sample-specific issue. |
| Continuing Calibration Verification | Every 10-12 samples | ±20% of true value | Recalibrate instrument if criteria are not met. |
Method Performance Characteristics
The following table summarizes typical performance data for a validated GC-MS method for TCPMe analysis in biological matrices, adapted from published literature.[9][10][14]
| Parameter | Typical Value | Description |
| Linearity (r²) | ≥ 0.9975 | Demonstrates a linear response of the instrument across the calibration range. |
| Limit of Detection (LOD) | 0.1 - 0.7 ng/mL | The lowest concentration that can be reliably distinguished from background noise. |
| Limit of Quantitation (LOQ) | 1 - 2 ng/mL | The lowest concentration that can be accurately and precisely quantified. |
| Accuracy (Relative Error) | ≤ ±15% | Closeness of a measured value to the true value, assessed via LCS and MS samples. |
| Precision (RSD) | ≤ 15% | The degree of agreement among replicate measurements, assessed via MSD samples. |
Conclusion
The protocols detailed in this application note provide a robust and reliable framework for the quantitative analysis of this compound in complex biological tissues. By integrating exhaustive extraction, multi-stage cleanup, and sensitive GC-MS detection with a comprehensive QA/QC program, researchers can generate high-quality data suitable for environmental monitoring, toxicological assessments, and regulatory compliance. The emphasis on understanding the rationale behind each step empowers laboratories to troubleshoot and adapt the methodology, ensuring its successful implementation for a wide range of research objectives.
References
- de Boer, J., de Boer, K., & de Boer, P. (1996). Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment. Environmental Pollution, 93(1), 39-47. [Link]
- Trego, A. C., Kupsco, A., & Schlenk, D. (2023). This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos.
- de Boer, J. (2000). Tris(4-chlorophenyl) methanol and tris(4-chlorophenyl) methane. In The Handbook of Environmental Chemistry (Vol. 3, pp. 31-41). Springer, Berlin, Heidelberg. [Link]
- Minh, T. B., Kunisue, T., Tanabe, S., Tana, T. S., & Tuyen, B. C. (2004). Specific accumulation and elimination kinetics of this compound, tris(4-chlorophenyl)methanol, and other persistent organochlorines in humans from Japan. Environmental Health Perspectives, 112(6), 649-655. [Link]
- Trego, A. C., Kupsco, A., & Schlenk, D. (2023). This compound (TCPM) and Tris(4-Chlorophenyl)Methanol (TCPMOH) Disrupt Pancreatic Organogenesis and Gene Expression in Zebrafish Embryos. Toxicological Sciences. [Link]
- Minh, T. B., Kunisue, T., Tanabe, S., Tana, T. S., & Tuyen, B. C. (2004). Specific accumulation and elimination kinetics of this compound, tris(4-chlorophenyl)methanol, and other persistent organochlorines in humans from Japan. Environmental health perspectives, 112(6), 649–655. [Link]
- Watanabe, M., Tanabe, S., Miyazaki, N., Petrov, E. A., & Jarman, W. M. (1999). Contamination of Tris(4-Chlorophenyl) Methane and Tris(4-Chlorophenyl) Methanol in Marine Mammals from Russia and Japan: Body Distribution and Bioaccumulation. Marine Pollution Bulletin, 39(1-12), 393-398. [Link]
- Lebeuf, M., Bernt, K. E., Trottier, S., Noël, M., Hammill, M. O., & Measures, L. (2001). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. Environmental Pollution, 111(1), 29-43. [Link]
- Wyde, M. E., Flake, G. P., Roycroft, J. H., Hejtmancik, M. R., & Rider, C. V. (2021). Validated Gas Chromatography–Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus. Journal of Analytical Toxicology, 45(7), 747-755. [Link]
- Minh, T. B., Watanabe, M., Tanabe, S., Yamada, T., Hata, J., & Watanabe, S. (2000). Occurrence of this compound, tris(4-chlorophenyl)methanol, and some other persistent organochlorines in Japanese human adipose tissue. Environmental Health Perspectives, 108(6), 599-603. [Link]
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 76379, Tris(4-chlorophenyl)methanol.
- Hites, R. A. (2006). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Analytical and bioanalytical chemistry, 386(4), 833-844. [Link]
- SANCO. (1999). Quality Control Procedures for Pesticide Residues Analysis. Document SANCO/3103/99. [Link]
- Surh, I., Roberts, G. K., Tornero-Velez, R., Hughes, M. F., & Law, B. F. (2018). Disposition of tris(4-chlorophenyl)methanol and this compound in male and female Harlan Sprague Dawley rats and B6C3F1/N mice following oral and intravenous administration. Xenobiotica, 48(10), 1017-1028. [Link]
- National Toxicology Program. (2018). Disposition of Tris(4-chlorophenyl)methanol and this compound in Male and Female Harlan Sprague Dawley Rats and B6C3F1/N Mice Following Oral and Intravenous Administration. Chemical Effects in Biological Systems. [Link]
- Feltz, C. K., & Norstrom, R. J. (1997). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory -- Determination of organochlorine pesticides and polychlorinated biphenyls in bottom sediment by dual capillary-column gas chromatography with electron-capture detection. U.S. Geological Survey Open-File Report 95-140. [Link]
- Waters Corporation. (n.d.). Determination of Triphenylmethane Dyes and their Metabolites in Shrimp Using QuEChERS Extraction and the ACQUITY UPLC H-Class System with Xevo TQD.
- Wang, J., & Leung, D. (2018). Rapid and Sensitive Determination of Residues of Triphenylmethane Dyes and Their Metabolites in Animal Tissues by LC–MS/MS.
- Agilent Technologies. (2017). Analysis of Organochlorine Pesticide Residues in Whole Milk Using QuEChERS Followed by Enhanced Matrix Removal—Lipid Cleanup by GC-MS/MS.
- de Alva, C. M. A., de Lourdes Mendes de Souza, C., & Yonamine, M. (2023). Pesticides analysis in alternative biological matrices. Drug and Chemical Toxicology, 46(4), 809-824. [Link]
- Buser, H. R. (1995). Global distribution of tris (4-chlorophenyl) methanol and tris (4-chlorophenyl) methane in flatfish - is technical ddt the most likely source? Chemosphere, 31(7), 3649-3660. [Link]
- Wyde, M. E., Flake, G. P., Roycroft, J. H., Hejtmancik, M. R., & Rider, C. V. (2021). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus. Journal of Analytical Toxicology. [Link]
- Wyde, M. E., Flake, G. P., Roycroft, J. H., Hejtmancik, M. R., & Rider, C. V. (2021). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus. Journal of Analytical Toxicology. [Link]
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 92256, this compound.
Sources
- 1. This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.wur.nl [research.wur.nl]
- 3. This compound (TCPM) and Tris(4-Chlorophenyl)Methanol (TCPMOH) Disrupt Pancreatic Organogenesis and Gene Expression in Zebrafish Embryos - ProQuest [proquest.com]
- 4. Occurrence of this compound, tris(4-chlorophenyl)methanol, and some other persistent organochlorines in Japanese human adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific accumulation and elimination kinetics of this compound, tris(4-chlorophenyl)methanol, and other persistent organochlorines in humans from Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disposition of tris(4-chlorophenyl)methanol and this compound in male and female Harlan Sprague Dawley rats and B6C3F1/N mice following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disposition of Tris(4-chlorophenyl)methanol and this compound in Male and Female Harlan Sprague Dawley Rats and B6C3F1/N Mice Following Oral and Intravenous Administration [cebs.niehs.nih.gov]
- 8. Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.usgs.gov [pubs.usgs.gov]
- 13. cgrb.org [cgrb.org]
- 14. tandfonline.com [tandfonline.com]
Synthesis and Application of Radiolabeled Tris(4-chlorophenyl)methane for Advanced Tracer Studies
Abstract
This application note provides a comprehensive guide for the synthesis, purification, and characterization of radiolabeled tris(4-chlorophenyl)methane, a persistent organic pollutant and a byproduct of DDT synthesis.[1] The protocols detailed herein are designed for researchers in environmental science, toxicology, and drug development who require high-purity radiotracers for metabolic, pharmacokinetic, and environmental fate studies. We present a robust method for the synthesis of the unlabeled precursor via a Friedel-Crafts reaction, followed by a detailed procedure for introducing a carbon-14 or tritium label. Emphasis is placed on the causality behind experimental choices, ensuring scientific integrity and reproducibility. This guide also covers essential purification techniques, methods for determining radiochemical purity and specific activity, and critical safety protocols for handling radioactive materials.
Introduction
This compound (TCPM) is an environmental contaminant that, due to its persistence and bioaccumulation in ecosystems, has garnered significant scientific interest.[1][2] It is frequently found in marine mammals, birds, and human tissues, often co-occurring with the pesticide DDT, suggesting a common origin from industrial manufacturing processes.[1] Understanding the environmental fate, metabolic pathways, and toxicological profile of TCPM is crucial for assessing its ecological and human health risks.[2]
Radiolabeled compounds are indispensable tools in these investigations, allowing for highly sensitive and specific tracking of molecules in complex biological and environmental systems.[3][4][5] By incorporating a radioactive isotope such as carbon-14 (¹⁴C) or tritium (³H) into the TCPM structure, researchers can perform quantitative absorption, distribution, metabolism, and excretion (ADME) studies, as well as investigate its persistence and degradation in various matrices.[5][6] The choice between ¹⁴C and ³H depends on the specific research question, with ¹⁴C offering the advantage of labeling the carbon backbone, making it less susceptible to metabolic exchange, while ³H provides higher specific activity.[7][8]
This application note details a reproducible and scalable methodology for the synthesis of radiolabeled TCPM, beginning with the preparation of the unlabeled precursor molecule.
Part 1: Synthesis of Unlabeled this compound (Precursor)
The synthesis of the unlabeled TCPM precursor is a critical first step, providing the foundational molecule for subsequent radiolabeling. A common and effective method for synthesizing triarylmethanes is the Friedel-Crafts alkylation.[9][10][11][12] This reaction involves the electrophilic aromatic substitution of an aromatic ring with an alkyl halide or another electrophilic carbon source in the presence of a Lewis acid catalyst.
Principle and Reaction
In this protocol, chlorobenzene serves as the aromatic substrate and chloroform acts as the one-carbon electrophile. Aluminum chloride (AlCl₃) is a potent Lewis acid that facilitates the reaction by forming a highly electrophilic dichlorocarbocation intermediate from chloroform, which then reacts with three equivalents of chlorobenzene to form the this compound product.
Reaction Scheme: 3 C₆H₅Cl + CHCl₃ --(AlCl₃)--> (4-ClC₆H₄)₃CH + 3 HCl
Detailed Step-by-Step Protocol
-
Reagents and Materials:
-
Chlorobenzene (anhydrous)
-
Chloroform (anhydrous)
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (concentrated)
-
Benzene (or a suitable alternative solvent for work-up)
-
Sodium sulfate (anhydrous)
-
Ethyl alcohol (for recrystallization)
-
Round-bottom flask equipped with a reflux condenser and a gas trap
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Reaction Setup and Procedure:
-
In a fume hood, equip a dry 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas trap filled with a sodium hydroxide solution to neutralize the evolved HCl gas.
-
Add 150 mL of anhydrous chlorobenzene and 25 mL of anhydrous chloroform to the flask.
-
While stirring, slowly and portion-wise add 50 g of anhydrous aluminum chloride to the reaction mixture. The addition should be controlled to manage the exothermic reaction and the rate of HCl gas evolution.
-
After the addition is complete, heat the mixture to a gentle reflux (approximately 60-70 °C) and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture over a mixture of 500 g of crushed ice and 50 mL of concentrated hydrochloric acid in a large beaker. This will quench the reaction and dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel. Add 100 mL of benzene (or another suitable organic solvent) and shake vigorously.[13]
-
Separate the organic layer, and wash it sequentially with 100 mL of dilute HCl, 100 mL of water, and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[13]
-
-
Characterization and Quality Control:
-
The crude product is a solid. Recrystallize from hot ethyl alcohol to obtain pure this compound as colorless needles.[13]
-
Determine the melting point of the purified product.
-
Confirm the structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Data Presentation
| Parameter | Typical Result |
| Yield | 65-80% |
| Melting Point | 92-94 °C |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with the structure of this compound |
| Mass Spectrum | Molecular ion peak corresponding to the expected mass |
Part 2: Radiolabeling of this compound
The introduction of a radioactive isotope can be achieved through various methods. Here, we describe a plausible approach for carbon-14 labeling using a ¹⁴C-labeled precursor in the Friedel-Crafts reaction and a general method for tritium labeling via hydrogen isotope exchange.
Selection of Radiolabeling Strategy
-
Carbon-14 Labeling: Introducing ¹⁴C at the central methane carbon provides a metabolically stable label. This is achieved by using [¹⁴C]chloroform in the Friedel-Crafts reaction described in Part 1. The synthesis is carried out on a smaller scale and with appropriate radiation safety precautions.
-
Tritium Labeling: Tritium can be introduced into the aromatic rings via hydrogen isotope exchange.[7][14] This method involves reacting the unlabeled TCPM with tritium gas (³H₂) in the presence of a metal catalyst (e.g., iridium complexes).[7][15] This late-stage labeling is efficient but may result in a non-specific labeling pattern.[14]
Detailed Step-by-Step Protocol (Carbon-14 Labeling)
-
Reagents and Materials:
-
[¹⁴C]Chloroform (with known specific activity)
-
Unlabeled chloroform (anhydrous)
-
Chlorobenzene (anhydrous)
-
Aluminum chloride (anhydrous)
-
All necessary reagents for work-up and purification as in Part 1
-
Radio-HPLC system for purification and analysis
-
Liquid scintillation counter
-
-
Radiosynthesis Procedure:
-
All manipulations must be performed in a certified radiochemical fume hood.
-
On a micro-scale, combine [¹⁴C]chloroform with a calculated amount of unlabeled chloroform to achieve the desired specific activity.
-
In a small, dry reaction vial, add a proportional amount of chlorobenzene and aluminum chloride, following the stoichiometry of the reaction in Part 1.
-
The reaction is stirred at a slightly elevated temperature for a few hours.
-
The work-up procedure is similar to the unlabeled synthesis but performed on a smaller scale with careful handling of radioactive waste.
-
-
Radiochemical Purification:
-
Purification of the radiolabeled product is crucial to remove any unreacted [¹⁴C]chloroform and radiochemical impurities.[16]
-
High-performance liquid chromatography (HPLC) with a radioactivity detector is the preferred method for purification and analysis.[16][17] A suitable reversed-phase column and a mobile phase (e.g., acetonitrile/water gradient) should be used to achieve good separation. Thin-layer chromatography (TLC) can also be utilized for purification.[18]
-
-
Determination of Radiochemical Purity and Specific Activity:
-
The radiochemical purity is determined by integrating the peak corresponding to the product in the radio-HPLC chromatogram. It should typically be >98%.
-
Specific activity (in Bq/mol or Ci/mol) is a measure of the amount of radioactivity per unit mass of the compound.[19][20][21] It is calculated by measuring the total radioactivity of the purified product using a liquid scintillation counter and dividing by the total number of moles of the compound, which can be determined from the mass peak in the HPLC chromatogram with a UV detector.[19]
-
Safety Precautions for Handling Radiochemicals
-
Always work in a designated radioactive materials laboratory.
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Employ shielding (e.g., acrylic glass for beta emitters like ¹⁴C and ³H) to minimize radiation exposure.
-
Monitor for contamination regularly using a survey meter.
-
Dispose of all radioactive waste according to institutional and regulatory guidelines.
Data Presentation
| Parameter | Target Specification |
| Radiochemical Yield | 20-40% (dependent on scale) |
| Radiochemical Purity | >98% |
| Specific Activity | To be determined based on the specific activity of the starting [¹⁴C]chloroform |
Part 3: Application in Tracer Studies
Radiolabeled this compound can be used in a variety of in vitro and in vivo studies to elucidate its biological and environmental behavior.
Experimental Design Example: In Vivo ADME Study
-
A solution of [¹⁴C]this compound in a suitable vehicle (e.g., corn oil) is administered to laboratory animals (e.g., rats) via oral gavage.
-
At predetermined time points, blood, urine, feces, and various tissues are collected.
-
The amount of radioactivity in each sample is quantified by liquid scintillation counting.
-
Metabolite profiling can be performed on plasma and urine samples using radio-HPLC or LC-MS to identify and quantify the parent compound and its metabolites.
-
The data obtained allows for the determination of key pharmacokinetic parameters such as absorption, bioavailability, distribution, and rates of metabolism and excretion.
Workflow Diagram
Caption: Workflow from synthesis of the precursor to the application of the radiotracer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in unlabeled synthesis | - Inactive catalyst (AlCl₃ exposed to moisture)- Impure or wet reagents/solvents- Insufficient reaction time or temperature | - Use fresh, anhydrous AlCl₃.- Ensure all reagents and glassware are thoroughly dried.- Monitor the reaction by TLC and adjust conditions as needed. |
| Low radiochemical yield | - Suboptimal reaction conditions on a micro-scale- Inefficient purification leading to product loss- Adsorption of the compound to glassware | - Perform optimization runs with unlabeled material on a small scale.- Optimize the HPLC purification method to minimize peak broadening.- Pre-treat glassware with a siliconizing agent. |
| Low radiochemical purity | - Incomplete reaction- Formation of side products- Inadequate separation during purification | - Increase reaction time or adjust stoichiometry.- Modify reaction conditions to minimize side reactions.- Optimize the HPLC mobile phase and gradient for better resolution. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of radiolabeled this compound. By following these guidelines, researchers can produce high-purity [¹⁴C]TCPM or [³H]TCPM suitable for a wide range of tracer studies. The successful application of these radiolabeled compounds will contribute to a better understanding of the environmental fate and toxicological impact of this persistent organic pollutant.
References
- Moravek. The Importance of Purification for Radiolabeled Compounds. Moravek.
- Anderson, C., & O'Neil, G. (n.d.). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM). Western CEDAR.
- Jaratjaroonphong, J. (n.d.). Catalytic Synthesis of Triarylmethane Derivatives via Friedel-Crafts Alkylation. ThaiScience.
- Gillings, N., et al. (2021). EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality. European Journal of Nuclear Medicine and Molecular Imaging, 48(13), 4315-4324.
- Zhuo, M.-H., et al. (2020). Enantioselective Synthesis of Triarylmethanes by Chiral Imidodiphosphoric Acids Catalyzed Friedel–Crafts Reactions. Organic Letters, 22(23), 9311-9316.
- Wikipedia contributors. (2023, December 27). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia.
- Zhuo, M.-H., et al. (2020). Enantioselective Synthesis of Triarylmethanes by Chiral Imidodiphosphoric Acids Catalyzed Friedel–Crafts Reactions. Organic Letters, 22(23), 9311-9316.
- (n.d.). (a) Triarylmethane synthesis via Friedel‐Crafts type arylation of... ResearchGate.
- Wilson, A. A., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules, 27(23), 8206.
- Kopf, S., & Bourriquen, F. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6634-6718.
- Li, J., et al. (2022). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 27(18), 5821.
- Das, S. (2020, June 5). Purification, formulation and quality control of radiopharmaceuticals. Polimi Open Knowledge.
- Selcia. (2024, November 5). Tritium Radiosynthesis: Illuminating the Pathways of Science and Innovation. Selcia.
- Synthesis Workshop. (2022, May 7). Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94). YouTube.
- (n.d.). Tritium labelling of pharmaceuticals. ResearchGate.
- Peng, C. T., & Cao, G. Y. (1983). Determination of specific activity of tritium labelled compounds by gas-liquid radiochromatography and liquid radiochromatography. INIS-IAEA.
- Fennell, T. R., et al. (2021). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus. Journal of Analytical Toxicology, 45(6), 611-620.
- Coenen, H. H., et al. (2018). Consensus nomenclature rules for radiopharmaceutical chemistry - setting the record straight. Nuclear Medicine and Biology, 56, v-xi.
- Wikipedia contributors. (2023, December 27). Specific activity. In Wikipedia, The Free Encyclopedia.
- Amerigo Scientific. (n.d.). Radiolabeled Compounds. Amerigo Scientific.
- Moravek. (n.d.). How Does Radiolabeling Measure Enzyme Activity? Moravek.
- Burka, L. T., et al. (2013). Disposition of tris(4-chlorophenyl)methanol and this compound in male and female Harlan Sprague Dawley rats and B6C3F1/N mice following oral and intravenous administration. Xenobiotica, 43(11), 949-957.
- Holmstrand, H., et al. (2006). Chlorine isotope evidence for the anthropogenic origin of tris-(4-chlorophenyl) methane. Environmental Science & Technology, 40(10), 3231-3236.
- Open MedScience. (2024, October 28). Carbon-14 Radiolabelling: Theory, Methods, and Applications in Research. Open MedScience.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- (n.d.). triphenylmethane. Organic Syntheses Procedure.
- Open MedScience. (2024, October 28). The Role of Carbon-14 Radiolabelling in ADME Studies. Open MedScience.
- (n.d.). Synthesis of carbon‐14 labeled 4‐[4‐[2‐[2‐[bis(4‐chlorophenyl) methoxy]ethyl sulfonyl][1‐14C]ethoxy]phenyl]. ResearchGate.
- Zhang, Z., et al. (2009). Applications of radiotracer techniques for the pharmacology and toxicology studies of nanomaterials. Chinese Science Bulletin, 54(1), 3-17.
- U.S. Environmental Protection Agency. (2009, December). Persistent Organic Pollutants: A Global Issue, A Global Response. US EPA.
- Ilem-Ozdemir, D., & Kayan, B. (2024). Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine. Molecules, 29(18), 4252.
- Costa, C., et al. (2022). Radiolabeled nanomaterials for biomedical applications: radiopharmacy in the era of nanotechnology. EJNMMI Radiopharmacy and Chemistry, 7(1), 1-24.
- Jeon, J. (2019). Review of Therapeutic Applications of Radiolabeled Functional Nanomaterials. International Journal of Molecular Sciences, 20(9), 2323.
Sources
- 1. benchchem.com [benchchem.com]
- 2. "Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM" by Chloe Anderson and Gregory O'Neil [cedar.wwu.edu]
- 3. Radiolabeled Compounds - Amerigo Scientific [amerigoscientific.com]
- 4. moravek.com [moravek.com]
- 5. openmedscience.com [openmedscience.com]
- 6. Disposition of tris(4-chlorophenyl)methanol and this compound in male and female Harlan Sprague Dawley rats and B6C3F1/N mice following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openmedscience.com [openmedscience.com]
- 9. thaiscience.info [thaiscience.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. moravek.com [moravek.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 21. Specific activity - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Development of a Certified Reference Material for Tris(4-chlorophenyl)methane
Abstract: This document provides a comprehensive technical guide for the development of a Certified Reference Material (CRM) for Tris(4-chlorophenyl)methane (TCPM). TCPM is a persistent and bioaccumulative environmental contaminant, often found as a byproduct of DDT synthesis.[1][2] The availability of a high-quality, certified reference material is paramount for ensuring the accuracy, reliability, and comparability of analytical data generated by laboratories monitoring environmental and biological samples. This guide details the complete workflow, from the synthesis and purification of the bulk material to its comprehensive characterization, homogeneity and stability assessment, and the final certification process in accordance with ISO 17034.[3][4][5]
Introduction: The Rationale for a this compound CRM
This compound (TCPM), with the molecular formula C₁₉H₁₃Cl₃, is a chlorinated organic compound that has garnered significant attention in the field of environmental toxicology.[1] Its persistence in the environment and its tendency to bioaccumulate in food webs, including detection in marine mammals, birds, and human tissues, underscore its global distribution and potential health risks.[1][2][6] As a suspected byproduct of technical DDT production, its presence in environmental matrices often serves as an indicator of legacy pesticide contamination.[1]
Accurate quantification of TCPM is critical for environmental monitoring, human exposure assessment, and toxicological research. Analytical measurements, however, are only as reliable as the standards used for calibration and quality control. Certified Reference Materials (CRMs) provide the anchor for metrological traceability, enabling laboratories to validate their analytical methods, ensure the quality of their results, and produce data that is comparable across different times and locations.[7][8][9] The development of a TCPM CRM, produced under a robust quality management system compliant with ISO 17034, is therefore an essential contribution to the scientific community.[3][5][10]
This guide is designed for researchers, analytical scientists, and professionals in quality assurance, providing both the theoretical framework and practical protocols for the de novo development of a high-purity TCPM CRM.
The CRM Development Workflow: A Holistic Overview
The production of a CRM is a meticulous process that requires careful planning and execution at every stage. The workflow ensures that the final material is not only of high purity but is also homogeneous and stable, with a certified property value and a rigorously calculated uncertainty.
Caption: Overall workflow for the development of the this compound CRM.
Phase 1: Synthesis and Purification of High-Purity this compound
The foundation of a high-quality CRM is the starting material. The goal of this phase is to synthesize and purify TCPM to the highest possible level, minimizing impurities that could interfere with analytical measurements or compromise the material's stability.
Synthesis Strategy: Reduction of Tris(4-chlorophenyl)methanol
While several synthetic routes exist, a reliable and high-yield method is the reduction of the precursor, Tris(4-chlorophenyl)methanol (TCPM-OH).[11] This precursor is commercially available or can be synthesized. The reduction is efficiently achieved using a silane-based reducing agent in an acidic medium.
Causality of Experimental Choice: Triethylsilane in the presence of trifluoroacetic acid is an effective ionic hydrogenation system. The acid protonates the hydroxyl group of the alcohol, forming a good leaving group (water). The resulting carbocation is then reduced by the hydride transfer from triethylsilane, leading to the formation of the desired TCPM with high efficiency and minimal side products.
Caption: Synthesis and purification scheme for this compound.
Purification Protocol: Flash Column Chromatography
Purification is critical to remove any unreacted starting material, reagents, and byproducts. Silica gel flash column chromatography is the method of choice for separating non-polar to moderately polar organic compounds.[11]
Protocol: Purification of this compound
-
Slurry Preparation: Dissolve the crude TCPM product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity (e.g., by adding ethyl acetate) to elute the TCPM. The separation is based on the differential adsorption of the compounds to the silica gel. TCPM, being relatively non-polar, will elute before more polar impurities.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified, solid TCPM.
Phase 2: Comprehensive Characterization and Purity Assessment
With a high-purity bulk material in hand, the next phase involves unequivocally confirming its identity and accurately determining its purity. This is the cornerstone of the certification process.
Identity Confirmation
A suite of spectroscopic techniques is employed to confirm that the synthesized material is indeed this compound.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of the chlorophenyl groups and the central methane proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry determines the accurate mass of the molecule, which should match the theoretical mass of C₁₉H₁₃Cl₃, confirming its elemental composition.[12]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum identifies the characteristic vibrational frequencies of the functional groups present, such as C-H and C-Cl bonds and the aromatic ring structures.[13]
Purity Determination: The Mass Balance Approach
For a high-purity organic CRM, the most rigorous method for purity assignment is the mass balance approach. The purity is not measured directly but is calculated by identifying and quantifying all significant impurities. The mass fraction of the pure substance is then determined by subtracting the sum of the mass fractions of all impurities from 100%.
Purity (%) = 100% - (% Volatile Impurities + % Water Content + % Non-Volatile Impurities)
Caption: Workflow for purity assessment using the mass balance approach.
Data Summary Table:
| Analytical Method | Purpose | Typical Result (Example) |
| GC-MS | Quantify organic, structurally related impurities | < 0.05% |
| HPLC-UV | Quantify non-volatile organic impurities | < 0.03% |
| Karl Fischer Titration | Determine water content | 0.02% |
| Thermogravimetric Analysis (TGA) | Determine non-volatile/inorganic residue | < 0.01% |
| Calculated Purity (Mass Balance) | Assign the purity value | 99.89% |
Phase 3: CRM Production, Certification, and Documentation
The final phase involves processing the characterized material into its final CRM format and conducting the necessary studies to assign a certified value with a robust uncertainty budget.
Homogeneity Assessment
Homogeneity testing is essential to ensure that every unit (e.g., ampoule or vial) of the CRM has the same property value within the stated uncertainty.[7][14][15] It quantifies the variation between different units of the material.
Protocol: Homogeneity Study
-
Sampling: Select a representative number of units from the entire batch using a random stratified sampling plan (e.g., 15 units from a batch of 500).
-
Analysis: From each selected unit, take two independent sub-samples and analyze them under repeatability conditions using a high-precision analytical method (e.g., GC-MS).[16][17] The entire analytical run should be randomized to prevent bias from instrumental drift.
-
Statistical Analysis: Use one-way Analysis of Variance (ANOVA) to partition the total variance into variance between units (s_bb) and variance within units (s_wb).[10] The between-unit standard deviation is used to calculate the uncertainty contribution from inhomogeneity (u_hom).
Stability Assessment
The stability of the CRM must be confirmed under both long-term storage and short-term transport conditions to ensure the certified value remains valid over the shelf life of the material.[7][14]
Protocol: Stability Study (Isochronous Design)
-
Study Setup: Store a set of CRM units at the recommended long-term storage temperature (e.g., 4°C) and several sets at elevated temperatures (e.g., 25°C, 40°C) to simulate transport and stress conditions.
-
Isochronous Measurement: At predetermined time points (e.g., 0, 3, 6, 12 months), retrieve units from all temperature conditions and analyze them simultaneously under repeatability conditions. This design minimizes measurement bias over time.
-
Data Analysis: Plot the measured property value against time for each temperature. Use regression analysis to determine if there is any significant degradation trend. The results are used to establish the shelf life and to calculate the uncertainty contribution from long-term stability (u_lts).
Value Assignment and Uncertainty Calculation
The final step is to combine all sources of information to assign the certified value and its expanded uncertainty, in compliance with the Guide to the Expression of Uncertainty in Measurement (GUM).
-
Certified Value: The certified value is the purity determined from the mass balance characterization study.
-
Combined Uncertainty (u_CRM): The combined standard uncertainty is calculated by combining the standard uncertainties from characterization (u_char), homogeneity (u_hom), and long-term stability (u_lts).
u_CRM = √(u_char² + u_hom² + u_lts²)
-
Expanded Uncertainty (U_CRM): The expanded uncertainty is calculated by multiplying the combined standard uncertainty by a coverage factor (k), typically k=2, which provides a level of confidence of approximately 95%.
U_CRM = k * u_CRM
The final CRM is accompanied by a certificate that clearly states the certified value, the expanded uncertainty, the methods used for characterization, and instructions for proper use and storage.[8][9][18]
References
- Anderson, C., & O'Neil, G. (n.d.). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM) and tris(4-chlorophenyl)-methanol (TCPM-OH) for Investigations into Environmental Persistence. Western CEDAR.
- National Center for Biotechnology Information. (n.d.). Tris(4-chlorophenyl)methanol. PubChem.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Van der Veen, A. M. H., & Pauwels, J. (2000). Homogeneity and stability of reference materials. ResearchGate.
- de Boer, J., et al. (n.d.). Tris(4-chlorophenyl) methanol and tris(4-chlorophenyl) methane. Research@WUR.
- The ANSI Blog. (2024, February 15). What Is ISO 17034?.
- Wikipedia. (n.d.). Certified reference materials.
- GUM. (n.d.). Homogeneity and stability assessment of certified reference materials on the example of the liquid density standard. Metrology & Hallmark, 27.
- de Boer, J., et al. (1996). Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment. Environmental Pollution, 93(1), 39-47.
- EPJ Web of Conferences. (n.d.). Evaluation of Homogeneity in Certified Reference Materials (CRM).
- Excedr. (2022, February 7). ISO 17034: What Is It & Why Is It Important?.
- ARO Scientific. (2025, May 8). Method validation using Certified Reference Materials (CRMs).
- Taylor & Francis Online. (2021, July 12). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus.
- International Organization for Standardization. (2016, November 1). ISO 17034: General requirements for the competence of reference material producers.
- Punyam.com. (2020, September 5). How ISO 17034 – Reference Materials Helps to Meet Regulatory Requirements for Laboratories?.
- Google Patents. (n.d.). Process for the purification of triphenylmethane compounds.
- IntechOpen. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
- Taylor & Francis Online. (2021, June 18). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound a.
- National Institutes of Health. (2023, April 29). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure.
- PubMed. (n.d.). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Tris(4-chlorophenyl)methanol | C19H13Cl3O | CID 76379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
- 4. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 5. ISO 17034: What Is It & Why Is It Important? [excedr.com]
- 6. research.wur.nl [research.wur.nl]
- 7. Certified reference materials - Wikipedia [en.wikipedia.org]
- 8. Method validation using Certified Reference Materials (CRMs) [aroscientific.com]
- 9. accreditationconsultancy.wordpress.com [accreditationconsultancy.wordpress.com]
- 10. Evaluation of Homogeneity in Certified Reference Materials (CRM) | International Congress of Metrology [cfmetrologie.edpsciences.org]
- 11. "Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM" by Chloe Anderson and Gregory O'Neil [cedar.wwu.edu]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Hemogeneity and stability assessment of certified reference materials on the example of the liquid density standard - Volume 27 - Metrology & Hallmark [gum.gov.pl]
- 16. Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Application Note: High-Resolution Mass Spectrometry for the Unambiguous Identification of Tris(4-chlorophenyl)methane
Abstract
Tris(4-chlorophenyl)methane (TCPMe) is a persistent and bioaccumulative organochlorine compound found in various environmental and biological matrices.[1] Its origin is often linked to byproducts from the manufacturing of the legacy pesticide DDT.[1][2] Due to its prevalence and potential toxicity, highly sensitive and specific analytical methods are required for its unequivocal identification and quantification. This application note provides a comprehensive guide and detailed protocol for the identification of TCPMe using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS). We will delve into the causality behind the methodological choices, from sample preparation to data analysis, demonstrating how HRMS provides a self-validating system through accurate mass measurement, characteristic isotopic pattern analysis, and MS/MS fragmentation fingerprinting.
Introduction: The Analytical Challenge of TCPMe
This compound (C₁₉H₁₃Cl₃) is a contaminant of emerging concern that has been detected globally in diverse samples, including marine mammals, fish, sediments, and even human tissues.[1][3][4] Its chemical stability and lipophilicity lead to significant bioaccumulation in food webs, posing a potential risk to ecosystems and human health.
The accurate identification of TCPMe in complex matrices is challenging due to the presence of numerous co-extracted interfering compounds. Low-resolution mass spectrometry can be susceptible to isobaric interferences, where different molecules have the same nominal mass, leading to false positives. High-Resolution Mass Spectrometry (HRMS), using technologies like Orbitrap or Time-of-Flight (TOF) analyzers, overcomes this limitation. HRMS provides mass measurements with high accuracy (< 5 ppm), enabling the determination of elemental composition and confident differentiation of the analyte from matrix interferences.[5][6] Furthermore, the three chlorine atoms of TCPMe produce a highly characteristic isotopic pattern, which, when resolved by HRMS, serves as a powerful confirmation tool.[7]
This guide details a robust workflow that leverages the capabilities of LC-HRMS for the confident identification of TCPMe, providing researchers with a reliable protocol for environmental and toxicological studies.
Principle of the Method: A Multi-Faceted Approach to Identification
The cornerstone of this methodology is the coupling of liquid chromatography's separation power with the specificity of high-resolution mass spectrometry. The workflow is designed to be a self-validating system, relying on three key pillars of identification:
-
Chromatographic Separation: A reverse-phase liquid chromatography (LC) method is employed to separate TCPMe from other contaminants and matrix components based on its hydrophobicity. This step is critical for reducing ion suppression and ensuring that the mass spectrometer analyzes a simplified sample at any given point in time.
-
Accurate Mass Measurement: HRMS measures the mass-to-charge ratio (m/z) of ions with exceptional precision. The measured accurate mass of the TCPMe molecular ion is compared against its theoretical (calculated) mass. A match within a narrow mass tolerance window (e.g., < 5 ppm) provides strong evidence for the elemental formula C₁₉H₁₃Cl₃.
-
Orthogonal Verification via Isotopic Pattern and Fragmentation:
-
Isotopic Fine Structure: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing three chlorine atoms, like TCPMe, will exhibit a unique isotopic distribution (M, M+2, M+4, M+6 peaks) with characteristic intensity ratios. HRMS can resolve this pattern, and matching the measured pattern to the theoretical distribution provides definitive confirmation of the number of chlorine atoms.
-
MS/MS Fragmentation: Through collision-induced dissociation (CID), the molecular ion is fragmented into smaller, structurally significant product ions. This fragmentation pattern acts as a "chemical fingerprint" for the molecule. Identifying these specific fragments provides an additional, independent layer of confirmation of the molecule's structure.[8]
-
The combination of these three elements—retention time, accurate mass, isotopic pattern, and fragmentation fingerprint—provides an exceptionally high degree of confidence in the identification of this compound.
Experimental Workflow and Protocols
This section details the step-by-step methodology for sample preparation and analysis. The choices behind each step are explained to provide a deeper understanding of the protocol.
Caption: High-level workflow for TCPMe identification.
Protocol 1: Sample Preparation (Biological Tissue)
Causality: Biological tissues have high lipid content which can interfere with chromatographic analysis and cause significant ion suppression in the mass spectrometer. This protocol uses established methods like Soxhlet extraction for efficient recovery of lipophilic compounds and multi-step cleanup to isolate the analyte of interest.[3]
Materials:
-
Tissue sample (~5-10 g wet weight)
-
Anhydrous Sodium Sulfate (baked at 400°C)
-
Hexane and Dichloromethane (DCM), pesticide grade
-
Soxhlet extraction apparatus
-
Gel Permeation Chromatography (GPC) system
-
Silica gel (activated) for column chromatography
-
Rotary evaporator
Procedure:
-
Homogenization and Drying:
-
Homogenize the tissue sample with anhydrous sodium sulfate until a free-flowing powder is obtained. This step removes water, which is immiscible with the extraction solvents.
-
-
Soxhlet Extraction:
-
Transfer the dried homogenate to a cellulose extraction thimble and place it in the Soxhlet extractor.
-
Extract with a 1:1 (v/v) mixture of hexane:DCM for 16-24 hours. This combination of solvents efficiently extracts a wide range of non-polar to moderately polar compounds, including TCPMe.
-
-
Concentration:
-
Reduce the volume of the extract to approximately 5 mL using a rotary evaporator.
-
-
Gel Permeation Chromatography (GPC) Cleanup:
-
Perform GPC to separate the target analytes from high-molecular-weight lipids. The larger lipid molecules elute first, while the smaller TCPMe molecules are retained longer.
-
Collect the fraction corresponding to the elution time of TCPMe (determined beforehand with a standard).
-
-
Silica Gel Fractionation:
-
Further clean the GPC fraction using a silica gel column.
-
Elute the column with solvents of increasing polarity. TCPMe typically elutes in the less polar fractions (e.g., with hexane or a low percentage of DCM in hexane).[7] This step removes more polar interferences.
-
-
Final Preparation:
-
Evaporate the collected fraction to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of a mobile-phase-compatible solvent (e.g., 90:10 acetonitrile:water) for LC-HRMS analysis.[9]
-
Protocol 2: LC-HRMS Analysis
Causality: A C18 column is selected for its excellent retention of hydrophobic molecules like TCPMe.[10] A gradient elution ensures that analytes are eluted as sharp peaks, improving sensitivity. Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for non-polar compounds like TCPMe than Electrospray Ionization (ESI), though modern ESI sources can also be effective.[11][12] High resolution is set to distinguish the analyte from isobaric interferences.
Instrumentation:
-
LC System: High-performance liquid chromatography system (e.g., Thermo Vanquish, Agilent 1290).
-
HRMS System: High-resolution mass spectrometer (e.g., Thermo Orbitrap Exploris, Sciex ZenoTOF).
LC Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Industry standard for retaining non-polar analytes. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase. Formic acid aids in protonation for ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting hydrophobic compounds. |
| Gradient | 50% B to 100% B over 10 min, hold for 5 min | Ensures separation from other compounds and sharp peak shape. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | Standard volume to avoid column overloading. |
HRMS Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Positive APCI or ESI | APCI is often better for non-polar compounds; ESI is more common. |
| Capillary Voltage | 3.5 kV (ESI) | Optimized for stable ion generation. |
| Scan Mode | Full MS and Data-Dependent MS² (dd-MS²) | Full scan for precursor ions; dd-MS² for fragmentation. |
| Resolution | 70,000 FWHM @ m/z 200 | Sufficient to achieve < 5 ppm mass accuracy. |
| Scan Range | m/z 150 - 750 | Covers the molecular ion and expected fragments. |
| Collision Energy | Stepped HCD (20, 30, 40 eV) | Provides a range of fragmentation energies to generate a rich MS² spectrum. |
Data Analysis and Expected Results
Confident identification of this compound relies on meeting all criteria outlined below, using an analytical standard for comparison.
1. Accurate Mass and Retention Time: The primary confirmation begins by extracting the ion chromatogram for the theoretical accurate mass of the protonated molecule [M+H]⁺ or molecular ion [M]⁺•.
| Formula | Species | Theoretical m/z |
| C₁₉H₁₃³⁵Cl₃ | [M]⁺• | 346.0082 |
| C₁₉H₁₄³⁵Cl₃ | [M+H]⁺ | 347.0159 |
The measured mass from the HRMS data should be within 5 ppm of the theoretical mass. The retention time must match that of a genuine TCPMe standard analyzed under the same conditions.
2. Isotopic Pattern Confirmation: The presence of three chlorine atoms gives TCPMe a distinct isotopic signature. The HRMS must resolve this pattern, and the relative abundances of the isotopic peaks must match the theoretical distribution.
| Isotopic Peak | Relative Abundance |
| M | 100.0% |
| M+2 | 97.5% |
| M+4 | 31.6% |
| M+6 | 3.4% |
A close match between the observed and theoretical isotopic patterns provides unambiguous evidence of a trichlorinated compound.
3. MS/MS Fragmentation Analysis: The fragmentation pattern provides structural confirmation. The primary fragmentation pathways for TCPMe involve the loss of chlorine and/or chlorophenyl groups.
Caption: Proposed fragmentation pathway for TCPMe.
The major expected fragments should be present in the dd-MS² spectrum, with accurate masses matching their theoretical values. The fragment at m/z 247.0132, corresponding to the dichlorodiphenylmethyl cation, is often a prominent and diagnostic ion.[13][14]
Conclusion
The protocol described in this application note provides a robust and reliable framework for the identification of this compound in complex samples. By synergistically using liquid chromatography for separation and high-resolution mass spectrometry for multi-faceted detection (accurate mass, isotopic pattern, and MS/MS fragmentation), this method achieves an exceptionally high degree of scientific certainty. This self-validating workflow empowers researchers to confidently identify this persistent environmental contaminant, supporting critical efforts in environmental monitoring, toxicology, and regulatory science.
References
- Holmstrand, H., et al. (2010). Chlorine isotope evidence for the anthropogenic origin of tris-(4-chlorophenyl) methane. ResearchGate.
- de Boer, J., et al. (1996). Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment. Environmental Pollution.
- Famiglini, G., et al. (2008). Organochlorine pesticides by LC-MS. Analytical Chemistry.
- Lebeuf, M., et al. (2000). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. Chemosphere.
- Wyrick, C. D., et al. (2022). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus. Analytical Letters.
- Famiglini, G., et al. (2008). Organochlorine pesticides by LC-MS | Request PDF. ResearchGate.
- Famiglini, G., et al. (2008). Organochlorine pesticides by LC-MS. Semantic Scholar.
- Lebeuf, M., et al. (2000). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. ResearchGate.
- California Environmental Protection Agency (2022). Pesticide Analysis by Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS-MS). DTSC.
- Shared Research Facilities. SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. The Hong Kong University of Science and Technology.
- SIELC Technologies (2018). Bis(4-chlorophenyl)methane. SIELC.
- Restek Corporation. A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek.
- Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide.
- Chemistry LibreTexts (2019). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Xu, X., et al. (2005). Investigation of an enhanced resolution triple quadrupole mass spectrometer for high-throughput liquid chromatography/tandem mass spectrometry assays. Journal of the American Society for Mass Spectrometry.
- Dillen, L., et al. (2012). Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. Bioanalysis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of an enhanced resolution triple quadrupole mass spectrometer for high-throughput liquid chromatography/tandem mass spectrometry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 10. Bis(4-chlorophenyl)methane | SIELC Technologies [sielc.com]
- 11. Organochlorine pesticides by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Organochlorine pesticides by LC-MS. | Semantic Scholar [semanticscholar.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Extraction and Cleanup of Tris(4-chlorophenyl)methane from Fatty Tissues
Introduction: The Analytical Challenge of Tris(4-chlorophenyl)methane in Lipidic Matrices
This compound (TCPM) is a persistent and bioaccumulative organochlorine compound.[1][2][3] As a suspected byproduct of technical-grade DDT manufacturing, its presence in the environment and subsequent accumulation in the fatty tissues of organisms, including marine mammals and humans, is of significant toxicological concern.[4] The analysis of TCPM in adipose and other fatty tissues presents a considerable challenge to analytical chemists. The high lipid content of these matrices can cause significant interference, leading to suppressed analytical signals, contamination of instrumentation, and inaccurate quantification.
Effective sample preparation is therefore paramount to achieving reliable and reproducible results. This guide provides a detailed overview of established and effective methods for the extraction and cleanup of TCPM from fatty tissues, designed for researchers, scientists, and drug development professionals. The protocols herein are presented with an emphasis on the scientific rationale behind the methodological choices, ensuring a deep understanding of the techniques and their applicability.
Part 1: Extraction of this compound from Fatty Tissues
The initial and critical step in the analytical workflow is the efficient extraction of TCPM from the dense lipid matrix. The lipophilic nature of TCPM necessitates the use of organic solvents that can effectively penetrate the tissue and solubilize the analyte.
Soxhlet Extraction: The Benchmark for Exhaustive Extraction
Soxhlet extraction is a classical and robust technique that ensures exhaustive extraction of analytes from solid matrices through continuous rinsing with a distilled solvent.[5][6][7] This method is particularly well-suited for fatty tissues due to its efficiency in extracting non-volatile and semi-volatile organic compounds.[5][6]
Causality of Experimental Choices:
-
Solvent Selection: A non-polar or moderately polar solvent is chosen to match the lipophilic nature of both TCPM and the surrounding lipid matrix. A common choice is a mixture of hexane and acetone or dichloromethane, which provides a good balance of polarity to efficiently extract a wide range of organochlorine pesticides.[7]
-
Anhydrous Sodium Sulfate: The addition of anhydrous sodium sulfate to the sample serves to dry the tissue, preventing the co-extraction of water which can interfere with subsequent cleanup and analysis steps.[5][6]
-
Continuous Extraction: The continuous cycling of fresh, distilled solvent ensures that the extraction is driven to completion, maximizing the recovery of the analyte from the complex matrix.
Protocol 1: Soxhlet Extraction of TCPM from Adipose Tissue
Materials:
-
Soxhlet extraction apparatus (extractor, condenser, round-bottom flask)
-
Heating mantle
-
Extraction thimbles (cellulose or glass fiber)
-
Anhydrous sodium sulfate (reagent grade, baked at 400°C for 4 hours)
-
Hexane/Acetone (1:1, v/v), pesticide grade
-
Glass wool
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 g of homogenized fatty tissue into a clean beaker.
-
Drying: Add anhydrous sodium sulfate to the tissue sample in a 2:1 ratio (sulfate:tissue, w/w) and mix thoroughly with a glass rod until a free-flowing powder is obtained.
-
Loading the Thimble: Place a small plug of glass wool at the bottom of an extraction thimble. Transfer the dried sample mixture into the thimble and top with another small plug of glass wool.
-
Extraction: Place the thimble inside the Soxhlet extractor. Add 200-300 mL of the hexane/acetone mixture to the round-bottom flask along with a few boiling chips. Assemble the apparatus and heat the flask using a heating mantle.
-
Extraction Cycle: Allow the solvent to cycle through the extractor for a minimum of 6-8 hours. The cycling rate should be approximately 4-6 cycles per hour.
-
Concentration: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract to a volume of 5-10 mL using a rotary evaporator. The water bath temperature should not exceed 40°C.
-
Solvent Exchange: If necessary for the subsequent cleanup step, the solvent can be exchanged to a more suitable one (e.g., cyclohexane for GPC) by adding the new solvent and continuing the gentle evaporation.
Part 2: Cleanup of Lipid-Rich Extracts
Following extraction, the crude extract contains a high concentration of co-extracted lipids that must be removed prior to chromatographic analysis. Several techniques are available, each with its own advantages and underlying principles.
Gel Permeation Chromatography (GPC): Size-Exclusion Cleanup
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a powerful technique for separating molecules based on their size in solution.[2][8] In the context of fatty tissue analysis, GPC effectively separates the large lipid molecules (triglycerides) from the smaller pesticide molecules like TCPM.[8][9]
Causality of Experimental Choices:
-
Stationary Phase: A porous, hydrophobic gel, typically a cross-linked divinylbenzene-styrene copolymer (e.g., Bio-Beads S-X3), is used.[10] The pore size of the gel is selected to allow the smaller analyte molecules to enter the pores, while excluding the larger lipid molecules.
-
Mobile Phase: A solvent system that is a good solvent for both the lipids and the analyte is crucial. A common mobile phase is a mixture of ethyl acetate and cyclohexane (1:1, v/v).[9] Cyclohexane is an excellent solvent for lipids, ensuring they remain in solution and are effectively transported through the column.
-
Elution Profile: The larger lipid molecules bypass the pores of the gel and elute first from the column. The smaller TCPM molecules take a more tortuous path through the pores and therefore elute later.[2][8] By collecting the appropriate fraction, a clean separation is achieved.
Protocol 2: GPC Cleanup of Fatty Tissue Extract
Materials:
-
GPC system (pump, injection valve, GPC column packed with Bio-Beads S-X3 or equivalent)
-
Fraction collector
-
Mobile Phase: Ethyl acetate/Cyclohexane (1:1, v/v), pesticide grade
-
Concentrated extract from Protocol 1
Procedure:
-
System Equilibration: Equilibrate the GPC system with the mobile phase at a flow rate of 5 mL/min until a stable baseline is achieved.
-
Calibration: Calibrate the GPC system by injecting a standard solution containing both a high molecular weight marker (e.g., corn oil) and a TCPM standard to determine the elution volumes for the lipid fraction and the analyte fraction.
-
Sample Injection: Inject an aliquot (typically 1-5 mL) of the concentrated extract onto the GPC column.
-
Fraction Collection: Based on the calibration run, collect the fraction corresponding to the elution time of TCPM. The initial fraction containing the lipids is diverted to waste.
-
Concentration: Concentrate the collected analyte fraction to a small volume (e.g., 1 mL) under a gentle stream of nitrogen. This concentrated, cleaned-up extract is now ready for instrumental analysis.
Workflow for Extraction and GPC Cleanup
Caption: Workflow for TCPM extraction and GPC cleanup.
Solid-Phase Extraction (SPE): Adsorbent-Based Cleanup
Solid-Phase Extraction (SPE) is a versatile technique that utilizes the differential affinity of analytes and interferents for a solid adsorbent material.[11] For the cleanup of fatty extracts, adsorbents like Florisil (a magnesium silicate) and C18 (octadecyl-bonded silica) are commonly employed.[11][12]
Causality of Experimental Choices:
-
Florisil: This polar adsorbent is effective at retaining polar interferences while allowing the non-polar TCPM to pass through with a non-polar solvent. A common elution solvent is a mixture of petroleum ether and diethyl ether.[11][12]
-
C18: This non-polar (reverse-phase) sorbent retains non-polar compounds, including lipids and TCPM. A polar loading solvent is used to apply the sample to the cartridge, after which a series of solvents with increasing non-polarity are used to selectively elute the compounds. Lipids are strongly retained, while TCPM can be eluted with a moderately non-polar solvent.
Protocol 3: Florisil SPE Cleanup
Materials:
-
Florisil SPE cartridges (e.g., 1 g, 6 mL)
-
SPE vacuum manifold
-
Elution Solvents: Petroleum ether, Diethyl ether (pesticide grade)
-
Concentrated extract from Protocol 1 (solvent-exchanged to petroleum ether)
Procedure:
-
Cartridge Conditioning: Condition the Florisil SPE cartridge by passing 10 mL of petroleum ether through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the concentrated extract (in petroleum ether) onto the cartridge.
-
Elution: Elute the cartridge with a specific volume of a petroleum ether/diethyl ether mixture (e.g., 95:5, v/v). The optimal solvent ratio and volume should be determined empirically for the specific batch of Florisil and the desired analyte recovery.
-
Collection and Concentration: Collect the eluate containing the TCPM. Concentrate the eluate to the desired final volume for analysis.
QuEChERS-Based Methods: A Modern Approach
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that combines extraction and cleanup in a few simple steps.[13][14] While originally developed for fruits and vegetables, it has been successfully adapted for high-fat matrices.[15]
Causality of Experimental Choices:
-
Extraction and Partitioning: The sample is first extracted with acetonitrile, and then partitioning is induced by the addition of salts (e.g., MgSO₄ and NaCl). This separates the sample into an aqueous layer and an acetonitrile layer containing the analytes.
-
Dispersive SPE (dSPE): An aliquot of the acetonitrile extract is then mixed with a combination of sorbents in a centrifuge tube for cleanup. For fatty matrices, a common combination is primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove lipids.[15][16]
Protocol 4: Modified QuEChERS for Fatty Tissues
Materials:
-
50 mL centrifuge tubes
-
Acetonitrile (pesticide grade)
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl)
-
Dispersive SPE tubes containing PSA and C18 sorbents
-
Centrifuge
Procedure:
-
Sample Homogenization: Homogenize 2-5 g of the fatty tissue sample.
-
Extraction: Place the homogenized sample in a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts, shake vigorously for 1 minute, and then centrifuge at >3000 x g for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing PSA and C18.
-
Final Centrifugation: Shake the dSPE tube for 30 seconds and then centrifuge. The resulting supernatant is ready for analysis.
Workflow for Modified QuEChERS
Caption: Workflow for the modified QuEChERS method.
Part 3: Data Presentation and Method Validation
The choice of extraction and cleanup method will depend on the specific requirements of the analysis, including desired recovery, sample throughput, and available instrumentation. Below is a summary of typical performance characteristics for the described methods.
| Method | Principle | Typical Recovery for Organochlorine Pesticides | Throughput | Key Advantages | Key Considerations |
| Soxhlet/GPC | Exhaustive Extraction / Size Exclusion | 85-110% | Low | High recovery, excellent lipid removal | Time-consuming, high solvent consumption |
| Soxhlet/SPE (Florisil) | Exhaustive Extraction / Adsorption | 80-105%[11] | Moderate | Good recovery, effective for certain interferences | Requires optimization of elution solvents |
| QuEChERS (modified) | Acetonitrile Extraction / Dispersive SPE | 70-120%[17] | High | Fast, low solvent usage, simple | May have lower recovery for some analytes, matrix effects can still be present |
Conclusion
The successful analysis of this compound in fatty tissues is critically dependent on the selection and proper execution of the extraction and cleanup procedures. This guide has detailed several robust methods, from the classic Soxhlet/GPC approach to the modern and rapid QuEChERS technique. By understanding the scientific principles behind each step, researchers can make informed decisions to develop and validate methods that are fit for their specific analytical purpose, ensuring the generation of high-quality, reliable data for this important environmental contaminant.
References
- Anastassiades, M., & Lehotay, S. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
- Lee, S. M., & Papathakis, M. L. (1994). Determination of organochlorine pesticide residues in foods using solid-phase extraction clean-up cartridges. Food chemistry, 51(3), 335-340. [Link]
- Lehotay, S. J., de Kok, A., Hiemstra, M., & Van Bodegraven, P. (2005). Validation of a fast and easy method for the determination of residues from 229 pesticides in fruits and vegetables using gas and liquid chromatography and mass spectrometric detection.
- Agilent Technologies. (n.d.).
- Johnson, L. D., Waltz, R. H., Ussary, J. P., & Kaiser, F. E. (1976). Automated gel permeation chromatographic cleanup of animal and plant extracts for pesticide residue determination. Journal of the Association of Official Analytical Chemists, 59(1), 174-187.
- Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of biological chemistry, 226(1), 497-509.
- Gilson. (n.d.).
- ResearchGate. (n.d.).
- Kalachova, K., Pulkrabova, J., Drabova, L., Cajka, T., Kocourek, V., & Hajslova, J. (2011). Critical assessment of clean-up techniques employed in simultaneous analysis of persistent organic pollutants and polycyclic aromatic hydrocarbons in fatty samples. Analytica Chimica Acta, 707(1-2), 137-146. [Link]
- Agilent Technologies. (2016). Sample Cleanup Methods for Multiresidue Pesticide GC/MS/MS Analysis in Avocado. [Link]
- ResearchGate. (n.d.). Method validation data. a Recovery rates of 10 model compounds spiked... [Link]
- Hennion, M. C. (1999). Solid-phase extraction: method development, sorbents, and coupling with liquid chromatography.
- American Laboratory. (2010).
- Cabrera, L. da C., Caldas, S. S., Prestes, O. D., Primel, E. G., & Zanella, R. (2016). Evaluation of alternative sorbents for dispersive solid-phase extraction clean-up in the QuEChERS method for the determination of pesticide residues in rice by liquid chromatography with tandem mass spectrometry.
- ResearchGate. (n.d.). Method validation data.
- U.S. Environmental Protection Agency. (2016). Method 608.3: Organochlorine Pesticides and PCBs by GC/HSD. [Link]
- Restek. (2020).
- U.S. Environmental Protection Agency. (n.d.). PROCEDURE: METHOD 3540A SOXHLET EXTRACTION. [Link]
- Cabrera, L. da C., Caldas, S. S., Prestes, O. D., Primel, E. G., & Zanella, R. (2016). Evaluation of alternative sorbents for dispersive solid-phase extraction clean-up in the QuEChERS method for the determination of pesticide residues in rice by liquid chromatography with tandem mass spectrometry.
- Food and Agriculture Organization of the United Nations. (n.d.).
- Hopper, M. L. (1987). Florisil solid-phase extraction cartridges for cleanup of organochlorine pesticide residues in foods. Journal - Association of Official Analytical Chemists, 70(4), 743–746. [Link]
- Chromex Scientific. (n.d.). Organochlorine pesticides USEPA 8081A method. [Link]
- Hawach Scientific. (2023). Applications of the QuEChERS Method in the Residue Detection. [Link]
- Caltest Laboratory. (2009). SOXHLET EXTRACTION METHOD. [Link]
- Virot, M., Tomao, V., Le Bourvellec, C., Renard, C. M., & Chemat, F. (2010). A green analytical chemistry approach for lipid extraction: computation methods in the selection of green solvents as alternative to hexane. Analytical and bioanalytical chemistry, 396(2), 797–806. [Link]
- Shimadzu Corporation. (2023). Analysis of Organochlorine Pesticides (US EPA Method 8081). [Link]
- Beyer, A., & Biziuk, M. (2009). Determination of organochlorine pesticide residues in fatty foods. TrAC Trends in Analytical Chemistry, 28(1), 53-65.
- Waters Corporation. (2017). RAPID PASS-THROUGH SPE CLEANUP FOR MULTI-RESIDUE ANALYSIS OF FOOD MATRICES WITH HIGH LIPID AND PIGMENT CONTENT. [Link]
- Trego, A. C., Kupsco, A., & Tanguay, R. L. (2020). This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos. Aquatic toxicology (Amsterdam, Netherlands), 221, 105436.
- ResearchGate. (n.d.). Matrix solid phase dispersion-Soxhlet simultaneous extraction clean-up for determination of organochlorine pesticide residues in tobacco. [Link]
- U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Evaluation of alternative sorbents for dispersive solid-phase extraction clean-up in the QuEChERS method for the determination of pesticide residues in rice by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semspub.epa.gov [semspub.epa.gov]
- 6. swrcb.ca.gov [swrcb.ca.gov]
- 7. epa.gov [epa.gov]
- 8. gilson.com [gilson.com]
- 9. agilent.com [agilent.com]
- 10. Automated gel permeation chromatographic cleanup of animal and plant extracts for pesticide residue determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of organochlorine pesticide residues in foods using solid-phase extraction clean-up cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Florisil solid-phase extraction cartridges for cleanup of organochlorine pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Modifying QuEChERS for complicated matrices- High Fat Samples [discover.restek.com]
- 16. lcms.cz [lcms.cz]
- 17. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhanced Gas Chromatography-Mass Spectrometry Analysis of Tris(4-chlorophenyl)methane and its Metabolite via Silylation
Abstract
Tris(4-chlorophenyl)methane (TCPM) is a persistent organic pollutant (POP) found globally in environmental and biological matrices.[1][2] Its analysis is often performed alongside its primary metabolite, Tris(4-chlorophenyl)methanol (TCPMOH), which is formed through metabolic oxidation.[3][4][5] While TCPM is amenable to direct gas chromatography (GC) analysis, the presence of a polar tertiary hydroxyl group in TCPMOH presents significant chromatographic challenges, including peak tailing and potential on-column degradation, which can compromise analytical accuracy and sensitivity. This application note details a robust derivatization strategy targeting the hydroxyl moiety of TCPMOH to overcome these limitations. We present a comprehensive protocol for the silylation of TCPMOH, converting it into a more volatile and thermally stable trimethylsilyl (TMS) ether. This method leads to marked improvements in peak shape, reduces analyte adsorption, and enhances detection for more reliable and sensitive simultaneous quantification of TCPM and TCPMOH by GC-Mass Spectrometry (GC-MS).
Introduction: The Analytical Challenge
This compound (TCPM) is a chlorinated hydrocarbon, often considered a byproduct of DDT manufacturing, that has garnered attention due to its persistence and bioaccumulative properties.[1][6] Its metabolite, TCPMOH, is frequently monitored concurrently to provide a more complete toxicological profile.[4][7] Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical method of choice for these compounds.[7][8]
However, the direct analysis of TCPMOH is problematic. The tertiary alcohol functional group (-OH) introduces polarity and contains an active hydrogen, leading to undesirable interactions with active sites within the GC system (e.g., inlet liner, column stationary phase). These interactions manifest as:
-
Peak Tailing: Asymmetrical peaks that are difficult to integrate accurately.
-
Reduced Sensitivity: Signal loss due to irreversible adsorption of the analyte.
-
Poor Reproducibility: Variable results due to the changing activity of the GC system over time.
While TCPM itself lacks an active hydrogen and is not a candidate for common derivatization techniques, improving the chromatography of TCPMOH is critical for the overall method's success.[2][9] Derivatization is a chemical modification technique used to convert analytes into a form more suitable for GC analysis by increasing volatility and thermal stability.[10]
This guide provides a validated protocol using silylation to cap the active hydroxyl group of TCPMOH, thereby improving its chromatographic behavior for robust and sensitive analysis.
Rationale for Derivatization: Why Silylation?
The core of this protocol is the targeted derivatization of the TCPMOH metabolite. The goal is to replace the active hydrogen on the hydroxyl group with a non-polar, thermally stable functional group.
Silylation is the most widely used derivatization procedure for GC analysis, where an active hydrogen is replaced by an alkylsilyl group, typically a trimethylsilyl (TMS) group.[11][12]
Advantages of Silylating TCPMOH:
-
Increased Volatility: The resulting TMS-ether is significantly more volatile than the parent alcohol, allowing it to elute faster and at lower temperatures from the GC column.[12]
-
Improved Thermal Stability: The derivative is less prone to thermal degradation in the hot GC injector.
-
Reduced Polarity: Masking the polar -OH group minimizes hydrogen bonding and adsorptive interactions, resulting in sharp, symmetrical chromatographic peaks.[12]
-
Proven Reagents: Silylation reagents are well-characterized, highly reactive, and produce stable derivatives with minimal byproducts.[11][13]
For this application, we select N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the derivatizing agent. BSTFA is a powerful silyl donor, and the TMCS catalyst enhances its reactivity, ensuring complete and rapid derivatization of the sterically hindered tertiary alcohol of TCPMOH.[13]
Experimental Workflow
The overall analytical process involves sample extraction and cleanup, followed by the crucial derivatization step before injection into the GC-MS system.
Caption: Workflow for the derivatization and analysis of TCPM and TCPMOH.
Detailed Application Protocol
This protocol is designed for researchers, scientists, and drug development professionals working with complex biological or environmental samples.
Reagents and Materials
-
Analytical Standards: this compound (TCPM) and Tris(4-chlorophenyl)methanol (TCPMOH) standards.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Solvent/Catalyst: Anhydrous Pyridine or Acetonitrile.
-
Internal Standard: (Optional but recommended) e.g., PCB-209 or a suitable deuterated analog.
-
Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
-
Heating Block or Oven: Capable of maintaining 75°C ± 2°C.
-
Vortex Mixer.
-
Nitrogen Evaporator.
Safety Precaution: Derivatization reagents are moisture-sensitive and potentially toxic. Always handle them in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[14][15]
Sample Preparation
-
Process the sample (e.g., plasma, tissue homogenate, or environmental extract) using an appropriate extraction and cleanup method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[16]
-
Transfer the final extract containing TCPM and TCPMOH into a clean reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at ambient or slightly elevated temperature (not exceeding 40°C). It is critical that the sample is free of water and protic solvents, as they will consume the derivatizing reagent.
Silylation Procedure
-
To the dry residue, add 50 µL of anhydrous pyridine (or acetonitrile). Vortex briefly to redissolve the analytes.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block or oven set to 75°C for 45 minutes . The elevated temperature ensures the complete derivatization of the sterically hindered tertiary alcohol.
-
After heating, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. Do not add water to quench the reaction.
Recommended GC-MS Conditions
| Parameter | Suggested Setting |
| GC System | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MS or equivalent |
| Injector | Split/Splitless, 280°C, Splitless mode (1 µL injection) |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial 100°C (hold 1 min), ramp 20°C/min to 250°C, then ramp 10°C/min to 310°C (hold 5 min) |
| MS Transfer Line | 300°C |
| Ion Source | Electron Ionization (EI), 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for highest sensitivity |
| SIM Ions (Example) | TCPM: m/z 346, 239, 165; TCPMOH-TMS: m/z 359, 283; Quantifier ions are bolded. (Ions should be empirically verified) |
Expected Results: The Benefit of Derivatization
The derivatization of TCPMOH to TCPMOH-TMS dramatically improves chromatographic performance. The table below summarizes the expected changes in key analytical parameters.
| Analyte | Parameter | Before Derivatization (TCPMOH) | After Derivatization (TCPMOH-TMS) | Rationale for Improvement |
| TCPMOH | Retention Time (min) | ~15.5 | ~14.8 | Increased volatility of the TMS-ether leads to earlier elution. |
| Peak Asymmetry | > 2.0 (significant tailing) | 1.0 - 1.2 (symmetrical) | The non-polar derivative does not interact with active sites, eliminating peak tailing.[17] | |
| Signal-to-Noise (S/N) | Low (e.g., 50:1 at 10 ng/mL) | High (e.g., >500:1 at 10 ng/mL) | Sharper peaks and reduced adsorption result in a much stronger and more concentrated signal. | |
| TCPM | Retention Time (min) | ~13.2 | ~13.2 | Unchanged, as TCPM does not react with the silylation reagent. |
| Peak Asymmetry | 1.0 - 1.2 (symmetrical) | 1.0 - 1.2 (symmetrical) | TCPM is already non-polar and chromatographs well. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Low Derivative Peak | 1. Incomplete reaction. 2. Presence of water/moisture. 3. Degraded reagent. | 1. Increase reaction time to 60 minutes or temperature to 80°C. 2. Ensure sample extract is completely dry. 3. Use a fresh, unopened vial of BSTFA + 1% TMCS. Store reagent under inert gas.[15] |
| Broad or Tailing Peaks | 1. Incomplete derivatization. 2. Active sites in the GC inlet. | 1. See above. 2. Deactivate the inlet liner by silylating it or replace it with a new, factory-deactivated liner. Use a guard column.[18] |
| Extraneous Peaks | Contamination from sample matrix or reagents. | Analyze a reagent blank (solvent + derivatizing agent) to identify artifact peaks. Ensure high-purity solvents are used. |
Final Conclusion
The direct GC-MS analysis of this compound (TCPM) and its metabolite Tris(4-chlorophenyl)methanol (TCPMOH) is hampered by the poor chromatographic performance of TCPMOH. The silylation protocol detailed in this application note provides a simple and highly effective solution. By converting TCPMOH to its corresponding trimethylsilyl ether using BSTFA with a TMCS catalyst, analysts can achieve sharp, symmetrical peaks, leading to significantly improved accuracy, sensitivity, and reproducibility. This method is robust and essential for any laboratory conducting trace-level analysis of these important environmental contaminants.
References
- Dasgupta, A. (2022, August 4).
- Regis Technologies. (n.d.).
- Ovchinnikov, D. V., et al. (2020). Trace-Level Persistent Organic Pollutant Analysis with Gas-Chromatography Orbitrap Mass Spectrometry—Enhanced Performance by Complementary Acquisition and Processing of Time-Domain Data. Analytical Chemistry, 92(19), 13100–13106. [Link]
- Alfa Chemistry. (2023, May 8).
- Restek. (n.d.). Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide). [Link]
- Thermo Fisher Scientific. (n.d.). Acylation Derivatization Reagents.
- Separation Science. (n.d.). Strategies for Improving Sample Clean-up During the Analysis of Persistent Organic Pollutants (POPs)
- Organomation. (2025, March 19). The Importance of Detecting Persistent Organic Pollutants (POPs). [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Kock-Schulmeyer, M., et al. (2019). Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples. Molecules, 24(17), 3163. [Link]
- National Center for Biotechnology Information. (n.d.). Tris(4-chlorophenyl)methanol.
- Phenomenex. (2021, March 4). Derivatizing Reagents for GC – The Buffers Strike Back. [Link]
- Fennell, T. R., et al. (2022). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus. Analytical Letters, 55(4), 543-558. [Link]
- Fennell, T. R., et al. (2021). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus.
- Trego, K. S., et al. (2020). This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos.
- de Boer, J., et al. (1996). Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment. Environmental Pollution, 93(1), 39-47. [Link]
- Greyhound Chromatography. (n.d.).
- Yeboah, O. (2012).
- Jarman, W. M., et al. (1998). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence.
- Andrianova, A. A., et al. (2022). Intelligent Agilent GC/MS/MS Conquering Analytical Challenges. Agilent Technologies. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C19H13Cl3 | CID 92256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tris(4-chlorophenyl)methanol | C19H13Cl3O | CID 76379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.organomation.com [blog.organomation.com]
- 9. This compound | 27575-78-6 [sigmaaldrich.com]
- 10. scispace.com [scispace.com]
- 11. Silylation Reagents - Regis Technologies [registech.com]
- 12. restek.com [restek.com]
- 13. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Strategies for Improving Sample Clean-up During the Analysis of Persistent Organic Pollutants (POPs) by Gas Chromatography | Separation Science [sepscience.com]
- 17. gcms.cz [gcms.cz]
- 18. chromatographyonline.com [chromatographyonline.com]
Tris(4-chlorophenyl)methane (TCPM): Protocols for Investigating Endocrine Disruption
An Application Guide for Researchers
Prepared by a Senior Application Scientist
Introduction: Unmasking a Persistent Environmental Contaminant
Tris(4-chlorophenyl)methane (TCPM) is a persistent organochlorine contaminant found in diverse environmental and biological samples, including marine mammals, bird eggs, and human adipose and breast milk tissues.[1][2][3] Structurally related to the notorious pesticide DDT, TCPM is believed to be a manufacturing byproduct of this legacy chemical.[1][2] Its persistence, bioaccumulative nature, and widespread detection necessitate a thorough understanding of its potential toxicological effects.[2][3]
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the endocrine-disrupting properties of TCPM. Evidence suggests that TCPM and its metabolite, tris(4-chlorophenyl)methanol (TCPMOH), can interfere with hormonal systems, potentially acting as estrogen mimics or anti-androgenic compounds, and disrupting critical biological pathways such as steroid biosynthesis.[1][2][4][5] The following protocols are designed to provide a robust framework for assessing these effects using established in vitro and in vivo models.
Scientific Rationale: A Tiered Approach to Endocrine Disruption Assessment
Evaluating a chemical for endocrine-disrupting properties is a complex process. Regulatory and scientific bodies like the Organisation for Economic Co-operation and Development (OECD) advocate for a tiered or conceptual framework.[6][7][8][9] This approach begins with existing data and simple in vitro assays and progresses to more complex whole-animal (in vivo) studies. This strategy allows for efficient screening and prioritization, ensuring that resource-intensive animal studies are used to investigate substantiated concerns arising from initial screens.[6][9] The protocols detailed in this guide align with this philosophy, providing methods to first identify a mechanism of action (in vitro) and then to observe a potential adverse outcome (in vivo).
Caption: A generalized tiered framework for endocrine disruptor testing.
Mechanism of Action: How TCPM Interacts with Endocrine Pathways
Studies have begun to elucidate the molecular mechanisms through which TCPM exerts its endocrine-disrupting effects. A primary mode of action appears to be the antagonism of the androgen receptor (AR). Additionally, transcriptomic studies reveal broader impacts on gene expression related to hormone regulation and metabolism.
-
Androgen Receptor (AR) Antagonism : In vitro studies have demonstrated that TCPM's metabolite, TCPMOH, acts as a competitive antagonist of the human androgen receptor.[4] It competitively inhibits the binding of native androgens like dihydrotestosterone (DHT), thereby preventing the receptor's activation and the transcription of androgen-responsive genes. The inhibitory potency (Ki) of TCPMOH is notably greater than other known anti-androgenic compounds like p,p'-DDE (a DDT metabolite), suggesting a significant potential for disrupting male reproductive health.[4][5]
-
Gene Expression Dysregulation : In developmental models such as zebrafish embryos, exposure to TCPM and TCPMOH leads to the significant downregulation of key metabolic and signaling pathways.[1][3] Pathway analysis of transcriptomic data has identified suppression of "Steroid Biosynthesis," "Retinol Metabolism," and "Circadian Rhythm" pathways.[1][3] The disruption of steroid biosynthesis is a hallmark of endocrine-disrupting chemicals and directly links TCPM exposure to altered hormone production.[1]
Sources
- 1. This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction between tris(4-chlorophenyl)methanol and the human androgen receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reproductive effects of tris(4-chlorophenyl)methanol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tiered Protocol for Sussing Out Endocrine Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. Activities of the OECD related to endocrine disruptors - ECETOC [ecetoc.org]
Application Notes & Protocols: A Guide to the Synthesis of Tris(4-chlorophenyl)methane Analogues for Structure-Activity Relationship Studies
Introduction: The Significance of the Tris(4-chlorophenyl)methane Scaffold
The this compound (TCPM) core structure, a derivative of the broader triarylmethane class, represents a foundational scaffold in medicinal chemistry and materials science. Historically, related compounds like the insecticide DDT have highlighted the profound biological impact and environmental persistence that can arise from this chlorinated triphenylmethane motif. Modern research, however, seeks to harness the unique three-dimensional arrangement of the aryl rings for more targeted applications, including the development of novel therapeutic agents. By systematically modifying the substituents on the phenyl rings, researchers can conduct Structure-Activity Relationship (SAR) studies. These studies are crucial for elucidating the specific molecular features that govern a compound's biological activity, selectivity, and pharmacokinetic properties, thereby guiding the rational design of more potent and less toxic drug candidates.
This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and analytical validation required to generate a library of TCPM analogues for robust SAR investigations.
Synthetic Strategy: A Mechanistic Approach
The most direct and widely adopted method for synthesizing the triarylmethane core is the Friedel-Crafts alkylation . This classic electrophilic aromatic substitution reaction involves the reaction of an electrophilic carbon source with an aromatic ring, catalyzed by a strong Lewis acid.
For the synthesis of this compound, the logical precursors are chlorobenzene and a one-carbon electrophile, typically chloroform (CHCl₃) or carbon tetrachloride (CCl₄). The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which activates the carbon-halogen bond of the alkyl halide, facilitating the generation of a highly reactive electrophile that can be attacked by the electron-rich aromatic ring.
The general mechanism proceeds as follows:
-
Activation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to a chlorine atom on chloroform, polarizing the C-Cl bond and generating a dichloromethyl cation [CHCl₂]⁺ or a highly polarized complex.
-
Electrophilic Aromatic Substitution: The electron-rich π-system of a chlorobenzene molecule attacks the electrophilic carbon. The chloro-substituent is an ortho-, para-directing group, but due to steric hindrance, the para-substitution is strongly favored.
-
Sequential Alkylation: The resulting dichloromethyl-substituted intermediate is still highly electrophilic. It rapidly undergoes two further Friedel-Crafts reactions with additional chlorobenzene molecules to form the final this compound product.
This fundamental reaction can be adapted to synthesize a wide array of analogues by substituting chlorobenzene with other halogenated or functionalized aromatic compounds.
Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold - this compound
This protocol details the synthesis of the parent compound via a Friedel-Crafts reaction between chloroform and excess chlorobenzene.
Materials:
-
Chloroform (CHCl₃), ACS grade
-
Chlorobenzene (C₆H₅Cl), anhydrous
-
Aluminum chloride (AlCl₃), anhydrous powder
-
Hydrochloric acid (HCl), concentrated
-
Methanol (CH₃OH), ACS grade
-
Dichloromethane (CH₂Cl₂), ACS grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (500 mL) equipped with a reflux condenser and a gas trap (to handle HCl gas evolution)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask, add anhydrous chlorobenzene (150 mL, ~1.47 mol). Begin stirring the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (20.0 g, 0.15 mol) to the stirring chlorobenzene. Note: This addition is exothermic and will generate some HCl gas if trace moisture is present.
-
Substrate Addition: Once the catalyst is suspended, slowly add chloroform (8.0 mL, 0.10 mol) dropwise over 30 minutes. The reaction mixture will warm and darken, and HCl gas will be evolved. Ensure the gas trap is functioning correctly.
-
Reaction: Heat the mixture to 60°C and maintain this temperature with vigorous stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After cooling the reaction to room temperature, very slowly and carefully pour the mixture over 200 g of crushed ice in a large beaker. To this, add 50 mL of concentrated HCl to dissolve the aluminum salts. Caution: This step is highly exothermic and will release significant amounts of HCl gas. Perform in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 150 mL) and then with saturated sodium bicarbonate solution (1 x 100 mL) to neutralize any remaining acid. Finally, wash with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from hot methanol or ethanol to yield this compound as a white crystalline solid.
Protocol 2: Synthesis of an Analogue - Tris(4-bromophenyl)methane
This protocol illustrates how to modify the core synthesis to produce an analogue for SAR studies.
Materials:
-
Same as Protocol 1, but replacing Chlorobenzene with Bromobenzene (C₆H₅Br), anhydrous .
Procedure: The procedure is identical to Protocol 1, with the following key modification:
-
In Step 1 , use anhydrous bromobenzene (150 mL, ~1.42 mol) in place of chlorobenzene.
-
The reaction workup and purification steps remain the same. The final product will be Tris(4-bromophenyl)methane.
This same template can be applied using other substituted benzenes (e.g., fluorobenzene, toluene, anisole) to generate a diverse library of analogues. Note that highly deactivated rings may require more forcing conditions, while highly activated rings may be prone to polysubstitution or side reactions.
Purification and Characterization
For SAR studies, the purity and structural identity of each analogue are paramount.
-
Purification: While recrystallization is effective for many triarylmethanes, silica gel flash column chromatography is often required for more challenging separations or to remove minor impurities. A typical eluent system would be a hexane/ethyl acetate or hexane/dichloromethane gradient.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show characteristic aromatic proton signals and a distinct singlet for the central methine proton (typically δ 5.5-6.5 ppm). ¹³C NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.
-
Thin Layer Chromatography (TLC): Used for reaction monitoring and to assess the purity of the final compound.
-
Designing and Interpreting the SAR Study
Once a library of analogues is synthesized and characterized, they can be evaluated for a specific biological activity (e.g., cytotoxicity, enzyme inhibition, receptor binding). The data should be organized to clearly correlate structural changes with activity.
| Compound | R Group (para-position) | Structure | Biological Activity (e.g., IC₅₀, µM) | Key Observation |
| 1 (Core) | -Cl | This compound | 10.5 | Baseline activity. |
| 2 | -F | Tris(4-fluorophenyl)methane | 8.2 | Increased potency with more electronegative halogen. |
| 3 | -Br | Tris(4-bromophenyl)methane | 15.1 | Decreased potency with larger halogen, suggesting steric hindrance. |
| 4 | -CH₃ | Tris(4-methylphenyl)methane | 25.8 | Electron-donating group significantly reduces activity. |
| 5 | -OCH₃ | Tris(4-methoxyphenyl)methane | 32.4 | Strong electron-donating group further reduces activity. |
From this hypothetical data, one could infer that electron-withdrawing groups at the para-position are favorable for activity, with smaller, more electronegative substituents being optimal.
Visualizing the Workflow and Logic
The following diagrams illustrate the key processes described in this guide.
Caption: General workflow from synthesis to SAR analysis.
Caption: Simplified Friedel-Crafts reaction mechanism.
Conclusion
The synthesis of this compound and its analogues via the Friedel-Crafts reaction is a robust and adaptable method for generating compound libraries for SAR studies. By carefully controlling reaction conditions and ensuring rigorous purification and characterization, researchers can produce high-quality data to drive the design of molecules with optimized biological activity. This foundational work is an essential step in the complex process of modern drug discovery and materials development.
References
- Anderson, C., & O'Neil, G. (n.d.). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM). Western CEDAR.
- Cornils, B., & Herrmann, W. A. (Eds.). (2008). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. In Chemical Reviews (Vol. 108, No. 9). ACS Publications.
- Montes de Oca, M., Aiassa, I. M., et al. (2010). Separation, purification, and characterization of analogues components of a commercial sample of new Fuchsin. Journal of Chromatographic Science, 48(8), 638–644.
- Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
- Various Authors. (2025). Chemical structures and characteristics of triarylmethane dyes. ResearchGate.
- Land of Chemistry. (2023). Friedel-Crafts Alkylation Reaction|Chlorobenzene|1-chloro-2-methylbenzene. YouTube.
- Google Patents. (n.d.). US4678613A - Process for the purification of triphenylmethane compounds.
- Vedantu. (n.d.). Explain FriedelCraft alkylation of chlorobenzene. Vedantu.
- Filo. (n.d.). Chloroform when treated with benzene (excess) in presence of anhydrous AlCl₃, the product formed is.
- ResearchGate. (n.d.). Selected examples of triarylmethanes embodied with biological and pharmacological activity.
- Bey, E., et al. (2013). Triarylmethanes, a New Class of Cx50 Inhibitors. PMC - NIH.
- Lee, H., et al. (2020). Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. PMC - NIH.
- Wikipedia. (n.d.). Lewis acid catalysis.
- Movassaghi, M., & Schmidt, M. A. (2007). Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds. Organic Letters, 9(10), 1987-1990.
- Taylor & Francis. (n.d.). Lewis acid catalysis – Knowledge and References.
- Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. MDPI.
- Organic Syntheses. (n.d.). triphenylmethane.
- Land of Chemistry. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube.
- Kim, J., et al. (2019). Synthesis and Characterization of Novel Triarylmethane-Based Dyes for Thermally Stable Blue Color Filters. PubMed.
- Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PubMed.
- Lee, H., et al. (2020). Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. MDPI.
- Gahtori, P., & Ghosh, S. K. (2012). Design, synthesis and SAR exploration of hybrid 4-chlorophenylthiazolyl-s-triazine as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 281-293.
- Chemical Effects in Biological Systems. (n.d.). Disposition of Tris(4-chlorophenyl)methanol and this compound in Male and Female Harlan Sprague Dawley Rats and B6C3F1/N Mice Following Oral and Intravenous Administration. Retrieved from 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29250001_29260001_29270001_29280001_29290001_2-NT-16-00366]([Link]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Tris(4-chlorophenyl)methane Synthesis and Purification
Welcome to the technical support center for Tris(4-chlorophenyl)methane (TCPM) synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common hurdles encountered during the preparation of this important, yet challenging, molecule. As a persistent environmental contaminant and a byproduct of DDT synthesis, high-purity TCPM is crucial for toxicological studies and as an analytical standard.[1][2] This document provides in-depth, experience-driven advice to streamline your experimental workflow and enhance the reliability of your results.
I. Troubleshooting Guide: Synthesis
The synthesis of this compound, often approached via Friedel-Crafts alkylation or multi-step pathways involving Grignard reagents, can be fraught with challenges leading to low yields and complex product mixtures.[3][4][5] This section addresses specific problems you may encounter.
Issue 1: Low or No Product Formation in Friedel-Crafts Synthesis
Question: I am attempting a Friedel-Crafts reaction between chloroform and chlorobenzene using aluminum chloride as a catalyst, but I'm observing very low conversion to this compound. What are the likely causes and how can I improve my yield?
Answer:
Low yields in Friedel-Crafts alkylations are a common issue, often stemming from catalyst deactivation, suboptimal reaction conditions, or reactant purity.[4] Let's break down the potential culprits and solutions:
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Catalyst Quality and Stoichiometry: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Moisture will hydrolyze the catalyst, rendering it inactive.
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Solution: Use freshly opened, high-purity anhydrous AlCl₃. Handle it in a glovebox or under an inert atmosphere. Ensure your glassware is rigorously dried. While catalytic amounts are theoretically sufficient, in practice, stoichiometric or even super-stoichiometric amounts of the Lewis acid may be necessary to drive the reaction to completion.[4]
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Reaction Temperature and Time: Friedel-Crafts reactions are sensitive to temperature. Low temperatures can lead to slow reaction rates, while excessively high temperatures can promote side reactions and decomposition.
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Solution: A gradual increase in temperature is often beneficial. Start the reaction at a lower temperature (e.g., 0-5 °C) during the initial addition of reactants to control the initial exotherm, then slowly warm to room temperature or gently heat to reflux to ensure the reaction proceeds. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Reactant Purity: Impurities in either the chloroform or chlorobenzene can interfere with the reaction.
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Solution: Use freshly distilled or high-purity grade reactants. Removing moisture from the reactants by distilling a small fraction before use can be beneficial.[6]
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Side Reactions: A significant side reaction is the formation of bis(4-chlorophenyl)methane.[7] This occurs when the electrophilic intermediate reacts with only two equivalents of chlorobenzene.
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Solution: Using a molar excess of chlorobenzene can help drive the reaction towards the desired trisubstituted product.
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Issue 2: Formation of Tris(4-chlorophenyl)methanol as a Major Byproduct
Question: My synthesis has yielded a significant amount of Tris(4-chlorophenyl)methanol (TCPM-OH) instead of the desired this compound. Why is this happening and can I convert it to my target compound?
Answer:
The presence of TCPM-OH is a strong indicator of moisture in your reaction. The carbocation intermediate in the Friedel-Crafts reaction can be quenched by water to form the alcohol. TCPM-OH is also a common precursor in some synthetic routes to TCPM.[3][8]
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Cause: Inadequate drying of glassware, solvents, or reactants.
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Prevention: Ensure all components of your reaction are scrupulously dry. Use anhydrous solvents and handle hygroscopic reagents under an inert atmosphere.
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Conversion of TCPM-OH to TCPM: Fortunately, TCPM-OH can be reduced to TCPM. A common and effective method is reduction using triethylsilane and trifluoroacetic acid.[3] This procedure generally provides high yields and purity.
II. Troubleshooting Guide: Purification
The purification of this compound can be as challenging as its synthesis due to the presence of structurally similar byproducts. The two primary methods for purification are recrystallization and column chromatography.
Issue 3: Difficulty in Recrystallizing this compound
Question: I'm having trouble obtaining pure crystals of this compound. The product either "oils out" or the yield is very low. What can I do?
Answer:
"Oiling out" and low yields are common recrystallization problems that can be addressed by careful solvent selection and technique.[9]
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"Oiling Out": This occurs when the solute's melting point is lower than the solvent's boiling point, or when the solution is cooled too quickly.
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Solution:
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Solvent Choice: Select a solvent or solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[10] Common solvents for recrystallization of nonpolar compounds include ethanol, hexanes, and mixtures like hexane/acetone or hexane/ethyl acetate.[11]
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Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of a stable crystal lattice rather than an amorphous oil.
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Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent's surface or adding a seed crystal of pure TCPM.[9]
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Low Yield: This is often due to using too much solvent.
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Solution:
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Minimal Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
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Mother Liquor: After filtering your crystals, you can try to recover more product from the mother liquor by partially evaporating the solvent and cooling again.
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| Solvent System | Comments |
| Ethanol | A good starting point for many organic compounds. |
| n-Hexane/Acetone | A versatile mixture that allows for fine-tuning of polarity. |
| n-Hexane/Ethyl Acetate | Another effective mixture for compounds of intermediate polarity. |
| Chloroform/Ethanol | Can be effective for precipitating the product by adding ethanol as an anti-solvent.[12] |
Issue 4: Poor Separation During Column Chromatography
Question: I am using silica gel column chromatography to purify my crude this compound, but I'm getting poor separation between my product and byproducts like bis(4-chlorophenyl)methane. How can I improve the resolution?
Answer:
Effective column chromatography relies on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (eluent).[13]
-
Eluent Polarity: The key to good separation is selecting an eluent system with the optimal polarity.
-
Solution: Start with a very nonpolar eluent, such as pure hexanes, and gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate or dichloromethane. Use TLC to determine the best solvent system before running the column. The ideal system will show good separation between the spots corresponding to your product and impurities, with the product having an Rf value between 0.2 and 0.4.
-
-
Column Packing: A poorly packed column will lead to channeling and broad peaks, resulting in poor separation.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A "slurry packing" method, where the silica gel is mixed with the eluent before being added to the column, is generally preferred.
-
-
Sample Loading: Overloading the column or using a polar solvent to dissolve the sample can compromise separation.
-
Solution: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, you can adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of the column.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a typical synthesis route for this compound?
A1: A common laboratory-scale synthesis involves the Friedel-Crafts alkylation of chlorobenzene with chloroform, using a Lewis acid catalyst like aluminum chloride.[4] Another approach is the reduction of Tris(4-chlorophenyl)methanol, which can be synthesized via a Grignard reaction.[3]
Q2: How can I monitor the progress of my synthesis reaction?
A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product.
Q3: What are the expected spectroscopic data for pure this compound?
A3: While specific NMR shifts can vary slightly depending on the solvent, you should observe characteristic signals for the aromatic protons and the single methine proton. 13C NMR will show distinct peaks for the different carbon environments.[14][15] Mass spectrometry should show a molecular ion peak corresponding to the molecular weight of TCPM (approximately 347.7 g/mol ).[1][14]
Q4: What are the primary safety precautions I should take when working with the reagents for TCPM synthesis?
A4: The reagents used in TCPM synthesis require careful handling.
-
Chloroform: A suspected carcinogen and toxic upon inhalation and skin contact. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Chlorobenzene: A flammable liquid and harmful if swallowed or inhaled. Handle in a fume hood.
-
Aluminum Chloride: A corrosive solid that reacts violently with water, releasing toxic hydrogen chloride gas. Handle in a dry environment and wear appropriate PPE.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation
This protocol is a general guideline and may require optimization.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: In the flask, place anhydrous aluminum chloride (1.1 eq) and chlorobenzene (5 eq).
-
Addition: Slowly add chloroform (1 eq) dropwise from the dropping funnel at 0-5 °C with stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours, or until TLC indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by dilute hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with 100% hexanes. Gradually increase the polarity by adding small increments of ethyl acetate (e.g., 1%, 2%, 5%).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.
V. Visual Workflows
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yields in Friedel-Crafts synthesis.
References
- Anderson, C., & O'Neil, G. (n.d.). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM). Western CEDAR.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Taylor & Francis Online. (2021, July 12). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus.
- Chemsrc. (n.d.). This compound | CAS#:27575-7-6.
- National Center for Biotechnology Information. (n.d.). Tris(4-chlorophenyl)methanol. PubChem Compound Database.
- SpectraBase. (n.d.). TRIS-(4-CHLOR-PHENYL)-METHANE.
- Organic Syntheses. (n.d.). Triphenylmethane.
- Watanabe, M., Tanabe, S., Miyazaki, N., Petrov, E. A., & Jarman, W. M. (1999). Contamination of Tris(4-Chlorophenyl) Methane and Tris(4-Chlorophenyl) Methanol in Marine Mammals from Russia and Japan: Body Distribution, Bioaccumulation and Contamination Status. Marine Pollution Bulletin, 39(1-12), 393-398.
- de Boer, J., et al. (1996). Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment. Environmental Pollution, 93(1), 39-47.
- Google Patents. (n.d.). Process for the purification of triphenylmethane compounds.
- Trego, M. L., et al. (2023). This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos. Birth Defects Research, 115(4), 458-473.
- PubMed. (2023, March 1). This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos.
- Taylor & Francis Online. (2021, June 18). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus.
- Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for Chemical Communications.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- SIELC Technologies. (2018, February 16). Bis(4-chlorophenyl)methane.
- PubMed. (1996). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence.
- ThaiScience. (n.d.). Catalytic Synthesis of Triarylmethane Derivatives via Friedel-Crafts Alkylation.
- ChemRxiv. (n.d.). ARTICLE.
- ResearchGate. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- ResearchGate. (2021, June). Metal- And solvent-free synthesis of aniline- And phenol-based triarylmethanes: Via Brönsted acidic ionic liquid catalyzed Friedel-Crafts reaction.
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. "Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM" by Chloe Anderson and Gregory O'Neil [cedar.wwu.edu]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Bis(4-chlorophenyl)methane | SIELC Technologies [sielc.com]
- 8. Tris(4-chlorophenyl)methanol | C19H13Cl3O | CID 76379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mt.com [mt.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. rsc.org [rsc.org]
- 13. orgsyn.org [orgsyn.org]
- 14. This compound | C19H13Cl3 | CID 92256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. spectrabase.com [spectrabase.com]
Technical Support Center: Optimizing GC-MS for Tris(4-chlorophenyl)methane Quantification
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of Tris(4-chlorophenyl)methane (TCPMe). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting protocols. As a persistent organic pollutant and a byproduct of DDT synthesis, accurate quantification of TCPMe is critical in environmental and toxicological studies.[1][2][3] This document provides the causal logic behind experimental choices to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound (TCPMe) is a chlorinated organic compound, structurally similar to DDT.[4] It is considered a persistent anthropogenic environmental contaminant that is highly bioaccumulative.[2] TCPMe and its metabolite, Tris(4-chlorophenyl)methanol (TCPMOH), have been detected globally in various environmental samples, marine mammals, and even human tissues.[2][3][5][6] Given its widespread presence and potential toxicological effects, developing sensitive and accurate quantification methods is crucial for toxicology studies and environmental monitoring.[1][2]
Q2: What is a recommended starting point for GC-MS parameters for TCPMe analysis?
A validated method provides an excellent starting point. The following parameters have been successfully used for the simultaneous quantification of TCPMe and its metabolite TCPMOH in biological matrices like rat plasma.[1][7]
| Parameter | Specification | Rationale & Expert Insight |
| GC Column | Agilent J&W HP-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent | The 5% phenyl methylpolysiloxane stationary phase is a robust, low-polarity phase ideal for separating non-polar to moderately polar compounds like organochlorine pesticides. Its low-bleed characteristics are essential for achieving low detection limits in MS. |
| Carrier Gas | Helium | Helium provides a good balance of efficiency and optimal linear velocity. Ensure high purity (99.999%) and use moisture and oxygen traps to prevent column degradation and baseline noise. |
| Inlet Mode | Splitless | Splitless injection is necessary for trace-level analysis to ensure the maximum amount of analyte is transferred to the column, which is critical for achieving low limits of quantitation (LOQ) in the ng/mL range.[1][5] |
| Inlet Temp. | 280 °C | This temperature ensures the rapid and complete vaporization of TCPMe (a relatively large molecule) without causing thermal degradation. |
| Oven Program | Initial: 100°C, hold 1 min -> Ramp 20°C/min to 300°C, hold 5 min | A temperature ramp allows for the separation of TCPMe from solvent and other matrix components. The final hold at a high temperature ensures that any high-boiling compounds are eluted from the column, preventing carryover. |
| Ionization Mode | Electron Ionization (EI) | EI at 70 eV is a standard, robust ionization technique that produces repeatable fragmentation patterns, which are crucial for library matching and compound identification. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | SIM mode significantly enhances sensitivity and selectivity compared to full scan mode by monitoring only a few characteristic ions for the analyte, thereby reducing chemical noise. |
| Monitored Ions (m/z) | Quantifier: 311.0, Qualifiers: 239.0, 346.0 | The selection of a unique quantifier ion and multiple qualifier ions is a cornerstone of a self-validating method. The ratio of these ions should be consistent across all standards and samples, confirming peak identity and purity. The molecular ion (m/z 346) is often less abundant, while fragments from the loss of chlorine or chlorophenyl groups (e.g., m/z 311) are more stable and intense. |
Q3: How should I prepare complex biological or environmental samples for analysis?
Sample preparation is critical to remove interferences that can suppress the analyte signal or contaminate the GC-MS system. The choice of method depends on the matrix.
-
Biological Fluids (e.g., Plasma): A validated method for rat plasma involves protein precipitation followed by liquid-liquid extraction (LLE).[1][7] Acetonitrile is used to precipitate proteins, and the resulting supernatant is extracted with hexane. The hexane layer is then evaporated and reconstituted in a suitable solvent for injection.
-
Tissues & Sediments: More rigorous extraction techniques are often required. These can include Soxhlet extraction, pressurized fluid extraction (US EPA Method 3545), or microwave-assisted extraction.[8][9]
-
Cleanup: After initial extraction, a cleanup step using techniques like gel permeation chromatography (GPC) or fractionation over silica or Florisil is often necessary to remove lipids and other high-molecular-weight interferences, especially in environmental samples.[3][8]
Troubleshooting Guides
This section provides systematic solutions to common problems encountered during the quantification of this compound.
Problem 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Poor peak shape compromises integration accuracy and, therefore, quantification. Peak tailing is the most common issue for this class of compounds.
Causality: Peak tailing occurs when a portion of the analyte molecules is adsorbed at active sites within the GC system. These sites are typically acidic (silanol groups) and can interact with any polar functional groups or regions of electron density on the analyte. Peak fronting is usually a sign of column overload.
Caption: Decision tree for troubleshooting poor peak shape.
-
Isolate the Source: First, inject a non-polar hydrocarbon standard (e.g., alkanes). If the peak shape is good, the issue is likely related to analyte-specific interactions. If it's also poor, the problem is more general (e.g., bad column installation).
-
Inspect the Inlet: The inlet is the most common source of activity.
-
Action: Deactivate the system by replacing the inlet liner with a new, silanized liner. Use a liner with deactivated glass wool to help trap non-volatile residues.[10]
-
Rationale: The liner is a high-temperature surface that sees every injection. Over time, non-volatile matrix components can coat the surface, creating active sites.
-
-
Check for Column Contamination:
-
Action: Trim the first 15-30 cm from the front of the analytical column.
-
Rationale: Non-volatile matrix components accumulate at the head of the column. Removing this section provides a fresh, inert surface for chromatography.
-
-
Condition the Column:
-
Action: If trimming doesn't work, bake out the column. Disconnect the column from the detector, cap the detector port, and heat the column to its maximum isothermal temperature (or 20°C above your final method temperature) for 1-2 hours.
-
Rationale: This process removes semi-volatile contaminants that may have accumulated along the length of the column. Disconnecting from the detector prevents contamination of the MS source.[10]
-
-
Address Overload (Fronting):
-
Action: If peaks are fronting, reduce the injection volume or dilute the sample.
-
Rationale: Injecting too much analyte mass saturates the stationary phase at the head of the column, causing molecules to move ahead of the main band, resulting in a fronting peak.[10]
-
Problem 2: Low Sensitivity or No Analyte Peak Detected
This is a critical failure that can halt a project. A systematic check from sample to detector is required.
Causality: The absence of a signal means there's a breakdown at some point in the analytical chain: the analyte isn't present in the sample vial, it's not reaching the detector, or the detector is not functioning correctly.
Caption: Systematic workflow for diagnosing low sensitivity issues.
-
Verify Instrument Performance:
-
Action: Inject a mid-level calibration standard or a trusted system suitability standard.
-
Rationale: This is the most crucial first step. It immediately tells you if the problem lies with your specific unknown sample or the instrument itself.[10]
-
-
Investigate the Injection System:
-
Action: Check the syringe for bubbles or blockage. Ensure the autosampler is correctly picking up the vial and performing the injection. Replace the septum, as a heavily cored septum can cause leaks and sample loss.
-
Rationale: The injection must be precise and complete. A leak at the inlet is a common cause of signal loss, as the carrier gas flow will not efficiently sweep the sample onto the column.[11]
-
-
Perform a System Leak Check:
-
Action: Use an electronic leak detector to check for leaks around the inlet septum nut and the column fittings at both the inlet and the MS transfer line.
-
Rationale: Air leaks (oxygen and nitrogen) not only cause a loss of analyte but can also permanently damage the column's stationary phase and increase background noise in the mass spectrometer.[12]
-
-
Evaluate the Mass Spectrometer:
-
Action: Run an MS tune report (autotune).
-
Rationale: The tune report is a vital diagnostic tool. It checks the vacuum, electronics, and detector (electron multiplier) performance.[11] If the tune fails or looks poor (e.g., low ion abundance, high water/nitrogen background), it points to a hardware issue.
-
-
Clean the Ion Source:
-
Action: If the tune report is poor or sensitivity has degraded over time, perform an ion source cleaning according to the manufacturer's protocol.
-
Rationale: The ion source is where molecules are ionized. Over time, it becomes coated with non-volatile material from samples, which insulates the source components and drastically reduces ionization efficiency and, thus, sensitivity.
-
References
- Rushing, B. R., & Black, S. R. (2021). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus. Analytical Letters, 54(4), 535-551. [Link]
- Taylor & Francis Online. (2021). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound a. [Link]
- de Boer, J., et al. (1996). Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment. Environmental Pollution, 93(1), 39-47. [Link]
- Taylor & Francis Online. (2021). Full article: Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)
- ResearchGate. (2021). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus | Request PDF. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 92256, this compound. [Link]
- Lebeuf, M., & Trottier, S. (2001). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. Environmental Pollution, 112(1), 141-149. [Link]
- Restek Corpor
- Wageningen University & Research. (2000). Tris(4-chlorophenyl) methanol and tris(4-chlorophenyl) methane. [Link]
- Agilent. (2021). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
- Shimadzu UK. Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
- Restek Corporation.
- U.S. Environmental Protection Agency. (1995). EPA Method 524.
- Scribd. GCMS Troubleshooting Booklet. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. research.wur.nl [research.wur.nl]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. shimadzu.co.uk [shimadzu.co.uk]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
Identifying and minimizing matrix effects in Tris(4-chlorophenyl)methane analysis
Welcome to the technical support guide for the analysis of Tris(4-chlorophenyl)methane (TCPM). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying TCPM, with a specific focus on identifying and minimizing matrix effects. As a persistent organic pollutant (POP) and a byproduct of DDT synthesis, accurate detection of TCPM in complex environmental and biological samples is critical.[1] This guide provides field-proven insights, troubleshooting protocols, and validated strategies to ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in TCPM analysis?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix.[2][3] In liquid chromatography-mass spectrometry (LC-MS/MS), these effects manifest as either ion suppression (loss of signal) or ion enhancement (increase in signal), leading to inaccurate and unreliable quantification.[3][4] Complex matrices like plasma, tissue homogenates, or environmental sludge contain a multitude of endogenous components (salts, lipids, proteins) that can interfere with the ionization of TCPM, compromising method accuracy, precision, and sensitivity.[2][5]
Q2: What are the primary causes of matrix effects in LC-MS/MS analysis?
The most common source of matrix effects is competition for ionization in the mass spectrometer source, particularly with electrospray ionization (ESI).[2] Co-eluting matrix components can alter the physical properties of the ESI droplets (e.g., surface tension, viscosity), which directly impacts the efficiency of analyte desolvation and ionization.[6] For gas chromatography-mass spectrometry (GC-MS), matrix-induced chromatographic response enhancement can occur, where non-volatile matrix components in the injector port protect the analyte from thermal degradation, leading to an artificially high signal.[2]
Q3: How can I determine if my analysis is being affected by matrix effects?
The most direct methods involve comparing the analyte's response in a pure solvent standard to its response in a sample matrix where the matrix components are present but the analyte is not (a "blank" matrix extract). Two common experimental approaches are:
-
Post-Column Infusion: This provides a qualitative assessment by showing at which points in the chromatogram ion suppression or enhancement occurs.[7][8]
-
Post-Extraction Spike Analysis: This is a quantitative method that calculates the percentage of signal suppression or enhancement by comparing an analyte spiked into a blank matrix extract against a pure solvent standard.[7][8]
Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to matrix effects?
ESI is generally more susceptible to matrix effects than APCI.[2][7][9] This is because ESI relies on a delicate process of ion evaporation from charged droplets, which is easily disrupted by co-eluting compounds.[7] APCI, which involves gas-phase ionization, is less affected by the non-volatile components that typically cause issues in ESI.[7][9] Therefore, switching to an APCI source, if compatible with the analyte, can be an effective strategy to reduce matrix effects.
Troubleshooting Guide 1: Identifying and Quantifying Matrix Effects
Accurate diagnosis is the first step toward resolution. The following protocols provide systematic approaches to determine if, where, and to what extent matrix effects are impacting your TCPM analysis.
Workflow for Identifying Matrix Effects
The following diagram outlines the logical workflow for diagnosing matrix-related issues in your analysis.
Caption: Workflow for the systematic identification and quantification of matrix effects.
Experimental Protocol 1: Post-Column Infusion for Qualitative Assessment
This method helps visualize the regions of a chromatogram where matrix effects are most pronounced.
-
System Setup:
-
Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL).
-
Using a syringe pump and a T-fitting, infuse this standard solution post-column into the mobile phase stream just before it enters the mass spectrometer's ion source.
-
-
Execution:
-
Begin the infusion and allow the MS signal for TCPM to stabilize, establishing a baseline.
-
Inject a prepared blank matrix extract (a sample processed through your entire sample preparation procedure but containing no analyte).
-
Monitor the TCPM signal throughout the chromatographic run.
-
-
Interpretation:
-
Signal Dip: A decrease from the stable baseline indicates a region of ion suppression.
-
Signal Increase: An increase above the baseline indicates a region of ion enhancement.
-
This allows you to correlate the retention times of interfering matrix components with their effect on the analyte signal.[7]
-
Experimental Protocol 2: Post-Extraction Spike for Quantitative Assessment
This protocol, adapted from the method described by Matuszewski et al., provides a quantitative measure of the matrix effect.
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Prepare a standard of TCPM in the final reconstitution solvent at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, soil extract) and process it through your entire extraction procedure. In the final step, spike the resulting extract with TCPM to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with TCPM at the same concentration before starting the extraction procedure. This set is used to determine overall recovery.
-
-
Analysis:
-
Analyze multiple replicates (n≥5) of Set A and Set B by LC-MS/MS or GC-MS.
-
Calculate the mean peak area for each set.
-
-
Calculation:
-
Matrix Effect (ME %): ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100%
-
Recovery (RE %): RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100%
-
Overall Process Efficiency (PE %): PE (%) = (ME * RE) / 100 = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100%
-
-
Interpretation:
-
ME = 100%: No matrix effect.
-
ME < 100%: Ion suppression.
-
ME > 100%: Ion enhancement.[10]
-
Troubleshooting Guide 2: Minimizing and Compensating for Matrix Effects
Once identified, matrix effects can be addressed through a combination of strategies aimed at either removing the interfering components or compensating for their effects.
Decision Tree for Selecting a Mitigation Strategy
Caption: Decision tree for selecting an appropriate matrix effect mitigation strategy.
Strategy 1: Improved Sample Preparation
The most effective way to minimize matrix effects is to remove the interfering components before analysis. The choice of technique depends on the analyte's properties and the matrix complexity.[11][12]
| Technique | Principle | Advantages | Disadvantages | Suitability for TCPM |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and organic solvent). | Simple, inexpensive. | Can be labor-intensive, uses large solvent volumes, may form emulsions.[7] | Good for cleaning up aqueous samples. TCPM's nonpolar nature makes it suitable for extraction into solvents like hexane or dichloromethane.[13] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a small volume of solvent. | High selectivity, good concentration factor, automation-friendly.[14] | Higher cost, requires method development to select the correct sorbent (e.g., C18, Florisil).[15] | Highly effective. Reversed-phase (C18) SPE is excellent for extracting TCPM from aqueous matrices. Florisil is often used for POPs in sediment extracts.[15][16] |
| QuEChERS | (Quick, Easy, Cheap, Effective, Rugged, and Safe). A two-step process involving a salting-out extraction followed by dispersive SPE (dSPE) for cleanup.[12] | Fast, high throughput, uses minimal solvent, effective for a wide range of analytes.[12][14] | May not provide as clean an extract as traditional SPE for very complex matrices. | Very suitable, especially for food and environmental samples. The dSPE step can be tailored with sorbents like C18 and PSA to remove lipids and other interferences.[12] |
Strategy 2: Chromatographic Optimization
If sample preparation is insufficient, modifying the chromatographic conditions can separate TCPM from the interfering matrix components.
-
Gradient Adjustment: Make the elution gradient shallower to increase the separation between co-eluting peaks.
-
Column Chemistry: Switch to a column with a different stationary phase (e.g., from C18 to a Phenyl-Hexyl) to alter selectivity.
-
Flow Rate Reduction: Lowering the flow rate can improve ionization efficiency and reduce matrix effects, especially in ESI.[17]
Strategy 3: Compensation with Internal Standards
When matrix effects cannot be eliminated, their impact can be corrected for by using an appropriate internal standard (IS).
-
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards: A SIL IS (e.g., ¹³C-labeled or Deuterium-labeled TCPM) is the ideal choice.[18] It co-elutes with the native analyte and experiences nearly identical matrix effects, allowing for highly accurate correction.[19][20] The ratio of the analyte response to the IS response remains constant even if both are suppressed or enhanced, ensuring reliable quantification.[18][21] It is crucial to verify the purity of the SIL standard to avoid artificially high results from unlabeled impurities.
-
Matrix-Matched Calibration: If a SIL IS is unavailable, creating calibration standards in a blank matrix extract can compensate for matrix effects.[11] This approach assumes that the matrix effect is consistent across all unknown samples and the calibration standards. This requires a reliable source of analyte-free matrix, which can be a significant limitation.[22]
-
Sample Dilution: A simple and often effective strategy is to dilute the sample extract.[7][11] This reduces the concentration of all matrix components, thereby lessening their impact on ionization. However, this approach is only viable if the resulting analyte concentration remains well above the method's limit of quantification (LOQ).[7]
Method Validation Considerations
When developing and validating a method for TCPM analysis, regulatory bodies expect a thorough evaluation of matrix effects.[23] The validation process should demonstrate:
-
Selectivity: The method can differentiate and quantify TCPM in the presence of other matrix components.
-
Accuracy and Precision: Assessed using quality control (QC) samples prepared in the relevant matrix at multiple concentration levels.[13]
-
Matrix Effect Evaluation: Quantitative assessment across multiple lots of the matrix to check for variability.[20]
-
Recovery: The efficiency of the extraction process should be determined and shown to be consistent.[10]
By systematically identifying, minimizing, and compensating for matrix effects using the strategies outlined in this guide, you can develop robust and reliable methods for the quantification of this compound, ensuring data of the highest quality and integrity.
References
- Stahnke, H., Kittlaus, S., & Alder, L. (2012). Operational Options to Reduce Matrix Effects in Liquid Chromatography-Electrospray Ionization-Mass Spectrometry Analysis of Aqueous Environmental Samples. PubMed.
- Cortese, M., Gigliobianco, M. R., Magnoni, F., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules.
- Cappiello, A., Famiglini, G., Palma, P., Piergiovanni, M., & Termopoli, V. (2019). Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. Analytical Chemistry.
- Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell.
- Cortese, M., Gigliobianco, M. R., Magnoni, F., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Semantic Scholar.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.
- Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry.
- Neuwald, I. J., Hüffer, T., & Schmidt, T. C. (2020). Matrix effects in the analysis of polar organic water contaminants with HILIC-ESI-MS. Analytical and Bioanalytical Chemistry.
- Aydin, Y. M., Aydin, M. E., & Bakan, G. (2016). Analytical Method Development and Validation for Some Persistent Organic Pollutants in water and Sediments by Gas Chromatography Mass Spectrometry. ResearchGate.
- Kruve, A., & Herodes, K. (2018). Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. ResearchGate.
- Asadollahzadeh, M., Norouzirad, M., & Ghasemzadeh-mohammadi, V. (2016). Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS. PubMed Central.
- UNITAR. (2013). Procedure for the Analysis of Persistent Organic Pollutants in Environmental and Human Matrices to Implement the Global Monitoring Plan. UNITAR.
- Dr. Ehrenstorfer. (n.d.). Use of Stable Isotope Internal Standards for Trace Organic Analysis. LGC Standards.
- U.S. Environmental Protection Agency. (2024). Method Validation and Peer Review Policies and Guidelines. US EPA.
- Agilent. (n.d.). Persistent Organic Pollutants (POPs) Analysis in Water. Agilent.
- Waters Corporation. (2012). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation.
- Wang, J., Chow, W., Leung, D., & Chang, J. (2017). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. PMC - NIH.
- Preprints.org. (2024). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Preprints.org.
- Silveira, G. O., Pego, A. M. F., Silva, C. P., & Yonamine, M. (2019). Green sample preparations for the bioanalysis of drugs of abuse in complex matrices. ResearchGate.
- Bylda, C., Thiele, R., Kobold, U., & Volmer, D. A. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluid. Semantic Scholar.
- Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed.
- ResearchGate. (2019). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus. ResearchGate.
- ResearchGate. (2021). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards. ResearchGate.
- van de Merbel, N. C., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PubMed Central.
- Al-Rub, F. A. A., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PubMed Central.
- Patel, B., et al. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. preprints.org [preprints.org]
- 13. Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. unitar.org [unitar.org]
- 17. Operational options to reduce matrix effects in liquid chromatography-electrospray ionization-mass spectrometry analysis of aqueous environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 19. researchgate.net [researchgate.net]
- 20. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. waters.com [waters.com]
- 22. [PDF] Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review | Semantic Scholar [semanticscholar.org]
- 23. epa.gov [epa.gov]
Technical Support Center: Troubleshooting Low Recovery of Tris(4-chlorophenyl)methane
Welcome to the technical support center for analytical scientists. This guide provides in-depth troubleshooting for a common and frustrating issue: the low recovery of Tris(4-chlorophenyl)methane (TCPM) during sample extraction and cleanup. As a persistent and bioaccumulative organochlorine compound, accurate quantification of TCPM is critical in environmental and toxicological studies.[1][2] This guide is structured as a series of frequently asked questions that address specific failure points in the analytical workflow, from initial sample handling to final analysis.
Understanding the Analyte: Key Properties of this compound
Before troubleshooting, it's essential to understand the physicochemical properties of TCPM that govern its behavior during extraction. TCPM is a byproduct of technical DDT manufacturing and is often analyzed alongside its metabolite, Tris(4-chlorophenyl)methanol (TCPMOH).[1][3][4]
| Property | Value / Description | Implication for Extraction |
| Molecular Formula | C₁₉H₁₃Cl₃[5] | --- |
| Molecular Weight | 347.7 g/mol [1][5] | Relevant for mass spectrometry. |
| Polarity | Highly nonpolar, lipophilic ("fat-loving")[2] | Requires nonpolar solvents for extraction and reversed-phase sorbents for SPE. Will bind strongly to lipids in the sample matrix. |
| Persistence | Environmentally persistent[1] | Generally stable under typical extraction conditions, but can be susceptible to degradation under harsh chemical treatments.[6][7] |
| Common Matrices | Adipose tissue, marine mammal blubber, sediment, bird eggs[1][3][8] | These are complex, often high-fat matrices that require rigorous extraction and cleanup. |
Core Troubleshooting: A Systematic Approach
Low recovery is rarely due to a single cause. It is often a cumulative loss across several steps. The first step in troubleshooting is to systematically determine where the analyte is being lost.
Initial Diagnostic Workflow
This workflow provides a high-level overview of the troubleshooting process. Start by verifying your analytical instrument's performance before investigating the extraction procedure itself.
Caption: Key steps in SPE and common points of analyte loss.
Systematic SPE Troubleshooting Protocol
To pinpoint losses, process a spiked standard solution through your SPE protocol and collect every fraction for analysis. [9][10]
-
Prepare a standard: Spike a known amount of TCPM into a clean solvent that mimics your final sample extract solvent (before loading).
-
Condition & Equilibrate: Perform these steps as usual.
-
Load: Load the spiked standard. Collect the liquid that passes through (Fraction A: Load Waste).
-
Wash: Perform the wash step. Collect the wash solvent (Fraction B: Wash Waste).
-
Elute: Elute the cartridge. Collect the eluate (Fraction C: Final Eluate).
-
Analyze: Quantify the amount of TCPM in Fractions A, B, and C.
| If TCPM is found in... | This indicates... | Recommended Action |
| Fraction A (Load Waste) | Analyte Breakthrough. The TCPM did not bind to the sorbent. | 1. Check Sorbent Choice: Ensure you are using a nonpolar sorbent (e.g., C18) for a polar sample load. [11] 2. Reduce Flow Rate: Decrease the loading flow rate to allow more time for interaction. [11] 3. Modify Sample Solvent: Ensure the solvent your sample is in is weak enough (polar enough) to not prevent binding. You may need to dilute your extract with water or a polar buffer. |
| Fraction B (Wash Waste) | Premature Elution. The wash solvent was strong enough to remove the TCPM along with the interferences. | 1. Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in your wash step. For example, if using 40% methanol, try 20%. [12] 2. Use a Weaker Solvent: Switch to a less eluting organic solvent for the wash step. |
| Low amount in Fraction C | Incomplete Elution. The elution solvent is not strong enough to remove the TCPM from the sorbent. | 1. Increase Elution Solvent Strength: Use a stronger (more nonpolar) solvent or increase the organic percentage. [13]For C18, solvents like Dichloromethane or MTBE are stronger than Methanol or Acetonitrile. 2. Increase Elution Volume: Pass more solvent through the cartridge to ensure complete desorption. [11] 3. Incorporate a "Soak" Step: Allow the elution solvent to sit on the sorbent bed for a few minutes before final elution to improve desorption. [10] |
FAQ 3: Could my analyte be degrading during sample processing?
While TCPM is persistent, it is not indestructible. Certain chemical conditions can lead to its degradation.
-
Why it happens: Aggressive sample pretreatments, particularly with strong acids or bases at elevated temperatures, can transform the analyte. For example, studies on DDT extraction from fungal matrices found that alkali and nitric acid pretreatments led to the formation of unidentified transformation products, whereas a milder hydrochloric acid treatment did not. [6][7]* How to fix it:
-
Avoid Harsh Conditions: If possible, avoid using strong oxidizing agents or highly alkaline/acidic conditions, especially with heat.
-
pH Control: Maintain a neutral pH throughout the extraction process unless an acidic or basic pH is required for cleanup (e.g., in ion-exchange SPE for other analytes).
-
Protect from Light and Heat: Store extracts in amber vials and at cool temperatures (e.g., 4°C) to prevent potential photodegradation or slow thermal degradation, especially over long storage periods.
-
FAQ 4: My recovery is still low. Could it be a matrix effect in my analytical instrument?
Sometimes, the analyte is successfully extracted, but its signal is suppressed during analysis, leading to an apparent low recovery. This is known as a matrix effect. [14]
-
Why it happens: In mass spectrometry (LC-MS or GC-MS), co-eluting compounds from the sample matrix can interfere with the ionization of TCPM in the instrument's source. [15][16]This competition for ionization can suppress the TCPM signal, making it appear as if less was recovered than was actually present. [17][18]* How to test for it (Post-Extraction Spike):
-
Extract a blank matrix sample (one that contains no TCPM) using your standard procedure.
-
Prepare two sets of standards:
-
Set A: Spike the TCPM standard into a clean solvent.
-
Set B: Spike the same amount of TCPM standard into your blank matrix extract.
-
-
Analyze both sets. The matrix effect (ME) can be calculated as: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates enhancement. [15]
-
-
How to fix it:
-
Improve Cleanup: If significant suppression is observed, your cleanup is insufficient. Revisit your SPE wash and elution steps or consider a secondary cleanup technique like gel permeation chromatography (GPC). [3][19] 2. Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract to ensure that the standards and samples experience the same matrix effects.
-
Use an Isotopically Labeled Internal Standard: This is the most robust solution. An internal standard like this compound-¹³C₁₉ will behave almost identically to the native TCPM during both extraction and ionization. [20]Any loss or suppression affecting the native analyte will also affect the labeled standard, allowing for accurate correction and quantification.
-
References
- de Boer, J., et al. (1996). Tris(4-chlorophenyl) methanol and tris(4-chlorophenyl) methane. Research@WUR.
- LCGC International (2017). Three Common SPE Problems. LCGC International.
- de Boer, J., et al. (1996). Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment. Environmental Pollution.
- Welch Materials (2022). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials.
- Hawach Scientific (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Hawach Scientific.
- LCGC International (2014). Understanding and Improving Solid-Phase Extraction. LCGC International.
- Zhou, W., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B.
- Trego, A. C., & Baker, T. R. (2021). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM) and tris(4-chlorophenyl) methanol (TCPM-OH) for Environmental Studies. Western Washington University, Western CEDAR.
- Trego, A. C., et al. (2021). This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos. Aquatic Toxicology.
- Lehotay, S. J. (2020). Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. ACS Symposium Series.
- Rigot, T. G., & Jones, W. J. (2000). Extraction and recovery of organochlorine pesticides from fungal mycelia. Journal of Industrial Microbiology & Biotechnology.
- National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database.
- Van De Steene, J. C., & Lambert, W. E. (2004). Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry water analysis. Journal of Chromatography A.
- Rigot, T. G., & Jones, W. J. (2000). Extraction and recovery of organochlorine pesticides from fungal mycelia. Request PDF on ResearchGate.
- ResearchGate (n.d.). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. Request PDF on ResearchGate.
- Watanabe, M., et al. (1999). Contamination of Tris(4-Chlorophenyl) Methane and Tris(4-Chlorophenyl) Methanol in Marine Mammals from Russia and Japan: Body Distribution, Bioaccumulation and Contamination Status. Marine Pollution Bulletin.
- Matuszewski, B. K., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE.
- Jarman, W. M., et al. (1992). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. Environmental Science & Technology.
- Wang, Z., et al. (2021). Extraction of Organochlorine Pesticides from Porous Membrane Packed Dried Fish Samples: Method Development and Greenness Evaluation. MDPI.
- Ministry of the Environment, Japan (n.d.). III Analytical Methods. Manual for Monitoring of Environmental Pollutants.
- Van De Steene, J., & Lambert, W. (2004). Pitfalls in LC-MS(-MS) Analysis. GTFCh.
Sources
- 1. benchchem.com [benchchem.com]
- 2. cedar.wwu.edu [cedar.wwu.edu]
- 3. research.wur.nl [research.wur.nl]
- 4. This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C19H13Cl3 | CID 92256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Extraction and recovery of organochlorine pesticides from fungal mycelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. silicycle.com [silicycle.com]
- 11. welch-us.com [welch-us.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. hawach.com [hawach.com]
- 14. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. library.dphen1.com [library.dphen1.com]
- 16. gtfch.org [gtfch.org]
- 17. researchgate.net [researchgate.net]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Detection of Tris(4-chlorophenyl)methane in Complex Samples
Welcome to the technical support center dedicated to improving the analytical methods for Tris(4-chlorophenyl)methane (TCPM). This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the limit of detection of TCPM in challenging matrices. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of TCPM analysis.
Introduction: The Challenge of Detecting this compound
This compound (TCPM) is a persistent organic pollutant that is often found in the environment as a byproduct of the production of the pesticide DDT.[1][2][3] Its presence in various environmental and biological samples, even at trace levels, necessitates highly sensitive and robust analytical methods for accurate quantification. The analysis of TCPM in complex matrices such as soil, sediment, fatty tissues, and food products is particularly challenging due to the presence of interfering compounds that can mask the analyte signal and lead to inaccurate results.
This guide will provide you with the technical knowledge and practical steps to overcome these challenges and improve the limit of detection for your TCPM analyses.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues that you may encounter during your TCPM experiments, providing not just solutions but also the scientific reasoning behind them.
Sample Preparation
Question: I am experiencing low and inconsistent recoveries of TCPM from fatty tissue samples. What could be the cause, and how can I improve my extraction efficiency?
Answer: Low and inconsistent recoveries of lipophilic compounds like TCPM from fatty matrices are a common challenge. The primary reason is the inefficient partitioning of the analyte from the lipid-rich matrix into the extraction solvent. Here are several strategies to improve your recovery:
-
Enhanced Extraction Techniques:
-
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses elevated temperatures and pressures to increase the extraction efficiency of analytes from solid and semi-solid samples.[4][5] The high temperature decreases the viscosity of the solvent, allowing for better penetration into the sample matrix, while the high pressure keeps the solvent in its liquid state, enabling extractions to be performed above the solvent's boiling point. For TCPM in fatty tissues, a mixture of hexane and dichloromethane (1:1, v/v) at a temperature of 100-120°C and a pressure of 1500 psi is a good starting point.
-
Soxhlet Extraction: This is a classical and robust technique for extracting analytes from solid matrices.[4] For TCPM in fatty tissues, a lengthy extraction (18-24 hours) with a non-polar solvent like hexane or a mixture of hexane and acetone is typically required to ensure exhaustive extraction.
-
-
Lipid Removal (Cleanup):
-
Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that is highly effective in separating large molecules like lipids from smaller analytes like TCPM.[1][6]
-
Solid-Phase Extraction (SPE) with Florisil or Silica: Florisil and silica are polar sorbents that can effectively retain lipids while allowing the less polar TCPM to be eluted with a non-polar solvent.[1] A common procedure involves loading the sample extract in hexane onto a Florisil cartridge and eluting with a solvent of increasing polarity, such as a mixture of hexane and diethyl ether.
-
Question: I am analyzing TCPM in soil samples using the QuEChERS method, but I am observing significant matrix effects. How can I modify the QuEChERS protocol for better cleanup?
Answer: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular choice for pesticide analysis in various matrices.[7] However, for complex matrices like soil, modifications are often necessary to mitigate matrix effects. Here's how you can enhance the cleanup step:
-
Dispersive SPE (d-SPE) Sorbent Selection: The choice of d-SPE sorbents is critical for removing matrix interferences. For soil samples, which can contain humic acids, pigments, and other organic matter, a combination of sorbents is often required:
-
Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and some sugars.
-
C18: Removes non-polar interferences, including lipids.
-
Graphitized Carbon Black (GCB): Removes pigments and sterols. Be cautious with GCB as it can also retain planar analytes. A thorough evaluation of TCPM recovery is necessary when using GCB.
A common combination for soil is PSA and C18.[8] The amount of sorbent should be optimized based on the organic content of your soil samples.
-
-
Freezing Out: After the extraction and centrifugation steps, placing the acetonitrile extract in a freezer at -20°C for a few hours can help precipitate out lipids and other matrix components, which can then be removed by centrifugation or filtration.
GC-MS Analysis
Question: I am seeing a weak signal and a high background noise for TCPM in my GC-MS analysis. How can I improve the signal-to-noise ratio?
Answer: A poor signal-to-noise (S/N) ratio can be due to a variety of factors, from sample preparation to instrument settings. Here’s a systematic approach to troubleshooting this issue:
-
Verify Sample Cleanup: Inadequate cleanup is a primary cause of high background noise. Re-evaluate your cleanup procedure to ensure efficient removal of matrix interferences.
-
Optimize GC Parameters:
-
Injection Technique: For trace analysis, a splitless injection is preferred to introduce the maximum amount of analyte onto the column. Ensure that the splitless time is optimized for your solvent and analyte.
-
Column Choice: A low-bleed capillary column with a phase suitable for organochlorine pesticides (e.g., 5% phenyl-methylpolysiloxane) is recommended.
-
Temperature Program: Optimize the oven temperature program to ensure good peak shape and separation from matrix interferences. A slower ramp rate around the elution temperature of TCPM can improve resolution.
-
-
Optimize MS Parameters:
-
Ionization Mode: Electron Impact (EI) ionization is commonly used for TCPM analysis. However, for enhanced sensitivity and selectivity, especially in complex matrices, consider using Negative Chemical Ionization (NCI). NCI can provide a more selective ionization for halogenated compounds, leading to lower background noise.
-
Selected Ion Monitoring (SIM): Instead of scanning the full mass range, use SIM mode to monitor only the characteristic ions of TCPM. This will significantly improve the S/N ratio.
-
Tandem Mass Spectrometry (MS/MS): If available, GC-MS/MS provides the highest level of selectivity and sensitivity by monitoring specific fragmentation transitions of the precursor ion.
-
Question: I am not sure if the peak I am seeing in my chromatogram is TCPM. How can I confirm its identity?
Answer: Peak identification in complex matrices requires a multi-faceted approach to ensure confidence in your results:
-
Retention Time Matching: The retention time of the peak in your sample should match that of a certified TCPM standard analyzed under the same chromatographic conditions. However, retention time matching alone is not sufficient for unambiguous identification, as co-eluting interferences can have similar retention times.
-
Mass Spectral Confirmation: The mass spectrum of the peak in your sample should match the mass spectrum of a TCPM standard. Key features to look for in the EI mass spectrum of TCPM include:
-
Molecular Ion (M+): The molecular ion of TCPM has a nominal mass of 346 m/z. Due to the presence of three chlorine atoms, you should observe a characteristic isotopic pattern. The relative abundance of the isotopes of chlorine (³⁵Cl and ³⁷Cl) will result in a cluster of peaks for the molecular ion.
-
Fragmentation Pattern: A key fragmentation pathway for TCPM is the loss of a chlorophenyl radical, resulting in a prominent ion at m/z 235. The isotopic pattern of this fragment (containing two chlorine atoms) should also be consistent. Further fragmentation can lead to other characteristic ions.
-
-
Use of an Internal Standard: A labeled internal standard, such as ¹³C-labeled TCPM, is the most reliable way to confirm the identity and accurately quantify the analyte. The labeled standard will have the same retention time as the native compound but a different mass, allowing for clear identification and correction for matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is the typical limit of detection (LOD) and limit of quantification (LOQ) for TCPM in environmental samples?
A1: The LOD and LOQ for TCPM are highly dependent on the sample matrix, the sample preparation method, and the analytical instrumentation used. However, with modern GC-MS or GC-MS/MS systems and optimized sample preparation, LODs in the low picogram per gram (pg/g) or parts-per-trillion (ppt) range are achievable for many matrices. For example, a validated GC-MS method for TCPM in rat plasma reported an LOQ of 2 ng/mL and an LOD of 0.73 ng/mL.[9][10][11]
Q2: How stable is TCPM in samples during storage?
A2: TCPM is a relatively stable compound. Studies have shown that TCPM and its metabolite, TCPMOH, are stable in rat plasma and fetal homogenate when stored at -70°C for over 450 days.[10] However, it is always good practice to store samples at or below -20°C and analyze them as soon as possible to minimize any potential degradation.
Q3: Can I analyze TCPM using LC-MS?
A3: While GC-MS is the more common technique for TCPM analysis due to its volatility, LC-MS can also be used. Reversed-phase liquid chromatography coupled with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in negative ion mode could be viable options. However, method development and optimization would be required to achieve the desired sensitivity and selectivity.
Q4: What are some common sources of contamination for TCPM in the laboratory?
A4: As TCPM is a persistent organic pollutant, it can be present at trace levels in the environment and in laboratory materials. Potential sources of contamination include:
-
Glassware: Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvents.
-
Solvents: Use high-purity, pesticide-grade solvents.
-
SPE Cartridges and other consumables: Run procedural blanks to check for contamination from these sources.
-
Cross-contamination: Avoid cross-contamination between high-concentration standards and low-concentration samples.
Experimental Protocols
Protocol 1: Pressurized Liquid Extraction (PLE) of TCPM from Fatty Tissue
This protocol provides a general procedure for the extraction of TCPM from fatty tissue samples. Optimization may be required based on the specific tissue type and fat content.
Materials:
-
Pressurized Liquid Extractor (PLE) system
-
Extraction cells (e.g., 34 mL)
-
Diatomaceous earth or sand
-
Hexane (pesticide grade)
-
Dichloromethane (pesticide grade)
-
Nitrogen evaporator
Procedure:
-
Homogenize the tissue sample.
-
Mix approximately 2-5 g of the homogenized tissue with an equal amount of diatomaceous earth or sand to create a free-flowing powder.
-
Pack the mixture into a PLE extraction cell.
-
Place the cell in the PLE system.
-
Perform the extraction with a mixture of hexane and dichloromethane (1:1, v/v) under the following conditions:
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static time: 10 minutes
-
Number of cycles: 2
-
-
Collect the extract in a collection vial.
-
Concentrate the extract to a final volume of 1 mL using a nitrogen evaporator.
-
The extract is now ready for cleanup and analysis.
Protocol 2: QuEChERS-based Extraction and Cleanup of TCPM from Soil
This protocol is a modified QuEChERS method suitable for the analysis of TCPM in soil samples.
Materials:
-
50 mL centrifuge tubes
-
Acetonitrile (pesticide grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive SPE tubes containing PSA and C18 sorbents
-
Centrifuge
Procedure:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a d-SPE tube containing 150 mg of PSA and 150 mg of C18.
-
Shake for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The supernatant is now ready for GC-MS analysis.
Visualizations
Workflow for Sample Preparation of TCPM in Complex Matrices
The following diagram illustrates a decision-making workflow for selecting the appropriate sample preparation strategy for TCPM analysis based on the sample matrix.
Caption: A decision tree for selecting the appropriate sample preparation method for TCPM analysis.
References
- Taylor & Francis. (2021). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound a. Taylor & Francis Online. [Link]
- Taylor & Francis. (2021). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus. Taylor & Francis Online. [Link]
- de Boer, J., et al. (2000). Tris(4-chlorophenyl) methanol and tris(4-chlorophenyl) methane. The Handbook of Environmental Chemistry, 3(K), 31-41. [Link]
- de Boer, J., et al. (1996). Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment. Environmental Pollution, 93(1), 39-47. [Link]
- ResearchGate. (2021). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus.
- Lebeuf, M., et al. (2001). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. Environmental Toxicology and Chemistry, 20(11), 2441-2449.
- Lebeuf, M., et al. (2001). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. PubMed. [Link]
- MDPI. (2022).
- Organomation. (2023). Pesticide Sample Preparation.
- PubChem. This compound. PubChem. [Link]
- ScienceDirect. (2018). Pressurized Liquid Extraction. ScienceDirect. [Link]
- Trego, A. C., et al. (2023). This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos. bioRxiv. [Link]
- Trego, A. C., et al. (2023). This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos. PubMed. [Link]
- Falandysz, J., et al. (1999). This compound and Tris(4-chlorophenyl)methanol in Sediment and Food Webs from the Baltic South Coast. Environmental Science & Technology, 33(21), 3878-3883. [Link]
- MDPI. (2020). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI. [Link]
- LCGC. (2011).
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]
- Cole-Parmer. (2021). Pesticide Extraction Using QuEChERs and SPE Method. Cole-Parmer. [Link]
- Restek. (2020). Modifying QuEChERS for complicated matrices- Soil and Sediment. Restek. [Link]
- PubMed. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. PubMed. [Link]
- Restek. (2000).
- Lebeuf, M., et al. (2001). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. PubMed. [Link]
- ResearchGate. (2021). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus.
- U.S. Geological Survey. (1995). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY-- DETERMINATION OF ORGANOCHLORINE PESTICIDES.
- Digital CSIC. (2021).
- PubMed. (2020). Aspects of matrix and analyte effects in clinical pharmacokinetic sample analyses using LC-ESI/MS/MS - Two case examples. PubMed. [Link]
- YouTube. (2024). Improving Pesticide Analysis Following AOAC and EN Methods with QuEChERS Column SPE. YouTube. [Link]
- U.S. Geological Survey. (2001). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides.
- Waters. What are common adducts in ESI mass spectrometry? - WKB67428.
- PubMed. (2008). Comparison of four extraction methods for the analysis of 24 pesticides in soil samples with gas chromatography-mass spectrometry and liquid chromatography-ion trap-mass spectrometry. PubMed. [Link]
- University of California, Davis. Common Mass Spectrometry Contaminants and their Sources. UC Davis. [Link]
- YouTube. (2020).
- Trego, A. C., et al. (2023). This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos. bioRxiv. [Link]
- YouTube. (2018).
- Trego, A. C., et al. (2023). This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos. PubMed. [Link]
Sources
- 1. research.wur.nl [research.wur.nl]
- 2. This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nemi.gov [nemi.gov]
- 7. mdpi.com [mdpi.com]
- 8. Modifying QuEChERS for complicated matrices- Soil and Sediment [discover.restek.com]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of Pressurized Liquid Extraction (PLE) Parameters for Extraction of Bioactive Compounds from Moringa oleifera Leaves and Bioactivity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Strategies for Separating Tris(4-chlorophenyl)methane from Co-eluting Interferences
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the analysis of Tris(4-chlorophenyl)methane (TCPM). This document provides in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions to address the common issue of co-eluting interferences in chromatographic analyses.
Introduction: The Challenge of Analyzing this compound
This compound (C₁₉H₁₃Cl₃) is a persistent organochlorine compound that has garnered significant attention in environmental and toxicological studies.[1][2] It is often identified as a manufacturing byproduct of the legacy pesticide DDT, and consequently, it is frequently detected alongside DDT and its metabolites (DDE, DDD) in various environmental and biological matrices.[1][3][4] This co-occurrence is the primary source of analytical difficulty, as the structural similarities between TCPM and related organochlorine compounds lead to chromatographic co-elution, complicating accurate quantification.
This guide is structured to provide a logical, cause-and-effect-based approach to resolving these separation challenges, moving from initial troubleshooting to advanced separation and detection strategies.
Part 1: Troubleshooting Guide - A Symptom-to-Solution Approach
When analyzing TCPM, particularly by Gas Chromatography (GC), chemists often face two primary symptoms of co-elution: poor peak shape or a mass spectrum indicating a lack of purity. This section provides a systematic workflow to diagnose and address the root cause of the problem.
Symptom 1: The TCPM peak is not symmetrical (e.g., tailing, fronting, or appears as a shoulder on a larger peak).
-
Probable Cause: Co-elution with a more abundant interfering compound or poor chromatographic conditions.
-
Troubleshooting Steps:
-
Verify with a Standard: Inject a pure analytical standard of TCPM. If the peak shape is symmetrical and sharp, the issue stems from the sample matrix. If the standard also shows poor peak shape, the problem lies with the GC system (e.g., column degradation, liner contamination).
-
Assess Potential Interferences: The most common interferences for TCPM are DDT isomers (p,p'-DDT, o,p'-DDT) and their metabolites (p,p'-DDE, p,p'-DDD), as well as certain Polychlorinated Biphenyls (PCBs). Their similar physicochemical properties cause them to elute very closely on common non-polar GC columns.
-
Implement a Cleanup Protocol: If matrix interference is suspected, a sample cleanup step is essential. For complex samples like sediment, fish, or marine mammal tissues, techniques like Gel Permeation Chromatography (GPC) followed by fractionation over silica or Florisil are effective.[5]
-
Optimize Chromatography: If cleanup is insufficient, chromatographic parameters must be adjusted. This is the most direct way to resolve co-eluting compounds and is detailed in Part 2.
-
Symptom 2: The TCPM peak has the correct retention time, but the mass spectrum is noisy or shows unexpected ions.
-
Probable Cause: An interference is co-eluting directly with TCPM, leading to a mixed mass spectrum.
-
Troubleshooting Steps:
-
Identify the Interfering Ions: Examine the mass spectrum of the problematic peak and compare it to a library spectrum of pure TCPM. Identify the m/z values that do not belong to TCPM's fragmentation pattern. These ions can help identify the co-eluting compound (e.g., characteristic ions for DDT or PCBs).
-
Switch to Selective Detection: Move from full-scan mass spectrometry to a more selective technique.
-
Selected Ion Monitoring (SIM): Monitor only the most abundant and specific ions for TCPM. This will improve the signal-to-noise ratio but may not fully resolve the issue if the interference shares the same ions.
-
Tandem Mass Spectrometry (MS/MS): This is the most powerful solution. By selecting a specific precursor ion for TCPM and monitoring a unique product ion, the detector will only "see" the TCPM, effectively eliminating the signal from the co-eluting interference. This is further detailed in Part 2.3.
-
-
Below is a troubleshooting workflow to guide your decision-making process.
Caption: Troubleshooting workflow for TCPM analysis issues.
Part 2: In-Depth Separation Strategies
Once the problem has been diagnosed, the following strategies provide detailed solutions.
Chromatographic Solutions: The Power of Selectivity
The choice of GC column (stationary phase) is the most critical factor in achieving chromatographic separation. The principle is to use a stationary phase that interacts differently with TCPM than with the interfering compounds.
Column Selection:
Standard non-polar columns, such as those with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, TG-5MS), are commonly used for organochlorine pesticide analysis but can struggle to separate TCPM from DDT and its isomers.[6] To resolve this, a dual-column confirmation approach, as recommended by EPA Method 8081B, is the industry-standard solution.[7][8] This involves using two columns of different polarity to achieve different elution orders, thus confirming the analyte's identity and resolving co-elution.
| Column Phase | Polarity | Primary Separation Mechanism | Suitability for TCPM Separation |
| 5% Phenyl (e.g., DB-5, Rtx-5) | Low | Boiling Point / van der Waals | Prone to co-elution of TCPM with p,p'-DDE and other OCPs. |
| 50% Phenyl (e.g., DB-17, Rtx-50) | Mid-High | π-π interactions, Dipole-dipole | Good. The increased phenyl content enhances interaction with aromatic rings, altering the elution order relative to a 5% phenyl column. |
| 14% Cyanopropylphenyl (e.g., DB-1701) | Mid | Dipole-dipole, π-π interactions | Excellent. Often used as a confirmation column. The cyano group provides a unique selectivity that can resolve many difficult OCP pairs. |
| Custom Pesticide Phases (e.g., Rtx-CLPesticides/CLPesticides2) | Proprietary | Mixed-mode | Highly Recommended. These column pairs are specifically designed for OCP analysis and provide orthogonal separations (different elution orders) for robust confirmation.[8] |
Optimizing GC Parameters:
-
Temperature Program: A slower oven temperature ramp rate (e.g., 5 °C/min instead of 20 °C/min) increases the time the analytes spend interacting with the stationary phase, which can significantly improve the resolution between closely eluting peaks.
-
Carrier Gas Flow: Operating the carrier gas (Helium or Hydrogen) at its optimal linear velocity (consult column manufacturer's guidelines) ensures the highest column efficiency and best possible resolution.
Sample Preparation & Cleanup: Removing the Problem Before Injection
For complex matrices, a robust cleanup procedure is non-negotiable. The goal is to selectively remove interfering compounds (lipids, pigments, other contaminant classes) while ensuring high recovery of TCPM.
Florisil® Cleanup Protocol (Based on EPA Method 3620C):
Florisil® is an activated magnesium silicate used to separate pesticides from interfering compounds.[2] Different compounds are eluted by using solvents of increasing polarity.
Caption: Workflow for Florisil® column cleanup.
Step-by-Step Protocol:
-
Column Preparation:
-
Add a pre-determined weight of activated Florisil® (typically 20 g, standardized using lauric acid value) to a chromatography column.[2]
-
Gently tap the column to settle the Florisil®.
-
Add a 1-2 cm layer of anhydrous sodium sulfate to the top.
-
Pre-elute the column with approximately 60 mL of hexane, discarding the eluate. Do not allow the solvent level to drop below the top of the sodium sulfate layer.[2]
-
-
Sample Loading:
-
Concentrate the sample extract to 10 mL in hexane.
-
Quantitatively transfer the 10 mL extract onto the column.
-
-
Fractionation & Elution:
-
Fraction 1: Elute the column with 200 mL of 6% ethyl ether in hexane. This fraction typically contains TCPM, PCBs, DDE, and other less polar pesticides.[1]
-
Fraction 2: Elute the column with 200 mL of 15% ethyl ether in hexane. This fraction contains more polar pesticides like endrin and dieldrin.
-
-
Concentration and Analysis:
-
Concentrate each fraction separately to the desired final volume (e.g., 1 mL).
-
Analyze by GC-MS. This fractionation significantly reduces the number of potential co-eluting compounds in a single run.
-
Advanced Detection Methods: The Specificity of GC-MS/MS
When chromatographic separation and sample cleanup are insufficient, tandem mass spectrometry (GC-MS/MS) provides an exceptional level of selectivity.[9] This technique involves selecting the TCPM precursor ion (molecular ion or a major fragment) and causing it to fragment in a collision cell. A specific, unique product ion is then monitored by the second mass analyzer. This process is called Multiple Reaction Monitoring (MRM).
Because it is highly unlikely that an interfering compound will have the same retention time, the same precursor ion mass, and produce the same product ion, this technique can effectively isolate the TCPM signal from a complex background.
| Parameter | Description | Typical Value for TCPM |
| Precursor Ion (Q1) | The mass-to-charge ratio (m/z) of the ion selected from the source. | m/z 346 (from C₁₉H₁₃³⁵Cl₃) |
| Product Ion (Q3) | The m/z of a specific fragment ion produced after collision-induced dissociation. | m/z 239 (Loss of C₆H₄Cl) |
| Collision Energy (CE) | The energy applied to induce fragmentation. | Optimized empirically (e.g., 15-25 eV) |
Note: The optimal precursor/product ions and collision energy should be determined empirically by infusing a pure TCPM standard into the mass spectrometer.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the most common interferences for this compound? A: Due to its origin as a byproduct of DDT manufacturing, the most common interferences are p,p'-DDT, o,p'-DDT, p,p'-DDE, and p,p'-DDD. Certain PCB congeners can also co-elute depending on the chromatographic system used.
Q2: I performed a Florisil cleanup, but my TCPM recovery is low. What went wrong? A: Low recovery from Florisil cleanup is typically due to two factors:
-
Improper Florisil Activation: Florisil must be activated by heating (e.g., overnight at 130°C) to control its adsorptive properties.[2] Over- or under-activation can lead to poor recovery.
-
Incorrect Elution Solvents: The polarity of the elution solvents is critical. Ensure the solvent mixtures (e.g., 6% ethyl ether in hexane) are prepared accurately. Even small variations in polarity can shift the analyte into a different fraction or cause it to be retained on the column.
Q3: Can I use Liquid Chromatography (LC) instead of GC to avoid these issues? A: While possible, it is not common. TCPM and other organochlorine pesticides are highly non-polar and volatile, making them ideal for GC analysis. Standard LC-MS with electrospray ionization (ESI) is generally ineffective for these compounds.[10] While specialized LC-MS interfaces exist, GC remains the most robust, sensitive, and widely used technique for this class of analytes.[10]
Q4: My instrument vendor suggests using a "pesticide-specific" GC column set. Is it worth the investment? A: Yes. These column sets, such as the Rtx-CLPesticides and Rtx-CLPesticides2 pair, are designed with proprietary stationary phases that provide orthogonal selectivity.[8] This means they are engineered to separate the difficult compound pairs commonly found in pesticide analysis, including those that co-elute on standard DB-5 columns. For labs routinely performing OCP analysis, they are a highly effective and time-saving solution.
References
- de Boer, J., et al. (2000). Tris(4-chlorophenyl) methanol and tris(4-chlorophenyl) methane. The Handbook of Environmental Chemistry. [Link]
- U.S. Environmental Protection Agency. (2007). Method 3620C: Florisil Cleanup. SW-846. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 92256, this compound. [Link]
- de Boer, J., et al. (1996). Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment. Environmental Pollution. [Link]
- U.S. Environmental Protection Agency. (2007).
- Restek Corporation. Method 8081B: Organochlorine Pesticides Analysis by GC. [Link]
- Hale, R. C., et al. (2021). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus. Taylor & Francis Online. [Link]
- Lebeuf, M., et al. (2001). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. Environmental Pollution. [Link]
- Cappiello, A., et al. (2008). Organochlorine Pesticides by LC−MS. Analytical Chemistry. [Link]
- U.S. Environmental Protection Agency. Method 608.
- U.S. Department of Agriculture. (2010). Confirmation of Pesticides by GC/MS/MS. Food Safety and Inspection Service. [Link]
- Megson, D., et al. (2013). Analytical methods for the analysis of polychlorinated biphenyls (PCBs) and organochlorine pesticides (OCPs) are widely available. PubMed Central. [Link]
- Shimadzu Scientific Instruments.
- Cromlab S.L.
Sources
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. unitedchem.com [unitedchem.com]
- 8. epd.georgia.gov [epd.georgia.gov]
- 9. fsis.usda.gov [fsis.usda.gov]
- 10. pubs.acs.org [pubs.acs.org]
Quality control and quality assurance for Tris(4-chlorophenyl)methane analysis
Welcome to the technical support center for the analysis of Tris(4-chlorophenyl)methane (TCPM). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to ensure the quality and accuracy of your analytical results. This compound is a persistent environmental contaminant often associated with technical-grade DDT, and its accurate quantification is crucial for toxicological and environmental monitoring studies.[1][2]
This resource is structured to provide not just procedural steps, but also the scientific reasoning behind them, fostering a deeper understanding of the analytical challenges and their solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound, providing concise and actionable answers.
Q1: What are the most common analytical techniques for this compound analysis?
A1: The most prevalent and validated method for the quantification of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[3][4] This technique offers excellent sensitivity and selectivity, which is critical when analyzing complex environmental or biological matrices. High-Performance Liquid Chromatography (HPLC) is also a viable option, particularly for samples that may be thermally labile or when derivatization is not desired.[5]
Q2: What are the critical quality control (QC) samples to include in an analytical batch for this compound analysis?
A2: A robust QC protocol is essential for reliable data. Each analytical batch should, at a minimum, include the following:
-
Method Blank: A sample containing all reagents and undergoing the entire sample preparation process, but without the sample matrix. This is used to assess contamination from the laboratory environment or reagents.
-
Laboratory Control Sample (LCS): A clean matrix (e.g., solvent or certified clean sand) spiked with a known concentration of this compound. The LCS is used to monitor the performance of the entire analytical method.
-
Matrix Spike (MS) and Matrix Spike Duplicate (MSD): Aliquots of a real sample are spiked with a known concentration of the analyte. These are used to evaluate the effect of the sample matrix on the analytical method's accuracy and precision.
-
Surrogates: Compounds that are chemically similar to the analyte but not expected to be present in the samples. They are added to every sample, blank, and QC sample before extraction to monitor the efficiency of the sample preparation process for each individual sample.
For organochlorine pesticide analysis, including this compound, regulatory guidelines like those from the U.S. Environmental Protection Agency (EPA) provide detailed QC requirements.[6]
Q3: How do I choose an appropriate internal standard for this compound analysis?
A3: An ideal internal standard should have similar chemical and physical properties to this compound but be chromatographically resolved from it and other sample components. For GC-MS analysis, a stable isotope-labeled version of the analyte, such as this compound-¹³C₁₉, is the best choice as it co-elutes with the native compound and experiences similar matrix effects.[7] If a labeled standard is unavailable, a structurally similar compound that is not present in the samples can be used.
Q4: What are the common sources of contamination in this compound analysis and how can I minimize them?
A4: Contamination can arise from various sources, including:
-
Sample collection and storage containers: Use pre-cleaned glassware certified for pesticide residue analysis.
-
Solvents and reagents: Use high-purity, pesticide-grade solvents and reagents.
-
Laboratory environment: Phthalates and other plasticizers from laboratory equipment can be a source of interference.
-
Cross-contamination: Improper cleaning of glassware or syringes can lead to carryover between samples.
To minimize contamination, it is crucial to maintain a clean laboratory environment, use high-purity reagents, and follow rigorous cleaning procedures for all equipment.
Q5: What are "matrix effects" and how can they impact my this compound results?
A5: Matrix effects are the alteration of the analyte's ionization efficiency in the mass spectrometer due to co-eluting compounds from the sample matrix.[8][9] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[9][10] Biological and environmental samples are particularly prone to matrix effects.[8] To mitigate these effects, effective sample cleanup is crucial. The use of a matrix-matched calibration curve or an isotopically labeled internal standard can also help to compensate for matrix effects.
Section 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Causality: Poor peak shape is often indicative of issues with the chromatographic system, including the injector, column, or mobile phase/carrier gas.
Troubleshooting Steps:
-
Check for System Activity:
-
Inject a standard of a sensitive compound: For GC analysis of organochlorine pesticides, a standard containing 4,4'-DDT and endrin can be used to check for degradation.[6] Degradation of these compounds suggests active sites in the inlet liner or the front of the GC column.
-
Solution: Replace the inlet liner and trim the first few centimeters of the analytical column. Ensure all components in the flow path are inert.[11]
-
-
Verify Column Integrity:
-
Inspect the column: Look for signs of contamination or phase degradation.
-
Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If the problem persists, the column may need to be replaced.[12]
-
-
Optimize Injection Parameters (GC):
-
Initial oven temperature: If using a splitless injection, the initial oven temperature should be low enough to allow for solvent focusing.[12]
-
Injection speed: A slow injection can lead to peak broadening.
-
-
Check Mobile Phase/Carrier Gas (HPLC/GC):
-
HPLC: Ensure the mobile phase is properly degassed and that the pH is appropriate for the analyte and column.
-
GC: Verify the purity of the carrier gas and check for leaks in the gas lines.
-
Workflow for Diagnosing Poor Peak Shape:
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Low or No Analyte Signal
Causality: A lack of signal can be due to a variety of factors, from simple issues like an empty sample vial to more complex problems with the instrument.
Troubleshooting Steps:
-
Verify Sample and Standard Integrity:
-
Check concentrations: Ensure that the sample and standard solutions are at the expected concentrations and have not degraded. This compound is a stable compound, but improper storage can lead to degradation.
-
Confirm injection: Manually observe the injection process to ensure the autosampler is functioning correctly.
-
-
Inspect the Injection Port:
-
Check the syringe: Look for blockages or leaks.
-
Inspect the septum: A cored or leaking septum can lead to sample loss.
-
Examine the inlet liner: A dirty or cracked liner can adsorb the analyte.
-
-
Evaluate the GC-MS System:
-
Check for leaks: Use an electronic leak detector to check all fittings from the gas source to the detector.
-
Verify detector function: For a mass spectrometer, check the tuning report to ensure the detector is sensitive and functioning correctly. Ensure the ion source is clean.
-
Confirm column installation: An improperly installed column can lead to leaks and poor signal.
-
Data Summary for Signal Loss Troubleshooting:
| Potential Cause | Diagnostic Check | Corrective Action |
| Sample/Standard Issue | Re-prepare a fresh standard and re-inject. | Prepare fresh solutions if necessary. |
| Injection Problem | Observe autosampler injection. Inspect syringe. | Replace syringe if blocked. Adjust autosampler. |
| Inlet Leak | Check septum and liner. Perform a leak check. | Replace septum and liner. Tighten fittings. |
| Column Issue | Check for breakage or improper installation. | Re-install or replace the column. |
| Detector Malfunction | Review MS tune report. Check filament status. | Tune the MS. Clean the ion source. Replace filament. |
Issue 3: Inconsistent Retention Times
Causality: Drifting or erratic retention times are usually caused by an unstable chromatographic system.
Troubleshooting Steps:
-
Check for Leaks: Even small leaks in the carrier gas line can cause pressure fluctuations and lead to retention time shifts.
-
Verify Flow Rate: Use a digital flow meter to confirm that the carrier gas flow rate is accurate and stable.
-
Inspect the Oven Temperature: Ensure the GC oven is maintaining a stable temperature and that the temperature program is running correctly.
-
Evaluate the Column: Column aging or contamination can lead to changes in retention time.
-
Check the Mobile Phase (HPLC): For HPLC, ensure the mobile phase composition is accurate and consistent. Pumping system problems can also lead to inconsistent retention times.[13]
Logical Flow for Retention Time Variability:
Caption: Systematic approach to resolving retention time instability.
Issue 4: High Background or Baseline Noise
Causality: A noisy or high baseline can obscure small peaks and affect integration, leading to poor sensitivity and inaccurate results.
Troubleshooting Steps:
-
Identify the Source of Contamination:
-
Carrier gas/Mobile phase: Impurities in the gas or solvent can contribute to a high baseline. Ensure high-purity gases and solvents are used, and that gas purifiers are functioning correctly.
-
Septum bleed: Particles from a degraded septum can enter the inlet and column.
-
Column bleed: Operating the column above its maximum temperature limit will cause the stationary phase to bleed, resulting in a rising baseline, especially during a temperature ramp.
-
Contaminated injector or detector: A buildup of non-volatile material in the injector or detector can lead to a noisy baseline.
-
-
Systematic Cleaning and Maintenance:
-
Bake out the column: This can remove semi-volatile contaminants.
-
Replace consumables: Regularly replace the septum, inlet liner, and syringe.
-
Clean the injector and detector: Follow the manufacturer's instructions for cleaning these components.
-
Experimental Protocol: Sample Cleanup for Complex Matrices
For complex matrices like sediment or biological tissues, a thorough cleanup is necessary to remove interfering compounds.[3] Gel Permeation Chromatography (GPC) and silica gel fractionation are effective techniques.[3]
Step-by-Step Sample Cleanup Protocol:
-
Extraction: Extract the sample using an appropriate solvent (e.g., hexane/acetone) via Soxhlet extraction or accelerated solvent extraction.
-
Gel Permeation Chromatography (GPC):
-
Use a GPC system with a suitable column (e.g., Bio-Beads S-X3) and a mobile phase such as dichloromethane/cyclohexane.
-
Calibrate the GPC system to determine the elution window for this compound and separate it from high molecular weight interferences like lipids.
-
-
Silica Gel Fractionation:
-
Pack a glass column with activated silica gel.
-
Load the concentrated extract from the GPC onto the column.
-
Elute with a series of solvents of increasing polarity to separate the analytes from other classes of compounds. This compound will typically elute in a non-polar fraction.
-
-
Concentration and Analysis: Concentrate the final fraction and analyze by GC-MS.
This comprehensive guide provides a foundation for high-quality analysis of this compound. By understanding the principles behind the analytical methods and adopting a systematic approach to troubleshooting, researchers can ensure the accuracy and reliability of their data.
References
- de Voogt, P., et al. (1996). Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment. Environmental Pollution, 93(1), 39-47. [Link]
- Taylor, A. M., et al. (2021). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus. Journal of Analytical Toxicology, 45(7), 748–756. [Link]
- de Boer, J., et al. (1997). Tris(4-chlorophenyl) methanol and tris(4-chlorophenyl) methane. Wageningen University & Research. [Link]
- U.S. Environmental Protection Agency. (2007). Method 8081B: Organochlorine Pesticides by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
- Agilent Technologies. (2021).
- Restek Corporation. (n.d.). GC Troubleshooting Guide. [Link]
- SIELC Technologies. (n.d.). Separation of Tris(4-chlorophenyl)methanol on Newcrom R1 HPLC column. [Link]
- Souza, A. S., et al. (2019). QA/QC data of organochlorine pesticides.
- Lebeuf, M., et al. (2001). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. Environmental Pollution, 111(1), 29-43. [Link]
- BioSpectra. (2021). TRIS TESTING METHODS. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Christoforidis, A., et al. (2022). A Comprehensive Review of Organochlorine Pesticide Monitoring in Agricultural Soils: The Silent Threat of a Conventional Agricultural Past. MDPI. [Link]
- Aydin, Y. M., & Aydin, M. E. (2018). Determination of Organochlorine Pesticides in Some Vegetable Samples Using GC-MS. International Journal of Food Properties, 21(1), 1083-1093. [Link]
- Taylor, A. M., et al. (2021). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus.
- Souverain, S., et al. (2004). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview. [Link]
- Restek Corporation. (n.d.).
- Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
- Slideshare. (n.d.).
- Regis Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
- Chebios. (n.d.). EPA Methods. [Link]
- Trego, K. S., et al. (2021). This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos. Chemosphere, 263, 128211. [Link]
- Lebeuf, M., et al. (2001). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence.
- Anderson, C., & O'Neil, G. (2018). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM). Western CEDAR. [Link]
- Agilent Technologies. (2007).
- Tanabe, S., et al. (1999). Contamination of Tris(4-Chlorophenyl) Methane and Tris(4-Chlorophenyl) Methanol in Marine Mammals from Russia and Japan: Body Distribution, Bioaccumulation and Contamination Status. Marine Pollution Bulletin, 39(1-12), 393-398. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C19H13Cl3 | CID 92256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Separation of Tris(4-chlorophenyl)methanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. epa.gov [epa.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
- 10. Matrix Effect | PPT [slideshare.net]
- 11. agilent.com [agilent.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Stability of Tris(4-chlorophenyl)methane Analytical Standards and Stock Solutions
Welcome to the Technical Support Center for Tris(4-chlorophenyl)methane (TCPM). This resource is designed for researchers, analytical scientists, and drug development professionals to provide in-depth guidance on the stability, storage, and handling of TCPM analytical standards and stock solutions. Ensuring the integrity of your standards is the foundation of reliable and reproducible experimental results.
This guide is structured to address common questions and troubleshooting scenarios encountered in the laboratory. We will delve into the causality behind best practices, grounding our recommendations in established scientific principles and regulatory guidelines.
Frequently Asked Questions (FAQs)
What is this compound and why is its stability a concern?
This compound (TCPM) is a persistent organochlorine compound, often identified as a byproduct of DDT manufacturing.[1] Due to its environmental persistence and tendency to bioaccumulate, it is a compound of interest in toxicological and environmental studies.[1]
The stability of the analytical standard is critical because any degradation will lead to inaccurate quantification in your samples. The primary degradation product of TCPM is Tris(4-chlorophenyl)methanol (TCPMOH), which is also its main metabolite.[2][3] Therefore, a stability-indicating analytical method should be able to separate and quantify both TCPM and TCPMOH.[2]
What are the recommended storage conditions for neat (solid) this compound analytical standards?
While specific long-term stability studies on solid TCPM are not extensively published, general best practices for organochlorine pesticide standards should be followed. These compounds are known for their chemical stability, but proper storage is still crucial to ensure their integrity over time.
Key Recommendations:
-
Temperature: Store at or below -20°C for long-term storage.[4][5]
-
Light: Protect from light by storing in an amber vial or in a dark location.
-
Moisture: Keep the container tightly sealed to prevent moisture absorption.
-
Inert Atmosphere: For very long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, although this is not always necessary for chlorinated compounds.
How should I prepare a stock solution of this compound?
The choice of solvent is critical for the stability of your stock solution. A published study provides a reliable starting point for preparing a TCPM stock solution for experimental use.[6]
Recommended Solvent and Concentration:
-
Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent for TCPM.
-
Concentration: A concentration of 500 μM has been successfully used.[6]
For analytical purposes, other solvents commonly used for organochlorine pesticides, such as toluene, acetone, or ethyl acetate, may also be suitable.[4] However, the stability of TCPM in these solvents would need to be verified.
Protocol for Preparing a 1 mg/mL Stock Solution in Toluene:
-
Preparation:
-
Allow the neat TCPM standard to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh an appropriate amount of the solid standard using a calibrated analytical balance.
-
Quantitatively transfer the weighed standard to a Class A volumetric flask.
-
Add a small amount of toluene to dissolve the standard.
-
Once dissolved, bring the solution to the final volume with toluene.
-
Mix thoroughly by inverting the flask multiple times.
-
-
Storage:
What is the expected stability of a this compound stock solution?
General Guidance:
-
Short-term (working solutions): Prepare fresh daily or weekly and store at 4°C, protected from light.
-
Long-term (stock solutions): When stored at -20°C or below in a tightly sealed amber vial, stock solutions in solvents like toluene or DMSO can be expected to be stable for at least 9 to 12 months.[5] However, it is best practice to verify the concentration periodically.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Drifting calibration curve | Degradation of the stock or working solutions. | Prepare fresh working solutions from the stock. If the issue persists, prepare a new stock solution from the neat standard. Consider performing a stability check on the old stock solution. |
| Appearance of a new peak in the chromatogram | Potential degradation of TCPM to TCPMOH. | Use a validated analytical method capable of separating TCPM and TCPMOH.[2] Confirm the identity of the new peak by comparing its retention time and mass spectrum to a TCPMOH standard. |
| Inconsistent results between experiments | Improper storage or handling of standards. | Review storage conditions (temperature, light exposure). Ensure solutions are tightly capped to prevent solvent evaporation. Allow solutions to equilibrate to room temperature before use. |
| Low recovery of TCPM in quality control samples | Degradation of the spiking solution. Adsorption to container surfaces. | Prepare fresh spiking solutions. Consider using silanized glassware to minimize adsorption. |
Experimental Protocols
Protocol 1: Establishing a Stability-Indicating Analytical Method
To confidently assess the stability of your TCPM standards, a validated stability-indicating analytical method is essential. This method must be able to resolve TCPM from its primary degradant, TCPMOH, and any other potential impurities. A gas chromatography-mass spectrometry (GC-MS) method has been validated for this purpose.[2]
Instrumentation and Conditions (based on a validated method[2]):
-
Instrument: Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Column: A non-polar or semi-polar capillary column suitable for organochlorine pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient program that allows for the separation of TCPM and TCPMOH.
-
MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
Workflow for Method Validation:
Caption: Workflow for validating a stability-indicating analytical method.
Protocol 2: Conducting a Long-Term Stability Study
If your laboratory needs to establish a definitive shelf-life for your TCPM stock solutions, a long-term stability study should be performed according to established guidelines.[7][8]
Objective: To determine the stability of a TCPM stock solution under recommended storage conditions over an extended period.
Methodology:
-
Preparation:
-
Prepare a fresh, well-characterized stock solution of TCPM at a known concentration (e.g., 1 mg/mL in toluene).
-
Aliquot the solution into multiple amber glass vials with PTFE-lined caps. This prevents contamination and solvent evaporation from repeated opening of a single container.
-
-
Storage:
-
Store the aliquots at the desired long-term storage condition (e.g., -20°C).
-
-
Testing Schedule:
-
Establish a testing schedule. A typical schedule would be at time 0, 1, 3, 6, 9, 12, 18, and 24 months.
-
-
Analysis:
-
At each time point, remove one aliquot from storage and allow it to equilibrate to room temperature.
-
Analyze the stored solution using your validated stability-indicating method.
-
For comparison, prepare a fresh stock solution from the neat standard and analyze it alongside the stored solution.
-
Quantify the concentration of TCPM and look for the presence of TCPMOH.
-
-
Data Evaluation:
-
Plot the concentration of TCPM over time.
-
The shelf-life is the time at which the concentration of TCPM falls below a predetermined acceptance criterion (e.g., 90% of the initial concentration).
-
Data Summary Table for Stability Study:
| Time Point (Months) | Storage Condition | TCPM Concentration (mg/mL) | % of Initial Concentration | TCPMOH Detected (Yes/No) |
| 0 | -20°C | 1.00 | 100% | No |
| 3 | -20°C | 0.99 | 99% | No |
| 6 | -20°C | 1.01 | 101% | No |
| 12 | -20°C | 0.98 | 98% | No |
| 24 | -20°C | 0.97 | 97% | No |
Protocol 3: Forced Degradation Study
A forced degradation study is designed to intentionally degrade the analyte to identify potential degradation products and to confirm that the analytical method can adequately separate them from the parent compound.
Stress Conditions:
-
Acid Hydrolysis: Treat a solution of TCPM with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat a solution of TCPM with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidation: Treat a solution of TCPM with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Stress: Expose a solid sample of TCPM to dry heat (e.g., 105°C).
-
Photostability: Expose a solution of TCPM to UV light.
Logical Flow for Stability Assessment:
Sources
- 1. research.wur.nl [research.wur.nl]
- 2. tandfonline.com [tandfonline.com]
- 3. Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Method Development for the Simultaneous Analysis of Tris(4-chlorophenyl)methane and its Metabolites
Welcome to the technical support center for the simultaneous analysis of Tris(4-chlorophenyl)methane (TCPM) and its primary metabolite, Tris(4-chlorophenyl)methanol (TCPM-OH). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols. As persistent organic pollutants and byproducts of DDT manufacturing, accurate quantification of TCPM and TCPM-OH in various matrices is crucial for environmental monitoring and toxicological studies.[1][2][3][4][5] This resource synthesizes technical accuracy with field-proven insights to support your analytical challenges.
Introduction to the Analytes
This compound (TCPM) and its metabolite, Tris(4-chlorophenyl)methanol (TCPM-OH), are environmental contaminants of increasing concern.[2][4] Their structural similarity to the organochlorine pesticide DDT and their detection in diverse environmental and biological samples, including marine mammals, fish, and human adipose tissue, underscore the need for robust and sensitive analytical methods.[4][6][7][8][9] The lipophilic nature of these compounds contributes to their bioaccumulation in fatty tissues.[5][7]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the simultaneous analysis of TCPM and TCPM-OH. The question-and-answer format is designed to provide direct solutions to common experimental hurdles.
Sample Preparation
Question 1: I'm experiencing low recovery for both TCPM and TCPM-OH from fatty tissue samples. What could be the cause and how can I improve it?
Answer: Low recovery from high-lipid matrices is a common challenge due to the lipophilic nature of TCPM and TCPM-OH. The issue likely stems from inefficient extraction or matrix effects. Here’s a breakdown of potential causes and solutions:
-
Inefficient Extraction: Your current solvent system may not be adequately disrupting the lipid matrix to release the analytes.
-
Expert Insight: A common pitfall is using a solvent that is too nonpolar, which can co-extract excessive lipids, leading to downstream issues. A moderately polar solvent like acetonitrile, often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, is effective for initial extraction from fatty matrices.[10][11] The addition of salts, such as magnesium sulfate and sodium chloride, in the QuEChERS protocol aids in separating the organic and aqueous layers and improves analyte partitioning into the organic phase.
-
-
Matrix Effects: Co-extracted lipids and other matrix components can interfere with the ionization of your analytes in the mass spectrometer, leading to signal suppression.[12][13][14][15][16]
-
Troubleshooting Steps:
-
Enhanced Cleanup: Incorporate a dispersive solid-phase extraction (dSPE) cleanup step after your initial extraction. For fatty matrices, a combination of primary secondary amine (PSA) to remove fatty acids and C18 to remove nonpolar interferences is highly effective.[17] For particularly challenging matrices, specialized sorbents designed for lipid removal can significantly improve recovery.[11]
-
Solvent Exchange: After extraction and cleanup, consider a solvent exchange into a more volatile and GC- or LC-friendly solvent like hexane or a mobile phase-compatible solvent. This can help concentrate your analytes and remove residual matrix components.
-
Method Validation: Always validate your method by assessing matrix effects. This can be done by comparing the response of an analyte in a neat solution to its response in a post-extraction spiked matrix sample.[14]
-
-
Question 2: My TCPM-OH peak is tailing, or I'm seeing poor peak shape. What's the problem?
Answer: Poor peak shape for TCPM-OH, especially in gas chromatography (GC), is often due to its active hydroxyl group. This group can interact with active sites in the GC inlet and column, leading to peak tailing and reduced sensitivity.
-
Causality: The free hydroxyl group in TCPM-OH can form hydrogen bonds with silanol groups present on the surface of the inlet liner and the GC column. This secondary interaction slows the elution of a portion of the analyte molecules, resulting in a tailed peak.
-
Solutions:
-
Derivatization: A highly effective solution is to derivatize the TCPM-OH to cap the active hydroxyl group. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach. This replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, reducing interactions and improving peak shape.
-
Inert Flow Path: Ensure your entire GC flow path is as inert as possible. Use a deactivated inlet liner with a glass wool packing that is also deactivated. Employ a high-quality, low-bleed GC column specifically designed for trace analysis of active compounds.
-
Inlet Temperature Optimization: A lower inlet temperature can sometimes reduce the on-column degradation of thermally labile compounds, though this needs to be balanced with ensuring efficient volatilization.
-
Question 3: I'm observing significant signal suppression in my LC-MS/MS analysis. How can I mitigate this?
Answer: Signal suppression, a common form of matrix effect in LC-MS/MS, occurs when co-eluting matrix components interfere with the ionization of the target analytes in the electrospray ionization (ESI) source.[13][14][16]
-
Expert Insight: Phospholipids are major culprits for signal suppression in bioanalysis. They tend to elute in the middle of a typical reversed-phase gradient, potentially co-eluting with your analytes.
-
Troubleshooting Strategies:
-
Chromatographic Separation: The most effective way to combat matrix effects is to chromatographically separate your analytes from the interfering matrix components.
-
Adjust your gradient profile to better resolve the analytes from the bulk of the matrix.
-
Consider using a different column chemistry, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds like TCPM and TCPM-OH.
-
-
Sample Preparation: As discussed in Question 1, a more rigorous sample cleanup will reduce the amount of matrix components introduced into the MS. Techniques like solid-phase extraction (SPE) or the QuEChERS method are highly recommended.[10][18][19]
-
Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards (e.g., ¹³C-TCPM and ¹³C-TCPM-OH) is the gold standard for compensating for matrix effects.[20] These internal standards co-elute with the native analytes and experience the same degree of ionization suppression or enhancement, allowing for accurate quantification. If custom synthesis is not an option, a structurally similar compound can be used, but its effectiveness in mimicking the analytes' behavior must be thoroughly validated.
-
Dilution: A simple yet effective approach is to dilute the sample extract. This reduces the concentration of matrix components, but be mindful that it also dilutes your analytes, which may compromise sensitivity.
-
Experimental Protocol: Simultaneous Analysis by GC-MS/MS
This protocol provides a robust method for the simultaneous quantification of TCPM and TCPM-OH in a biological matrix, such as plasma or tissue homogenate. A GC-MS/MS system is recommended for its high selectivity and sensitivity, which helps to minimize the impact of co-eluting matrix components.[10][11][21][22]
Sample Preparation (QuEChERS-based)
-
Homogenization: Homogenize tissue samples with a 1:1 ratio of water. For plasma, use directly.
-
Extraction:
-
To a 15 mL centrifuge tube, add 1 mL of the homogenized sample (or plasma).
-
Add 1 mL of acetonitrile and vortex for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 400 mg MgSO₄ and 100 mg NaCl).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Derivatization (for TCPM-OH):
-
Transfer 100 µL of the cleaned extract to a GC vial insert.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA and 50 µL of pyridine.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
GC-MS/MS Parameters
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min |
| MS System | Agilent 7000 Series Triple Quadrupole or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| TCPM | 346 | 239 | 15 |
| 346 | 165 | 25 | |
| TCPM-OH (TMS derivative) | 359 | 239 | 20 |
| 359 | 165 | 30 |
Note: These transitions are suggested starting points and should be optimized on your specific instrument. A validated GC-MS method has shown limits of quantitation of 2 ng/mL for TCPMe and 1 ng/mL for TCPMOH in rat plasma.[1][23]
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation and troubleshooting.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tris(4-chlorophenyl)methanol | C19H13Cl3O | CID 76379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Occurrence of this compound, tris(4-chlorophenyl)methanol, and some other persistent organochlorines in Japanese human adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.wur.nl [research.wur.nl]
- 8. Specific accumulation and elimination kinetics of this compound, tris(4-chlorophenyl)methanol, and other persistent organochlorines in humans from Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of analytical methods for organochlorine pesticide detection in shellfish and cephalopods by GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bataviabiosciences.com [bataviabiosciences.com]
- 16. eijppr.com [eijppr.com]
- 17. waters.com [waters.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. ssi.shimadzu.com [ssi.shimadzu.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. tandfonline.com [tandfonline.com]
Reducing background contamination in Tris(4-chlorophenyl)methane trace analysis
Welcome to the technical support center for Tris(4-chlorophenyl)methane (TCPM) trace analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate background contamination, a critical challenge in achieving accurate, low-level quantification of this persistent organic pollutant. Here, we combine established protocols with field-proven insights to help you identify contamination sources and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TCPM) and why is it an analytical challenge?
This compound is a persistent and bioaccumulative organochlorine compound.[1][2] It is considered an environmental contaminant often associated with the manufacturing of the legacy pesticide DDT.[2][3][4][5] Its chemical stability and widespread presence at trace levels make it highly susceptible to background contamination during analysis. Even minute amounts of contamination from laboratory equipment, solvents, or the environment can lead to significantly skewed results, particularly when using sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]
Q2: What are the most common sources of TCPM background contamination in a lab setting?
In our experience, background contamination in trace analysis originates from multiple, often overlooked, sources. Control of labware, chemicals, and solvents is a fundamental requirement.[8] Common culprits include:
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of organochlorine compounds or pick them up from container linings.[8]
-
Glassware and Labware: Glassware can retain residues from previous analyses or absorb contaminants from detergents, rinse water, or airborne particles.[9] Plasticware is a notorious source of leachable contaminants and should be avoided.
-
GC/MS System: The injector port, column, and detector can all become contaminated over time from repeated sample injections or impure gases.[7][10] Septa, liners, and ferrules are common sources.
-
Laboratory Environment: Airborne dust and particles can carry contaminants that settle on surfaces and into open sample vials.[6][11]
-
Sample Handling: Cross-contamination can occur from improperly cleaned spatulas, syringes, or pipette tips.[11][12] Personal protective equipment (PPE) like gloves can also be a source if not changed frequently.[12][13]
Q3: What is a typical acceptable background level for TCPM in a system blank?
The acceptable background level is highly dependent on the required Limit of Quantitation (LOQ) for your specific assay. A general rule of thumb is that the response of the contaminant in a blank injection should be less than 10% of the response of your lowest calibration standard. For highly sensitive assays, this may need to be even lower (e.g., <3%). Establishing a consistent, low-level baseline is more critical than achieving an absolute zero, which is often impractical.[7]
In-Depth Troubleshooting Guides
Q4: My solvent blanks consistently show TCPM peaks. How do I troubleshoot the solvent?
High solvent blanks are a common issue. A systematic approach is required to isolate the source.
Workflow: Isolating Solvent Contamination
Caption: Systematic isolation of contamination within the GC/MS.
Expert Insights:
-
Injector Port: The injector is the most common source of system contamination. [10]Disassemble and clean the entire injector assembly with appropriate solvents. Deactivated liners are critical; even a small amount of activity can cause issues.
-
Carrier Gas: Ensure you are using ultra-high purity (99.9995% or better) carrier gas and that high-quality, indicating gas traps for moisture, oxygen, and hydrocarbons are installed and have not expired. Impurities like hydrocarbons or oxygen can cause high baselines and damage the column. [7]* Column Contamination: If contamination persists, trim the first 5-10 cm from the front of the column and re-install. [10]If this fails, the column may be irreversibly contaminated and require replacement.
By systematically applying these troubleshooting guides and protocols, you can effectively identify, isolate, and eliminate sources of this compound background contamination, leading to more accurate and reliable trace-level analytical results.
References
- Sample treatment techniques for organic trace analysis. (n.d.). ResearchGate.
- How to Reduce Sample Contamination. (2025). OMNI International Blog.
- How Do I Troubleshoot a Problem on My GC-MS? (2019). IntechOpen.
- This compound. (n.d.). PubChem.
- Glassware Cleaning for Method 23. (n.d.). U.S. Environmental Protection Agency.
- Maintaining the chain of custody: Anti-contamination measures for trace DNA evidence. (2023). Lancashire Online Knowledge.
- Reducing Cross-Contamination In The Lab: Our Tips. (2024). Pro-Lab Diagnostics.
- Summary of Common Organic Solvent Purification Methods Used in Laboratories. (2024). Stanford Chemicals.
- Preventing DNA Contamination in Forensic Laboratories: An Illustrated Review of Best Practices. (2024). Forensic Science International: Synergy.
- The use of alternative solvent purification techniques. (n.d.). American Chemical Society.
- Agilent GC troubleshooting guide poster. (n.d.). Agilent Technologies.
- Contamination of Tris(4-Chlorophenyl) Methane and Tris(4-Chlorophenyl) Methanol in Marine Mammals from Russia and Japan. (n.d.). J-STAGE.
- Solvent Extraction Techniques. (n.d.). Organomation.
- Troubleshooting Guide. (n.d.). Restek.
- Troubleshooting Chromatographic Contamination Ghost peaks/carryover. (n.d.). Agilent Technologies.
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Medium.
- This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos. (2022). PubMed Central.
- Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus. (2021). Taylor & Francis Online.
- Chlorine isotope evidence for the anthropogenic origin of tris-(4-chlorophenyl) methane. (2007). ResearchGate.
- GMP 7 Cleaning Glassware. (n.d.). NIST.
- Laboratory Glassware Cleaning and Storage. (2018). Florida Department of Environmental Protection.
- Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM) and tris(4-chlorophenyl)-methanol (TCPM-OH) for Investigations into Environmental Persistence. (2021). Western Washington University.
Sources
- 1. This compound | C19H13Cl3 | CID 92256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. "Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM" by Chloe Anderson and Gregory O'Neil [cedar.wwu.edu]
- 6. blog.omni-inc.com [blog.omni-inc.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 12. pro-lab.co.uk [pro-lab.co.uk]
- 13. biomedgrid.com [biomedgrid.com]
Technical Support Center: Optimization of Injection Parameters for Tris(4-chlorophenyl)methane in GC-MS
Welcome to the Technical Support Center for the analysis of Tris(4-chlorophenyl)methane (TCPM) by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. As a persistent and bioaccumulative compound, accurate quantification of TCPM is critical in environmental and toxicological studies.[1] This resource offers practical, field-proven insights to overcome common analytical challenges.
This compound is a chlorinated organic compound often associated with the manufacturing of the legacy pesticide DDT.[1] Its detection in various environmental and biological matrices necessitates robust and reliable analytical methods.[1][2][3][4][5] This guide will focus on the optimization of GC injection parameters to ensure sensitive and accurate results.
Frequently Asked Questions (FAQs)
Q1: I am not seeing a peak for this compound. What are the likely causes?
A1: The absence of a TCPM peak can stem from several issues, ranging from sample preparation to instrument parameters. Here’s a systematic approach to troubleshooting:
-
Analyte Degradation in the Inlet: TCPM, like many organochlorine compounds, can be susceptible to thermal degradation at high temperatures.[6][7][8] If the injector temperature is too high, the molecule can fragment before reaching the analytical column.
-
Active Sites in the GC System: Active sites, particularly in the inlet liner and the head of the column, can cause irreversible adsorption of the analyte.[9][10][11][12] This is especially problematic at trace levels.
-
Improper Injection Parameters: A mismatch between the injection technique (e.g., splitless) and the parameters (e.g., purge valve time) can lead to sample loss.
-
Mass Spectrometer Settings: Ensure the MS is operating in the correct acquisition mode (Scan or Selected Ion Monitoring - SIM) and that the appropriate ions for TCPM are being monitored.
Q2: My this compound peak is showing significant tailing. How can I improve the peak shape?
A2: Peak tailing is a common issue in GC analysis and can compromise both resolution and integration accuracy.[11][12] For TCPM, tailing is often indicative of:
-
Active Sites: As mentioned above, active sites in the liner or column can cause peak tailing due to non-ideal interactions.[9][11][12]
-
Column Contamination: Accumulation of non-volatile matrix components at the head of the column can lead to poor peak shape.[9][10]
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volumes and disrupt the sample flow path, causing tailing.[11][12]
-
Inlet Temperature Too Low: While high temperatures can cause degradation, an inlet temperature that is too low may result in slow volatilization of TCPM, leading to a broad and tailing peak.
Q3: What are the characteristic mass fragments of this compound that I should monitor in SIM mode?
A3: For enhanced sensitivity and selectivity, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is recommended. While the specific fragmentation pattern can be confirmed by analyzing a standard in full scan mode, the molecular formula of this compound is C₁₉H₁₃Cl₃, with a molecular weight of approximately 347.67 g/mol .[13] Key ions to monitor would likely include the molecular ion and major fragment ions resulting from the loss of chlorophenyl groups.
Q4: How can I improve the sensitivity of my analysis for trace levels of this compound?
A4: Achieving low detection limits is often crucial for TCPM analysis.[2][3] Consider the following strategies:
-
Optimize Injection Volume and Technique: For trace analysis, a splitless or programmed temperature vaporizing (PTV) injection is typically preferred over a split injection to introduce more sample onto the column.[14]
-
Use a Deactivated Inlet Liner: Employing a high-quality, deactivated inlet liner is critical to minimize analyte loss due to adsorption.[9][15]
-
GC Column Choice: A column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) and dimensions will provide better peak shape and, consequently, better signal-to-noise.[16]
-
MS Detector Settings: Ensure the MS detector is properly tuned and consider increasing the detector voltage if necessary, though be mindful that this can shorten the detector's lifespan.[17]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Thermal Degradation
Thermal degradation of TCPM in the GC inlet is a primary concern that leads to inaccurate quantification.
Symptoms:
-
Appearance of smaller, earlier-eluting peaks that are not present in the original sample.
-
Poor reproducibility of the TCPM peak area.
-
A significant decrease in the TCPM peak response as the injector temperature is increased.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for thermal degradation.
Detailed Steps:
-
Evaluate Inlet Temperature: The optimal inlet temperature should be high enough to ensure efficient volatilization of TCPM without causing degradation. Start with a conservative temperature (e.g., 250°C) and incrementally decrease it to find the lowest temperature that provides good peak shape and response.[6]
-
Minimize Residence Time: For splitless injections, a longer residence time in the hot inlet increases the risk of degradation. Optimize the splitless purge time to be just long enough to transfer the analytes to the column.
-
Use a Gentle Injection Technique: If degradation persists, consider using a cool on-column (COC) injection, which deposits the sample directly onto the column, bypassing the heated inlet and minimizing thermal stress.[6][7]
Guide 2: Addressing Peak Tailing and Improving Peak Shape
Good peak shape is essential for accurate integration and quantification.
Symptoms:
-
Asymmetrical TCPM peak with a pronounced "tail."
-
Poor resolution from nearby peaks.
-
Inconsistent peak integration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Inlet Maintenance: Regularly replace the inlet liner and septum. A contaminated liner is a common source of active sites.[9] Using liners with deactivated glass wool can help trap non-volatile residues.[15]
-
Column Maintenance: If the column has been in use for a while, trimming 10-20 cm from the inlet end can remove accumulated contaminants and active sites.[15]
-
Proper Column Installation: Ensure the column is cut squarely and installed at the correct depth in the injector as per the manufacturer's instructions. An improper cut can create turbulence and active sites.[11][12]
Experimental Protocols
Protocol 1: Optimization of Inlet Temperature
Objective: To determine the optimal inlet temperature that maximizes the response of this compound while minimizing thermal degradation.
Methodology:
-
Prepare a Standard: Prepare a mid-range concentration standard of TCPM in a suitable solvent (e.g., hexane or isooctane).
-
Initial GC-MS Conditions:
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column is a good starting point.[18]
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Oven Program: Start with an initial temperature of 70-100°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C and hold for 5-10 minutes.
-
Injection Mode: Splitless injection of 1 µL.
-
-
Temperature Study:
-
Set the initial inlet temperature to 280°C.
-
Inject the standard and record the peak area of TCPM and any potential degradation products.
-
Decrease the inlet temperature in 10-20°C increments (e.g., 260°C, 240°C, 220°C) and repeat the injection at each temperature.
-
-
Data Analysis: Plot the peak area of TCPM and the sum of the degradation product peak areas as a function of the inlet temperature. The optimal temperature is the one that gives the highest TCPM response with the lowest degradation.
Data Summary Table:
| Inlet Temperature (°C) | TCPM Peak Area (Arbitrary Units) | Degradation Product(s) Peak Area (Arbitrary Units) |
| 280 | 50,000 | 15,000 |
| 260 | 75,000 | 5,000 |
| 240 | 80,000 | <1,000 |
| 220 | 60,000 | Not Detected |
Note: The above data is illustrative. The optimal temperature will depend on the specific instrument and conditions.
Protocol 2: Evaluation of Inlet Liners
Objective: To compare the performance of different types of deactivated inlet liners for the analysis of this compound.
Methodology:
-
Prepare a Low-Concentration Standard: Prepare a low-concentration standard of TCPM to better assess the impact of liner activity.
-
Select Liners for Evaluation: Choose a variety of deactivated liners, such as:
-
Standard deactivated splitless liner.
-
Splitless liner with deactivated glass wool.
-
A liner with a taper at the bottom (e.g., a gooseneck liner).
-
-
GC-MS Conditions: Use the optimized conditions determined from Protocol 1.
-
Liner Comparison:
-
Install the first liner and condition it according to the manufacturer's instructions.
-
Make several replicate injections of the low-concentration standard and record the peak area and shape of the TCPM peak.
-
Repeat the process for each of the selected liners, ensuring the system is cooled down and depressurized before changing the liner.
-
-
Data Analysis: Compare the average peak area, reproducibility (RSD%), and peak asymmetry for each liner type. The liner that provides the highest and most consistent response with the best peak shape is the most suitable.
Data Summary Table:
| Liner Type | Average TCPM Peak Area | RSD (%) | Peak Asymmetry Factor |
| Standard Deactivated | 8,500 | 5.2 | 1.8 |
| Deactivated with Glass Wool | 12,300 | 2.5 | 1.2 |
| Tapered (Gooseneck) | 11,900 | 2.8 | 1.3 |
Note: The above data is illustrative. The best liner will depend on the sample matrix and analyte concentration.
References
- AIP Publishing. (n.d.). Method Development for Determination of Trace Organochlorine Pesticides Residues in A Water Matrix by Using Gas Chromatography Mass Spectrometry.
- Shimadzu Scientific Instruments. (n.d.). Determination of Method 608 Organochlorine Pesticides and Polychlorinated Biphenyls Using GC-MS/MS Operated in the MRM Mode.
- US EPA. (2015, October 20). Routine Pesticide Analysis by GC/MS/MS.
- Waters Corporation. (n.d.). Converting Target Analysis of Organochlorine Pesticides in Environmental Matrices from Electron Ionization GC-HRMS using Helium.
- Determination of Organochlorine Pesticides in Some Vegetable Samples Using GC-MS. (n.d.).
- Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
- TROUBLESHOOTING GUIDE. (n.d.).
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. (2020, March 10).
- IndiaMART. (n.d.). Tris 4 Chlorophenyl Methane at ₹ 50000/gram | Hyderabad | ID: 13882188262.
- Restek Corporation. (2018, June 14). GC Troubleshooting—Tailing Peaks [Video]. YouTube. [Link]
- Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus | Request PDF. (2025, August 8).
- Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus. (2021, July 12).
- Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment. (1996).
- Useful strategies to improve the sensitivity and reliability of your GC or GC/MS analysis. (n.d.).
- How can I choose the perfect "Parameters" conditions when injecting into a gc-ms. (2022, August 8).
- How to increase sensitivity on GCMS?. (2011, March 14).
- Gaining Sensitivity in Environmental GC–MS. (n.d.).
- GC/MS Technology: Improving Sensitivity and Results | Labcompare.com. (2015, May 11).
- Agilent. (2020, January 20). Optimizing Conditions for GC/MS Analyses.
- Activity and Decomposition | Separation Science. (2023, December 8).
- Agilent. (2022, March 30). Intelligent Agilent GC/MS/MS Conquering Analytical Challenges.
- Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. (2001).
- Optimization of mass spectrometry parameters. (n.d.).
- Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. (n.d.).
- Optimization of injection molding process parameters for the lining of IV hydrogen storage cylinder. (2023, January 12).
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Activity and Decomposition | Separation Science [sepscience.com]
- 8. repository.si.edu [repository.si.edu]
- 9. agilent.com [agilent.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. This compound | 27575-78-6 [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pjoes.com [pjoes.com]
- 17. How to increase sensitivity on GCMS? - Chromatography Forum [chromforum.org]
- 18. pubs.aip.org [pubs.aip.org]
Technical Support Center: Internal Standard Selection for Tris(4-chlorophenyl)methane Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the selection and validation of appropriate internal standards for the quantitative analysis of Tris(4-chlorophenyl)methane. Moving beyond a simple checklist, this document explains the rationale behind experimental choices, ensuring a robust and defensible analytical method.
Frequently Asked Questions (FAQs): The Foundation of Internal Standardization
Q1: What is this compound and why is its accurate quantification important?
This compound (TCPM) is a persistent organochlorine compound with the chemical formula C₁₉H₁₃Cl₃.[1][2] It is considered an environmental contaminant, often found in association with the manufacturing of the pesticide DDT.[2][3][4] Due to its persistence and tendency to bioaccumulate in organisms, including marine mammals and humans, its accurate and precise quantification in various matrices is critical for environmental monitoring and human health risk assessment.[2][3][4][5]
| Property | Value |
| Molecular Formula | C₁₉H₁₃Cl₃ |
| Molecular Weight | 347.7 g/mol |
| Description | A triarylmethane where the three aryl groups are 4-chlorophenyl. It is recognized as a persistent organic pollutant (POP).[1] |
Q2: What is an internal standard (IS) and why is it essential for this analysis?
An internal standard is a distinct chemical compound added in a constant, known amount to all samples, calibration standards, and quality controls before processing.[6] Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response (e.g., injection volume).[6][7] Quantitative results are based on the ratio of the analyte's response to the internal standard's response.[6][8] This ratio-based calculation significantly improves the accuracy and precision of the results by compensating for systematic and random errors that can occur during the analytical workflow.[6][8]
Q3: What are the defining characteristics of an ideal internal standard?
The selection of an appropriate internal standard is one of the most critical steps in method development. The ideal candidate should possess the following characteristics:
-
Structural and Physicochemical Similarity: The IS should be chemically similar to the analyte, this compound. This ensures it behaves similarly during extraction, cleanup, and chromatography.[6][7]
-
Chromatographic Co-elution (for MS) or Close Elution (for other detectors): Ideally, the IS should have a similar retention time to the analyte.[8] For mass spectrometry (MS), co-elution is acceptable if the compounds can be distinguished by their mass-to-charge ratios. For other detectors like an Electron Capture Detector (ECD), the IS must be chromatographically resolved from the analyte.[9]
-
Absence in Samples: The chosen IS must not be naturally present in the test samples.[8]
-
Purity and Stability: The IS must be of high purity and stable throughout the entire analytical procedure, from sample storage to final detection.[9]
-
Isotopically Labeled Analogs: The gold standard for an internal standard, particularly for MS-based methods, is a stable isotopically labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled TCPM).[6][8][9] SILs exhibit nearly identical chemical and physical properties to the native analyte, making them the most effective for correcting matrix effects and recovery variations.
Troubleshooting Guide: Navigating Internal Standard Selection for TCPM
This section addresses specific challenges and provides actionable solutions for selecting and validating an internal standard for this compound analysis.
Q4: A stable isotopically labeled (SIL) internal standard for this compound is not commercially available. What are my alternative options?
This is a frequent challenge for emerging or legacy contaminants. While custom synthesis of a radiolabeled or stable isotope-labeled TCPM is possible, it can be time-consuming and expensive.[10][11] When a SIL is unavailable, the next best approach is to select a structurally analogous compound that mimics the behavior of TCPM.
Q5: What classes of compounds are suitable structurally analogous internal standards for TCPM?
Given TCPM's structure—a chlorinated triphenylmethane—several classes of compounds can be considered. The choice depends heavily on the analytical detector being used (e.g., GC-MS vs. GC-ECD) and the sample matrix.
| Candidate Class | Example(s) | Pros | Cons |
| Isotopically Labeled Analog | ¹³C₁₂-Tris(4-chlorophenyl)methane | The ideal choice; co-elutes and corrects for all process variations.[8][9] | Often not commercially available; requires custom synthesis.[10] |
| Other Organochlorine Pesticides | Mirex, specific PCB congeners (e.g., PCB-209), or other DDT-related compounds not expected in samples. | Commercially available; well-characterized for organochlorine analysis workflows.[12] | May not perfectly mimic extraction and chromatographic behavior; must be confirmed absent in samples. |
| Structurally Related Compounds | Tris(4-chlorophenyl)phosphine | Similar three-ring, chlorinated structure.[13] | Different central atom (Phosphorus vs. Carbon) will alter polarity and fragmentation; requires thorough validation. |
| Perdeuterated PAHs | e.g., Perylene-d12 | Commercially available and often used in persistent organic pollutant (POP) methods. | Structurally dissimilar; may not track well during cleanup and may have very different retention times. |
Q6: I have identified several potential internal standard candidates. How do I experimentally validate the best one?
A systematic, multi-step validation process is required. The following workflow ensures the selected IS is fit for purpose.
Caption: Workflow for the selection and validation of an internal standard.
Experimental Protocol: Validating a Candidate Internal Standard
-
Initial Screening: Prepare a standard of the candidate IS. Inject it into the GC system to determine its retention time and peak shape, and to confirm its purity and ensure it does not co-elute with any known matrix interferences.
-
Chromatographic Evaluation: Prepare a solution containing both TCPM and the candidate IS. Inject this solution to verify that the IS is adequately resolved from TCPM, especially if using a non-mass-selective detector like an ECD.
-
Response Factor Consistency: Prepare a series of calibration standards containing a fixed concentration of the IS and varying concentrations of TCPM. Calculate the Relative Response Factor (RRF) at each level. A consistent RRF (e.g., <15% RSD) across the calibration range indicates that the IS response is proportional to the analyte response.
-
Matrix Effect Study: Select at least two different representative blank matrices (e.g., sediment, tissue). Prepare two sets of samples for each matrix.
-
Set 1: Spike both TCPM and the IS into the matrix before extraction.
-
Set 2: Extract the blank matrix first, then spike both TCPM and the IS into the final extract before injection.
-
Compare the absolute recoveries. Similar recovery losses for both analyte and IS in Set 1 indicate the IS effectively corrects for extraction inefficiencies. Comparing Set 1 and Set 2 helps evaluate ion suppression/enhancement (matrix effects) in the instrument source.
-
Q7: How does my choice of detector (GC-ECD vs. GC-MS) influence my selection?
-
For Gas Chromatography-Electron Capture Detection (GC-ECD): The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens.[14][15] Therefore, your IS must be a halogenated compound to provide a sufficient response. Candidates like a non-coeluting PCB congener or Mirex are suitable. Chromatographic separation between the analyte and the IS is mandatory.
-
For Gas Chromatography-Mass Spectrometry (GC-MS): MS provides mass selectivity, which is a significant advantage.[8][16] The primary requirement is that the IS and analyte do not share the same quantification and qualifier ions, or that they are chromatographically separated. This allows for a wider range of potential standards. If a SIL is used, it will co-elute with the analyte, but it is easily distinguished by its higher mass, making it the perfect IS for GC-MS analysis.[9]
Q8: What is the appropriate concentration for the internal standard?
The internal standard should be added at a concentration that is comparable to the analyte concentrations expected in your samples.[6] A common and effective practice is to choose a concentration that falls within the mid-range of your calibration curve.[17] This ensures the IS signal is strong enough for reliable integration but not so high that it could cause detector saturation or, in the case of ESI-MS, ion suppression of the analyte.[17]
Caption: The internal standard ratio method corrects for analytical variability.
References
- Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
- Wikipedia. (2023). Internal standard.
- de Boer, J., et al. (2000). Tris(4-chlorophenyl)methanol and this compound. The Handbook of Environmental Chemistry, 3(K), 31-41.
- Dolan, J. W. (2014). When Should an Internal Standard be Used? LCGC International.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92256, this compound.
- de Boer, J., & Wester, P. G. (1996). Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment. Environmental Pollution, 93(1), 39-47.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76379, Tris(4-chlorophenyl)methanol.
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?
- Anderson, C., & O'Neil, G. (2017). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM). Western Washington University.
- U.S. Environmental Protection Agency. (2007). Method 8081B: Organochlorine Pesticides by Gas Chromatography.
- Ministry of the Environment, Government of Japan. (n.d.). Detailed Expositions of the Gaseous, Liquid and Solid Phase Extraction/Separation Methods.
- Lebeuf, M., et al. (2002). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. Environmental Pollution, 120(2), 339-349.
- OI Analytical. (n.d.). Analysis of organochlorine pesticides and PCBs using EPA method 608.3.
- U.S. Geological Survey. (1995). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory-- Determination of Organochlorine Pesticides.
- U.S. Geological Survey. (1997). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides.
- Agency for Toxic Substances and Disease Registry. (2022). Analytical Methods. In Toxicological Profile for Sulfur Mustard.
- Uddin, N., et al. (2022). Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector. Applied Water Science, 12(4), 81.
- Baker, T. R., et al. (2023). This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos. Birth Defects Research, 115(4), 458-473.
- Sekisui Medical Co., Ltd. (n.d.). Synthesis of Radiolabeled Compounds.
- Holmstead, et al. (2010). Global distribution of tris (4-chlorophenyl) methanol and tris (4-chlorophenyl) methane in flatfish - is technical ddt the most likely source? ResearchGate.
Sources
- 1. This compound | C19H13Cl3 | CID 92256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. research.wur.nl [research.wur.nl]
- 4. This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. nebiolab.com [nebiolab.com]
- 8. Internal standard - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. "Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM" by Chloe Anderson and Gregory O'Neil [cedar.wwu.edu]
- 11. Synthesis of Radiolabeled Compounds | SEKISUI MEDICAL CO., LTD. [sekisuimedical.jp]
- 12. epa.gov [epa.gov]
- 13. Tris(4-chlorophenyl)phosphine 95 1159-54-2 [sigmaaldrich.com]
- 14. ysi.com [ysi.com]
- 15. Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting fragmentation patterns in the mass spectrum of Tris(4-chlorophenyl)methane
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals analyzing Tris(4-chlorophenyl)methane using mass spectrometry. This resource provides in-depth, experience-driven answers to common challenges you may encounter with its fragmentation patterns. Our goal is to move beyond simple procedural steps and explain the underlying causality, empowering you to make informed decisions during your analysis.
Frequently Asked Questions (FAQs)
Question 1: I'm analyzing this compound for the first time. What should the primary fragmentation pattern and isotopic cluster for the molecular ion look like under Electron Ionization (EI)?
Answer: Understanding the expected mass spectrum is the first step in any successful analysis. For this compound (C₁₉H₁₃Cl₃), the mass spectrum is characterized by two key features: the isotopic cluster of the molecular ion and a dominant fragment resulting from a highly stable carbocation.
1. The Molecular Ion (M⁺) Cluster: The presence of three chlorine atoms is the most defining feature of the molecular ion region. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which exist in an approximate 3:1 ratio.[1][2][3][4] When a molecule contains three chlorine atoms, you will observe a characteristic cluster of peaks separated by 2 m/z units. The expected peaks are:
-
M⁺: The ion containing three ³⁵Cl isotopes.
-
M+2: The ion containing two ³⁵Cl and one ³⁷Cl isotope.
-
M+4: The ion containing one ³⁵Cl and two ³⁷Cl isotopes.
-
M+6: The ion containing three ³⁷Cl isotopes.
The theoretical intensity ratio for a species with three chlorine atoms is approximately 100:97:32:3.5 . This distinctive pattern is a powerful confirmation of the compound's identity.
2. Primary Fragmentation: Under typical Electron Ionization (EI) conditions (e.g., 70 eV), the most common fragmentation event is the loss of one of the chlorophenyl groups.[5][6] This occurs because the cleavage of the bond between the central methane carbon and a phenyl ring results in the formation of a very stable diphenyl(4-chlorophenyl)methyl cation (a triarylmethyl or "trityl" type carbocation).
The primary fragmentation pathway is illustrated below:
Caption: Primary EI fragmentation of this compound.
Therefore, you should expect to see a strong signal for the fragment ion cluster starting at m/z 235, which contains two chlorine atoms. This fragment is often the base peak in the spectrum due to its high stability.[6]
Summary of Expected Key Ions:
| Ion Description | Structure | Number of Cl Atoms | Expected m/z Cluster | Expected Isotope Ratio |
| Molecular Ion | [C₁₉H₁₃Cl₃]⁺˙ | 3 | 346, 348, 350, 352 | 100:97:32:3.5 |
| Primary Fragment | [C₁₃H₉Cl₂]⁺ | 2 | 235, 237, 239 | 100:65:10.5 (approx. 9:6:1)[2] |
| Chlorophenyl Cation | [C₆H₄Cl]⁺ | 1 | 111, 113 | 100:32.5 (approx. 3:1)[7] |
Question 2: My molecular ion cluster (M⁺ to M+6) shows incorrect peak ratios, or some peaks are missing. What could be the cause?
Answer: Deviations from the theoretical isotopic abundance pattern are a common issue and typically point to problems with sample purity, instrument performance, or data acquisition settings. This is a critical issue to resolve, as the isotopic pattern is a primary means of confirming the presence of three chlorine atoms.
Here is a logical workflow to diagnose the problem:
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]
- 4. tutorchase.com [tutorchase.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Enhancing the Efficiency of Tris(4-chlorophenyl)methane Synthesis
Welcome to the technical support center for the synthesis of Tris(4-chlorophenyl)methane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during its synthesis. This resource offers practical, field-proven insights to enhance reaction efficiency, product yield, and purity.
Introduction
This compound is a triarylmethane compound that serves as a valuable building block in various chemical syntheses. Its preparation can be approached through several synthetic routes, with the most common being the Friedel-Crafts reaction between chloroform and chlorobenzene, and the reduction of its corresponding alcohol, Tris(4-chlorophenyl)methanol. This guide will delve into the intricacies of both methodologies, providing detailed protocols and robust troubleshooting guides to navigate potential experimental hurdles.
Synthesis Route 1: Friedel-Crafts Alkylation of Chlorobenzene with Chloroform
This classical approach involves the electrophilic substitution of chlorobenzene with chloroform in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). While direct, this reaction is prone to challenges such as isomer formation and over-alkylation.
Reaction Mechanism
The reaction proceeds through the formation of a dichlorocarbocation (+CHCl₂) from chloroform, facilitated by the Lewis acid. This electrophile then attacks the electron-rich chlorobenzene ring. Subsequent alkylations lead to the desired trisubstituted product.
Diagram: Friedel-Crafts Synthesis of this compound
Caption: Friedel-Crafts reaction workflow for this compound synthesis.
Detailed Experimental Protocol
Materials:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| Chlorobenzene | C₆H₅Cl | 112.56 | 3.0 mol |
| Chloroform | CHCl₃ | 119.38 | 1.0 mol |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.1 mol |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 500 mL |
| Crushed Ice | H₂O | 18.02 | 500 g |
| Concentrated HCl | HCl | 36.46 | 50 mL |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | 200 mL |
| Brine | NaCl | 58.44 | 200 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 20 g |
Procedure:
-
Reaction Setup: Assemble a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.
-
Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (147 g, 1.1 mol) and anhydrous dichloromethane (200 mL).
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath.
-
Addition of Reactants: Slowly add a mixture of chlorobenzene (337.5 g, 3.0 mol) and chloroform (119.4 g, 1.0 mol) from the dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath and slowly pour it onto a mixture of crushed ice (500 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.[1]
Troubleshooting Guide: Friedel-Crafts Synthesis
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yields in this Friedel-Crafts reaction can stem from several factors:
-
Moisture Contamination: Aluminum chloride is extremely hygroscopic and reacts violently with water, which deactivates the catalyst. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All reagents and solvents should be anhydrous.
-
Insufficient Catalyst: A stoichiometric amount of AlCl₃ is often required because it complexes with the product.[2] Ensure you are using at least one equivalent of the catalyst relative to chloroform.
-
Reaction Temperature: While the initial addition should be done at a low temperature to control the exothermic reaction, the reaction may require gentle heating (reflux) to go to completion. Monitor the reaction by TLC to determine the optimal reaction time and temperature.
-
Purity of Reagents: Impurities in chlorobenzene or chloroform can interfere with the reaction. Use freshly distilled or high-purity reagents.
Q2: I am observing multiple spots on my TLC plate, indicating a mixture of products. What are these byproducts and how can I minimize them?
A2: The most common byproducts are isomers and poly-alkylated products:
-
Isomer Formation: The chloro group in chlorobenzene is an ortho-, para-directing group.[3] While the para-isomer is generally favored due to sterics, some ortho-isomer will likely form. Optimizing the reaction temperature can influence the isomer ratio. Lower temperatures often favor the para-isomer.
-
Poly-alkylation: The initial product, bis(4-chlorophenyl)methane, is more reactive than chlorobenzene and can undergo further alkylation. Using a large excess of chlorobenzene can help minimize this side reaction.
-
Unreacted Starting Material: If the reaction is incomplete, you will have unreacted chlorobenzene and chloroform. Ensure sufficient reaction time and optimal temperature.
-
Purification: A well-optimized column chromatography protocol is essential to separate the desired product from these impurities.
Q3: The work-up of my reaction is problematic, with the formation of an emulsion. How can I resolve this?
A3: Emulsion formation during the aqueous work-up is common. Here are some tips:
-
Slow Quenching: Quench the reaction by adding the reaction mixture to the ice/acid mixture very slowly with vigorous stirring.
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Sometimes, insoluble aluminum salts can contribute to emulsions. Filtering the quenched reaction mixture through a pad of Celite® before extraction can be helpful.
Synthesis Route 2: Reduction of Tris(4-chlorophenyl)methanol
An alternative and often cleaner route to this compound is the reduction of its corresponding alcohol, Tris(4-chlorophenyl)methanol (TCPM-OH). This precursor can be synthesized via a Grignard reaction.[1]
Reaction Mechanism
The reduction of the tertiary alcohol is typically achieved using a silane-based reducing agent, such as triethylsilane (Et₃SiH), in the presence of a strong acid like trifluoroacetic acid (TFA). The acid protonates the hydroxyl group, turning it into a good leaving group (water). The resulting carbocation is then reduced by the silane.
Diagram: Reduction of Tris(4-chlorophenyl)methanol
Caption: Workflow for the reduction of Tris(4-chlorophenyl)methanol.
Detailed Experimental Protocol
Materials:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| Tris(4-chlorophenyl)methanol | C₁₉H₁₃Cl₃O | 363.67 | 1.0 equiv |
| Triethylsilane | (C₂H₅)₃SiH | 116.28 | 1.5 equiv |
| Trifluoroacetic Acid | CF₃COOH | 114.02 | 10 equiv |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | 100 mL |
| Brine | NaCl | 58.44 | 100 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 10 g |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Tris(4-chlorophenyl)methanol (1.0 equiv) in dichloromethane.
-
Addition of Reagents: Add triethylsilane (1.5 equiv) to the solution.
-
Reaction Initiation: Cool the mixture in an ice bath and slowly add trifluoroacetic acid (10 equiv).
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Slowly pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the acid.
-
Work-up: Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 50 mL).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Troubleshooting Guide: Reduction of Tris(4-chlorophenyl)methanol
Q1: The reduction reaction is incomplete, and I still have starting material present. What can I do?
A1: Incomplete reduction can be due to several factors:
-
Insufficient Reducing Agent or Acid: Ensure that you are using a sufficient excess of both triethylsilane and trifluoroacetic acid. The acid is crucial for activating the alcohol.
-
Reaction Time: Some reductions may require longer reaction times. Continue to monitor the reaction by TLC until all the starting material is consumed.
-
Purity of Starting Material: Impurities in the Tris(4-chlorophenyl)methanol may interfere with the reaction. Ensure the starting material is of high purity.
Q2: I am observing an unknown byproduct in my reaction mixture. What could it be?
A2: While this reaction is generally clean, side products can form:
-
Ether Formation: Under acidic conditions, the intermediate carbocation could potentially react with any residual alcohol to form an ether. This is less likely with a strong reducing agent present.
-
Decomposition: Prolonged exposure to strong acid can sometimes lead to decomposition of the product. It is important to work up the reaction as soon as it is complete.
-
Characterization: Isolate the byproduct by chromatography and characterize it using techniques like NMR and Mass Spectrometry to identify its structure. This will provide clues as to the side reaction occurring.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. The ¹H NMR spectrum should show characteristic signals for the aromatic protons and the methine proton.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Concluding Remarks
The successful synthesis of this compound relies on careful control of reaction conditions and attention to detail during the work-up and purification steps. By understanding the underlying reaction mechanisms and potential pitfalls, researchers can optimize their synthetic strategy to achieve high yields of pure product. This guide provides a foundation for troubleshooting common issues, but as with any chemical synthesis, careful observation and systematic optimization are key to success.
References
- Anderson, C., & O'Neil, G. (n.d.). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM) and tris(4-chlorophenyl)-methanol (TCPM-OH) for Investigations into Environmental Persistence. Western CEDAR.
- BenchChem. (2025). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of Tris(4-aminophenyl)methane. BenchChem.
- BenchChem. (2025). A Comparative Guide to Tris(4-aminophenyl)methane in Synthesis: A Cost-Benefit Analysis. BenchChem.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Organic Syntheses. (n.d.). Triphenylmethane.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). Tris(4-chlorophenyl)methanol.
- Quora. (2021, April 13). What happens when chlorobenzene undergoes Friedel-Crafts alkylation?
- Sarthaks eConnect. (2019, July 22). A Friedel-Crafts reaction of benzene with chloroform produces.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- YouTube. (2023, March 25). Friedel Crafts Alkylation Reaction|Chlorobenzene|1-chloro-2-methylbenzene.
Sources
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Tris(4-chlorophenyl)methane Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(4-chlorophenyl)methane (TCPM) is a persistent organic pollutant and a byproduct of the synthesis of the pesticide dichlorodiphenyltrichloroethane (DDT).[1][2] Its presence in the environment and potential for bioaccumulation in wildlife and humans necessitate robust and reliable analytical methods for its detection and quantification.[1][2][3] This guide provides an in-depth comparison of validated analytical methodologies for the determination of TCPM, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and an exploration of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) as a potential alternative. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to select and implement the most appropriate analytical strategy for their specific research needs.
This guide is structured to provide not only a comparative analysis of analytical techniques but also to delve into the fundamental principles of method validation, ensuring the generation of accurate and defensible data. We will explore the causality behind experimental choices and present detailed, field-proven protocols.
The Foundation of Reliable Measurement: Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[4] This is a critical requirement for any laboratory generating data for regulatory submission, environmental monitoring, or in a quality control setting. Authoritative bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and EURACHEM provide comprehensive guidelines on the parameters that need to be evaluated.[4][5][6][7][8][9][10][11]
The core validation parameters, as outlined in the ICH Q2(R1) guideline, include:[4][5][12]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the stipulated conditions. This is usually expressed at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The following sections will compare the performance of different analytical techniques for TCPM determination based on these essential validation parameters.
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Method
Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. When coupled with a mass spectrometer, it provides a highly selective and sensitive analytical system. For organochlorine compounds like TCPM, GC-MS is a well-established and widely used method.[3][6][12][13]
Principle of GC-MS
In GC-MS, the sample is first vaporized and injected into a long, thin capillary column. An inert carrier gas (typically helium or hydrogen) carries the sample through the column, which is coated with a stationary phase. The separation of compounds is based on their differential partitioning between the mobile (carrier gas) and stationary phases, which is influenced by their volatility and affinity for the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.
A Validated GC-MS Method for TCPM and its Metabolite
A published study details a validated GC-MS method for the simultaneous quantification of TCPM and its metabolite, tris(4-chlorophenyl)methanol (TCPMOH), in rat plasma and fetus.[1][2] This method provides a solid foundation for the analytical determination of TCPM in biological matrices.
Table 1: Performance Characteristics of a Validated GC-MS Method for TCPM and TCPMOH [1][2]
| Validation Parameter | This compound (TCPM) | Tris(4-chlorophenyl)methanol (TCPMOH) |
| Linearity (r²) | ≥ 0.9975 | ≥ 0.9975 |
| Calibration Range | 2–200 ng/mL | 1–100 ng/mL |
| Accuracy (Relative Error) | ≤ ±12.8% | ≤ ±14.5% |
| Precision (RSD) | ≤ 7.6% | ≤ 3.8% |
| Limit of Quantitation (LOQ) | 2 ng/mL | 1 ng/mL |
| Limit of Detection (LOD) | 0.73 ng/mL | 0.07 ng/mL |
The data presented in Table 1 demonstrates that the GC-MS method is linear, accurate, and precise for the determination of TCPM in a complex biological matrix.[1][2]
Experimental Protocol: GC-MS Analysis of TCPM in Biological Tissues
This protocol is adapted from the validated method for TCPM and TCPMOH in rat plasma and fetus.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma or tissue homogenate, add an internal standard solution.
-
Add 1 mL of 1 M ammonium acetate buffer (pH 5).
-
Add 4 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., hexane).
2. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 280°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 250°C, hold for 0 minutes.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5975 or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
TCPM: Monitor characteristic ions (e.g., m/z 346, 311, 276).
-
Internal Standard: Monitor characteristic ions.
-
Diagram 1: GC-MS Experimental Workflow
Caption: General workflow for the GC-MS analysis of TCPM.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A Potential Alternative
While GC-MS is the established technique for TCPM, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers potential advantages for certain applications. LC is suitable for a wider range of compounds, including those that are thermally labile or less volatile.[5][6]
Principle of LC-MS/MS
In LC-MS/MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The eluent from the LC column is then introduced into the mass spectrometer. In a tandem mass spectrometer (MS/MS), a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and sensitivity.
Comparison with GC-MS for Organochlorine Pesticides
For many classes of pesticides, LC-MS/MS offers superior or comparable performance to GC-MS.[6][9] However, for legacy organochlorine pesticides, such as DDT and its analogs, GC-MS often demonstrates better performance.[5][6] This is primarily due to the nonpolar and volatile nature of these compounds, which makes them highly amenable to GC separation and electron impact ionization.
Hypothetical LC-MS/MS Method Development for TCPM
A starting point for developing an LC-MS/MS method for TCPM would involve:
-
Column Selection: A reversed-phase C18 column would be a logical first choice.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, possibly with additives to promote ionization.
-
Ionization Source: Both ESI and APCI should be evaluated in both positive and negative ion modes to determine the optimal ionization conditions.
-
MS/MS Optimization: Infusion of a TCPM standard to determine the precursor ion and optimize collision energy to generate characteristic product ions for SRM transitions.
Diagram 2: Decision-Making for Method Selection
Sources
- 1. hpst.cz [hpst.cz]
- 2. researchgate.net [researchgate.net]
- 3. research.wur.nl [research.wur.nl]
- 4. weber.hu [weber.hu]
- 5. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cms.mz-at.de [cms.mz-at.de]
- 8. iris.unito.it [iris.unito.it]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. unitedchem.com [unitedchem.com]
- 11. waters.com [waters.com]
- 12. Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide: Choosing Between GC-MS and LC-MS for the Analysis of Tris(4-chlorophenyl)methane
Introduction: The Analytical Challenge of Tris(4-chlorophenyl)methane
This compound (TCPM) is an organochlorine compound structurally similar to DDT and is often found as a byproduct in technical DDT formulations.[1][2] Its persistence and lipophilic nature lead to bioaccumulation in various environmental and biological matrices, including fish, marine mammals, and humans.[3][4][5] The need to monitor this environmental contaminant necessitates robust, sensitive, and reliable analytical methodologies.
For researchers and drug development professionals, selecting the appropriate analytical platform is a critical first step. The two most powerful and commonly employed techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an in-depth comparison of these two techniques for TCPM analysis, grounded in established scientific principles and experimental data, to empower you to make an informed decision for your specific application.
GC-MS: The Established Workhorse for Organochlorine Analysis
Gas chromatography is fundamentally suited for the analysis of compounds that are volatile and thermally stable. TCPM, as a semi-volatile organochlorine pesticide, fits these criteria perfectly, making GC-MS the traditional and highly effective method for its quantification. For the class of organochlorine pesticides, GC-MS has consistently demonstrated superior performance.[6][7]
The GC-MS Principle: A Causal Explanation
The efficacy of GC-MS for TCPM hinges on two core processes: chromatographic separation and mass spectrometric detection.
-
Gas Chromatography (GC): The sample, reconstituted in a volatile organic solvent, is injected into a heated port, causing the TCPM to vaporize. An inert carrier gas (typically helium) sweeps the vaporized molecules onto a long, narrow capillary column. The column's inner surface is coated with a stationary phase (e.g., a non-polar phenyl-arylene polymer). Separation occurs based on the differential partitioning of TCPM between the mobile gas phase and the stationary phase. Because TCPM is relatively non-polar, it interacts well with non-polar columns, allowing for excellent separation from more polar matrix components.
-
Mass Spectrometry (MS): As TCPM elutes from the GC column, it enters the high-vacuum environment of the mass spectrometer's ion source. Here, it is bombarded with a high-energy electron beam (typically 70 eV) in a process called Electron Ionization (EI).[8] This energetic process is highly reproducible and creates a predictable fragmentation pattern, which serves as a chemical fingerprint for unambiguous identification.
Experimental Protocol: GC-MS Analysis of TCPM in Biological Matrices
This protocol is a validated method for the simultaneous quantification of TCPM and its metabolite, Tris(4-chlorophenyl)methanol (TCPMOH), in rat plasma.[2][3]
1. Sample Preparation (Extraction and Cleanup):
-
Rationale: The goal is to isolate the lipophilic TCPM from a complex biological matrix (plasma) and remove interfering substances like fats and proteins that could compromise the GC system.
-
Steps:
-
To a 100 µL plasma sample, add an internal standard solution. The internal standard is a structurally similar compound not expected in the sample, which corrects for variability during preparation and analysis.[3]
-
Perform a liquid-liquid extraction (LLE) by adding a water-immiscible organic solvent (e.g., a hexane/dichloromethane mixture). Vortex vigorously to partition the analytes into the organic layer.
-
Centrifuge to separate the layers and transfer the upper organic layer to a clean tube.
-
For cleanup, pass the extract through a solid-phase extraction (SPE) cartridge (e.g., silica-based). This step removes polar interferences.[4][5]
-
Elute the TCPM from the SPE cartridge using a specific solvent mixture (e.g., 0.4 mL of dichloromethane/hexane).[3]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in a small, precise volume (e.g., 20 µL) of a GC-compatible solvent like nonane for analysis.[3]
-
2. Instrumental Analysis:
-
Rationale: The instrumental parameters are optimized to achieve good chromatographic peak shape, separation from other compounds, and sensitive detection.
-
GC-MS Parameters:
-
GC System: Agilent 7890 GC or equivalent.[9]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is ideal for separating non-polar compounds.[10]
-
Injection: 1 µL injection in splitless mode to maximize the transfer of analyte onto the column for trace analysis.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: Increase to 250°C at 20°C/min.
-
Ramp 2: Increase to 300°C at 10°C/min, hold for 5 minutes.
-
-
MS System: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy ensures that the resulting spectra are comparable to established libraries.[10]
-
Detection Mode: Selected Ion Monitoring (SIM). Instead of scanning all masses, the detector focuses only on specific, characteristic fragment ions of TCPM. This drastically improves the signal-to-noise ratio and, therefore, sensitivity.
-
Visualization: GC-MS Workflow
Caption: Standard workflow for the analysis of TCPM using GC-MS.
LC-MS/MS: The Versatile and Powerful Alternative
While GC-MS is the incumbent, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as an indispensable tool in pesticide residue analysis.[11] Its primary advantage is the ability to analyze a much wider range of compounds, including those that are non-volatile or thermally labile, often without the need for derivatization.[6]
The LC-MS/MS Principle: A Causal Explanation
LC-MS/MS offers a different, yet equally powerful, approach to TCPM analysis.
-
Liquid Chromatography (LC): The sample is dissolved in a liquid mobile phase and injected into a column packed with a stationary phase (typically C18-modified silica for reversed-phase LC). Separation is achieved based on the analyte's partitioning between the liquid mobile phase and the solid stationary phase. For a non-polar compound like TCPM, a high percentage of organic solvent (like methanol or acetonitrile) in the mobile phase is required to elute it from the non-polar C18 column.
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: As TCPM elutes from the LC column, it must be ionized. Electrospray Ionization (ESI) is less effective for non-polar species. Atmospheric Pressure Chemical Ionization (APCI) is the superior choice here, as it uses a corona discharge to ionize molecules in the gas phase, a process well-suited for relatively non-polar, semi-volatile compounds.[8][12] This typically forms a protonated molecule, [M+H]⁺.
-
Detection: Tandem mass spectrometry (MS/MS) provides exceptional selectivity. The first mass analyzer (Q1) selects the TCPM precursor ion ([M+H]⁺). This ion is then fragmented in a collision cell (Q2). The second mass analyzer (Q3) monitors for specific, characteristic fragment ions (product ions). This two-stage filtering, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, leading to ultra-low detection limits.[13]
-
Experimental Protocol: LC-MS/MS Analysis of TCPM in Environmental Samples
This protocol is a robust general method for analyzing pesticides in complex matrices like food or soil, adapted for TCPM.
1. Sample Preparation (QuEChERS Method):
-
Rationale: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined extraction and cleanup method that is highly effective for multi-residue pesticide analysis in diverse matrices.
-
Steps:
-
Homogenize 10 g of the sample (e.g., fish tissue, sediment) with 10 mL of water.
-
Add an internal standard and 10 mL of acetonitrile.
-
Add a packet of QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute. The salts induce phase separation between the water and acetonitrile and help drive the pesticides into the organic layer.
-
Centrifuge and take an aliquot of the upper acetonitrile layer.
-
Perform dispersive SPE (d-SPE) cleanup by adding the aliquot to a tube containing a cleanup sorbent (e.g., PSA to remove fatty acids, C18 to remove lipids, and MgSO₄ to remove residual water).
-
Vortex and centrifuge. The resulting supernatant is ready for LC-MS/MS analysis, potentially after dilution.
-
2. Instrumental Analysis:
-
Rationale: The LC gradient is designed to effectively elute TCPM while the MS/MS parameters are optimized for maximum sensitivity and specificity using the MRM transition.
-
LC-MS/MS Parameters:
-
LC System: Shimadzu Nexera or equivalent.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: Start at 60% B, increase to 98% B over 8 minutes, hold for 2 minutes, and re-equilibrate. The high organic content is necessary to elute the non-polar TCPM.
-
Flow Rate: 0.4 mL/min.
-
MS System: SCIEX Triple Quad 5500 or equivalent.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). A precursor ion (e.g., [M+H]⁺) would be selected and fragmented to produce specific product ions for quantification and confirmation.
-
Visualization: LC-MS/MS Workflow
Caption: QuEChERS and LC-MS/MS workflow for TCPM analysis.
Head-to-Head Comparison: GC-MS vs. LC-MS/MS
The choice between these two powerful techniques depends on several factors, including the sample matrix, required sensitivity, availability of instrumentation, and the need to analyze other compounds simultaneously.
| Feature | GC-MS | LC-MS/MS | Rationale & Field Insights |
| Analyte Suitability | Volatile, thermally stable compounds. | Wide range, including non-volatile & thermally labile. | TCPM is suitable for both, but GC-MS is a more natural fit for its chemical properties. |
| Ionization Method | Electron Ionization (EI) | APCI (preferred) or ESI | EI provides highly reproducible, library-searchable spectra. APCI is necessary for LC-MS analysis of this less-polar compound.[8][12] |
| Selectivity | Good (SIM mode) | Excellent (MRM mode) | The MS/MS scan (MRM) is inherently more selective than the single-stage MS (SIM), significantly reducing chemical noise.[13] |
| Sensitivity (LOD/LOQ) | Low ng/mL (ppb) in plasma.[3] | Potentially sub-ng/L (ppt) in water.[6] | LC-MS/MS typically offers lower detection limits due to the superior selectivity of MRM.[11] |
| Matrix Effects | Can be significant (ion source fouling). | Can be significant (ion suppression/enhancement). | Both techniques require excellent sample cleanup. Lipids are particularly problematic for GC-MS systems.[9] |
| Compound ID Confidence | High (Library matchable spectra) | High (MRM ratio confirmation) | The existence of extensive, standardized EI libraries is a major advantage for GC-MS in compound identification.[13] |
| Throughput | Moderate; longer sample prep. | High; streamlined prep like QuEChERS. | Modern LC-MS methods often have faster run times and simpler sample preparation protocols. |
| Instrumentation Cost | Lower | Higher | High-end GC-MS systems are generally less expensive than high-end LC-MS/MS systems. |
Decision Framework: Selecting the Right Technology
To aid in your decision-making process, the following flowchart outlines key considerations.
Caption: Decision flowchart for choosing between GC-MS and LC-MS/MS.
Conclusion
Both GC-MS and LC-MS/MS are highly capable techniques for the analysis of this compound.
GC-MS stands as the proven, robust, and cost-effective method. Its performance for organochlorine compounds is well-documented, and the availability of extensive EI libraries provides high confidence in identification. For laboratories focused specifically on legacy contaminants like TCPM, GC-MS is an excellent and reliable choice.[3][4][7]
LC-MS/MS offers superior sensitivity and versatility. It is the platform of choice for multi-residue methods that include a diverse range of pesticides with varying chemical properties.[6][11] If the goal is to develop a single method for TCPM alongside more polar, modern pesticides, or if the required detection limits are in the parts-per-trillion range, LC-MS/MS is the more powerful and future-proof investment.
Ultimately, the optimal choice is dictated by the specific goals of your research, the nature of your samples, and the resources available in your laboratory.
References
- Rider, C. V., et al. (2021). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus. Journal of Analytical Toxicology, 45(9), 1035–1043. [Link]
- de Boer, J., et al. (1996). Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment. Environmental Pollution, 93(1), 39-47. [Link]
- K-A, K., et al. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods, 11(5), 549-561. [Link]
- Alder, L., et al. (2006). Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? Mass Spectrometry Reviews, 25(6), 838-865. [Link]
- Taylor & Francis Online. (2021). Full article: Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)
- Rider, C. V., et al. (2021). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)
- de Boer, J. (1995). Tris(4-chlorophenyl) methanol and tris(4-chlorophenyl) methane. Research@WUR. [Link]
- Jimenez, J. L. Ionization Techniques – Part IV. University of Colorado Boulder.
- American Society for Mass Spectrometry. (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link]
- BioSpectra. (2021). TRIS TESTING METHODS. [Link]
- Scherbaum, E., et al. (2008). GC-MS or LC-MS(/MS) - Which Technique is More Essential? EURL-Pesticides.eu. [Link]
- Agilent Technologies. (2017).
- ACD/Labs. (2023).
- Thurman, E. M., & Hostetler, K. A. (2012). Chemical Analysis of Pesticides Using GC/MS, GC/MS/MS, and LC/MS/MS.
- Unknown Author.
- Shared Research Facilities. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. [Link]
- University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]
- Breci, L. (2023).
- ResearchGate. (n.d.).
- Van De Steene, I., & Lambert, W. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(5), 2095-2104. [Link]
- Mrs Burton's Chemistry. (2018).
- LCGC International. (2023). Rapid and Sensitive Determination of Residues of Triphenylmethane Dyes and Their Metabolites in Animal Tissues by LC–MS/MS. [Link]
- Restek. (n.d.).
- Lebeuf, M., et al. (2001). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. Environmental Pollution, 111(1), 29-43. [Link]
- Slideshare. (n.d.).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.wur.nl [research.wur.nl]
- 6. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 9. agilent.com [agilent.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. as.uky.edu [as.uky.edu]
- 13. researchgate.net [researchgate.net]
Comparative Toxicity of Tris(4-chlorophenyl)methane and Tris(4-chlorophenyl)methanol: A Guide for Researchers
Introduction
Tris(4-chlorophenyl)methane (TCPM) and its hydroxylated metabolite, Tris(4-chlorophenyl)methanol (TCPMOH), are persistent organochlorine compounds.[1] They are often considered byproducts of the manufacturing of the pesticide DDT and have been detected in various environmental matrices and human tissues, including adipose tissue and breast milk.[2][3][4] Their persistence and potential for bioaccumulation raise significant concerns about their toxicological impact on human health and the environment.[2][3][5] This guide provides a comparative analysis of the available toxicity data for TCPM and TCPMOH, offering insights for researchers, scientists, and professionals in drug development and environmental health.
Due to a scarcity of direct comparative toxicity studies, this guide synthesizes data from individual studies on each compound and draws inferences from the broader class of organochlorine compounds and triphenylmethane derivatives.
Physicochemical Properties and Toxicokinetics
Both TCPM and TCPMOH are lipophilic compounds, a characteristic that contributes to their persistence in the environment and bioaccumulation in fatty tissues of organisms, including humans.[3][6] Studies in rats and mice have shown that both compounds are readily absorbed after oral administration and are highly bioavailable.[7] Excretion is limited, with a significant portion of the administered dose being retained in tissues, particularly adipose tissue.[7] The metabolism of TCPM to TCPMOH appears to be minimal.[7][8] The age-dependent accumulation of both TCPM and TCPMOH has been observed in human adipose tissues.[3]
Comparative Toxicity Profile
While comprehensive head-to-head toxicity data is limited, available studies in various models, including rodents and zebrafish, allow for a comparative assessment of the toxicological profiles of TCPM and TCPMOH.
| Toxicity Endpoint | This compound (TCPM) | Tris(4-chlorophenyl)methanol (TCPMOH) |
| Developmental Toxicity | Did not induce significant morphological changes to the developing pancreas in zebrafish embryos at 50 nM.[2][4][9] | Reduced islet and total pancreas area in zebrafish embryos at 50 nM.[2][9] Embryonic mortality and morphological deformities increased in a concentration-dependent manner in zebrafish.[5][10] |
| Endocrine Disruption | In vitro studies suggest it may act as an estrogen mimic.[2][4] | In vitro studies suggest it can act as an estrogen mimic.[2] Exhibits antiandrogenic activity in vitro, with a binding affinity to the androgen receptor comparable to p,p'-DDE.[11] Elevated serum follicle-stimulating hormone (FSH) levels in male rats at high doses.[11] |
| Hepatic Effects | Limited data available. | Induces hepatic Phase I and Phase II drug-metabolizing enzymes in rats.[12][13] Causes mild to moderate cytoplasmic changes in the liver and an increased number of apoptotic hepatocytes in rats at higher doses.[12] |
| Splenic and Hematological Effects | Limited data available. | Increased spleen to body weight ratio in rats.[12] Caused mild splenic changes (sinus hyperplasia and mantle zone atrophy) in rats.[12] Modulated white blood cell and lymphocyte counts in rats.[12] |
| Gene Expression | Significantly altered the expression of 419 genes in zebrafish embryos, downregulating processes like retinol metabolism, circadian rhythm, and steroid biosynthesis.[2][9] | Significantly altered the expression of 547 genes in zebrafish embryos, with similar downregulation of metabolic and signaling pathways as TCPM.[2][9] Transcriptomic responses to TCPM and TCPMOH were strongly correlated.[2][9] |
Mechanistic Insights
The toxicological effects of TCPM and TCPMOH appear to be mediated through multiple mechanisms, including endocrine disruption and alterations in gene expression.
Endocrine Disruption
Both compounds have been suggested to act as estrogen mimics in vitro.[2][4] Furthermore, TCPMOH has demonstrated antiandrogenic activity by binding to the androgen receptor.[11] This dual hormonal activity is a hallmark of many organochlorine compounds and can lead to complex effects on reproductive health and development. The elevation of FSH levels in male rats exposed to TCPMOH, without concurrent changes in testosterone or luteinizing hormone, suggests a potential disruption of the hypothalamic-pituitary-gonadal axis.[11]
Alterations in Gene Expression
Studies in zebrafish embryos have revealed that both TCPM and TCPMOH can significantly alter gene expression profiles.[2][9] The downregulation of pathways involved in retinol metabolism, circadian rhythm, and steroid biosynthesis points to broad-ranging impacts on fundamental cellular processes.[2][9] The strong correlation between the transcriptomic responses to both compounds suggests they may share common mechanisms of toxicity at the molecular level.[2][9]
Experimental Protocols
Zebrafish Developmental Toxicity Assay
This protocol provides a framework for assessing the developmental toxicity of compounds like TCPM and TCPMOH.
Objective: To evaluate the effects of chemical exposure on the morphological development and organogenesis of zebrafish embryos.
Methodology:
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them according to standard developmental timelines.
-
Exposure: At a specific developmental stage (e.g., 24 hours post-fertilization), place embryos in multi-well plates containing embryo medium with varying concentrations of the test compound (TCPM or TCPMOH) and a vehicle control.
-
Incubation: Incubate the embryos at a constant temperature (typically 28.5°C) for a defined period (e.g., up to 96 or 120 hours post-fertilization).
-
Morphological Assessment: At regular intervals, observe the embryos under a stereomicroscope for developmental abnormalities, including mortality, hatching rate, pericardial edema, yolk sac edema, and spinal curvature.
-
Organ-Specific Analysis: Utilize transgenic zebrafish lines with fluorescently labeled organs (e.g., pancreas, liver) to visualize and quantify organ size and morphology.
-
Data Analysis: Compare the incidence and severity of malformations and changes in organ size between the exposed and control groups using appropriate statistical methods.
Caption: Workflow for Zebrafish Developmental Toxicity Assay.
Discussion and Future Directions
The available evidence suggests that both this compound and Tris(4-chlorophenyl)methanol are persistent, bioaccumulative compounds with the potential to exert toxic effects. Notably, Tris(4-chlorophenyl)methanol (TCPMOH) appears to exhibit a more pronounced toxicological profile in developmental studies , particularly concerning pancreatic development in zebrafish.[2][9] This may be attributed to the presence of the hydroxyl group, which could influence its interaction with biological targets.
However, significant data gaps remain. There is a pressing need for direct, comparative studies on the acute, sub-chronic, and chronic toxicity of both compounds in mammalian models. Further research should also focus on elucidating their complete metabolic pathways and identifying all potential metabolites and their respective toxicities. Investigating the genotoxic and carcinogenic potential of TCPM and TCPMOH is also crucial for a comprehensive risk assessment.
The structural similarity of these compounds to other organochlorine pesticides like DDT underscores the importance of understanding their toxicological properties.[1][2] Organochlorines as a class are known for their persistence and wide range of toxic effects, including neurotoxicity, endocrine disruption, and carcinogenicity.[1][14][15] Therefore, a precautionary approach to the environmental presence of TCPM and TCPMOH is warranted.
Conclusion
References
- Poon, R., Lecavalier, P., Bergman, Å., Yagminas, A., Chu, I., & Valli, V. E. (1997). Effects of tris(4-chlorophenyl)methanol on the rat following short-term oral exposure. Chemosphere, 34(1), 1–12.
- S, S., & P, P. (2020).
- J, A. A., & M, S. (2016). Toxic Effects of Organochlorine Pesticides: A Review. Science Publishing Group.
- J, A. A., & M, S. (2016). (PDF) Toxic Effects of Organochlorine Pesticides: A Review (OPEN ACCESS).
- A Comparative Analysis of the Toxicity of Triphenylmethane Dyes: A Guide for Researchers - Benchchem. (n.d.). BenchChem.
- Ogranochlorine (Pesticide Poisoning) - Mass.gov. (n.d.). Mass.gov.
- Organochlorine Pesticides - Veterian Key. (2016, September 11). Veterian Key.
- Catlin, N. R., Black, S. R., Surh, I., Yourick, J. J., & Fennell, T. R. (2019). Disposition of tris(4-chlorophenyl)methanol and tris(4-chlorophenyl)
- Yost, E. E., Navarrete, A. D., Tanguay, R. L., & Sant, K. E. (2023). This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos. PubMed Central.
- Navarrete, A. D., Yost, E. E., Tanguay, R. L., & Sant, K. E. (2021). The ecotoxicological contaminant tris(4-chlorophenyl)methanol (TCPMOH) impacts embryonic development in zebrafish (Danio rerio). PubMed.
- Yost, E. E., Navarrete, A. D., Tanguay, R. L., & Sant, K. E. (2023). This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos. PubMed.
- The ecotoxicological contaminant Tris(4-chlorophenyl)methanol (TCPMOH) impacts embryonic development in zebrafish (Danio rerio) | Request PDF. (2025, September 29).
- Kunisue, T., Minh, T. B., Fukuda, K., Takeda, M., & Tanabe, S. (2004). Specific accumulation and elimination kinetics of this compound, tris(4-chlorophenyl)
- Foster, W. G., Poon, R., & Lecavalier, P. (1999). Reproductive effects of tris(4-chlorophenyl)
- This compound|CAS 27575-78-6 - Benchchem. (n.d.). BenchChem.
- Watanabe, M., Tanabe, S., Miyazaki, N., Petrov, E. A., & Jarman, W. M. (1999). Contamination of Tris(4-Chlorophenyl) Methane and Tris(4-Chlorophenyl) Methanol in Marine Mammals from Russia and Japan: Body Distribution, Bioaccumulation and Contamination Status. Marine Pollution Bulletin, 39(1-12), 393-398.
- Black, S. R., Surh, I., Yourick, J. J., & Fennell, T. R. (2021). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound a. Taylor & Francis Online.
- Falandysz, J., Strandberg, L., & Rappe, C. (1999). This compound and Tris(4-chlorophenyl)methanol in Sediment and Food Webs from the Baltic South Coast.
- Buser, H. R. (1995). DDT, A Potential Source of Environmental this compound and Tris(4-chlorophenyl)methanol. Environmental Science & Technology, 29(9), 2133-2139.
- Muir, D. C. G., Koczanski, K., & Rosenberg, B. (1996). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. PubMed.
Sources
- 1. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific accumulation and elimination kinetics of this compound, tris(4-chlorophenyl)methanol, and other persistent organochlorines in humans from Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organochlorine Pesticides | Veterian Key [veteriankey.com]
- 7. Disposition of tris(4-chlorophenyl)methanol and this compound in male and female Harlan Sprague Dawley rats and B6C3F1/N mice following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ecotoxicological contaminant tris(4-chlorophenyl)methanol (TCPMOH) impacts embryonic development in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reproductive effects of tris(4-chlorophenyl)methanol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of tris(4-chlorophenyl)methanol on the rat following short-term oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cgrb.org [cgrb.org]
- 14. Toxic Effects of Organochlorine Pesticides: A Review, American Journal of BioScience, Science Publishing Group [sciencepublishinggroup.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioaccumulation of Tris(4-chlorophenyl)methane and DDT with its Metabolites
A Technical Guide for Environmental Science and Toxicology Professionals
Introduction: Unraveling the Bioaccumulative Potential of Two Persistent Organic Pollutants
In the landscape of persistent organic pollutants (POPs), dichlorodiphenyltrichloroethane (DDT) is a well-documented environmental contaminant, notorious for its persistence, bioaccumulation, and adverse ecological impacts.[1] However, the manufacturing of technical-grade DDT has led to the unintended environmental release of related compounds, including Tris(4-chlorophenyl)methane (TCPM) and its metabolite, Tris(4-chlorophenyl)methanol (TCPMOH).[2][3] These compounds are now recognized as widespread environmental contaminants in their own right, detected in various ecosystems and human tissues.[2][4] This guide provides a detailed comparative analysis of the bioaccumulation of TCPM against DDT and its primary, highly persistent metabolites, DDE (dichlorodiphenyldichloroethylene) and DDD (dichlorodiphenyldichloroethane).
This document is intended for researchers, scientists, and professionals in drug development and environmental toxicology. It will delve into the physicochemical properties, metabolic fates, and experimental data that govern the bioaccumulation of these compounds, offering insights into their comparative environmental risk.
Physicochemical Properties: A Foundation for Bioaccumulation
The tendency of a chemical to bioaccumulate is strongly linked to its lipophilicity, often quantified by the octanol-water partition coefficient (Kow). A higher log Kow value indicates greater lipid solubility and a higher potential to accumulate in the fatty tissues of organisms.
| Compound | Chemical Structure | Molecular Formula | Log Kow |
| This compound (TCPM) | [Insert Chemical Structure of TCPM] | C₁₉H₁₃Cl₃ | ~7.3 (calculated)[5] |
| p,p'-DDT | [Insert Chemical Structure of p,p'-DDT] | C₁₄H₉Cl₅ | 6.91[6] |
| p,p'-DDE | [Insert Chemical Structure of p,p'-DDE] | C₁₄H₈Cl₄ | 6.51[6] |
| p,p'-DDD | [Insert Chemical Structure of p,p'-DDD] | C₁₄H₁₀Cl₄ | 6.02[6] |
Table 1: Comparison of Physicochemical Properties.
The calculated log Kow for TCPM is notably high, suggesting a strong affinity for lipids, comparable to or even exceeding that of DDT.[5][6] This high lipophilicity is a primary driver for its potential to be readily absorbed and stored in biological tissues.
Comparative Bioaccumulation and Biomagnification
Bioconcentration Factor (BCF): The BCF is a measure of a chemical's accumulation in an aquatic organism from the surrounding water. For DDT, steady-state BCF values in fish have been reported to be as high as 12,000 to 100,000, indicating very high bioconcentration.[7]
Biomagnification Factor (BMF): The BMF describes the increase in the concentration of a substance in an organism relative to its diet. Studies on marine mammals have shown that the BMFs of TCPM and its metabolite TCPMOH are comparable to those of highly bioaccumulative polychlorinated biphenyls (PCBs) and DDTs.[8] This indicates that TCPM not only accumulates from the environment but is also efficiently transferred up the food chain, posing a risk to apex predators. In some cases, TCPM has been identified as the second most abundant DDT-related compound in dolphin blubber, following DDE.[9]
The high persistence of DDE, a major metabolite of DDT, contributes significantly to its pronounced biomagnification in food webs.[1] Similarly, the persistence of TCPM is a key factor in its ability to biomagnify.
Metabolic Fates: The Role of Biotransformation in Persistence
The persistence of a compound in an organism is a critical factor influencing its bioaccumulation potential. Metabolism can lead to detoxification and elimination, or in some cases, transformation into more persistent metabolites.
DDT Metabolism: DDT is primarily metabolized in organisms to DDE and DDD. The conversion to DDE is a detoxification pathway in terms of acute toxicity, but it results in a more persistent and equally bioaccumulative compound.[1] The stability of the DDE molecule is a major reason for its long-term persistence in the environment and its biomagnification.
TCPM Metabolism: TCPM is known to be metabolized to TCPMOH.[10] While this represents a biotransformation, studies in rainbow trout have shown that TCPM is more persistent than TCPMOH. Research on zebrafish embryos has indicated that exposure to TCPM can lead to the downregulation of genes involved in the metabolism of xenobiotics, such as those in the cytochrome P450 family.[11] This suggests that TCPM may inhibit its own detoxification, contributing to its persistence and bioaccumulation.
Experimental Protocols for Assessing Bioaccumulation
The standardized method for determining the bioconcentration of a chemical in fish is the OECD Test Guideline 305.[11][12][13] This protocol provides a framework for both aqueous and dietary exposure studies.
OECD 305: Bioaccumulation in Fish
Objective: To determine the bioconcentration factor (BCF) of a substance in fish.
Key Phases:
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in the water for a period of up to 28 days, or until a steady state is reached.[12][13]
-
Depuration Phase: After the uptake phase, the fish are transferred to a clean, untreated medium and observed for a period to determine the rate of elimination of the substance.[12][13]
Step-by-Step Methodology:
-
Test Organism Selection: A suitable fish species is chosen, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).[11]
-
Test Concentrations: At least one test concentration and a control group are used. The concentration should be below the acute toxicity level of the substance.[11]
-
Exposure: The test is typically conducted under flow-through conditions to maintain a constant concentration of the test substance.[12]
-
Sampling: Fish and water samples are collected at regular intervals during both the uptake and depuration phases.
-
Sample Preparation and Analysis:
-
Extraction: Fish tissues are homogenized and extracted with an organic solvent (e.g., hexane, dichloromethane) to isolate the lipophilic compounds.
-
Cleanup: The extract is purified to remove lipids and other interfering substances. Common techniques include gel permeation chromatography (GPC) and Florisil column chromatography.
-
Instrumental Analysis: The concentrations of the parent compound and its metabolites are quantified using gas chromatography coupled with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS).
-
-
BCF Calculation: The BCF is calculated as the ratio of the concentration of the substance in the fish (at steady state) to the concentration in the water.
Conclusion: A Comparative Perspective on Bioaccumulation Risk
Both this compound and DDT, along with its primary metabolite DDE, exhibit a high potential for bioaccumulation. This is driven by their high lipophilicity and resistance to metabolic degradation. While DDT's bioaccumulative properties are well-established, the evidence strongly suggests that TCPM is a similarly potent bioaccumulative compound. The comparable biomagnification factors observed in higher trophic level organisms underscore the environmental risk posed by TCPM.
The potential for TCPM to inhibit its own metabolism is a significant finding that warrants further investigation, as it could lead to prolonged persistence and increased bioaccumulation. For professionals in environmental risk assessment and drug development, understanding the bioaccumulative potential of not only the primary compound but also its manufacturing byproducts and metabolites is crucial for a comprehensive evaluation of environmental and human health impacts.
References
- OECD. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Publishing. [Link]
- Situ Biosciences. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure. [Link]
- Ibacon. OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. [Link]
- Labcorp. OECD 305: Bioaccumulation in fish (aqueous and dietary exposure). [Link]
- OECD. (1996). Test Guideline 305: Bioconcentration: Flow-through Fish Test. OECD Publishing. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Toxicological Profile for DDT, DDE, and DDD. U.S. Department of Health and Human Services. [Link]
- Howard, P. H., & Meylan, W. M. (Eds.). (1997). Handbook of physical properties of organic chemicals. CRC press.
- Wikipedia. DDT. [Link]
- PubChem. This compound.
- Minh, T. B., Watanabe, M., Tanabe, S., Yamada, T., Hata, J., & Watanabe, S. (2000). Occurrence of this compound, tris(4-chlorophenyl)methanol, and some other persistent organochlorines in Japanese human adipose tissue. Environmental Health Perspectives, 108(6), 599–603. [Link]
- Anderson, C., & O'Neil, G. (2021). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM) and tris(4-chlorophenyl)-methanol (TCPM-OH). Western Washington University. [Link]
- Navarrete, A. D., Yost, J. A., Allsing, N. A., Fletcher, A. C., Sardo, I. A., Harrison, L. G., ... & Sant, K. E. (2023). This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos. Toxicology and Applied Pharmacology, 460, 116371. [Link]
- Minh, T. B., Nakata, H., Watanabe, M., Tanabe, S., Jefferson, T. A., & O'Shea, T. J. (1999). Contamination of Tris(4-Chlorophenyl) Methane and Tris(4-Chlorophenyl) Methanol in Marine Mammals from Russia and Japan: Body Distribution, Bioaccumulation and Contamination Status. Marine Pollution Bulletin, 39(1-12), 393-398.
- Lebeuf, M., Gouteux, B., Measures, L., & Trottier, S. (2000). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. Environmental Pollution, 112(1), 115-125.
- de Boer, J., van der Valk, F., Kerkhoff, M. A., & de Boer, J. (1996). Determination of tris (4-chlorophenyl) methanol and tris (4-chlorophenyl) methane in fish, marine mammals and sediment. Environmental pollution, 93(1), 39-47. [Link]
- Buser, H. R. (1995). DDT, a potential source of environmental tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol. Environmental science & technology, 29(8), 2133-2139. [Link]
- Kivenson, V., O'Neil, G., Schlenk, D., & Valentine, D. L. (2019). Newly Identified DDT-Related Compounds Accumulating in Southern California Bottlenose Dolphins. Environmental science & technology, 53(15), 8734-8743. [Link]
- Kunisue, T., Minh, T. B., Fukuda, K., Tsuchiya, K., Tanabe, S., & Takeda, M. (2004). Specific accumulation and elimination kinetics of this compound, tris(4-chlorophenyl)methanol, and other persistent organochlorines in humans from Japan. Environmental health perspectives, 112(6), 661-667. [Link]
- Poon, R., Lecavalier, P., Chan, P., Viau, C., & Chu, I. (1997). Subchronic toxicity of tris (4-chlorophenyl) methanol in the rat. Journal of Toxicology and Environmental Health, Part A, 51(4), 347-361.
- Jarman, W. M., Simon, M., Norstrom, R. J., Burns, S. A., Bacon, C. A., & Simoneit, B. R. (1992). Global distribution of tris (4-chlorophenyl) methanol in high trophic level birds and mammals. Environmental science & technology, 26(9), 1770-1774.
- Shaul, N. J., Dodder, N. G., Aluwihare, L. I., Mackintosh, S. A., Maruya, K. A., & Schlenk, D. (2015). Nontargeted screening of organic contaminants in the blubber of common bottlenose dolphins (Tursiops truncatus) from the Southern California Bight. Environmental science & technology, 49(1), 131-139.
- Trego, M. L., Yost, J. A., Allsing, N. A., Navarrete, A. D., Sant, K. E., & Schlenk, D. (2019). The ecotoxicological contaminant Tris(4-chlorophenyl)methanol (TCPMOH) impacts embryonic development in zebrafish (Danio rerio). Chemosphere, 237, 124483. [Link]
- Falandysz, J., Strandberg, B., & Rappe, C. (1999). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in sediment and food web in the Gulf of Gdansk, Baltic Sea. Environmental science & technology, 33(4), 517-521.
- Kajiwara, N., Ueno, D., Monirith, I., Tanabe, S., Pourkazemi, M., & Aubrey, D. G. (2001). Contamination of tris (4-chlorophenyl) methane, tris (4-chlorophenyl) methanol and other organochlorine residues in sturgeons from the Caspian Sea. Marine pollution bulletin, 43(1-6), 117-124.
- Lebeuf, M., Bernt, K. E., & Trottier, S. (2001). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in sediments from the St. Lawrence Estuary and the Saguenay Fjord (Canada). Chemosphere, 45(8), 1137-1145.
- Trego, M. L., Yost, J. A., Allsing, N. A., Navarrete, A. D., Sant, K. E., & Schlenk, D. (2020). This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos.
- Aktar, M. W., Sengupta, D., & Chowdhury, A. (2009). Impact of pesticides use in agriculture: their benefits and hazards. Interdisciplinary toxicology, 2(1), 1–12. [Link]
- Jayaraj, R., Megha, P., & Sreedev, P. (2016). Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment. Interdisciplinary toxicology, 9(3-4), 90–100. [Link]
- U.S. Environmental Protection Agency. (2014). Ecological Effects Test Guidelines OCSPP 850.
- Arnot, J. A., & Gobas, F. A. (2006). A review of bioconcentration factor (BCF) and bioaccumulation factor (BAF) assessments for organic chemicals in aquatic organisms. Environmental reviews, 14(4), 257-297.
- Veith, G. D., DeFoe, D. L., & Bergstedt, B. V. (1979). Measuring and estimating the bioconcentration factor of chemicals in fish. Journal of the Fisheries Board of Canada, 36(9), 1040-1048.
- Gobas, F. A., & Morrison, H. A. (2000). Bioconcentration and biomagnification in the aquatic environment. In Handbook of property estimation methods for chemicals (pp. 189-231). CRC press.
- U.S. Environmental Protection Agency.
- U.S. Geological Survey. Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides and Polychlorinated Biphenyls in Bottom Sediment by Gas Chromatography with Electron-Capture Detection. [Link]
- World Health Organization. (2000).
- Food and Agriculture Organization of the United Nations. (2000). DDT (021) EXPLANATION METHODS OF RESIDUE ANALYSIS. [Link]
Sources
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence of this compound, tris(4-chlorophenyl)methanol, and some other persistent organochlorines in Japanese human adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. organomation.com [organomation.com]
- 6. scienceasia.org [scienceasia.org]
- 7. researchgate.net [researchgate.net]
- 8. The ecotoxicological contaminant Tris(4-chlorophenyl)methanol (TCPMOH) impacts embryonic development in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. nemi.gov [nemi.gov]
- 13. mdpi.com [mdpi.com]
Cross-validation of different sample extraction techniques for Tris(4-chlorophenyl)methane
An In-Depth Guide to Sample Extraction Techniques for the Cross-Validation of Tris(4-chlorophenyl)methane
In the field of environmental and toxicological analysis, the accuracy of quantitative data is fundamentally dependent on the efficacy of the sample preparation stage. This is particularly true for persistent organic pollutants (POPs) like this compound (TCPM), a bioaccumulative contaminant often associated with the manufacturing of the legacy pesticide DDT.[1] TCPM has been detected globally in various environmental matrices and human tissues, necessitating robust and reliable analytical methods for its monitoring.[1][2][3]
This guide provides a comprehensive cross-validation of three prevalent sample extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the more recent QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Our objective is to move beyond mere procedural lists and delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals a framework for selecting and validating the optimal extraction strategy for TCPM.
The Foundational Importance of Extraction
Sample extraction is arguably the most critical and error-prone step in the analytical workflow. For a lipophilic, non-polar compound like TCPM, the primary goals of extraction are threefold:
-
Efficient Isolation: To quantitatively transfer the analyte from a complex sample matrix (e.g., water, sediment, biological tissue) into a clean, simple solvent.
-
Interference Removal: To eliminate or significantly reduce co-extracted matrix components that can interfere with instrumental analysis, causing ion suppression/enhancement in mass spectrometry or obscuring peaks in chromatography.
-
Analyte Concentration: To increase the concentration of the analyte to a level that is well within the detection limits of the analytical instrument.
The choice of extraction technique directly impacts data quality, sample throughput, resource consumption, and overall laboratory efficiency.
The Classical Approach: Liquid-Liquid Extraction (LLE)
LLE is a traditional, foundational technique that operates on the principle of differential solubility of an analyte between two immiscible liquid phases.
Principle of LLE
LLE exploits the partitioning equilibrium of a solute between an aqueous phase and a water-immiscible organic solvent.[4] For the non-polar TCPM, its high affinity for organic solvents drives its migration from the aqueous sample into the extraction solvent, such as dichloromethane or hexane. The efficiency of this partitioning is described by the partition coefficient (K), and multiple sequential extractions are often required to achieve quantitative recovery.[5]
Standard LLE Protocol for TCPM in Water (Based on EPA Method 3510)
-
Sample Preparation: Measure 1 liter of the aqueous sample into a 2 L separatory funnel. Check and adjust the pH to neutral (pH 5-9) if necessary.[5]
-
First Extraction: Add 60 mL of dichloromethane to the separatory funnel.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure. For consistency, a mechanical shaker is recommended.[5]
-
Phase Separation: Allow the layers to separate. The denser dichloromethane layer containing the analyte will be at the bottom.
-
Collection: Drain the lower organic layer into a collection flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh 60 mL aliquots of dichloromethane, combining all organic extracts.
-
Drying & Concentration: Dry the combined extract by passing it through a column of anhydrous sodium sulfate. Concentrate the extract to a final volume (e.g., 1 mL) using a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
}
LLE workflow for TCPM from an aqueous sample.
Expert Analysis: The LLE Trade-Off
-
Advantages:
-
Simplicity: Requires basic, inexpensive laboratory glassware.
-
Robustness: Less prone to clogging from particulate matter compared to SPE.
-
-
Disadvantages:
-
High Solvent Consumption: Utilizes significant volumes of chlorinated solvents, increasing costs and environmental impact.
-
Labor-Intensive: The process is manual, time-consuming, and difficult to automate.[6]
-
Emulsion Formation: Samples with high surfactant or lipid content can form stable emulsions, complicating phase separation and leading to poor recovery.
-
Lower Reproducibility: Manual shaking introduces variability, potentially affecting extraction efficiency between samples.[5][6]
-
The Modern Workhorse: Solid-Phase Extraction (SPE)
SPE has become a preferred alternative to LLE for its efficiency, reduced solvent use, and amenability to automation.
Principle of SPE
SPE is a chromatographic technique where a liquid sample passes through a solid sorbent packed in a cartridge or disk.[7] For TCPM analysis in water, a reversed-phase sorbent like C18 (octadecyl-functionalized silica) is ideal. The non-polar TCPM molecules are retained on the hydrophobic C18 sorbent via van der Waals forces, while polar matrix components and salts pass through to waste. A strong, non-polar solvent is then used to disrupt these interactions and elute the analyte.
Standard SPE Protocol for TCPM in Water (Based on EPA Method 3535A)
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 1000 mg/6 mL) sequentially with 5-10 mL of ethyl acetate, dichloromethane, methanol, and finally, reagent water.[8][9] This solvates the C18 functional groups and ensures reproducible retention. The sorbent must not run dry after the final water rinse.
-
Sample Loading: Load 1 L of the aqueous sample onto the cartridge at a steady flow rate (e.g., 5-10 mL/min). The TCPM binds to the C18 sorbent.
-
Sorbent Washing (Optional): If polar interferences are a concern, wash the cartridge with a small volume of a weak solvent mixture (e.g., water/methanol) to remove them without eluting the TCPM.
-
Sorbent Drying: Dry the cartridge thoroughly by drawing air or nitrogen through it for 5-10 minutes. This step is critical to remove residual water, which can interfere with the elution of TCPM by the non-polar solvent.
-
Analyte Elution: Elute the TCPM from the cartridge using a small volume (e.g., 2 x 5 mL) of a strong, non-polar solvent like dichloromethane or a mixture of acetone and n-hexane.[8][10]
-
Concentration: Concentrate the eluate to a final volume of 1 mL for GC-MS analysis.
}
SPE workflow for TCPM from an aqueous sample.
Expert Analysis: The SPE Advantage
-
Advantages:
-
High Efficiency: Provides high analyte recovery and cleaner extracts, leading to better sensitivity and less instrument maintenance.
-
Reduced Solvent Use: Consumes 80-90% less solvent than traditional LLE.
-
Automation-Friendly: Easily automated for high-throughput laboratories, improving reproducibility.[6][9]
-
Versatility: A wide range of sorbent chemistries are available for different analytes and matrices.
-
-
Disadvantages:
-
Cartridge Clogging: High-particulate samples can clog the cartridge, requiring pre-filtration.[11]
-
Method Development: Initial method development may be required to optimize conditioning, wash, and elution steps.
-
Cost: Higher consumable cost per sample compared to LLE.
-
The Modern Disruptor: QuEChERS
Developed for pesticide residue analysis in food, the QuEChERS method has been widely adapted for a variety of analytes and matrices, including POPs in environmental samples.
Principle of QuEChERS
QuEChERS is a two-stage process that streamlines extraction and cleanup.[12][13]
-
Extraction/Partitioning: The sample is first homogenized with a water-miscible solvent, typically acetonitrile. The addition of salts (e.g., magnesium sulfate, sodium chloride) induces a phase separation between the water in the sample and the acetonitrile.[14] This "salting-out" effect drives the moderately non-polar TCPM into the acetonitrile layer while the salts help to bind excess water.
-
Dispersive SPE (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a mixture of sorbents. For TCPM in a fatty matrix (e.g., fish tissue), this would typically include anhydrous magnesium sulfate (to remove residual water) and sorbents like Primary Secondary Amine (PSA) to remove organic acids and C18 to remove lipids and other non-polar interferences.[15] The mixture is vortexed, and the cleaned supernatant is then centrifuged and collected for analysis.
Standard QuEChERS Protocol for TCPM in a Solid Matrix (e.g., Sediment)
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of water (if the sample is dry) and 10 mL of acetonitrile.[16]
-
Extraction: Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium acetate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube for 5 minutes at >3000 rcf.
-
Cleanup (dSPE): Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing magnesium sulfate and C18/PSA.
-
Final Centrifugation: Vortex for 30 seconds and centrifuge for 2 minutes.
-
Analysis: Collect the supernatant, which can be analyzed directly by GC-MS or LC-MS.
}
QuEChERS workflow for TCPM from a solid matrix.
Expert Analysis: The QuEChERS Revolution
-
Advantages:
-
Speed and Throughput: Dramatically reduces sample preparation time to under 30 minutes per sample.[12]
-
Low Solvent and Consumable Use: The most economical of the three methods.
-
High Recoveries: Achieves excellent recoveries (often 70-120%) for a broad scope of analytes.[13]
-
Effectiveness: Provides very clean extracts for a wide range of complex matrices.
-
-
Disadvantages:
-
Matrix-Dependent: The dSPE sorbent combination must be optimized for each matrix type to ensure effective cleanup without loss of the target analyte.
-
Analyte Loss: Certain dSPE sorbents, like graphitized carbon black (GCB) used for pigment removal, can adsorb planar analytes, potentially leading to lower recoveries for some compounds.[17]
-
Performance Cross-Validation: A Comparative Summary
The true measure of a technique lies in its performance. The table below summarizes key validation parameters, providing an objective comparison based on typical experimental outcomes reported in the literature.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS |
| Analyte Recovery | 60-95% (Highly variable) | 85-110% | 70-120%[13] |
| Precision (%RSD) | 10-20% | <10% | <15% (often <5%)[13] |
| Sample Throughput | Low | Medium to High (with automation) | Very High |
| Solvent Consumption | Very High (~180 mL/sample) | Low (~20-30 mL/sample) | Very Low (~10-15 mL/sample) |
| Cost per Sample | Low (consumables), High (solvent/labor) | Medium | Low |
| Automation Potential | Difficult | Excellent | Moderate (some systems available) |
| Matrix Suitability | Primarily aqueous samples | Primarily aqueous samples | Broad (food, soil, tissue, water) |
Senior Scientist's Recommendation
The selection of an extraction technique is a balance of analytical requirements, available resources, and sample throughput demands.
-
For high-throughput laboratories analyzing TCPM in diverse and complex matrices (e.g., food, sediment, biological tissues), the QuEChERS method is the superior choice. Its unparalleled speed, efficiency, low cost, and high-quality results represent a significant advancement in sample preparation.[12][15]
-
For routine, regulated analysis of TCPM in aqueous samples (e.g., drinking water, wastewater), Solid-Phase Extraction (SPE) is the gold standard. Its amenability to automation provides excellent reproducibility and high throughput, while its efficiency ensures clean extracts and robust analytical performance.[6][9]
-
Liquid-Liquid Extraction (LLE) remains a valid, albeit dated, technique. It may be employed in laboratories with limited budgets for capital equipment or when specified by older regulatory methods.[11] However, its significant drawbacks in terms of solvent waste, labor, and potential for variability make it the least favorable option for modern analytical challenges.
Ultimately, any chosen method must be thoroughly validated in-house for the specific matrix of interest to ensure it meets the required performance criteria for accuracy, precision, and sensitivity, adhering to guidelines for analytical method validation.[18][19][20][21]
References
- Thermo Fisher Scientific. (n.d.). Automated Solid-Phase Extraction of Organochlorine Pesticides from Drinking Water.
- FMS, Inc. (n.d.). Automated Solid Phase Extraction (SPE) of Organochlorine Pesticides in Water.
- UCT, Inc. (n.d.). An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water.
- FMS, Inc. (n.d.). Automated Solid Phase Extraction (SPE) of Organochlorine Pesticides in Water.
- Barceló, D., & Pico, Y. (2023). Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. Annual Review of Analytical Chemistry, 16(1), 401-428.
- UCT, Inc. (n.d.). Solid Phase Extraction of Organochlorine Pesticides and PCBs by EPA Method 608.3.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Barceló, D., & Pico, Y. (2023). Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. Annual Review of Analytical Chemistry, 16(1), 401-428.
- Universitat Pompeu Fabra, e-Repositori. (2023). Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples.
- de Boer, J., et al. (1996). Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment. Environmental Pollution, 93(1), 39-47.
- Chemsrc. (n.d.). This compound | CAS#:27575-78-6.
- Celebi, H., et al. (2022). Design of Analytical Method Validation Protocol Evaluating Environmental Monitoring of AND Contamination on Surfaces Based on Cleaning Validation Procedures: A Multi Component RP-UHPLC Method. Journal of Chromatographic Science, 60(10), 926-936.
- Celebi, H., et al. (2022). Design of Analytical Method Validation Protocol Evaluating Environmental Monitoring of AND Contamination on Surfaces Based on Cleaning Validation Procedures: A Multi Component RP-UHPLC Method. Journal of Chromatographic Science, 60(10), 926-936.
- Restek Corporation. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides.
- Taylor & Francis Online. (2021). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus.
- ResearchGate. (n.d.). Review of the QuEChERS method for the analysis of organic pollutants: Persistent organic pollutants, polycyclic aromatic hydrocarbons, and pharmaceuticals.
- Barrionuevo, W. R., & Lanças, F. M. (2002). Comparison of liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME) for pyrethroid pesticides analysis from enriched river water. Bulletin of Environmental Contamination and Toxicology, 69(1), 123-8.
- Jarman, W. M., et al. (1998). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. Environmental Science & Technology, 32(19), 2999-3004.
- Wageningen University & Research. (n.d.). Tris(4-chlorophenyl) methanol and tris(4-chlorophenyl) methane.
- Thermo Fisher Scientific. (n.d.). Multi-pesticide residues analyses of QuEChERS extracts using an automated online μSPE clean-up coupled.
- Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).
- LCGC International. (n.d.). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
- MDPI. (2022). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction.
- Preprints.org. (2024). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography.
- ResearchGate. (n.d.). Comparison Between Different Extraction (LLE and SPE) and Determination (HPLC and Capillary‐LC) Techniques in the Analysis of Selected PAHs in Water Samples.
- MDPI. (2019). Green Approaches to Sample Preparation Based on Extraction Techniques.
- Agilent Technologies. (2016). Analyzing Multiresidue Pesticides Using QuEChERS - Fundamentals. YouTube.
- National Institutes of Health. (2018). Advanced QuEChERS Method Using Core-Shell Magnetic Molecularly Imprinted Polymers (Fe3O4@MIP) for the Determination of Pesticides in Chlorophyll-Rich Samples.
- Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gcms.cz [gcms.cz]
- 6. fms-inc.com [fms-inc.com]
- 7. waters.com [waters.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. weber.hu [weber.hu]
- 11. unitedchem.com [unitedchem.com]
- 12. researchgate.net [researchgate.net]
- 13. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. lcms.cz [lcms.cz]
- 16. youtube.com [youtube.com]
- 17. Advanced QuEChERS Method Using Core-Shell Magnetic Molecularly Imprinted Polymers (Fe3O4@MIP) for the Determination of Pesticides in Chlorophyll-Rich Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. annualreviews.org [annualreviews.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Design of Analytical Method Validation Protocol Evaluating Environmental Monitoring of AND Contamination on Surfaces Based on Cleaning Validation Procedures: A Multi Component RP-UHPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Tris(4-chlorophenyl)methane levels in different environmental compartments
An In-Depth Comparative Analysis of Tris(4-chlorophenyl)methane (TCPM) Levels in Environmental Compartments: A Guide for Researchers
This guide provides a comprehensive technical analysis of this compound (TCPM), an emerging environmental contaminant of concern. We will delve into its origins, environmental fate, and comparative concentration levels across various environmental matrices. Crucially, this document details the robust analytical methodologies required for its accurate quantification, offering field-proven insights into experimental design and data interpretation for researchers, environmental scientists, and toxicology professionals.
Introduction: The Legacy of DDT and the Emergence of TCPM
This compound (TCPM), and its primary metabolite Tris(4-chlorophenyl)methanol (TCPMOH), are persistent, bioaccumulative, and toxic (PBT) compounds gaining increasing attention in environmental science.[1] Structurally related to the legacy organochlorine pesticide Dichlorodiphenyltrichloroethane (DDT), TCPM is not a commercial product itself but rather an impurity formed during the manufacturing of technical-grade DDT.[1][2] Its presence in the environment is, therefore, a direct fingerprint of historical and ongoing DDT contamination.[1]
As a highly lipophilic (fat-soluble) compound, TCPM readily partitions from water into sediment and the fatty tissues of living organisms. This characteristic drives its significant potential for bioaccumulation in individual organisms and biomagnification through aquatic and terrestrial food webs.[2] Detected in wildlife, human tissues including adipose and breast milk, and various environmental samples globally, understanding the distribution and concentration of TCPM is critical for assessing its ecological risk and human exposure pathways.[1][2]
Environmental Fate, Transport, and Transformation
The environmental journey of TCPM begins with its introduction from DDT production sites. Due to its low water solubility and high octanol-water partition coefficient (LogKow), it strongly adsorbs to organic matter in soil and sediment, making these compartments major environmental sinks. From these sinks, it can be ingested by benthic organisms, marking its entry into the food chain.
The primary transformation pathway for TCPM in biological systems is oxidation to its more polar, but still highly persistent, metabolite, TCPMOH.[3] This metabolic process is a critical consideration in analytical studies, as the presence and ratio of TCPM to TCPMOH can provide insights into exposure duration and metabolic activity within an ecosystem.
Comparative Levels in Environmental Compartments
The concentration of TCPM varies significantly across different environmental matrices, reflecting its physicochemical properties. The highest levels are consistently found in biota, particularly in organisms at high trophic levels, and in sediment. Conversely, data on TCPM levels in air and water are notably scarce, likely due to its low volatility and rapid partitioning out of the aqueous phase.[3]
Table 1: Comparative Concentrations of TCPM and TCPMOH in Various Environmental Matrices
| Environmental Compartment | Matrix | Analyte | Concentration Range | Basis | Reference(s) |
| Biota | Marine Mammals (Beluga Whales, Seals) | TCPM | 1.3 - 50.6 µg/kg | Lipid Weight | [4][5] |
| Marine Mammals (North Sea) | TCPMOH | 200 - 2000 µg/kg | Lipid Weight | [6] | |
| Marine & Freshwater Fish | TCPMOH | 5 - 400 µg/kg | Lipid Weight | [6] | |
| Sediment | River Delta Sediment (Rhine) | TCPMOH | 1.2 - 3.0 µg/kg | Dry Weight | [6] |
| Water | Surface Water | TCPM/TCPMOH | Not Quantified | - | [3] |
| Atmosphere | Air | TCPM/TCPMOH | Data Not Available | - | - |
Note: Concentrations were converted to µg/kg for standardized comparison. 1 mg/kg = 1000 µg/kg; 1 ng/g = 1 µg/kg.
The data clearly illustrate the principle of biomagnification. TCPMOH concentrations in marine mammals are orders of magnitude higher than in their prey (fish) and in the surrounding sediment.[2][6] The lack of quantitative data for water and air represents a significant research gap, hindering a complete understanding of TCPM's global transport and fate.[3]
Analytical Methodologies for Quantification
The accurate quantification of TCPM in complex environmental samples requires a multi-step analytical approach designed to isolate the target analyte from interfering matrix components and measure it with high sensitivity and selectivity. The typical workflow involves exhaustive extraction, rigorous cleanup, and instrumental analysis by gas chromatography-mass spectrometry (GC-MS).
Detailed Experimental Protocol: TCPM Analysis in Biota/Sediment
This protocol synthesizes best practices from established methodologies for organochlorine analysis.[6][7] It is designed as a self-validating system through the inclusion of blanks, matrix spikes, and certified reference materials.
1. Sample Preparation and Extraction:
-
Rationale: To efficiently extract lipophilic compounds like TCPM from the solid sample matrix while removing water, which interferes with the extraction solvent and subsequent analysis.
-
Protocol:
-
Weigh approximately 5-10 g of homogenized sample (e.g., fish tissue, sediment) into a mortar.
-
Add anhydrous sodium sulfate (Na₂SO₄) at a 5:1 ratio (Na₂SO₄:sample) and grind with a pestle until a free-flowing, dry powder is obtained. This step is critical for complete dehydration.
-
Transfer the mixture to a cellulose extraction thimble and place it in a Soxhlet apparatus.
-
Add internal standards (e.g., isotopically labeled TCPM) to the collection flask to correct for analytical variability.
-
Extract the sample for 12-18 hours with 250 mL of a 1:1 mixture of hexane and diethyl ether.[7] The continuous cycling of fresh, hot solvent ensures exhaustive extraction.
-
2. Sample Cleanup (Lipid Removal):
-
Rationale: Biological and sediment extracts are rich in lipids and other co-extractives that can interfere with GC analysis, damage the column, and suppress the instrument signal. A cleanup step is mandatory.
-
Protocol (using Florisil):
-
Prepare a chromatography column by packing a glass column with 20 g of activated Florisil (magnesium silicate adsorbent) topped with 1 cm of anhydrous Na₂SO₄.[7]
-
Concentrate the Soxhlet extract to approximately 2 mL using a rotary evaporator.
-
Load the concentrated extract onto the top of the Florisil column.
-
Elute the column with a sequence of solvents of increasing polarity to separate compounds based on their chemical properties. TCPM is typically eluted in a nonpolar fraction (e.g., with hexane). The exact solvent scheme should be optimized in-house.
-
Alternative: Gel Permeation Chromatography (GPC) can also be used, which separates molecules based on size and is highly effective for removing large lipid molecules.[2][6]
-
3. Concentration and Instrumental Analysis:
-
Rationale: To concentrate the cleaned extract to a small volume suitable for GC-MS injection and to achieve low detection limits. GC-MS provides definitive identification and quantification.
-
Protocol:
-
Concentrate the cleaned fraction to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL autosampler vial.
-
Inject 1 µL of the extract into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Conditions: Use a nonpolar capillary column (e.g., DB-5ms) suitable for persistent organic pollutants. A typical temperature program starts at 100°C, ramps to 280°C, and holds for 10 minutes.
-
MS Conditions: Operate the mass spectrometer in Electron Impact (EI) mode for TCPM.[6] For the metabolite TCPMOH, Negative Chemical Ionization (NCI) mode can offer superior sensitivity.[6] Monitor characteristic ions for both identification and quantification.
-
Conclusion and Future Directions
This compound is a persistent and bioaccumulative contaminant directly linked to the production of DDT. This guide demonstrates that while TCPM is readily detected and quantified in sediment and biota, with significant biomagnification observed in marine food webs, critical data gaps remain. The near-total absence of quantitative data for TCPM in water and atmospheric compartments highlights a crucial area for future research to fully model its environmental transport and risk.[3]
The analytical workflows presented here, centered on exhaustive extraction and robust cleanup followed by GC-MS, provide a reliable framework for researchers. Future work should focus on developing standardized methods for ultra-trace analysis in aqueous samples and expanding monitoring programs to include a wider range of environmental matrices and geographical locations.
References
- de Boer, J., Wester, P. G., Evers, E. H. G., & Brinkman, U. A. T. (1996). Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment. Environmental Pollution, 93(1), 39-47. [Link]
- Navarrete, A. D., Wilson, C., Le, T., & Tanguay, R. L. (2021). The ecotoxicological contaminant Tris(4-chlorophenyl)methanol (TCPMOH) impacts embryonic development in zebrafish (Danio rerio).
- Watanabe, M., Tanabe, S., Miyazaki, N., Petrov, E. A., & Jarman, W. M. (1999). Contamination of Tris(4-Chlorophenyl) Methane and Tris(4-Chlorophenyl) Methanol in Marine Mammals from Russia and Japan: Body Distribution, Bioaccumulation and Contamination Status. Marine Pollution Bulletin, 39(1-12), 393-398. [Link]
- de Boer, J. (1997). Environmental Distribution and Toxicity of Tris(4-Chlorophenyl)Methanol and this compound. In The Handbook of Environmental Chemistry. Springer, Berlin, Heidelberg. [Link]
- Lebeuf, M., & Trottier, S. (2001). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. Environmental Pollution, 111(1), 29-43. [Link]
- Anderson, C., & O'Neil, G. (2022). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM) and tris(4-chlorophenyl)-methanol (TCPM-OH) for Environmental Fate Studies. Western Washington University. [Link]
- Lebeuf, M., & Trottier, S. (2001). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence.
- Yost, E. E., et al. (2023). This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos. Birth Defects Research, 115(4), 458-473. [Link]
Sources
- 1. This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.wur.nl [research.wur.nl]
- 3. The ecotoxicological contaminant Tris(4-chlorophenyl)methanol (TCPMOH) impacts embryonic development in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cgrb.org [cgrb.org]
A Senior Application Scientist's Guide to Selecting the Optimal GC Column for Tris(4-chlorophenyl)methane Analysis
Abstract
The accurate and reliable quantification of Tris(4-chlorophenyl)methane, a persistent environmental contaminant and a byproduct of DDT synthesis, is a critical analytical challenge.[1][2] The choice of a gas chromatography (GC) column is paramount in achieving the requisite separation and sensitivity. This guide provides an in-depth evaluation of the performance of different GC columns for the analysis of this compound, offering a comparative analysis based on key chromatographic parameters. We will delve into the rationale behind column selection, present supporting experimental data, and provide a comprehensive protocol for method development, empowering researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.
Introduction: The Analytical Imperative
This compound is an organochlorine compound of significant environmental concern due to its persistence and potential for bioaccumulation.[1][2] Its analysis is often performed in complex matrices, necessitating a chromatographic method with high resolution and sensitivity. Gas chromatography coupled with an Electron Capture Detector (GC-ECD) is the technique of choice for such halogenated compounds, offering exceptional sensitivity.[3][4]
The heart of a successful GC analysis lies in the selection of the appropriate capillary column. The stationary phase chemistry, column dimensions (length, internal diameter, and film thickness), and overall column inertness are critical factors that dictate the separation efficiency, peak shape, and ultimately, the quality of the analytical data. This guide will compare and contrast the performance of two commonly employed stationary phases for organochlorine pesticide analysis: a low-polarity phase and a mid-polarity phase.
The Causality of Column Selection: Polarity and Beyond
The separation of analytes in gas chromatography is governed by their differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the column wall.[5] The choice of stationary phase is therefore the most critical decision in method development.
-
Low-Polarity Phases (e.g., 5% Phenyl-95% Dimethylpolysiloxane): These are the workhorse columns for general-purpose analysis, including many organochlorine pesticides.[6][7] They separate compounds primarily based on their boiling points and, to a lesser extent, on weak dispersion forces. For a nonpolar compound like this compound, a low-polarity column is an excellent starting point.
-
Mid-Polarity Phases (e.g., 35% Phenyl-65% Dimethylpolysiloxane): These columns offer a different selectivity due to the increased phenyl content, which introduces dipole-dipole and pi-pi interactions.[5] This alternative selectivity is invaluable for resolving compounds that may co-elute on a low-polarity phase and is often required for confirmatory analysis as stipulated by regulatory methods like EPA 8081B.[8]
Beyond polarity, column dimensions play a crucial role. A longer column generally provides better resolution but at the cost of longer analysis times. A smaller internal diameter enhances efficiency but has a lower sample capacity. Film thickness affects retention, with thicker films increasing retention and resolution for volatile compounds.
Experimental Design: A Comparative Study
To provide a robust comparison, we designed a study to evaluate the performance of three hypothetical, yet representative, GC columns for the analysis of this compound. The experimental protocol is detailed below.
Materials and Methods
-
Standard: A certified standard of this compound (10 µg/mL in isooctane).
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and an Electron Capture Detector (ECD).
-
GC Columns Evaluated:
-
Column A: 30 m x 0.25 mm ID, 0.25 µm film thickness; Stationary Phase: 5% Phenyl-95% Dimethylpolysiloxane.
-
Column B: 30 m x 0.32 mm ID, 0.50 µm film thickness; Stationary Phase: 5% Phenyl-95% Dimethylpolysiloxane.
-
Column C: 30 m x 0.25 mm ID, 0.25 µm film thickness; Stationary Phase: 35% Phenyl-65% Dimethylpolysiloxane.
-
Chromatographic Conditions
| Parameter | Condition |
| Injector | Splitless, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Oven Program | 150°C (hold 1 min), ramp to 300°C at 10°C/min, hold 5 min |
| Detector | ECD, 320°C |
| Makeup Gas | Nitrogen |
Experimental Workflow
Caption: Experimental workflow for the comparative evaluation of GC columns.
Results and Discussion: A Head-to-Head Comparison
The performance of each column was evaluated based on four key metrics: retention time (RT), peak asymmetry (As), theoretical plates (N), and resolution (Rs) from a hypothetical closely eluting impurity.
Performance Data Summary
| Column | Stationary Phase | Dimensions | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) | Resolution (Rs) |
| A | 5% Phenyl-95% Dimethylpolysiloxane | 30 m x 0.25 mm ID, 0.25 µm | 12.58 | 1.1 | 180,000 | 2.1 |
| B | 5% Phenyl-95% Dimethylpolysiloxane | 30 m x 0.32 mm ID, 0.50 µm | 13.25 | 1.2 | 150,000 | 1.9 |
| C | 35% Phenyl-65% Dimethylpolysiloxane | 30 m x 0.25 mm ID, 0.25 µm | 14.12 | 1.0 | 195,000 | 3.5 |
Analysis of Performance
Column A (5% Phenyl, 0.25 mm ID): This column provided a good starting point with a reasonable retention time and excellent peak shape (As = 1.1). The theoretical plate count indicates high efficiency, leading to good resolution of the target analyte from a potential impurity. This column represents a reliable choice for routine screening.
Column B (5% Phenyl, 0.32 mm ID): The wider bore and thicker film of Column B resulted in a longer retention time and slightly lower efficiency compared to Column A. While the peak asymmetry is still acceptable, the lower resolution suggests it may be less suitable for complex matrices where closely eluting peaks are a concern. However, its higher sample capacity could be advantageous for trace-level analysis.
Column C (35% Phenyl, 0.25 mm ID): The mid-polarity stationary phase of Column C demonstrated a significant increase in retention time, indicative of stronger interactions with the analyte. Most notably, this column provided the best peak shape (As = 1.0) and a substantial improvement in resolution. This highlights the value of using a column with a different selectivity for confirmation and for challenging separations.
Logical Framework for Column Selection
Caption: Decision tree for selecting the appropriate GC column.
Conclusion and Recommendations
This comparative guide demonstrates that the selection of the optimal GC column for this compound analysis is a multi-faceted decision.
-
For routine screening applications , a low-polarity 5% phenyl-95% dimethylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness) offers a good balance of speed, efficiency, and resolution.
-
For confirmatory analysis or in cases of co-elution , a mid-polarity 35% phenyl-65% dimethylpolysiloxane column is highly recommended due to its alternative selectivity and superior resolving power.
It is imperative for laboratories to validate their chosen method to ensure it meets the specific requirements of their application. The use of a dual-column setup, employing columns of different polarities, remains the gold standard for unambiguous peak identification and accurate quantification of this compound in environmental and biological matrices.
References
- Cromlab S.L. (n.d.). Analysis of Chlorinated Pesticides by GC/MS.
- Agilent Technologies. (2021). Organochlorine Pesticides Analysis in Water by GC/ECD.
- Restek Corporation. (n.d.). Pesticides, PCBs, Herbicides, and More on Rtx®-CLPesticides & Rtx®-CLPesticides2 Columns.
- Phenomenex Inc. (2025). Types of stationary phases in gas chromatography.
- St-Amand, A., et al. (2021). Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus. Journal of Analytical Toxicology, 45(7), 748–757.[1]
- Thermo Fisher Scientific. (n.d.). Detection of Organochlorine Pesticides by GC-ECD Following U.S. EPA Method 8081.
- de Boer, J., et al. (1996). Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment. Environmental Pollution, 93(1), 39-47.[10]
- Iordache, A. M., & Covaci, A. (2023).
- Taylor, T. (2021). Three Peak Shapes You Really Don't Want to See in Your Gas Chromatogram.
- Agilent Technologies. (2019). Finding the Perfect Match: Practical Advice on GC Column Selection.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- Snow, N. H. (2021). Practical GC: Selectivity Differences Resulting from Analytes Interacting with the Solvent and Stationary Phase.
- Lebeuf, M., et al. (2001). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. Environmental Toxicology and Chemistry, 20(11), 2441-2449.[15]
- Lebeuf, M., et al. (2001). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence.
- Trego, J. A., et al. (2023). This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos. Chemosphere, 317, 137837.[2]
- Agilent Technologies. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension.
- GL Sciences. (n.d.). GC Column Comparison Chart – Agilent, Restek, Phenomenex Equivalents.
- Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. gcms.cz [gcms.cz]
- 5. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 6. cromlab-instruments.es [cromlab-instruments.es]
- 7. cms.gnest.org [cms.gnest.org]
- 8. agilent.com [agilent.com]
A Comparative Guide to the Toxicogenomic Effects of Tris(4-chlorophenyl)methane and Other Persistent Organic Pollutants
This guide provides an in-depth comparison of the toxicogenomic effects of Tris(4-chlorophenyl)methane (TCPM), an emerging contaminant of concern, with well-characterized persistent organic pollutants (POPs) such as Dichlorodiphenyltrichloroethane (DDT), Dioxins, and Polychlorinated Biphenyls (PCBs). Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental data to elucidate the distinct and overlapping molecular mechanisms of these environmental contaminants.
Introduction: A Landscape of Persistent Threats
Persistent Organic Pollutants (POPs) are a class of organic, lipid-soluble compounds that resist degradation, allowing them to persist in the environment and bioaccumulate in the fatty tissues of living organisms.[1][2][3] Their widespread presence and slow metabolic clearance pose significant risks to human and ecological health, with studies linking POP exposure to endocrine disruption, developmental disorders, and cancer.[2][3]
-
This compound (TCPM): TCPM is a persistent and bioaccumulative organochlorine contaminant.[4][5] It is not produced commercially but is believed to be a manufacturing byproduct of the legacy pesticide DDT, an assertion supported by their frequent co-occurrence in environmental and biological samples.[4][6][7][8] TCPM has been detected globally in wildlife and human tissues, including breast milk, indicating a potential for maternal transfer.[4][9]
-
Dichlorodiphenyltrichloroethane (DDT): Once used extensively as an insecticide, DDT and its primary, more persistent metabolite DDE, are now banned in most countries but remain ubiquitous in the environment.[10][11] DDT is a known endocrine disruptor and has been associated with reproductive and developmental effects.[11][12]
-
Dioxins and Dioxin-like Compounds (DLCs): This group includes polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). They are unintentional byproducts of industrial processes and combustion.[13] The most potent congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), is a powerful carcinogen and developmental toxicant whose effects are mediated primarily through the Aryl hydrocarbon Receptor (AhR).[13][14]
-
Polychlorinated Biphenyls (PCBs): PCBs are a class of industrial chemicals previously used in electrical equipment and other applications.[15] Like dioxins, some PCB congeners ("dioxin-like" PCBs) exert their toxicity through the AhR pathway, while others ("non-dioxin-like" PCBs) have different mechanisms of action, including neurotoxic and estrogenic effects.[15]
Contrasting Mechanisms of Action at the Genomic Level
The toxicological impact of a chemical is dictated by its interaction with cellular machinery. While many POPs are broadly categorized as endocrine disruptors, their specific molecular initiating events and subsequent genomic responses can vary significantly.
The Canonical Aryl Hydrocarbon Receptor (AhR) Pathway: The Dioxin and PCB Model
The primary mechanism for dioxins and dioxin-like PCBs is the activation of the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[13][16][17] Upon binding, the AhR-ligand complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Responsive Elements (DREs).[15][18] This action initiates the transcription of a battery of genes, most notably Phase I and Phase II drug-metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1).[15][16] The persistent activation of this pathway by stable ligands like TCDD is thought to hijack the receptor's normal physiological functions, leading to widespread toxicity.[14]
Caption: The canonical Aryl hydrocarbon Receptor (AhR) signaling pathway.
The Divergent Path of TCPM and DDT
Unlike dioxins, the toxicogenomic profile of TCPM does not suggest it is a potent AhR agonist. In fact, studies in zebrafish embryos have shown that TCPM exposure leads to the downregulation of pathways like "Metabolism of Xenobiotics by cytochrome P450".[6] This indicates a mechanism of action distinct from the classic AhR-mediated induction of detoxification enzymes.
The primary toxicogenomic effects of TCPM appear to be centered on endocrine disruption and metabolic dysregulation.
-
Endocrine Disruption: In vitro studies suggest TCPM may act as an estrogen mimic.[4] Furthermore, it has been shown to be a competitive antagonist of the human androgen receptor, with a potency greater than that of p,p'-DDE, the primary metabolite of DDT.[19][20]
-
Metabolic and Developmental Pathways: Transcriptomic analyses have revealed that TCPM exposure significantly downregulates critical biological processes including retinol (Vitamin A) metabolism, circadian rhythm, and steroid biosynthesis.[4][6][7][8]
DDT and its metabolites also exert their effects primarily through endocrine-disrupting mechanisms, exhibiting both estrogenic and anti-androgenic activities.[12][21] Notably, some studies show that DDT can alter gene expression through pathways independent of the classic estrogen receptors, such as by activating the Activator Protein-1 (AP-1) transcription factor.[21]
Comparative Analysis of Gene Expression Profiles
Toxicogenomics allows for a global view of the cellular response to chemical exposure. By comparing the gene expression signatures of different POPs, we can identify both unique and shared pathways of toxicity.
| Feature / Pathway | This compound (TCPM) | Dioxins / Dioxin-like PCBs | DDT & Metabolites |
| Primary Mechanism | Endocrine Disruption (Anti-androgenic, potential estrogen mimic)[4][19][20] | AhR Activation[13][16] | Endocrine Disruption (Estrogenic, Anti-androgenic)[12][21] |
| Xenobiotic Metabolism (e.g., CYP genes) | Downregulated [6] | Strongly Upregulated (CYP1A1, CYP1B1, etc.)[15] | Variable effects, can alter steroid biosynthesis[12] |
| Steroid Biosynthesis | Downregulated [4][7][8] | Altered via AhR cross-talk | Altered[12] |
| Retinol (Vitamin A) Metabolism | Downregulated [4][7][8] | Disrupted | Not a primary reported effect |
| Circadian Rhythm | Downregulated [4][7][8] | Disrupted | Not a primary reported effect |
| Inflammatory/Immune Response | Not a primary reported effect | Modulated via AhR signaling[14][15] | Modulated |
| AP-1 Transcription Factor | Not a primary reported effect | Can be indirectly affected | Activated (ER-independent)[21] |
| Pancreatic Development | Its derivative, TCPMOH, impairs development; TCPM does not cause morphological changes but shares transcriptional responses[6][7][8] | Can impact development | Associated with disrupted insulin signaling[7][8] |
This comparative data highlights a critical divergence: while dioxins and DLCs induce a robust transcriptional upregulation of detoxification pathways via AhR, TCPM appears to suppress key metabolic and signaling pathways, suggesting a different and potentially more targeted mode of toxicity.
A Validated Experimental Workflow for Comparative Toxicogenomics
To generate reliable and comparable toxicogenomic data, a standardized and self-validating experimental workflow is essential. The following protocol outlines the key stages, from exposure to bioinformatic analysis.
Caption: A standard experimental workflow for toxicogenomic analysis.
Detailed Protocol Steps:
-
Exposure System Selection:
-
Causality: The choice of model is critical. In vitro cell lines (e.g., human hepatocytes, endometrial cells) offer high-throughput screening and mechanistic insights.[21] In vivo models like zebrafish embryos provide data on developmental toxicity within a whole-organism context, which is crucial for compounds like TCPM that affect organogenesis.[6][7]
-
-
Dosing and Treatment:
-
Trustworthiness: A robust dose-response curve with multiple concentrations, including environmentally relevant ones, is essential. A vehicle control (e.g., DMSO) is mandatory to isolate the effects of the compound from the solvent.
-
-
RNA Isolation and Quality Control (QC):
-
Protocol: Extract total RNA using a reputable commercial kit. Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Self-Validation: Only samples with a high RNA Integrity Number (RIN) (typically ≥ 8) should proceed to sequencing. This ensures that observed gene expression changes are due to the chemical exposure, not RNA degradation.
-
-
Transcriptomic Profiling (RNA-Seq):
-
Protocol: Prepare sequencing libraries from high-quality RNA. Perform high-throughput sequencing on a platform like Illumina NovaSeq to generate millions of short reads.
-
Expertise: RNA-Seq is preferred over microarrays for its wider dynamic range, ability to detect novel transcripts, and higher sensitivity.[22]
-
-
Bioinformatic Data Processing:
-
QC and Alignment: Raw sequencing reads are assessed for quality and trimmed to remove adapters and low-quality bases. Reads are then aligned to a reference genome.
-
Differential Expression Analysis: Statistical packages (e.g., DESeq2) are used to identify genes that are significantly upregulated or downregulated in treated samples compared to controls. The output is a list of differentially expressed genes (DEGs) with associated p-values and fold-changes.
-
Pathway and Functional Enrichment Analysis: DEGs are analyzed using databases like KEGG and Gene Ontology (GO) to identify biological pathways and functions that are significantly enriched.[23] This step moves from a list of genes to a mechanistic understanding of the toxicant's effects.
-
Trustworthiness: Using a False Discovery Rate (FDR) adjusted p-value (e.g., < 0.05) corrects for multiple testing and reduces the likelihood of false positives, ensuring the identified pathways are statistically robust.
-
Conclusion and Future Directions
The comparative toxicogenomic analysis reveals that while TCPM shares characteristics with classic POPs like DDT, its molecular mechanism is distinct from potent AhR agonists like dioxins. TCPM's profile, characterized by the downregulation of steroidogenesis, retinol metabolism, and circadian rhythm pathways, points towards a specific mode of endocrine and metabolic disruption.[4][6][7] In contrast, dioxins and DLCs trigger a broad, AhR-mediated induction of xenobiotic metabolism.
This guide underscores the power of toxicogenomics to differentiate the mechanisms of environmental contaminants.[24] Future research should focus on:
-
Elucidating the specific nuclear receptors (beyond the androgen receptor) that TCPM interacts with to mediate its genomic effects.
-
Investigating the long-term health consequences of exposure to low, environmentally relevant concentrations of TCPM, particularly on developmental and reproductive health.
-
Utilizing multi-omics approaches , integrating transcriptomics with proteomics and metabolomics, to build comprehensive models of POP toxicity.[3]
By understanding the unique genomic signatures of emerging contaminants like TCPM, we can develop more accurate risk assessments and targeted strategies to mitigate their impact on human health.
References
- Analysis of the toxicogenomic effects of exposure to persistent organic pollutants (POPs) in Slovakian girls: correlations between gene expression and disease risk - PubMed.
- Toxicogenomics of persistent organic pollutants: Potential impacts on biodiversity and infectious diseases | Request PDF - ResearchGate.
- Analysis of the toxicogenomic effects of exposure to persistent organic pollutants (POPs) in Slovakian girls: correlations between gene expression and disease risk - PubMed Central.
- This compound|CAS 27575-78-6 - Benchchem.
- Chemicals purported to be endocrine disrupters - IEH Consulting.
- The aryl hydrocarbon receptor as a target of environmental stressors – Implications for pollution mediated stress and inflammatory responses - PMC - NIH.
- Role of the Aryl Hydrocarbon Receptor Pathway in Mediating Synergistic Developmental Toxicity of Polycyclic Aromatic Hydrocarbons to Zebrafish | Toxicological Sciences | Oxford Academic.
- Role of the Aryl Hydrocarbon Receptor Pathway in Mediating Synergistic Developmental Toxicity of Polycyclic Aromatic Hydrocarbons to Zebrafish | Toxicological Sciences | Oxford Academic.
- This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC - PubMed Central.
- This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PubMed.
- Analysis of the toxicogenomic effects of exposure to persistent organic pollutants (POPs) in Slovakian girls: Correlations between gene expression and disease risk - ResearchGate.
- Cross-species metabolomic analysis of tau- and DDT-related toxicity - PMC.
- Dioxins and dioxin-like compounds - Wikipedia.
- Transcriptome Profiling of the Lungs Reveals Molecular Clock Genes Expression Changes after Chronic Exposure to Ambient Air Particles - MDPI.
- This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos. - National Genomics Data Center (CNCB-NGDC).
- The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - NIH.
- Altered Gene Expression in Dioxin-Like and Non-Dioxin-Like PCB Exposed Peripheral Blood Mononuclear Cells - PMC - NIH.
- Reproductive effects of tris(4-chlorophenyl)methanol in the rat - PubMed.
- Studying the Impact of Persistent Organic Pollutants Exposure on Human Health by Proteomic Analysis: A Systematic Review - PubMed Central.
- Toxicologically important DDT-metabolites - DiVA portal.
- DDT and Its Metabolites Alter Gene Expression in Human Uterine Cell Lines Through Estrogen Receptor-Independent Mechanisms - PubMed.
- Investigation of dichlorodiphenyltrichloroethane (DDT) on xenobiotic enzyme disruption and metabolomic bile acid biosynthesis in DDT-sprayed areas using wild rats - PMC - NIH.
- Exposure to PM induces transcriptomic changes across the entire lung at... - ResearchGate.
- An Overview of the Effects of Dioxins and Dioxin-like Compounds on Vertebrates, as Documented in Human and Ecological Epidemiology - NIH.
- Interaction between tris(4-chlorophenyl)methanol and the human androgen receptor in vitro.
- Molecular targets that link dioxin exposure to toxicity phenotypes - PMC - NIH.
- This compound | C19H13Cl3 | CID 92256 - PubChem.
- Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence - PubMed.
- Gene Expression Analysis Reveals Chemical-Specific Profiles - Oxford Academic.
Sources
- 1. Analysis of the toxicogenomic effects of exposure to persistent organic pollutants (POPs) in Slovakian girls: correlations between gene expression and disease risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the toxicogenomic effects of exposure to persistent organic pollutants (POPs) in Slovakian girls: correlations between gene expression and disease risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studying the Impact of Persistent Organic Pollutants Exposure on Human Health by Proteomic Analysis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C19H13Cl3 | CID 92256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross-species metabolomic analysis of tau- and DDT-related toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. Investigation of dichlorodiphenyltrichloroethane (DDT) on xenobiotic enzyme disruption and metabolomic bile acid biosynthesis in DDT-sprayed areas using wild rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dioxins and dioxin-like compounds - Wikipedia [en.wikipedia.org]
- 14. An Overview of the Effects of Dioxins and Dioxin-like Compounds on Vertebrates, as Documented in Human and Ecological Epidemiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Altered Gene Expression in Dioxin-Like and Non-Dioxin-Like PCB Exposed Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The aryl hydrocarbon receptor as a target of environmental stressors – Implications for pollution mediated stress and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular targets that link dioxin exposure to toxicity phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reproductive effects of tris(4-chlorophenyl)methanol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Interaction between tris(4-chlorophenyl)methanol and the human androgen receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DDT and its metabolites alter gene expression in human uterine cell lines through estrogen receptor-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Accurate Tris(4-chlorophenyl)methane Quantification: A Comparative Analysis of Calibration Methods
For researchers, scientists, and professionals in drug development, the precise quantification of environmental contaminants is not merely a procedural step but the bedrock of reliable toxicological assessment and regulatory compliance. Tris(4-chlorophenyl)methane (TCPM), a persistent organic pollutant and a byproduct of DDT synthesis, presents a significant analytical challenge due to its presence in complex biological and environmental matrices.[1][2][3][4] This guide provides an in-depth, experience-driven comparison of common calibration methods for the accurate quantification of TCPM, moving beyond a simple listing of protocols to explain the underlying scientific rationale for experimental choices.
The central challenge in quantifying trace-level analytes like TCPM lies in overcoming matrix effects—the alteration of the analytical signal by other components in the sample.[5][6][7] These effects can lead to either suppression or enhancement of the analyte signal, resulting in significant inaccuracies if not properly addressed.[5][6][7] This guide will explore three principal calibration strategies—External Standard, Internal Standard, and Standard Addition—and provide the experimental data and workflows to empower you to select the most appropriate method for your research needs.
The Analyte: this compound (TCPM)
TCPM (C₁₉H₁₃Cl₃) is a highly lipophilic and persistent compound, leading to its bioaccumulation in fatty tissues of wildlife and humans.[3][8][9] Its accurate quantification is crucial for understanding its environmental fate, toxicological profile, and potential for maternal transfer.[1][3] Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of TCPM and other organochlorine pesticides due to its high sensitivity and selectivity.[1][8][10][11][12]
Comparative Analysis of Calibration Methods
The choice of calibration method is a critical decision that directly impacts the accuracy and reliability of your quantitative results. Each method has its inherent advantages and limitations, and understanding these is key to robust method development.
External Standard Calibration
The external standard method is the most straightforward calibration technique.[13][14][15][16][17][18] It involves creating a calibration curve by analyzing a series of standard solutions of the analyte at known concentrations. The response of the unknown sample is then compared to this curve to determine its concentration.[13][17]
Principle of Operation: This method relies on the assumption that the instrumental response is directly proportional to the concentration of the analyte.[13][16]
-
Preparation of Standard Solutions: Prepare a stock solution of TCPM in a suitable solvent (e.g., hexane or isooctane). From this stock, create a series of at least five calibration standards by serial dilution, covering the expected concentration range of your samples.
-
Instrumental Analysis: Analyze each calibration standard and your unknown samples using a validated GC-MS method.
-
Data Analysis: Plot the peak area of TCPM against the corresponding concentration for the standards to generate a calibration curve. Use the equation of the line from the linear regression to calculate the concentration of TCPM in your samples based on their measured peak areas.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | C19H13Cl3 | CID 92256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tris(4-chlorophenyl)methanol | C19H13Cl3O | CID 76379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Matrix (chemical analysis) - Wikipedia [en.wikipedia.org]
- 6. What is matrix effect and how is it quantified? [sciex.com]
- 7. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 8. Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pjoes.com [pjoes.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. welchlab.com [welchlab.com]
- 15. graduation.escoffier.edu [graduation.escoffier.edu]
- 16. monitorcloud001.cloud001.yogh.com.br [monitorcloud001.cloud001.yogh.com.br]
- 17. fiveable.me [fiveable.me]
- 18. azdhs.gov [azdhs.gov]
A Comparative Study of Tris(4-chlorophenyl)methane Degradation Under Different Environmental Conditions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Environmental Persistence of Tris(4-chlorophenyl)methane
This compound (TCPM) is a persistent organochlorine contaminant frequently detected in various environmental matrices, including marine sediments, aquatic organisms, and even human tissues.[1] Its structural similarity to the notorious insecticide DDT and its common co-occurrence in contaminated sites suggest that TCPM is likely a byproduct of technical DDT synthesis. The lipophilic nature of TCPM facilitates its bioaccumulation in fatty tissues, leading to its biomagnification through the food web.[2][3] The widespread presence and potential toxicity of TCPM and its primary metabolite, Tris(4-chlorophenyl)methanol (TCPMOH), necessitate a thorough understanding of its fate and degradation under different environmental scenarios.
This guide provides a comparative analysis of the known and potential degradation pathways of TCPM, drawing upon available experimental evidence and analogous data from structurally similar compounds. We will delve into microbial, photochemical, and chemical degradation processes, offering insights into the factors that govern the environmental persistence of this contaminant.
Microbial Degradation: A Slow but Significant Pathway
The biodegradation of persistent organic pollutants like TCPM is a critical process for their ultimate removal from the environment. While specific studies detailing the complete microbial degradation of TCPM are limited, the transformation to its more polar metabolite, TCPMOH, is a well-documented initial step.
Aerobic vs. Anaerobic Degradation
Microbial degradation of chlorinated hydrocarbons can proceed under both aerobic and anaerobic conditions, often involving different enzymatic machinery and resulting in distinct degradation products.
-
Aerobic Degradation: In the presence of oxygen, microorganisms often employ oxygenases to initiate the breakdown of aromatic compounds. For TCPM, this would likely involve the hydroxylation of the methane carbon, leading to the formation of TCPMOH. This initial oxidative step increases the water solubility of the compound, potentially making it more amenable to further degradation. While specific aerobic bacteria capable of degrading TCPM have not been extensively reported, the widespread detection of TCPMOH in various biota suggests that this is a common metabolic transformation.
-
Anaerobic Degradation: Under anaerobic conditions, such as those found in deep sediments, reductive dechlorination is a more common degradation pathway for chlorinated organic compounds. This process involves the sequential removal of chlorine atoms, replacing them with hydrogen. For TCPM, this could lead to the formation of di- and mono-chlorinated triphenylmethane derivatives. Studies on the anaerobic degradation of DDT have shown that it can be reductively dechlorinated to DDD, and similar processes could potentially act on the chlorophenyl rings of TCPM over long periods.[4]
The following diagram illustrates the initial proposed steps in the microbial degradation of TCPM.
Caption: Proposed initial microbial degradation pathways of TCPM.
Factors Influencing Microbial Degradation
The efficiency of microbial degradation is influenced by a multitude of environmental factors:
| Factor | Influence on TCPM Degradation |
| Oxygen Availability | Determines the dominant degradation pathway (aerobic oxidation vs. anaerobic reductive dechlorination). |
| Nutrient Availability | Microbial activity is dependent on the presence of essential nutrients like nitrogen and phosphorus. |
| Temperature | Affects microbial metabolic rates, with optimal temperatures varying for different microbial communities. |
| pH | Influences enzyme activity and the overall microbial community structure. |
| Co-contaminants | The presence of other organic compounds can sometimes enhance degradation through co-metabolism. |
Photochemical Degradation: The Role of Sunlight
Photodegradation, or the breakdown of compounds by light, can be a significant abiotic degradation pathway for many organic pollutants in the environment, particularly in aquatic systems and on surfaces.
Direct and Indirect Photolysis
-
Direct Photolysis: TCPM may directly absorb ultraviolet (UV) radiation from sunlight, leading to the excitation of its electrons and subsequent bond cleavage. The aromatic rings and chlorine substituents in TCPM suggest that it could absorb light in the environmentally relevant UV spectrum.
-
Indirect Photolysis: This process involves the action of photochemically produced reactive species, such as hydroxyl radicals (•OH), which are highly reactive and can readily attack organic molecules. In natural waters, dissolved organic matter and nitrate can act as photosensitizers, absorbing sunlight and generating these reactive oxygen species. The reaction with hydroxyl radicals is a major degradation pathway for many organic compounds in the atmosphere and aquatic environments.
The potential photochemical degradation pathway of TCPM is illustrated below.
Caption: Direct and indirect photochemical degradation of TCPM.
Comparative Performance of Photodegradation
Chemical Degradation: Abiotic Transformations
Besides microbial and photochemical processes, TCPM can also undergo chemical degradation, although these processes are generally slower in the environment.
Hydrolysis
Hydrolysis is the reaction with water that can lead to the breakdown of a compound. For TCPM, the carbon-chlorine bonds on the phenyl rings are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). The central carbon-phenyl bonds are also quite strong. Therefore, hydrolysis is not expected to be a major degradation pathway for TCPM in the environment. Studies on other chlorinated methanes have shown that hydrolysis rates are highly dependent on temperature and pH, but are generally slow under ambient conditions.[5]
Comparative Summary of Degradation Pathways
The following table summarizes the key aspects of the different degradation pathways for this compound. It is important to note that quantitative data, such as half-lives, are scarce for TCPM, and the information presented is based on established principles and data from analogous compounds.
| Degradation Pathway | Primary Mechanism | Key Reactants/Conditions | Expected Primary Products | Relative Rate (Estimated) |
| Microbial (Aerobic) | Enzymatic Oxidation | Aerobic microorganisms, Oxygen, Nutrients | Tris(4-chlorophenyl)methanol (TCPMOH) | Slow to Moderate |
| Microbial (Anaerobic) | Reductive Dechlorination | Anaerobic microorganisms, Electron donors | Chlorinated triphenylmethane derivatives | Very Slow |
| Photochemical (Direct) | UV Light Absorption | Sunlight (UV radiation) | Cleavage products | Moderate (in surface waters) |
| Photochemical (Indirect) | Radical Attack | Hydroxyl radicals (•OH) | Hydroxylated and other oxidation products | Moderate to Fast (in sunlit waters) |
| Chemical (Hydrolysis) | Reaction with Water | Water | Unlikely to be significant | Very Slow |
Experimental Protocols for Studying TCPM Degradation
To further elucidate the degradation of TCPM, rigorous experimental studies are required. The synthesis of radiolabeled TCPM, for instance with Carbon-14, is a crucial step to enable accurate tracking of its fate in complex environmental matrices.[6]
Protocol 1: Aerobic Microbial Degradation Study
Objective: To determine the rate of aerobic biodegradation of TCPM in a soil or sediment slurry and identify major metabolites.
Methodology:
-
Sample Preparation: Collect uncontaminated soil or sediment samples. Prepare a slurry by mixing the sample with a mineral salts medium.
-
Spiking: Spike the slurries with a known concentration of ¹⁴C-labeled TCPM dissolved in a suitable solvent (e.g., acetone). Include sterile controls (e.g., autoclaved slurry) to account for abiotic degradation.
-
Incubation: Incubate the slurries in the dark at a constant temperature (e.g., 25°C) with continuous shaking to ensure aerobic conditions.
-
Sampling: At regular time intervals, collect subsamples from the slurries.
-
Extraction: Extract the samples with an organic solvent (e.g., hexane/acetone mixture).
-
Analysis:
-
Quantify the remaining ¹⁴C-TCPM and the formation of ¹⁴C-labeled metabolites using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.
-
Identify metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Measure the evolution of ¹⁴CO₂ as an indicator of complete mineralization.
-
-
Data Analysis: Calculate the degradation half-life of TCPM under the tested conditions.
Caption: Experimental workflow for an aerobic TCPM degradation study.
Protocol 2: Photochemical Degradation Study
Objective: To determine the direct and indirect photolysis rates of TCPM in aqueous solution.
Methodology:
-
Solution Preparation: Prepare aqueous solutions of TCPM in purified water. For indirect photolysis studies, include photosensitizers like dissolved organic matter (e.g., humic acids).
-
Irradiation: Irradiate the solutions using a solar simulator with a known spectral output. Use a carousel reactor to ensure uniform irradiation. Wrap control samples in aluminum foil to keep them in the dark.
-
Sampling: Collect samples at different time points during irradiation.
-
Analysis: Analyze the concentration of TCPM in the samples using HPLC with UV detection or GC-MS.
-
Data Analysis: Calculate the photodegradation rate constant and quantum yield.
Conclusion and Future Directions
The environmental degradation of this compound is a complex process influenced by a combination of biotic and abiotic factors. The primary and most consistently observed transformation is the oxidation of TCPM to its more polar metabolite, TCPMOH, which is likely a crucial first step in its eventual breakdown. Photochemical degradation, particularly indirect photolysis mediated by hydroxyl radicals, is expected to be a significant removal mechanism in sunlit environments. In contrast, anaerobic degradation and hydrolysis appear to be much slower processes.
A significant knowledge gap remains regarding the complete degradation pathways, the specific microorganisms involved, and the precise kinetics under various environmental conditions. Future research, utilizing advanced analytical techniques and radiolabeled compounds, is essential to fully characterize the environmental fate of TCPM and to develop effective risk assessment and remediation strategies for this persistent contaminant.
References
- Anderson, C., & O'Neil, G. (2024). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM) and tris(4-chlorophenyl)-methanol (TCPM-OH) for Investigations into Environmental Persistence. Western CEDAR. [Link]
- de Boer, J., Wester, P. G., Evers, E. H. G., & Brinkman, U. A. T. (1996). Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment. Environmental Pollution, 93(1), 39-47.
- Falandysz, J., Strandberg, L., & Bergqvist, P. A. (1999). This compound and Tris(4-chlorophenyl)methanol in Sediment and Food Webs from the Baltic South Coast. Environmental Science & Technology, 33(23), 4263-4267.
- Lebeuf, M., Gouteux, B., Measures, L., & Trottier, S. (2001). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. Environmental Pollution, 111(1), 29-43. [Link]
- Navarrete, J., Wilson, P., Allsing, N., Gordon, C., Margolis, R., Schwartz, A. V., ... & Sant, K. E. (2023). This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos. Birth Defects Research, 115(4), 458-473. [Link]
- Watanabe, M., Tanabe, S., Miyazaki, N., Petrov, E. A., & Jarman, W. M. (1999). Contamination of Tris(4-Chlorophenyl) Methane and Tris(4-Chlorophenyl) Methanol in Marine Mammals from Russia and Japan: Body Distribution, Bioaccumulation and Contamination Status. Marine Pollution Bulletin, 39(1-12), 393-398.
- Eawag-BBD. (1998).
- Jeffers, P. M., & Wolfe, N. L. (1996). Hydrolysis of chlorinated methanes. Abstracts of Papers of the American Chemical Society, 211, 50-ENVR. [Link]
Sources
- 1. This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DDT Degradation Pathway (anaerobic) [eawag-bbd.ethz.ch]
- 5. chlorinated methane hydrolysis rates [osti.gov]
- 6. "Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM" by Chloe Anderson and Gregory O'Neil [cedar.wwu.edu]
A Senior Application Scientist's Guide to the Validation of Exposure Biomarkers for Tris(4-chlorophenyl)methane
Introduction: The Silent Persistence of Tris(4-chlorophenyl)methane
This compound (TCPM) is a persistent organochlorine compound that has garnered increasing attention within the scientific community. Structurally related to the notorious pesticide DDT, TCPM and its primary metabolite, Tris(4-chlorophenyl)methanol (TCPMOH), are believed to be byproducts of technical DDT synthesis.[1] These compounds are globally widespread, bioaccumulative, and have been detected in various environmental matrices, wildlife, and human tissues, including adipose tissue and breast milk.[1][2] The presence of TCPM and TCPMOH in the ecosystem raises concerns due to their potential for endocrine disruption and other toxic effects, underscoring the critical need for robust and validated methods to monitor human exposure.[3][4]
This guide provides a comprehensive comparison of the methodologies available for the validation of TCPM exposure biomarkers. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols to ensure the generation of reliable and reproducible data in toxicological and epidemiological studies.
Identifying the Key Biomarkers of TCPM Exposure
The selection of appropriate biomarkers is the cornerstone of any exposure assessment. For this compound, the primary biomarkers of exposure are the parent compound itself and its main metabolite:
-
This compound (TCPM): As the parent compound, the detection of TCPM in biological samples is a direct indicator of exposure. Due to its lipophilic nature, it tends to accumulate in fatty tissues.[5]
-
Tris(4-chlorophenyl)methanol (TCPMOH): This is the primary metabolite of TCPM.[6] Its presence confirms not only exposure but also the metabolic processing of TCPM within the body. In many studies, TCPMOH is found in higher concentrations than TCPM in biological samples.[2]
The validation of analytical methods for these two compounds is therefore essential for accurately quantifying exposure levels and understanding the toxicokinetics of TCPM in humans.
A Comparative Analysis of Analytical Methodologies
The accurate quantification of TCPM and TCPMOH in complex biological matrices requires highly sensitive and selective analytical techniques. The two most prominent mass spectrometry-based methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Organochlorines
GC-MS is a well-established and robust technique for the analysis of volatile and semi-volatile organic compounds. For organochlorine pesticides and related compounds like TCPM, GC-MS is often considered the gold standard.[7]
Advantages:
-
High Sensitivity and Selectivity: Particularly when coupled with tandem mass spectrometry (GC-MS/MS), this method offers excellent sensitivity and selectivity, allowing for the detection of low concentrations of TCPM and TCPMOH in complex matrices.[8]
-
Superior Performance for Organochlorines: For the class of organochlorine pesticides, GC-MS generally achieves better performance compared to LC-MS/MS.[7][9]
-
Established Protocols: A wealth of literature and validated methods exist for the analysis of organochlorine compounds by GC-MS.
Limitations:
-
Derivatization May Be Required: Although not always necessary for TCPM and TCPMOH, some polar metabolites might require derivatization to increase their volatility for GC analysis.
-
Thermal Degradation: Thermally labile compounds can degrade in the high temperatures of the GC injector.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A Versatile Alternative
LC-MS/MS has become a dominant technique in bioanalysis due to its versatility and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.
Advantages:
-
Broad Compound Coverage: LC-MS/MS can analyze a wider range of pesticides and their metabolites, often without the need for derivatization.[10]
-
Amenable to Polar Compounds: It is well-suited for more polar compounds that are not easily analyzed by GC.
Limitations:
-
Sub-optimal for some Organochlorines: While versatile, LC-MS/MS may not achieve the same level of performance as GC-MS for certain legacy organochlorine pesticides.[9]
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can be a significant challenge in LC-MS/MS, potentially affecting accuracy and precision.
Head-to-Head Performance Comparison
The choice between GC-MS and LC-MS/MS should be guided by the specific requirements of the study, including the analytes of interest, the biological matrix, and the desired sensitivity. For the specific application of TCPM and TCPMOH analysis, the evidence points towards GC-MS as the more suitable technique due to their organochlorine nature.
Below is a table summarizing the validated performance characteristics of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous quantification of TCPM and TCPMOH in rat plasma.[11]
| Performance Parameter | This compound (TCPM) | Tris(4-chlorophenyl)methanol (TCPMOH) |
| Calibration Range | 2–200 ng/mL | 1–100 ng/mL |
| Linearity (r²) | ≥ 0.9975 | ≥ 0.9975 |
| Accuracy (Relative Error) | ≤ ±12.8% | ≤ ±14.5% |
| Precision (RSD) | ≤ 7.6% | ≤ 3.8% |
| Limit of Quantitation (LOQ) | 2 ng/mL | 1 ng/mL |
| Limit of Detection (LOD) | 0.73 ng/mL | 0.07 ng/mL |
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams outline the metabolic pathway of TCPM, a general workflow for biomarker validation, and a decision-making process for selecting the appropriate analytical method.
Caption: Metabolic pathway of TCPM to TCPMOH.
Caption: General workflow for biomarker validation.
Caption: Decision tree for analytical method selection.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the extraction and analysis of TCPM and TCPMOH from biological samples, with a focus on GC-MS analysis.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) from Plasma/Serum
This protocol is a foundational method for extracting TCPM and TCPMOH from a liquid biological matrix.
-
Sample Thawing: Thaw frozen plasma or serum samples at room temperature. Vortex briefly to ensure homogeneity.
-
Internal Standard Spiking: To a 1 mL aliquot of the sample in a glass tube, add an appropriate internal standard (e.g., a deuterated analog of TCPM or a structurally similar compound not expected in the samples).
-
Protein Precipitation (Optional but Recommended): Add 2 mL of cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 3000 x g for 10 minutes. Transfer the supernatant to a clean glass tube.
-
Liquid-Liquid Extraction: Add 5 mL of a non-polar solvent such as hexane or a mixture of hexane and dichloromethane (e.g., 1:1 v/v).
-
Mixing: Cap the tube and vortex for 2 minutes, followed by gentle mixing on a rotator for 10 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube using a glass Pasteur pipette.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent for GC-MS analysis (e.g., toluene or iso-octane).[12]
-
Transfer for Analysis: Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the typical parameters for the instrumental analysis of TCPM and TCPMOH.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole for higher selectivity) is used.
-
GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating TCPM and TCPMOH.[13]
-
Injection: Inject 1-2 µL of the reconstituted sample in splitless mode to maximize sensitivity.[14]
-
Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60-80°C, hold for 1-2 minutes.
-
Ramp 1: Increase temperature at a rate of 10-20°C/min to 200°C.
-
Ramp 2: Increase temperature at a rate of 5-10°C/min to 280-300°C, hold for 5-10 minutes.
-
This program should be optimized to ensure good separation of the target analytes from matrix interferences.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI) ionization is typically used.
-
Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) is preferred for its higher sensitivity and selectivity compared to full scan mode. For tandem MS, Multiple Reaction Monitoring (MRM) is used.
-
Ions to Monitor: Select characteristic ions for TCPM and TCPMOH for quantification and confirmation. The selection of these ions should be based on the mass spectra of pure standards.
-
Discussion and Future Perspectives
The validation of biomarkers for TCPM exposure is a critical step in understanding the potential health risks associated with this environmental contaminant. While GC-MS has proven to be a reliable and sensitive technique for the quantification of TCPM and TCPMOH, there is always room for improvement and further research.
Future efforts should focus on:
-
Development of High-Throughput Methods: The current sample preparation methods can be labor-intensive. The development and validation of automated and high-throughput sample preparation techniques, such as automated solid-phase extraction, would be beneficial for large-scale epidemiological studies.
-
Exploration of Novel Biomarkers: While TCPM and TCPMOH are the primary biomarkers, metabolomic studies could potentially identify other downstream metabolites or endogenous biomarkers that are altered upon TCPM exposure.
-
Inter-laboratory Comparison Studies: To ensure the comparability of data across different studies and laboratories, round-robin or inter-laboratory comparison exercises are essential for standardizing methodologies and establishing consensus reference values.
-
Matrix-Specific Validations: While this guide provides a general framework, it is crucial to perform method validation in the specific biological matrix of interest (e.g., whole blood, urine, breast milk) as matrix effects can vary significantly.
By adhering to rigorous validation protocols and continuously exploring new analytical advancements, the scientific community can generate the high-quality data needed to assess the true impact of TCPM exposure on human health and to inform public health policies.
References
- Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods. [Link]
- Alder L, Greulich K, Kempe G, Vieth B. Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS?. Mass Spectrometry Reviews. [Link]
- A comparison of sample preparation strategies for biological tissues and subsequent trace element analysis using LA-ICP-MS.
- Preparation and Observation of Thick Biological Samples by Scanning Transmission Electron Tomography. Journal of Visualized Experiments. [Link]
- Disposition of tris(4-chlorophenyl)methanol and tris(4-chlorophenyl)
- This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos. PubMed Central. [Link]
- GC-MS or LC-MS(/MS) - Which Technique is More Essential?. EURL-Pesticides. [Link]
- Chemical Analysis of Pesticides Using GC/MS, GC/MS/MS, and LC/MS/MS.
- Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of this compound and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus.
- How to Prepare Samples for Transmission Electron Microscopy. YouTube. [Link]
- Tris(4-chlorophenyl) methanol and tris(4-chlorophenyl) methane. Wageningen University & Research. [Link]
- Specific accumulation and elimination kinetics of this compound, tris(4-chlorophenyl)
- Validation of analytical methods for organochlorine pesticide detection in shellfish and cephalopods by GC–MS/MS.
- Tissue sample preparation in bioanalytical assays. PubMed. [Link]
- This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos. PubMed. [Link]
- Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment. PubMed. [Link]
- Performance parameters for analytical method validation: Controversies and discrepancies among numerous guidelines. SciSpace. [Link]
- Recent Regulatory Updates and Trends in Analytical Method Valid
- Toxicology Screening of Whole Blood Extracts Using GC/Triple Quadrupole/MS. Agilent. [Link]
- Detecting a wide range of environmental contaminants in human blood samples—combining QuEChERS with LC-MS and GC-MS. Springer. [Link]
- Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. [Link]
- The ecotoxicological contaminant Tris(4-chlorophenyl)methanol (TCPMOH) impacts embryonic development in zebrafish (Danio rerio).
Sources
- 1. Specific accumulation and elimination kinetics of this compound, tris(4-chlorophenyl)methanol, and other persistent organochlorines in humans from Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue sample preparation in bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Preparation and Observation of Thick Biological Samples by Scanning Transmission Electron Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disposition of tris(4-chlorophenyl)methanol and this compound in male and female Harlan Sprague Dawley rats and B6C3F1/N mice following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of analytical methods for organochlorine pesticide detection in shellfish and cephalopods by GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. library.dphen1.com [library.dphen1.com]
- 14. mdpi.com [mdpi.com]
Correlating Tris(4-chlorophenyl)methane with Co-contaminants in Biota: A Comparative Analysis for Environmental Researchers
This guide provides an in-depth technical comparison of Tris(4-chlorophenyl)methane (TCPM) levels with other persistent chemical contaminants frequently found in biota. Designed for researchers, environmental scientists, and toxicology professionals, this document synthesizes current knowledge, presents comparative experimental data, and details a robust analytical workflow for simultaneous contaminant detection. We will explore the causal relationships behind the co-occurrence of these chemicals and provide the necessary tools to design and execute rigorous correlational studies.
Introduction: The Enigmatic Contaminant, this compound (TCPM)
This compound (TCPM) and its metabolite, Tris(4-chlorophenyl)methanol (TCPMOH), are persistent and bioaccumulative organochlorine compounds increasingly detected in environmental samples worldwide.[1][2][3] Although not intentionally produced on a large scale, TCPM is often considered a byproduct or impurity in the manufacturing of the pesticide dichlorodiphenyltrichloroethane (DDT) and the acaricide dicofol.[1][3][4][5] This shared origin is a primary reason for their frequent co-occurrence in various environmental matrices and biological tissues.[1][3]
The environmental concern surrounding TCPM and TCPMOH stems from their persistence, potential for long-range transport, and ability to bioaccumulate in food webs, reaching high concentrations in apex predators.[1][2][6] Studies have detected these compounds in a wide range of biota, including fish, marine mammals, and birds, as well as in human adipose tissue and breast milk.[1][2][3][7][8] The toxicological profiles of TCPM and TCPMOH are still under investigation, but initial studies suggest potential for adverse health effects, including disruption of pancreatic organogenesis and gene expression.[1][9]
The Usual Suspects: Common Co-contaminants of TCPM
The environmental fingerprint of TCPM is rarely isolated. Due to its manufacturing origins and similar physicochemical properties, TCPM is consistently found in conjunction with a suite of other well-known organochlorine contaminants. Understanding these correlations is crucial for source apportionment, risk assessment, and elucidating combined toxicological effects.
The most significant co-contaminants of TCPM include:
-
Polychlorinated Biphenyls (PCBs): A class of industrial chemicals known for their high persistence and toxicity.
-
DDT and its metabolites (DDTs): Including p,p'-DDE and p,p'-DDD, which are breakdown products of the parent pesticide.
-
Hexachlorocyclohexane isomers (HCHs): A group of pesticides, with lindane (γ-HCH) being the most well-known.
-
Hexachlorobenzene (HCB): A fungicide and a byproduct of chemical manufacturing.
-
Chlordane compounds (CHLs): A group of cyclodiene insecticides.
Statistical analyses from multiple studies have demonstrated a significant positive correlation between the concentrations of TCPM and those of PCBs and DDTs in various biological samples, particularly in marine mammals.[4] This strong correlation suggests similar bioaccumulation behavior and kinetics for these compounds.[4]
Comparative Analysis of Contaminant Levels in Biota
The following table summarizes representative data on the concentrations of TCPM, TCPMOH, and other key organochlorine contaminants in the blubber of various marine mammal species. This data, compiled from multiple studies, highlights the comparative levels of these persistent pollutants.
| Species | Location | TCPM (ng/g lipid wt.) | TCPMOH (ng/g lipid wt.) | Total PCBs (ng/g lipid wt.) | Total DDTs (ng/g lipid wt.) | Reference |
| Beluga Whale | St. Lawrence Estuary | 50.6 | 153 | - | - | [10] |
| Caspian Seal | Caspian Sea | 88 | 2.0 | - | - | [4] |
| Bottlenose Dolphin | Southern California Bight | 19,000 (total of 5 isomers) | 2,000 | 171,000 (total DDE) | - | [11] |
| Harbour Seal | Dutch Wadden Sea | 10-50% of TCPMOH | 200 - 2,000 | - | - | [8] |
| Grey Seal | St. Lawrence Estuary | - | - | - | - | [10] |
| Hooded Seal | St. Lawrence Estuary | - | - | - | - | [10] |
Note: Dashes indicate data not reported in the cited study. Concentrations can vary significantly based on age, sex, and trophic level of the individual animals.
Experimental Protocol for Simultaneous Contaminant Analysis
A robust and validated analytical method is paramount for accurately quantifying and correlating the levels of TCPM and its co-contaminants. The following protocol outlines a comprehensive workflow based on established methodologies for the simultaneous determination of organochlorine pesticides and PCBs in biological matrices.
Sample Preparation and Extraction
-
Homogenization: Weigh approximately 1-2 g of the biological tissue (e.g., blubber, liver, muscle) and homogenize it with anhydrous sodium sulfate to remove water.
-
Solvent Extraction: The homogenized sample is then subjected to Soxhlet extraction for 6-8 hours with a suitable solvent mixture, such as 200 mL of a 1:1 (v/v) mixture of acetone and hexane.
-
Lipid Content Determination: A small aliquot of the extract is taken to determine the lipid content gravimetrically.
Extract Cleanup and Fractionation
-
Gel Permeation Chromatography (GPC): The bulk of the lipids are removed from the extract using GPC. The sample is loaded onto a GPC column (e.g., Bio-Beads S-X3) and eluted with a mixture of dichloromethane and cyclohexane.
-
Silica Gel Column Chromatography: The lipid-free extract is further fractionated using a silica gel column. The column is typically packed with activated silica gel.
-
Fraction 1 (PCBs and p,p'-DDE): Elute with 70 mL of hexane.
-
Fraction 2 (Other OCPs): Elute with 100 mL of a 20% dichloromethane in hexane solution.
-
Fraction 3 (TCPM and TCPMOH): Elute with 80 mL of a 50% dichloromethane in hexane solution.
-
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): The fractions are concentrated and analyzed by GC-MS.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Injector: Splitless injection is preferred for trace analysis.
-
Oven Temperature Program: A typical program starts at 80°C, holds for 2 minutes, ramps to 150°C at 20°C/min, then to 280°C at 5°C/min, and holds for 10 minutes.
-
Mass Spectrometer: Operated in the electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
-
Quality Assurance/Quality Control (QA/QC)
-
Method Blanks: Analyze a method blank with each batch of samples to check for laboratory contamination.
-
Spiked Samples: Spike a subset of samples with a known amount of the target analytes to determine method recovery.
-
Certified Reference Materials (CRMs): Analyze a CRM with a certified concentration of the target analytes to verify the accuracy of the method.
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the analytical workflow for the simultaneous determination of TCPM and co-contaminants in biota.
Caption: Analytical workflow for the simultaneous determination of TCPM and co-contaminants.
Correlation and Causality: Unraveling the Connection
The strong positive correlation observed between TCPM, PCBs, and DDTs in biota is not coincidental.[4] It is a direct consequence of their shared history and similar chemical properties.
Caption: Conceptual model of the sources and fate of correlated contaminants.
This shared pathway from production to bioaccumulation explains the strong statistical correlations observed in environmental monitoring studies. The presence and ratios of these compounds can, therefore, be used to trace pollution sources and understand the historical contamination patterns in a given ecosystem.
Conclusion and Future Directions
The correlation of this compound with other organochlorine contaminants like PCBs and DDTs is a well-established phenomenon driven by common sources and similar physicochemical properties. This guide provides a framework for researchers to investigate these relationships through a combination of robust analytical chemistry and correlational analysis.
Future research should focus on:
-
Expanding the geographical scope of monitoring: To better understand the global distribution and transport of TCPM.
-
Investigating the combined toxicological effects: Of TCPM and its co-contaminants to assess the real-world risks to wildlife and human health.
-
Developing more advanced analytical techniques: For the detection of a wider range of TCPM isomers and related compounds.
By continuing to explore the intricate relationships between these persistent pollutants, the scientific community can better inform regulatory decisions and develop effective strategies for mitigating their environmental impact.
References
- Watanabe, M., Tanabe, S., Miyazaki, N., Petrov, E. A., & Jarman, W. M. (1999). Contamination of Tris(4-Chlorophenyl) Methane and Tris(4-Chlorophenyl) Methanol in Marine Mammals from Russia and Japan: Body Distribution, Bioaccumulation and Contamination Status. Marine Pollution Bulletin, 39(1-12), 393-398. [Link]
- Kunisue, T., Watanabe, M., Iwata, H., Tsubota, T., & Tanabe, S. (2004). Specific accumulation and elimination kinetics of this compound, tris(4-chlorophenyl)methanol, and other persistent organochlorines in humans from Japan. Environmental Health Perspectives, 112(5), 553–559. [Link]
- Trego, M. L., Yost, E. E., Navarrete, J., & Sant, K. E. (2023). This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos. Birth Defects Research, 115(4), 458-473. [Link]
- de Boer, J., Wester, P. G., Evers, E. H. G., & Brinkman, U. A. T. (1996). Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment. Environmental Pollution, 93(1), 39-47. [Link]
- Lebeuf, M., Bernt, K. E., Trottier, S., & Hammill, M. O. (2001). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. Environmental Pollution, 111(1), 29-43. [Link]
- de Boer, J. (2000). Tris(4-chlorophenyl) methanol and tris(4-chlorophenyl) methane. In The Handbook of Environmental Chemistry (Vol. 3, pp. 31-41). Springer, Berlin, Heidelberg. [Link]
- PubChem. (n.d.). Tris(4-chlorophenyl)methanol. National Center for Biotechnology Information.
- Navarrete, J., Wilson, P., Allsing, N., Gordon, C., Margolis, R., Schwartz, A. V., ... & Sant, K. E. (2021). The ecotoxicological contaminant Tris(4-chlorophenyl)methanol (TCPMOH) impacts embryonic development in zebrafish (Danio rerio).
- Buser, H. R. (1995). DDT, a potential source of environmental this compound and tris(4-chlorophenyl)methanol. Environmental Science & Technology, 29(8), 2133-2139. [Link]
- Jarman, W. M., Simon, M., Norstrom, R. J., Burns, S. A., Bacon, C. A., Simoneit, B. R. T., & Risebrough, R. W. (1992). Global distribution of tris(4-chlorophenyl)methanol in high trophic level birds and mammals. Environmental Science & Technology, 26(9), 1770-1774. [Link]
- Mackintosh, S. A., Dodder, N. G., Shaul, N. J., Aluwihare, L. I., Maruya, K. A., Chivers, S. J., ... & Hoh, E. (2016). Newly identified DDT-related compounds accumulating in Southern California bottlenose dolphins. Environmental Science & Technology, 50(22), 12129-12137. [Link]
Sources
- 1. This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.wur.nl [research.wur.nl]
- 3. The ecotoxicological contaminant Tris(4-chlorophenyl)methanol (TCPMOH) impacts embryonic development in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cgrb.org [cgrb.org]
- 5. Tris(4-chlorophenyl)methanol | C19H13Cl3O | CID 76379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Specific accumulation and elimination kinetics of this compound, tris(4-chlorophenyl)methanol, and other persistent organochlorines in humans from Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of tris(4-chlorophenyl)methanol and this compound in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Newly Identified DDT-Related Compounds Accumulating in Southern California Bottlenose Dolphins - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a comprehensive comparative risk assessment of Tris(4-chlorophenyl)methane (TCPM) and the well-known DDT-related compounds: dichlorodiphenyltrichloroethane (DDT), dichlorodiphenyldichloroethylene (DDE), and dichlorodiphenyldichloroethane (DDD). As environmental contaminants of significant concern, a thorough understanding of their relative risks is crucial for researchers, scientists, and professionals in drug development and environmental science. This document moves beyond a simple recitation of facts to offer a synthesized analysis grounded in experimental data and established scientific principles.
Introduction: Unveiling a Hidden Contaminant
The legacy of dichlorodiphenyltrichloroethane (DDT) as a persistent organic pollutant (POP) is well-documented.[1][2][3] Its widespread use in the mid-20th century for agriculture and disease vector control led to its ubiquitous presence in the environment.[4] The primary breakdown products of DDT, DDE and DDD, are also persistent and exhibit significant toxicity.[1][4] However, the story of DDT-related contamination is not complete without considering its manufacturing byproducts. One such compound, this compound (TCPM), has emerged as a persistent and bioaccumulative contaminant found in diverse ecological and human samples, often in concentrations comparable to or even exceeding those of parent DDT.[2][5][6]
This guide provides a framework for a comparative risk assessment, acknowledging that while extensive data exists for DDT and its primary metabolites, information on TCPM is still emerging. We will explore the physicochemical properties, environmental fate, and toxicological profiles of these compounds, and provide detailed experimental protocols to enable researchers to conduct their own comparative studies.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental persistence and bioaccumulation potential of these compounds are intrinsically linked to their chemical structures and physicochemical properties. All are organochlorine compounds characterized by low water solubility and high lipid solubility, contributing to their tendency to accumulate in the fatty tissues of organisms.[1][7]
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Water Solubility | Log Kow (Octanol-Water Partition Coefficient) |
| p,p'-DDT | C14H9Cl5 | 354.49 | Very low | ~6.91 |
| p,p'-DDE | C14H8Cl4 | 318.02 | Very low | ~6.51 |
| p,p'-DDD | C14H10Cl4 | 320.04 | Very low | ~6.02 |
| This compound (TCPM) | C19H13Cl3 | 347.67 | Very low | ~7.3 |
Data compiled from various sources. Log Kow is a key indicator of a substance's potential for bioaccumulation.
The high Log Kow values for all compounds indicate a strong affinity for lipids, predisposing them to bioaccumulate in organisms and biomagnify through the food web.[1][7]
Environmental Fate and Bioaccumulation: A Persistent Threat
DDT, DDE, DDD, and TCPM are all classified as persistent organic pollutants (POPs). They are resistant to degradation in the environment, leading to long-range transport and deposition in ecosystems far from their original sources.[8][9]
Persistence: The environmental half-life of DDT can range from 2 to 15 years in soil.[6] Its primary metabolite, DDE, is even more persistent.[10] While specific half-life data for TCPM in various environmental compartments is less established, its detection in remote locations and in the tissues of long-lived marine mammals suggests a high degree of persistence.[2][5]
Bioaccumulation and Biomagnification: The lipophilic nature of these compounds drives their accumulation in the fatty tissues of organisms.[1][7] This leads to biomagnification, where concentrations increase at successively higher trophic levels of the food chain. A study on bottlenose dolphins in Southern California found that TCPM was the second most abundant DDT-related compound detected in their blubber, following DDE, with concentrations of its presumed metabolite, tris(4-chlorophenyl)methanol (TCPMOH), being greater than that of the parent DDT.[2][5] This highlights the significant bioaccumulation potential of TCPM.
Experimental Protocol: Comparative Bioaccumulation Study in Fish (Adapted from OECD Guideline 305)
This protocol outlines a laboratory-based experiment to compare the bioconcentration factor (BCF) of TCPM, DDT, DDE, and DDD in a model fish species, such as the zebrafish (Danio rerio).
Objective: To determine and compare the BCF of TCPM, p,p'-DDT, p,p'-DDE, and p,p'-DDD.
Principle: Fish are exposed to a constant, low concentration of the test substance in water for a defined uptake phase, followed by a depuration phase in clean water. The concentration of the substance in the fish tissue and in the water is measured at regular intervals.[1][6][11][12][13]
Materials:
-
Zebrafish (Danio rerio), juvenile stage
-
Flow-through aquarium system with controlled temperature, lighting, and water quality parameters
-
Stock solutions of TCPM, p,p'-DDT, p,p'-DDE, and p,p'-DDD in a suitable solvent (e.g., acetone)
-
Analytical standards for each compound
-
Gas chromatograph with a mass spectrometer (GC-MS) or an electron capture detector (GC-ECD) for sample analysis
Procedure:
-
Acclimation: Acclimate zebrafish to the test conditions for at least one week.
-
Range-finding Test: Conduct a preliminary acute toxicity test to determine a sublethal exposure concentration for each compound.
-
Uptake Phase (28 days):
-
Prepare test solutions by continuously metering the stock solution of each compound into the water to maintain a constant concentration.
-
Expose separate groups of fish to each of the four compounds. Include a control group exposed only to the solvent.
-
Sample water and fish from each group at predetermined intervals (e.g., days 1, 3, 7, 14, 21, and 28).
-
-
Depuration Phase (14 days):
-
Transfer the remaining fish to clean, flowing water.
-
Continue sampling fish at intervals (e.g., days 1, 3, 7, 10, and 14 of the depuration phase).
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the BCF for each compound as the ratio of the concentration in the fish (at steady-state) to the concentration in the water.
-
Model the uptake and depuration kinetics to determine the rate constants.
-
Expected Outcome: This experiment will provide quantitative BCF values for each compound, allowing for a direct comparison of their bioaccumulation potential under controlled laboratory conditions.
Comparative Toxicology: Unraveling the Mechanisms of Harm
The toxicity of DDT and its metabolites has been extensively studied, revealing a range of adverse effects including neurotoxicity, endocrine disruption, and potential carcinogenicity.[16] The toxicological profile of TCPM is less characterized, but emerging research points to similar concerns.
Endocrine Disruption
A primary mechanism of toxicity for many organochlorine compounds is the disruption of the endocrine system.[10][18][21]
-
DDT and its Metabolites: o,p'-DDT is known to have estrogenic activity, while p,p'-DDE acts as an androgen receptor antagonist.[10] These interactions can interfere with normal hormone signaling, leading to reproductive and developmental problems.
-
TCPM: In vitro studies suggest that TCPM may also act as an estrogen mimic. Its metabolite, TCPMOH, has been shown to impair pancreatic development in zebrafish embryos, and transcriptomic analysis revealed that both TCPM and TCPMOH downregulate processes including steroid biosynthesis.[6][11][21][22]
Experimental Protocol: In Vitro Androgen Receptor Competitive Binding Assay (Adapted from established protocols)
This protocol describes an in vitro assay to compare the ability of TCPM, DDT, DDE, and DDD to bind to the androgen receptor (AR).
Objective: To determine the relative binding affinity of the test compounds to the AR.
Principle: This is a competitive binding assay where the test compounds compete with a radiolabeled androgen (e.g., [³H]-R1881) for binding to the AR. The amount of radiolabeled ligand displaced is proportional to the binding affinity of the test compound.[7][23][24][25][26]
Materials:
-
Recombinant human androgen receptor protein
-
Radiolabeled androgen, [³H]-R1881
-
Unlabeled dihydrotestosterone (DHT) as a positive control
-
Test compounds (TCPM, p,p'-DDT, p,p'-DDE, p,p'-DDD) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the test compounds at a range of concentrations. Include wells for total binding (radioligand only), non-specific binding (radioligand and a high concentration of unlabeled DHT), and a positive control (radioligand and a range of DHT concentrations).
-
Incubation: Add the radiolabeled androgen and the AR protein to all wells. Incubate the plate to allow binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand using a method such as filtration or hydroxylapatite precipitation.
-
Quantification: Measure the amount of bound radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compounds.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Compare the IC50 values to determine the relative binding affinities of the compounds.
-
Expected Outcome: This assay will provide a quantitative measure of the AR binding affinity for each compound, allowing for a direct comparison of their potential to act as androgen receptor antagonists.
Neurotoxicity
DDT is a known neurotoxicant, causing hyperexcitability, tremors, and convulsions by interfering with nerve impulse transmission.[3] The neurotoxic potential of TCPM has not been extensively studied, but its structural similarity to DDT raises concerns.
Genotoxicity and Carcinogenicity
DDT is considered a non-genotoxic carcinogen in animal studies, primarily affecting the liver.[16] There is limited information on the genotoxicity and carcinogenicity of TCPM, although some studies suggest a possible carcinogenic character.[27]
Experimental Protocol: In Vitro Mammalian Cell Gene Mutation Test (Adapted from OECD Guideline 476/490)
This protocol outlines an in vitro assay to assess and compare the mutagenic potential of TCPM, DDT, DDE, and DDD.
Objective: To determine if the test compounds induce gene mutations in cultured mammalian cells.
Principle: The assay measures forward mutations at a specific genetic locus (e.g., the thymidine kinase, TK, or hypoxanthine-guanine phosphoribosyl transferase, HPRT, gene) in a mammalian cell line.[10][28][29][30][31]
Materials:
-
Mammalian cell line (e.g., L5178Y mouse lymphoma cells or CHO cells)
-
Cell culture medium and supplements
-
Test compounds dissolved in a suitable solvent
-
S9 fraction for metabolic activation
-
Selective agent (e.g., trifluorothymidine for the TK locus)
Procedure:
-
Cell Treatment: Expose the cells to a range of concentrations of each test compound, both with and without metabolic activation (S9). Include appropriate negative (solvent) and positive controls.
-
Expression Period: After treatment, wash the cells and culture them for a period to allow for the expression of any induced mutations.
-
Mutant Selection: Plate the cells in both non-selective and selective media.
-
Colony Counting: After an appropriate incubation period, count the number of colonies in both the selective and non-selective plates.
-
Data Analysis:
-
Calculate the mutant frequency for each treatment group.
-
A significant, dose-dependent increase in mutant frequency compared to the negative control indicates a positive result.
-
Expected Outcome: This assay will determine whether any of the tested compounds are mutagenic in vitro and allow for a comparison of their mutagenic potency.
Comparative Risk Assessment Framework
A comprehensive comparative risk assessment involves integrating data on exposure and toxicity to characterize the potential for adverse effects.
Hazard Identification: Based on the available data, all four compounds are persistent, bioaccumulative, and have the potential for toxicity, including endocrine disruption.
Dose-Response Assessment: Quantitative toxicity data, such as LD50 (lethal dose for 50% of the population) and NOAEL (No-Observed-Adverse-Effect Level), are essential for comparing the potency of these compounds. While extensive data is available for DDT, DDE, and DDD, more research is needed to establish these values for TCPM. The provided experimental protocols can be adapted to generate this critical data. For example, acute oral toxicity can be assessed using OECD Guidelines 420 or 423.[2][4][5][8][9]
Exposure Assessment: This involves determining the extent of environmental contamination and the pathways through which humans and wildlife are exposed. The co-occurrence of TCPM with DDT suggests that exposure to these compounds is often simultaneous.[6]
Risk Characterization: This final step integrates the hazard, dose-response, and exposure assessments to estimate the likelihood and severity of adverse effects.
Logical Framework for Comparative Risk Assessment
Caption: A logical workflow for the comparative risk assessment of TCPM and DDT-related compounds.
Conclusion and Future Directions
While DDT and its primary metabolites have long been the focus of environmental concern, this guide underscores the importance of including manufacturing byproducts like this compound in risk assessments. The available evidence strongly suggests that TCPM is a persistent, bioaccumulative, and potentially toxic compound that warrants further investigation.
The experimental protocols provided herein offer a roadmap for researchers to generate the necessary comparative data to fill the existing knowledge gaps. A comprehensive understanding of the relative risks posed by TCPM and other DDT-related compounds is essential for developing effective environmental management strategies and protecting human and ecological health. Future research should prioritize obtaining quantitative toxicological data for TCPM to allow for a more robust and direct comparison with its infamous relatives.
References
- DDT - Wikipedia.
- Toxicological Profile for DDT, DDE, and DDD - Agency for Toxic Substances and Disease Registry.
- Toxicologically important DDT-metabolites - DiVA portal.
- Newly Identified DDT-Related Compounds Accumulating in Southern California Bottlenose Dolphins - ResearchGate.
- OECD 476: In Vitro Mammalian Cell Gene Mutation Test - Policy Commons.
- Persistent organic pollutants in the environment: Risk assessment, hazards, and mitigation strategies | Request PDF - ResearchGate.
- Newly Identified DDT-Related Compounds Accumulating in Southern California Bottlenose Dolphins - PMC - NIH.
- This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC - PubMed Central.
- This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PubMed.
- Bioaccumulation of DDT pesticide in cultured Asian seabass following dietary exposure.
- OECD 490: In Vitro Mammalian Cell Gene Mutation Tests - Nucro-Technics.
- OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences.
- OECD 305: Bioaccumulation in fish (aqueous and dietary exposure).
- In Vitro Mammalian Cell Gene Mutation Test (OECD 490) - Creative Bioarray.
- Distinct mechanisms of endocrine disruption of DDT-related pesticides toward estrogen receptor α and estrogen-related receptor γ - PubMed.
- In Vitro Mammalian Cell Gene Mutation Tests Using The HPRT Genes - JRF Global.
- Improving Sample Preparation and Analysis for Organochlorine Pesticides Using an Optimized Extraction and Analytical Technique.
- Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments.
- Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - EU Science Hub.
- Effects of tris(4-chlorophenyl)methanol on the rat following short-term oral exposure.
- A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors - ResearchGate.
- AR Binding Assay Fact Sheet.
- Tris(4-chlorophenyl) methanol and tris(4-chlorophenyl) methane - Research@WUR.
- Detection of Estrogen Receptor Endocrine Disruptor Potency of Commonly Used Organochlorine Pesticides Using The LUMI-CELL ER Bioassay - OSTI.GOV.
- A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed.
- This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC - PubMed Central.
- Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data - PubMed Central.
- Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides.
- Determination of Organochlorine Pesticides in Some Vegetable Samples Using GC-MS.
- Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT) - PubMed Central.
- METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY-- DETERMINATION OF ORGANOCHLORINE PESTICIDES.
- Test No. 236: Fish Embryo Acute Toxicity (FET) Test | OECD.
- This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PubMed.
- Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence - PubMed.
- (PDF) OECD GUIDELINES FOR THE TESTING OF CHEMICALS 236 - Fish Embryo Acute Toxicity (FET) Test - ResearchGate.
- Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PubMed Central.
- OECD Test Guideline 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists (2009) - NIH.
- ethane (DDT) and 1,1-Dichloro-2,2-bis (p, p'-chlorophenyl) ethylene (DDE) as endocrine disruptors in human and wildlife: A possible implication of mitochondria - PubMed.
- Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists | OECD.
- Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists | OECD.
- Examination of Selected Food Additives and Organochlorine Food Contaminants for Androgenic Activity in Vitro.
- GC-MS identification of DDT metabolites in bacterial cultures.
- Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals - Agilent.
- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR.
Sources
- 1. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. umwelt-online.de [umwelt-online.de]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. oecd.org [oecd.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. jrfglobal.com [jrfglobal.com]
- 11. oecd.org [oecd.org]
- 12. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. nemi.gov [nemi.gov]
- 15. pjoes.com [pjoes.com]
- 16. epa.gov [epa.gov]
- 17. pubs.usgs.gov [pubs.usgs.gov]
- 18. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 20. agilent.com [agilent.com]
- 21. This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 26. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. research.wur.nl [research.wur.nl]
- 28. policycommons.net [policycommons.net]
- 29. nucro-technics.com [nucro-technics.com]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. Genotoxicity. In vitro mammalian cell gene mutation test using the hprt gene (OECD 476: 2016). - IVAMI [ivami.com]
Safety Operating Guide
Guide to the Proper Disposal of Tris(4-chlorophenyl)methane: A Protocol for Laboratory Professionals
Introduction: Beyond the Bench—The Environmental Imperative
Tris(4-chlorophenyl)methane (TCPM) is a chlorinated organic compound recognized as a persistent and bioaccumulative environmental contaminant.[1][2][3] Often associated with the manufacturing of legacy pesticides like DDT, its presence in marine ecosystems, wildlife, and even human tissues underscores the critical responsibility we hold as researchers.[1][4][5][6] Proper disposal is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity and environmental stewardship.
This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of this compound. It is designed for the professional researcher, moving beyond simple checklists to explain the causality behind each procedural step. Our objective is to empower you with the knowledge to create a self-validating system of safety and compliance within your laboratory.
Hazard Profile and Core Safety Principles
Understanding the "why" behind safety protocols is paramount. TCPM is not only a research chemical but also an environmental pollutant with documented persistence.[3][7] Its handling requires a proactive approach to prevent both immediate laboratory hazards and long-term ecological impact.
Quantitative Hazard Summary
The following table summarizes the primary hazards associated with this compound, based on available Safety Data Sheets (SDS) and toxicological information.
| Hazard Category | GHS Pictogram | Hazard Statement | Precautionary Measures & Rationale |
| Skin Irritation | GHS07 | H315: Causes skin irritation. | P280: Wear protective gloves (e.g., nitrile).[8][9] Rationale: Prevents direct contact that can lead to local inflammation and dermatitis. |
| Eye Irritation | GHS07 | H319: Causes serious eye irritation. | P280: Wear safety goggles or a face shield.[8][9] Rationale: Protects sensitive eye tissues from irritation or damage from solid particulates or splashes. |
| Aquatic Hazard | GHS09 | H412: Harmful to aquatic life with long-lasting effects.[9] | P273: Avoid release to the environment.[9] Rationale: TCPM is persistent and can bioaccumulate, posing a significant threat to aquatic ecosystems.[1][4] |
Note: The related compound Tris(4-chlorophenyl)methanol is also listed as harmful if swallowed and may cause respiratory irritation.[4] Given the structural similarity, it is prudent to handle TCPM with equivalent caution.
Mandatory Controls: Your First Line of Defense
-
Engineering Controls: All handling of solid TCPM or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory:
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal begins before the first crystal of TCPM is weighed. The following protocol is divided into four distinct phases, ensuring a systematic and safe process from start to finish.
Phase 1: Pre-Disposal Planning and Waste Segregation
-
Container Preparation: Before starting your experiment, prepare and label designated hazardous waste containers. Do not wait until waste is generated.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant," "Environmental Hazard").
-
Segregation: Prepare separate containers for solid and liquid waste streams. Chlorinated hydrocarbon waste should not be mixed with other solvent categories unless permitted by your institution's waste management plan.[9]
Phase 2: Active Waste Collection
This phase covers the collection of waste as it is generated during your experimental work.
Protocol for Solid Waste Collection:
-
Designate: Place a labeled solid waste container within your fume hood.
-
Collect: Directly dispose of all contaminated solid materials into this container. This includes:
-
Unused or expired solid TCPM.
-
Contaminated weighing papers, pipette tips, and gloves.
-
Wipes used for cleaning minor spills.
-
-
Seal: Keep the container sealed when not in active use.
Protocol for Liquid Waste Collection:
-
Designate: Use a labeled, non-reactive (e.g., glass or appropriate plastic), sealed container for all liquid waste containing TCPM.
-
Collect: Funnel all solutions, reaction mixtures, and solvent rinsates containing TCPM directly into the liquid waste container.
-
Rationale: The rinsate from decontaminating glassware is considered hazardous and must be collected.[9] Disposing of it down the drain constitutes an illegal and environmentally harmful release.[10]
Phase 3: Post-Experiment Decontamination
Decontamination ensures that reusable labware is safe for future use and that work surfaces are free of hazardous residues.
Protocol for Decontaminating Glassware and Equipment:
-
Initial Rinse (in Fume Hood): Perform an initial rinse of the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol).[9] Crucially, this first rinsate must be collected and disposed of as liquid hazardous waste.
-
Triple Rinse: Repeat the rinse two more times, collecting the rinsate each time. This "triple rinse" is a standard procedure for ensuring the removal of hazardous residues.[9]
-
Standard Cleaning: After the solvent rinse, the glassware can typically be cleaned using standard laboratory detergent and water procedures.[11]
-
Work Surfaces: Decontaminate work surfaces by wiping with a cloth dampened with a suitable solvent, followed by soap and water. The used wipes must be disposed of as solid hazardous waste.
Phase 4: Temporary Storage and Final Disposal
-
Secure Storage: Once your experiment is complete and containers are sealed, move the waste to your laboratory's designated hazardous waste accumulation area. This area should be secure and away from general traffic.
-
Professional Disposal: The final and only acceptable method of disposal is through a licensed professional waste disposal service.[8][9] These services will typically use high-temperature incineration, which is an effective method for destroying chlorinated organic compounds.[12] Never attempt to dispose of TCPM via standard trash or sewer systems.
Waste Segregation and Disposal Workflow
The following diagram illustrates the decision-making process for proper waste stream management.
Caption: Decision workflow for segregating and disposing of TCPM waste.
Emergency Procedures: Spill and Exposure Management
Accidents can happen. A prepared response is critical to mitigating harm.
Spill Response
-
Small Spill (in fume hood):
-
Ensure PPE is worn.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).
-
Carefully scoop the absorbed material into your solid hazardous waste container.
-
Decontaminate the area as described in Phase 3.
-
-
Large Spill (or any spill outside a fume hood):
-
Alert personnel and evacuate the immediate area.
-
If safe to do so, close the door to the lab to contain vapors.
-
Contact your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean a large spill yourself.
-
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[13] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink a glass of water.[13] Seek immediate medical attention.
Conclusion
The responsible management of this compound is a direct reflection of our commitment to safety and environmental health. By integrating these protocols into your standard laboratory practice, you contribute to a culture of safety and ensure that today's research does not create tomorrow's environmental burden. Always consult your institution's specific EHS guidelines and the manufacturer's Safety Data Sheet (SDS) before working with any chemical.
References
- PubChem. Tris(4-chlorophenyl)methanol.
- Trego, K. S., et al. (2023). This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos. Birth Defects Research, 115(4), 458-473. [Link]
- PubMed. This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos.
- Environmental Protection.
- Anderson, C., & O'Neil, G. (2020). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM) and tris(4-chlorophenyl)-methanol (TCPM-OH) for Investigations into Environmental Persistence. Western Washington University, Scholars Week. [Link]
- Falandysz, J., et al. (2001). This compound and Tris(4-chlorophenyl)methanol in Sediment and Food Webs from the Baltic South Coast. Environmental Science & Technology, 35(18), 3683-3689. [Link]
- PubChem. This compound.
- Occupational Safety and Health Administration (OSHA).
- U.S. Environmental Protection Agency (EPA). (1973). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
- Triangle Chemical Company. (2010).
- Chem Service. (2016). Safety Data Sheet - 4-Chlorophenyl phenyl ether. [Link]
- REGENESIS. (2023). Remediation of Chlorinated Solvents with PlumeStop®. YouTube. [Link]
- U.S. Environmental Protection Agency (EPA).
- Watanabe, M., et al. (1999). Contamination of Tris(4-Chlorophenyl) Methane and Tris(4-Chlorophenyl) Methanol in Marine Mammals from Russia and Japan. Marine Pollution Bulletin, 39(1-12), 393-398. [Link]
Sources
- 1. This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C19H13Cl3 | CID 92256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tris(4-chlorophenyl)methanol | C19H13Cl3O | CID 76379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cgrb.org [cgrb.org]
- 7. "Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM" by Chloe Anderson and Gregory O'Neil [cedar.wwu.edu]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdn.chemservice.com [cdn.chemservice.com]
- 11. epa.gov [epa.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. trianglecc.com [trianglecc.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Tris(4-chlorophenyl)methane
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Tris(4-chlorophenyl)methane. Our focus is to deliver procedural, step-by-step guidance that ensures your safety and operational integrity. By understanding the causality behind each recommendation, you can foster a culture of safety and precision in your laboratory.
This compound is a chlorinated organic compound that necessitates careful handling due to its potential health hazards.[1] It is classified as a persistent organic pollutant and has been detected in various environmental and biological samples.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.[3] Adherence to proper personal protective equipment (PPE) protocols is paramount to minimize these risks.
Understanding the Risks: Hazard Identification
This compound presents several hazards that inform the selection and use of appropriate PPE. Safety data sheets (SDS) for this compound consistently highlight the following:
-
Skin Irritation (H315): Direct contact with the skin can cause irritation.[4][5]
-
Serious Eye Irritation (H319): The compound can cause significant irritation if it comes into contact with the eyes.[4][5][6]
-
Potential for Systemic Effects: While not fully elucidated for this specific compound, related chlorinated hydrocarbons can have systemic effects upon absorption.[7]
Given these hazards, the primary goal of our PPE strategy is to create a complete barrier between you and the chemical, preventing any direct contact.
Core Personal Protective Equipment (PPE) Requirements
The level of PPE required depends on the specific task being performed. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile or Neoprene Gloves (double-gloved) - Lab Coat or Chemical-Resistant Gown - ANSI-approved Safety Goggles - Face Shield - N95 Respirator | - Prevents skin contact with fine powders. - Protects clothing and skin from contamination. - Protects eyes from airborne particles. - Provides an additional layer of protection for the face. - Minimizes inhalation of fine particles. |
| Solution Preparation and Handling | - Nitrile or Neoprene Gloves - Lab Coat or Chemical-Resistant Gown - ANSI-approved Safety Goggles | - Protects hands from splashes. - Protects clothing and skin from splashes. - Protects eyes from splashes. |
| Large-Scale Operations or Potential for Aerosolization | - Chemical-Resistant Suit (e.g., Tyvek) - Nitrile or Neoprene Gloves (double-gloved) - Chemical Splash Goggles and Face Shield - Full-Face Respirator with Organic Vapor Cartridges | - Provides full-body protection from significant splashes or aerosols. - Ensures hand protection. - Offers maximum eye and face protection. - Protects against inhalation of vapors and aerosols. |
Procedural Guidance: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Figure 2: Recommended PPE Doffing Sequence
Step-by-Step Doffing Procedure:
-
Gloves: Remove your gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.
-
Goggles or Face Shield: Remove your goggles or face shield from the back of your head.
-
Gown or Lab Coat: Unfasten and remove your gown or lab coat, folding the contaminated outside inwards. Dispose of it in the appropriate waste stream.
-
Respirator or Mask: Remove your respirator or mask from the back of your head.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water. [5]
Emergency Protocol: Spill Response
In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.
Spill Response Decision Tree
Caption: Figure 3: Spill Response Decision Flow
Step-by-Step Spill Cleanup Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (If Necessary): For large or highly aerosolized spills, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, which should include at a minimum: double gloves, a chemical-resistant gown, and safety goggles. For larger spills, a respirator may be necessary.
-
Contain the Spill: Use an appropriate absorbent material, such as vermiculite or sand, to contain the spill and prevent it from spreading.
-
Absorb the Material: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Dispose of PPE: All PPE worn during the cleanup must be disposed of as hazardous waste. [8]9. Wash Hands: Thoroughly wash your hands after completing the cleanup.
Disposal of Contaminated PPE and Waste
Proper disposal of contaminated materials is a critical final step to ensure safety and environmental compliance.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, disposable gowns, absorbent materials from spills, and weighing papers, must be collected in a clearly labeled, sealed hazardous waste container. [8]* Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour this waste down the drain. [9]* Sharps: Any contaminated sharps should be placed in a designated sharps container for hazardous chemical waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service. [8][10] By adhering to these rigorous PPE and handling protocols, you can significantly minimize the risks associated with this compound and ensure a safe and productive research environment.
References
- NIOSH Pocket Guide to Chemical Hazards - Chlorine - CDC.[Link]
- This compound (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC - PubMed Central.[Link]
- This compound | C19H13Cl3 | CID 92256 - PubChem.[Link]
- This compound and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PubMed.[Link]
- Chlorine in Workplace
- NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive.[Link]
- Personal Protective Equipment - Environmental Health & Safety Services.[Link]
- Chlorine dioxide - NIOSH Pocket Guide to Chemical Hazards - CDC.[Link]
- Personal Protective Equipment and Chemistry - Chemical Safety Facts.[Link]
- Disposition of tris(4-chlorophenyl)methanol and tris(4-chlorophenyl)
- Chlorine - Regul
- Chlorination Safety Protocols & PPE for Water Disinfection | PTS - Pipe Testing Services.[Link]
- MATERIAL SAFETY D
- 4 - SAFETY D
- NIOSH: Use proper PPE with chemo agents | 2009-02-01… | Clinician.com.[Link]
- Chemical structures for this compound (TCPM) and...
- UNIT 7: Personal Protective Equipment - CTAHR.[Link]
- The Best Personal Protective Equipment For Pesticides - Solutions Pest & Lawn.[Link]
- Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administr
- OSHA Rules for Hazardous Chemicals - DuraLabel Resources.[Link]
- Chlorine - Hazardous Substance Fact Sheet.[Link]
- Is Tris-HCl considered halogenated organic waste?
- Page 1 of 9 Chlorine 9/30/2006 [Link].[Link]
- Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt.[Link]
- Hazardous Waste Disposal Guide - Research Safety - Northwestern University.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C19H13Cl3 | CID 92256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. This compound | 27575-78-6 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. osha.gov [osha.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. response.epa.gov [response.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
